Methyl 4-hydroxyphenyllactate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-hydroxy-3-(4-hydroxyphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-14-10(13)9(12)6-7-2-4-8(11)5-3-7/h2-5,9,11-12H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDFUCDWETSQSSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20965369 | |
| Record name | Methyl 2-hydroxy-3-(4-hydroxyphenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20965369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51095-47-7 | |
| Record name | Methyl 4-hydroxyphenyllactate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051095477 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 2-hydroxy-3-(4-hydroxyphenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20965369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Methyl 4-hydroxyphenyllactate
Authored by: [Your Name/Department], Senior Application Scientist
Abstract
Methyl 4-hydroxyphenyllactate, also known as methyl p-hydroxyphenyllactate (MeHPLA), is a molecule of significant interest in biomedical research, notably for its role as a cell growth-regulating agent.[1] This technical guide provides a comprehensive overview of a robust and reproducible method for the synthesis of this compound. It further details the critical characterization techniques required to confirm the identity, purity, and structural integrity of the synthesized compound. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering both theoretical understanding and practical, step-by-step protocols.
Introduction: Significance of this compound
This compound is the methyl ester of 4-hydroxyphenyllactic acid (HPLA), a metabolite of the amino acid tyrosine.[2] HPLA has been identified as a potential biomarker for various metabolic disorders and conditions, including phenylketonuria and tyrosinemia.[2] The methylated form, MeHPLA, has demonstrated biological activity, including the ability to suppress the proliferation of certain cancer cells.[3] Its interaction with nuclear type II estrogen binding sites is believed to be a key mechanism behind its cell growth-regulating properties.[1][3]
The synthesis of high-purity this compound is crucial for accurate in vitro and in vivo studies to further elucidate its therapeutic potential. This guide presents a well-established synthetic route and the analytical methods necessary to ensure the quality of the final product.
Chemical Synthesis of this compound
The synthesis of this compound can be efficiently achieved through the esterification of 4-hydroxyphenyllactic acid with methanol in the presence of an acid catalyst. An alternative and often higher-yielding approach involves the reduction of a precursor, such as methyl (E)-3-(4-hydroxyphenyl)acrylate, followed by esterification. This guide will focus on a method adapted from the synthesis of related phenylpropionate compounds, which involves the catalytic hydrogenation of a cinnamate precursor.[4][5]
Synthetic Strategy: Catalytic Hydrogenation and Esterification
The chosen synthetic pathway involves two main steps:
-
Esterification of 4-hydroxycinnamic acid: This step converts the carboxylic acid group of the starting material into a methyl ester.
-
Catalytic Hydrogenation: The double bond in the acrylate side chain is selectively reduced to a single bond, yielding the desired lactate structure.
This strategy is advantageous due to the commercial availability of the starting material, relatively mild reaction conditions, and typically high yields.
Figure 1: Synthetic pathway for this compound.
Detailed Experimental Protocol
Materials and Reagents:
-
4-hydroxycinnamic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Palladium on carbon (10% Pd/C)
-
Ethanol
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Toluene
-
Diatomaceous earth
Step 1: Synthesis of Methyl (E)-3-(4-hydroxyphenyl)acrylate
-
To a solution of 4-hydroxycinnamic acid (10.0 g, 60.9 mmol) in methanol (250 mL), slowly add concentrated sulfuric acid (1 mL) while stirring in an ice bath.
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the resulting residue in ethyl acetate (200 mL) and wash with a saturated sodium bicarbonate solution (2 x 100 mL) and then with brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl (E)-3-(4-hydroxyphenyl)acrylate as a solid.
Step 2: Synthesis of this compound
-
Add Palladium on carbon (10% Pd/C, 0.5 g) to a solution of methyl (E)-3-(4-hydroxyphenyl)acrylate (5.0 g, 28.1 mmol) in ethanol (100 mL).[4][5]
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (1 atm, balloon) for 12-24 hours.[4]
-
Monitor the reaction by TLC until the starting material is completely consumed.
-
Upon completion, filter the suspension through a pad of diatomaceous earth to remove the catalyst.[4][5]
-
Evaporate the filtrate to dryness under reduced pressure to afford the crude product.[4]
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to obtain this compound as a clear oil or white solid.[6]
Characterization of this compound
Thorough characterization is essential to confirm the structure and purity of the synthesized this compound. The following techniques are standard for this purpose.
Figure 2: Workflow for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the molecular structure of the synthesized compound. Both ¹H and ¹³C NMR should be performed.
¹H NMR (Proton NMR): The ¹H NMR spectrum will provide information about the number of different types of protons and their chemical environments.
-
Expected Chemical Shifts (δ) in CDCl₃:
-
Aromatic protons (AA'BB' system): ~6.7-7.1 ppm (two doublets, 4H total)
-
Hydroxyl proton (-OH): a broad singlet, variable chemical shift
-
Methine proton (-CH(OH)-): ~4.3 ppm (triplet or doublet of doublets, 1H)
-
Methylene protons (-CH₂-): ~2.9 ppm (doublet, 2H)
-
Methyl ester protons (-OCH₃): ~3.7 ppm (singlet, 3H)[4]
-
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
-
Expected Chemical Shifts (δ) in CDCl₃:
-
Carbonyl carbon (-C=O): ~175 ppm
-
Aromatic carbons: ~115-155 ppm
-
Methine carbon (-CH(OH)-): ~70 ppm
-
Methyl ester carbon (-OCH₃): ~52 ppm
-
Methylene carbon (-CH₂-): ~40 ppm
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the synthesized compound, further confirming its identity. Liquid Chromatography-Mass Spectrometry (LC-MS) is a suitable technique.
-
Expected Molecular Ion Peak: The molecular formula of this compound is C₁₀H₁₂O₄, with a molecular weight of 196.2 g/mol .[1]
-
In positive ion mode (ESI+), the expected peak would be [M+H]⁺ at m/z 197.2.
-
In negative ion mode (ESI-), the expected peak would be [M-H]⁻ at m/z 195.2.[7]
-
High-Performance Liquid Chromatography (HPLC)
HPLC is employed to assess the purity of the synthesized compound. A reversed-phase C18 column is typically used.
Protocol for HPLC Analysis:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient of acetonitrile and water, both containing 0.1% formic acid.[8]
-
Sample Preparation: Prepare a stock solution of the synthesized compound in the mobile phase at a concentration of approximately 1 mg/mL. Further dilute to an appropriate concentration for analysis.[8]
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 280 nm.
-
Gradient: A typical gradient would start with a low percentage of acetonitrile and gradually increase over the run time.
-
-
Data Analysis: The purity of the sample is determined by integrating the area of the main peak and expressing it as a percentage of the total peak area.
Summary of Characterization Data
| Parameter | Method | Expected Result |
| Appearance | Visual Inspection | Colorless oil or white solid |
| Molecular Formula | - | C₁₀H₁₂O₄ |
| Molecular Weight | Mass Spectrometry | 196.2 g/mol |
| ¹H NMR | 400 MHz, CDCl₃ | Conforms to the expected structure |
| ¹³C NMR | 100 MHz, CDCl₃ | Conforms to the expected structure |
| Purity | HPLC | ≥95% |
Conclusion
This technical guide has outlined a reliable method for the synthesis of this compound and the essential analytical techniques for its comprehensive characterization. Adherence to these protocols will enable researchers to produce and validate high-quality this compound for use in further scientific investigations. The provided methodologies are grounded in established chemical principles and analytical standards, ensuring the generation of trustworthy and reproducible results.
References
- Zhou, X., Xue, F., Lou, Y., et al. (1988). Asymmetric Synthesis of Optically Active β-Phenyl Latic Acid and Its Methyl Ester. Acta Acad Med Primae Shanghai, 15(2), 155-160.
- Wikipedia. (n.d.). Danshensu.
- The Royal Society of Chemistry. (n.d.). Table of Contents.
- Zhou, Z., et al. (2018). Methylation and its role in the disposition of tanshinol, a cardiovascular carboxylic catechol from Salvia miltiorrhiza roots (Danshen). ResearchGate.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0060390).
- Cui, Q. (2021). Synthesis and preliminary activity of Danshensu derivates. ResearchGate.
- Sobolev, P. D., et al. (2023). Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method. PubMed.
- ChemWhat. (n.d.). This compound CAS#: 51095-47-7.
- Zhang, H., et al. (2017). Chemical Analysis of the Herbal Medicine Salviae miltiorrhizae Radix et Rhizoma (Danshen). PubMed Central.
- Yokoyama, Y., et al. (1990). Rapid Profiling of Urinary Organic Acids Due to Inherited Metabolic Disorders by Liquid Ionization Mass Spectrometry. J-Stage.
- Sobolev, P. D., et al. (2023). Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method. PubMed Central.
- Rupa Health. (n.d.). 4-Hydroxyphenyllactic Acid.
- Human Metabolome Database. (2005). Showing metabocard for Hydroxyphenyllactic acid (HMDB0000755).
- ResearchGate. (n.d.). Biosynthesis of L-tyrosine derivatives. 4HPLA, 4-hydroxyphenyllactic acid.
- BioCrick. (n.d.). Methyl p-hydroxyphenyllactate.
- Google Patents. (n.d.). US5886209A - Preparation of 2-(4-hydroxyphenoxy) propionates.
- PrepChem.com. (n.d.). Synthesis of (a) Methyl 3-(4-Hydroxyphenyl)propionate.
- ResearchGate. (n.d.). Methyl 3-(4-hydroxyphenyl)propanoate.
- LCGC International. (2024). A Well-Written Analytical Procedure for Regulated HPLC Testing.
- ResearchGate. (n.d.). Partial 1 H NMR spectra (500 MHz, MeOH-d 4 ) displaying signals of....
- University of Wisconsin. (n.d.). Chemistry 344: Spectroscopy and Spectrometry Problem Set 3.
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"Methyl 4-hydroxyphenyllactate chemical properties and structure"
An In-Depth Technical Guide to Methyl 4-hydroxyphenyllactate: Structure, Properties, and Biological Significance
Introduction: Unveiling a Key Regulator of Cellular Growth
This compound (MeHPLA), a methyl ester of 4-hydroxyphenyllactic acid (HPLA), has emerged as a molecule of significant interest for researchers in oncology and cell biology. Initially identified as an endogenous ligand for nuclear type II binding sites, MeHPLA has demonstrated potent activity as a regulator of cell growth and proliferation[1]. Its parent compound, HPLA, is a known metabolite of the amino acid tyrosine, with levels that can fluctuate in various metabolic disorders. However, the esterification to MeHPLA dramatically enhances its biological activity, particularly its ability to inhibit the growth of malignant cells, such as MCF-7 human breast cancer cells[1].
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological mechanism of action of this compound. It is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this compound in their work. We will delve into detailed experimental protocols and the molecular pathways through which MeHPLA exerts its effects, offering a foundational resource for future investigation.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's structure and properties is fundamental to its application in research. MeHPLA is structurally characterized by a 4-hydroxyphenyl group attached to a lactic acid backbone, with the carboxylic acid functional group esterified with a methyl group.
Structural and Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | methyl 2-hydroxy-3-(4-hydroxyphenyl)propanoate | [2] |
| Synonyms | Methyl p-hydroxyphenyllactate, MeHPLA | [1][3] |
| CAS Number | 51095-47-7 | [2][3][4] |
| Molecular Formula | C₁₀H₁₂O₄ | [2][4] |
| Molecular Weight | 196.20 g/mol | [4] |
| SMILES | COC(=O)C(CC1=CC=C(C=C1)O)O | [2] |
| InChI | InChI=1S/C10H12O4/c1-14-10(13)9(12)6-7-2-4-8(11)5-3-7/h2-5,9,11-12H,6H2,1H3 | [2] |
Physicochemical Data
Quantitative physical and chemical data are crucial for experimental design, including solvent selection and purification strategies. While extensive experimental data for MeHPLA is not broadly published, key properties can be summarized from supplier technical data.
| Property | Value | Notes |
| Appearance | Solid | [2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |
| Storage | Desiccate at -20°C | [2] |
Synthesis and Characterization
The synthesis of this compound is most commonly achieved through the acid-catalyzed esterification of its parent carboxylic acid, 4-hydroxyphenyllactic acid, with methanol. This reaction, known as the Fischer esterification, is a reliable and well-established method.
Workflow for Synthesis and Purification of MeHPLA
Caption: General workflow for the synthesis of MeHPLA via Fischer esterification.
Experimental Protocol: Fischer Esterification
This protocol is a representative procedure adapted from standard Fischer esterification methodologies.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-hydroxyphenyllactic acid in an excess of anhydrous methanol (e.g., 20-fold molar excess).
-
Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid (H₂SO₄) to the stirring solution.
-
Reflux: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Causality Note: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol. Using methanol as the solvent drives the equilibrium towards the product side, maximizing the yield.
-
-
Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing cold deionized water.
-
Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the sulfuric acid catalyst. Check the pH until it is approximately 7.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate (3x volumes).
-
Washing: Combine the organic layers and wash sequentially with deionized water and then with a saturated brine solution to remove residual water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter off the drying agent, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: If necessary, the crude product can be further purified by silica gel column chromatography.
-
Validation: The identity and purity of the final product should be confirmed. High-purity MeHPLA is available from commercial suppliers, and its quality is typically verified by NMR, Mass Spectrometry, and HPLC[2].
Biological Activity and Mechanism of Action
The primary biological significance of MeHPLA lies in its ability to regulate cell growth, an effect mediated through its interaction with nuclear type II binding sites[1][5].
Inhibition of Cancer Cell Growth
Studies have demonstrated that MeHPLA can inhibit the proliferation of estrogen-sensitive MCF-7 human breast cancer cells in vitro[1]. This anti-proliferative effect is dose-dependent and correlates directly with the occupancy of nuclear type II sites[5]. Interestingly, mammary tumors often exhibit a deficiency in MeHPLA, which is attributed to high esterase activity that hydrolyzes it back to the less active HPLA[5]. This suggests that maintaining sufficient intracellular levels of MeHPLA could be a key factor in controlling malignant cell growth.
Mechanism: Interaction with Nuclear Type II Binding Sites
Nuclear receptors are a superfamily of ligand-activated transcription factors that regulate gene expression. They are broadly classified into different types based on their mechanism of action. MeHPLA acts on Type II nuclear receptors.
-
Type II Receptor State: Unlike Type I receptors that reside in the cytoplasm, Type II receptors (e.g., Thyroid Hormone Receptor, Retinoic Acid Receptor) are located in the nucleus, already bound to their specific DNA sequences, known as Hormone Response Elements (HREs)[6][7]. In the absence of a ligand, these receptors are typically complexed with corepressor proteins, which recruit histone deacetylases (HDACs) to maintain a condensed chromatin state and repress gene transcription[6][8].
-
Ligand Activation: When a ligand like MeHPLA enters the nucleus and binds to the Ligand-Binding Domain (LBD) of its target Type II receptor, it induces a critical conformational change in the receptor protein[9].
-
Transcriptional Regulation: This conformational shift causes the dissociation of the corepressor complex and facilitates the recruitment of coactivator proteins[6]. These coactivators then promote the "opening" of chromatin and assembly of the RNA polymerase machinery, leading to the transcription of target genes that regulate cellular processes, including proliferation and differentiation.
The high affinity of MeHPLA for these nuclear type II sites is believed to be the primary mechanism responsible for its observed suppression of cell growth[2].
Signaling Pathway of MeHPLA via a Type II Nuclear Receptor
Caption: Ligand activation of a Type II Nuclear Receptor by MeHPLA.
Analytical Methodologies
Accurate detection and quantification of MeHPLA and its parent compound are essential for pharmacokinetic studies and for understanding its metabolic fate. Ultra-High-Pressure Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and validated method for this purpose.
Workflow for UPLC-MS/MS Analysis
Caption: Standard workflow for the analysis of MeHPLA from biological matrices.
Protocol: Quantification by UPLC-MS/MS
This protocol is based on established methods for the parent compound, HPLA, and is applicable to MeHPLA.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of serum or cell lysate, add 400 µL of ice-cold methanol containing an appropriate internal standard.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial for analysis.
-
Self-Validation: This method provides high recovery (>95%) and minimizes matrix effects, which is superior to liquid-liquid extraction for these analytes.
-
-
UPLC Conditions:
-
Column: A reverse-phase column (e.g., Waters Acquity UPLC BEH C18).
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Flow Rate: A typical flow rate is around 0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
MS/MS Conditions:
-
Ionization: Electrospray Ionization (ESI), operated in either positive or negative ion mode. For phenyl-containing acids, negative mode ([M-H]⁻) is often effective.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions must be optimized for MeHPLA and the internal standard. For MeHPLA (MW 196.2), the precursor ion would be m/z 195.2 [M-H]⁻. Product ions would be determined by fragmentation experiments.
-
-
Quantification: A calibration curve is generated using standards of known concentrations. The concentration of MeHPLA in the unknown samples is determined by comparing its peak area ratio relative to the internal standard against the calibration curve.
Safety and Handling
As with any laboratory chemical, proper safety precautions should be observed when handling this compound.
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and direct contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from light. For long-term stability, storage at -20°C is recommended[2].
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a promising molecule for researchers investigating the regulation of cell growth and the development of novel anti-cancer therapeutics. Its specific action as a ligand for nuclear type II binding sites provides a clear mechanism for its biological activity. This guide has provided a comprehensive technical overview of its chemical properties, a robust protocol for its synthesis, a detailed explanation of its signaling pathway, and a validated method for its analysis. By understanding these core technical aspects, scientists are better equipped to explore the full potential of MeHPLA in modulating cellular behavior and its therapeutic applications.
References
- Markaverich, B. M., Gregory, R. R., & Clark, J. H. (1988). Methyl p-hydroxyphenyllactate. An inhibitor of cell growth and proliferation and an endogenous ligand for nuclear type-II binding sites. Journal of Biological Chemistry, 263(15), 7203–7210. [Link]
- Feng, W., & He, B. (2019). Chapter 4: Nuclear Receptors in Signalling Pathways. eCampusOntario Pressbooks. [Link]
- Markaverich, B. M., & Clark, J. H. (1990). Methyl p-hydroxyphenyllactate and nuclear type II binding sites in malignant cells: metabolic fate and mammary tumor growth. Cancer Research, 50(5), 1470–1476. [Link]
- Weikum, E. R., Liu, X., & Ortlund, E. A. (2018). Signaling by Nuclear Receptors. Perspectives in Biology, 10(4), a033283. [Link]
- Boster Biological Technology. (n.d.).
- ChemWhat. (2025). This compound CAS#: 51095-47-7.
- Bioinnoverse. (n.d.).
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0060390). HMDB. [Link]
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638). HMDB. [Link]
- Human Metabolome Database. (n.d.). Spectra Search. HMDB. [Link]
- BioCrick. (n.d.).
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Unveiling the Biological Activities of Methyl 4-hydroxyphenyllactate: A Technical Guide for Researchers
An In-depth Exploration of a Promising Endogenous Regulator of Cell Growth and Proliferation
Foreword: A Molecule of Intrigue
Methyl 4-hydroxyphenyllactate (MeHPLA), an endogenous compound found in various tissues, has garnered significant scientific interest for its potent biological activities.[1] Initially identified as a high-affinity ligand for a class of binding sites known as nuclear type II estrogen binding sites (EBS), MeHPLA has demonstrated notable effects on cell growth and proliferation, particularly in the context of hormone-responsive cancers.[1] This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a deep dive into the known biological functions of MeHPLA, its mechanisms of action, and detailed methodologies for its investigation. As a Senior Application Scientist, the aim is to not only present the data but to also provide the causal reasoning behind experimental choices, fostering a deeper understanding of this intriguing molecule.
The Central Thesis: MeHPLA as a Modulator of Cellular Proliferation
The primary and most well-documented biological activity of MeHPLA is its ability to inhibit cell growth and proliferation.[1] This effect is particularly pronounced in estrogen-sensitive cells, such as the MCF-7 human breast cancer cell line.[1] The foundational research in this area has established that MeHPLA exerts its effects through its interaction with nuclear type II estrogen binding sites.[1]
The Enigmatic Nuclear Type II Estrogen Binding Sites
The term "nuclear type II estrogen binding sites" (type II EBS) originates from early studies of estrogen binding in target tissues. These sites were characterized as having a lower affinity and higher capacity for estradiol compared to the classical high-affinity, low-capacity estrogen receptors (now known as ERα and ERβ).[2] While the initial research on MeHPLA extensively references these sites, the modern molecular identity of the specific receptor(s) comprising "type II EBS" that MeHPLA interacts with is not definitively established in the current literature. It is plausible that this term encompasses a heterogeneous group of nuclear proteins or even non-classical interactions with known nuclear receptors.
Understanding the downstream consequences of MeHPLA binding to these sites is paramount. While early studies demonstrated a correlation between MeHPLA binding and growth inhibition, the precise signaling cascade remains an active area of investigation. It is hypothesized that this interaction may interfere with estrogen-mediated growth signals or activate a distinct inhibitory pathway.
Anti-Proliferative Effects: Mechanism and Experimental Validation
The anti-proliferative capacity of MeHPLA has been demonstrated in both in vitro and in vivo models.
In Vitro Inhibition of Breast Cancer Cell Growth
MCF-7 human breast cancer cells, which are estrogen receptor-positive, have been a key model system for studying the effects of MeHPLA. Physiological concentrations of MeHPLA have been shown to inhibit the growth of these cells.[1]
This protocol outlines a standard method to assess the effect of MeHPLA on the proliferation of MCF-7 cells. The principle of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is the conversion of the yellow tetrazolium salt to a purple formazan product by mitochondrial reductases in viable cells. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
MCF-7 cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% Fetal Bovine Serum (FBS), penicillin/streptomycin
-
Phenol red-free DMEM supplemented with 5% charcoal-stripped FBS (for hormone deprivation)
-
This compound (MeHPLA)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
Procedure:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Hormone Deprivation: After 24 hours, replace the medium with phenol red-free DMEM containing 5% charcoal-stripped FBS to minimize the influence of estrogenic compounds in the serum. Incubate for another 24 hours.
-
Treatment: Prepare serial dilutions of MeHPLA in the hormone-deprived medium. Remove the medium from the wells and add 100 µL of the MeHPLA solutions at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve MeHPLA, e.g., ethanol or DMSO).
-
Incubation: Incubate the cells with MeHPLA for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the concentration of MeHPLA to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Causality Behind Experimental Choices:
-
Hormone Deprivation: Using charcoal-stripped FBS is crucial to remove endogenous steroids and other lipophilic molecules that could interfere with the action of MeHPLA and estrogenic signaling. This creates a cleaner system to observe the specific effects of the test compound.
-
MTT Assay: This colorimetric assay is a widely accepted, robust, and high-throughput method for assessing cell viability and proliferation. It provides a quantitative measure of metabolically active cells.
In Vivo Suppression of Uterine Growth
MeHPLA has also been shown to block estradiol-stimulated uterine growth in animal models, providing in vivo evidence of its anti-proliferative and anti-estrogenic activity.[1]
The uterotrophic assay is a standardized in vivo method to assess the estrogenic or anti-estrogenic activity of a compound by measuring the increase in uterine weight in immature or ovariectomized female rodents.[3][4]
Materials:
-
Immature female rats (e.g., Sprague-Dawley, 20-22 days old) or ovariectomized adult rats.
-
This compound (MeHPLA)
-
17β-Estradiol (positive control)
-
Vehicle (e.g., corn oil)
-
Surgical instruments for ovariectomy (if applicable)
Procedure:
-
Animal Acclimation and Preparation: Acclimate the animals for at least 5 days. For the ovariectomized model, perform bilateral ovariectomy and allow for a post-operative recovery period of at least 7 days to ensure uterine regression.
-
Dosing: Administer MeHPLA daily for three consecutive days via oral gavage or subcutaneous injection. A control group receives the vehicle, and a positive control group receives a known estrogen like 17β-estradiol. To test for anti-estrogenic activity, a group can be co-treated with 17β-estradiol and MeHPLA.
-
Necropsy: On the day after the last dose, euthanize the animals and carefully dissect the uterus, removing any adhering fat and connective tissue.
-
Uterine Weight Measurement: Blot the uterus to remove excess fluid and record the wet weight. The uterus can also be incised longitudinally and blotted again to obtain the blotted uterine weight.
-
Data Analysis: Compare the mean uterine weights of the treatment groups to the vehicle control group using appropriate statistical analysis (e.g., ANOVA). A significant decrease in estradiol-stimulated uterine weight in the co-treatment group indicates anti-estrogenic activity.
Causality Behind Experimental Choices:
-
Immature or Ovariectomized Animals: These models are used to minimize the influence of endogenous estrogens, thereby providing a sensitive system to detect the effects of exogenous compounds.
-
Uterine Weight: The uterus is a primary target organ for estrogens, and its weight is a reliable and quantifiable endpoint for assessing estrogenic and anti-estrogenic activity.
Exploring the Broader Biological Spectrum: Antioxidant and Anti-inflammatory Potential
While the anti-proliferative effects of MeHPLA are the most characterized, the chemical structure of its precursor, 4-hydroxyphenyllactic acid (HPLA), suggests potential antioxidant and anti-inflammatory properties. HPLA is a phenolic compound, and phenolic structures are known to act as free radical scavengers.[5]
Although direct quantitative data for the antioxidant and anti-inflammatory activities of MeHPLA is limited in the current literature, the known activities of related phenolic compounds provide a strong rationale for investigating these properties.
Potential Antioxidant Activity
Phenolic compounds can exert antioxidant effects through various mechanisms, including hydrogen atom transfer and single-electron transfer to neutralize free radicals.
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the antioxidant capacity of a compound.
Materials:
-
This compound (MeHPLA)
-
DPPH solution (in methanol or ethanol)
-
Methanol or ethanol
-
Ascorbic acid or Trolox (positive control)
Procedure:
-
Preparation of Solutions: Prepare a stock solution of DPPH in methanol or ethanol. Prepare serial dilutions of MeHPLA and the positive control.
-
Reaction: In a 96-well plate or cuvettes, mix the MeHPLA solutions with the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solution at the wavelength of maximum absorbance of DPPH (around 517 nm).
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity. Plot the percentage of scavenging against the concentration of MeHPLA to determine the IC₅₀ value.
Potential Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases, including cancer. The potential anti-inflammatory effects of MeHPLA could contribute to its overall biological activity. A key pathway in inflammation is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which controls the expression of pro-inflammatory cytokines.
A logical workflow to investigate the anti-inflammatory properties of MeHPLA would involve:
-
Cell-based Assays: Using a cell line such as RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Cytokine Measurement: Measuring the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant using ELISA or multiplex assays after treatment with MeHPLA.
-
Mechanism of Action Studies: Investigating the effect of MeHPLA on key inflammatory signaling pathways, such as the NF-κB and MAPK pathways, using techniques like Western blotting to assess the phosphorylation status of key signaling proteins.
Metabolic Fate and its Implications
An important aspect of MeHPLA's biology is its metabolic conversion. Studies have shown that MeHPLA can be hydrolyzed by esterases in mammary tumors to its corresponding acid, p-hydroxyphenyllactic acid (HPLA).[2] HPLA has a significantly lower affinity for nuclear type II binding sites compared to MeHPLA.[1] This metabolic conversion could represent a mechanism by which cancer cells evade the growth-inhibitory effects of MeHPLA, leading to a loss of regulatory control.
Experimental Protocol: Esterase Activity Assay
This protocol provides a method to determine the rate of MeHPLA hydrolysis by esterases present in tissue extracts.
Materials:
-
This compound (MeHPLA)
-
Tissue homogenate (e.g., from mammary tumor)
-
Phosphate buffer
-
HPLC system with a UV or fluorescence detector
Procedure:
-
Reaction Setup: Incubate a known concentration of MeHPLA with the tissue homogenate in a phosphate buffer at 37°C.
-
Time-course Sampling: At various time points, take aliquots of the reaction mixture and stop the reaction (e.g., by adding a strong acid or organic solvent).
-
HPLC Analysis: Analyze the samples by reverse-phase HPLC to separate and quantify the amounts of MeHPLA and the product, HPLA. A C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. Detection can be achieved using a UV detector (around 275 nm) or a fluorescence detector for higher sensitivity.[6]
-
Data Analysis: Plot the concentration of MeHPLA remaining or the concentration of HPLA formed over time to determine the rate of the enzymatic reaction.
Signaling Pathways and Future Directions
The elucidation of the precise signaling pathways downstream of MeHPLA's interaction with nuclear type II binding sites is a critical area for future research.
Caption: Hypothetical signaling pathway of MeHPLA.
Future investigations should aim to:
-
Identify the Molecular Nature of Type II EBS: Utilize modern techniques such as affinity chromatography coupled with mass spectrometry to isolate and identify the protein(s) that constitute the type II EBS that bind MeHPLA.
-
Elucidate Downstream Signaling: Employ transcriptomic and proteomic approaches to identify the genes and proteins that are differentially expressed or modified following MeHPLA treatment in sensitive cell lines. This will help to map the downstream signaling pathways.
-
Investigate Non-classical Estrogen Receptor Signaling: Explore the possibility that MeHPLA interacts with classical estrogen receptors (ERα and ERβ) through non-classical signaling pathways, which do not involve direct binding to estrogen response elements (EREs) but rather protein-protein interactions with other transcription factors like AP-1 or Sp1.[2][7][8][9]
-
Explore the Role of GPER: Investigate whether MeHPLA can interact with the G protein-coupled estrogen receptor (GPER), which mediates rapid, non-genomic estrogen signaling.[10][11]
Sources
- 1. Methyl p-hydroxyphenyllactate. An inhibitor of cell growth and proliferation and an endogenous ligand for nuclear type-II binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Non-classical genomic estrogen receptor (ER)/specificity protein and ER/activating protein-1 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The rodent uterotrophic assay: critical protocol features, studies with nonyl phenols, and comparison with a yeast estrogenicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchmap.jp [researchmap.jp]
- 5. hmdb.ca [hmdb.ca]
- 6. Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Insights into the Classical and Non-classical Actions of Estrogen: Evidence from Estrogen Receptor Knock Out and Knock In Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jme.bioscientifica.com [jme.bioscientifica.com]
- 9. Targeting the non-classical estrogen pathway in neurodegenerative diseases and brain injury disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The G protein-coupled estrogen receptor GPER in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. G protein-coupled estrogen receptor enhances melanogenesis via cAMP-protein kinase (PKA) by upregulating microphthalmia-related transcription factor-tyrosinase in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Methyl 4-hydroxyphenyllactate as an Endogenous Metabolite
Abstract
Methyl 4-hydroxyphenyllactate (MHPL), the methyl ester of 4-hydroxyphenyllactic acid (HPLA), is an emerging endogenous metabolite with significant diagnostic and potential therapeutic value. This technical guide provides a comprehensive overview for researchers, clinicians, and drug development professionals on the core aspects of MHPL and its precursor, HPLA. We will delve into its metabolic origins, highlighting the interplay between host and gut microbiota metabolism of aromatic amino acids. Furthermore, this guide will detail its biological functions, its association with various pathological states, and provide robust, field-tested protocols for its quantification in biological matrices.
Introduction
Endogenous metabolites are increasingly recognized as critical signaling molecules and biomarkers that reflect the intricate interplay between genetics, environment, and health. Among these, metabolites derived from the catabolism of aromatic amino acids are gaining prominence. 4-hydroxyphenyllactic acid (HPLA), a metabolite of tyrosine, has been identified as a diagnostically significant molecule in several conditions, including metabolic disorders and critical illnesses.[1][2] Its methyl ester, this compound, represents a closely related derivative in these metabolic pathways. This guide will focus on the broader context of HPLA, as it is the more extensively studied precursor, to provide a foundational understanding relevant to MHPL. HPLA's presence and concentration are a direct readout of both human and microbial metabolic activities, offering a window into physiological and pathophysiological processes.[3]
Section 1: The Metabolic Journey of 4-Hydroxyphenyllactic Acid
The concentration of HPLA in circulation is a product of both endogenous human metabolism and the significant metabolic contributions of the gut microbiome.
1.1. Biosynthesis: A Tale of Two Genomes
-
Endogenous (Host) Pathway: The L-form of HPLA is a tyrosine metabolite. In human metabolism, the breakdown of the amino acid tyrosine can lead to the formation of HPLA. Elevated levels of L-HPLA are particularly notable in genetic disorders affecting tyrosine metabolism, such as phenylketonuria (PKU) and tyrosinemia.[4] These conditions result from deficiencies in enzymes like p-hydroxyphenylpyruvate oxidase, leading to the accumulation of upstream metabolites, including HPLA.
-
Microbial (Gut) Pathway: The gut microbiota plays a crucial role in metabolizing dietary phenylalanine and tyrosine, producing a variety of phenolic compounds.[3][5] Specifically, bacteria like Lactobacillus and Bifidobacterium are known to produce considerable amounts of phenyllactic and 4-hydroxyphenyllactic acids. The D-form of HPLA is considered to be of bacterial origin and can be elevated in conditions of bacterial overgrowth or dysbiosis. These microbes can convert dietary polyphenols and amino acids into HPLA, which is then absorbed into systemic circulation.
1.2. Key Metabolic Pathways
The synthesis of HPLA is intricately linked to the catabolism of phenylalanine and tyrosine. Phenylalanine is first converted to tyrosine by phenylalanine hydroxylase.[3] Tyrosine then undergoes transamination to form 4-hydroxyphenylpyruvic acid (HPPA). In states of metabolic disruption or high substrate load, HPPA can be reduced to HPLA instead of proceeding down the normal catabolic pathway to homogentisate.[6]
Caption: Metabolic pathways leading to the formation of 4-hydroxyphenyllactic acid (HPLA).
Section 2: Biological Functions and Mechanisms of Action
Emerging research indicates that HPLA is not merely a metabolic byproduct but an active molecule with distinct biological effects.
-
Antioxidant Properties: HPLA has been shown to decrease the production of reactive oxygen species (ROS) in both mitochondria and neutrophils, suggesting a role as a natural antioxidant. This activity may contribute to cellular protection under conditions of oxidative stress.
-
Antimicrobial Effects: Certain studies have highlighted the antifungal and antibacterial properties of HPLA, particularly when produced by probiotic bacteria like Lactobacillus species. This suggests a role in modulating the gut microbial ecosystem and potentially protecting against pathogens.
Section 3: HPLA in Health and Disease: A Biomarker Perspective
The concentration of HPLA in biological fluids like blood and urine has proven to be a valuable biomarker for various conditions.[1][7]
3.1. Association with Clinical Conditions
Elevated levels of HPLA are consistently observed in several pathological states:
-
Genetic Metabolic Disorders: It is a key diagnostic marker for tyrosinemia and phenylketonuria (PKU).[4]
-
Critical Illness: Studies have demonstrated that HPLA, along with other aromatic metabolites, can serve as a prognostic marker in critically ill patients, with elevated levels correlating with disease severity.[1][2]
-
Post-COVID-19 Syndrome: HPLA has been identified as a potential biomarker in patients experiencing persistent symptoms after a COVID-19 infection.[2][7]
-
Gut Dysbiosis: Increased concentrations can indicate small bowel bacterial overgrowth, as the D-isomer is of bacterial origin.[1]
-
Colorectal Cancer: Metabolomic studies have noted alterations in HPLA levels in the context of colorectal cancer.
3.2. Summary of Clinical Findings
| Condition | Finding | Implication | Reference |
| Phenylketonuria (PKU) | Significantly elevated HPLA in urine and CSF. | Diagnostic marker for metabolic dysregulation. | [4] |
| Tyrosinemia | Elevated HPLA due to enzyme deficiency. | Key diagnostic and monitoring biomarker. | [4] |
| Critical Illness | Serum HPLA levels predict patient outcomes. | Prognostic biomarker for severity. | [1][7] |
| Post-COVID-19 Syndrome | HPLA identified as part of a biomarker panel. | Potential role in long-term pathology. | [2] |
| Bacterial Overgrowth | Increased urinary or fecal D-HPLA. | Marker of gut dysbiosis. | [1] |
Section 4: Analytical Methodologies for HPLA Quantification
Accurate and sensitive quantification of HPLA is paramount for its clinical and research application. Ultra-high-pressure liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is the gold standard for this purpose.[2][7]
4.1. Rationale for Method Selection
UPLC-MS/MS offers superior sensitivity and specificity compared to other methods like GC-MS or standard HPLC. It allows for the precise measurement of low-concentration endogenous metabolites in complex biological matrices like serum and plasma. The use of stable isotope-labeled internal standards can correct for matrix effects and variations in extraction efficiency, ensuring high accuracy.
4.2. Detailed Protocol: Extraction of HPLA from Human Serum
This protocol is based on a validated protein precipitation method, which has shown excellent recovery and minimal matrix effects.[7][8]
Objective: To efficiently extract HPLA and other aromatic metabolites from serum for UPLC-MS/MS analysis.
Materials:
-
Human serum samples, stored at -80°C.
-
Methanol (HPLC grade), chilled.
-
Internal standard solution (e.g., 4-Hydroxyphenyllactic acid-d3).
-
Microcentrifuge tubes (1.5 mL).
-
Vortex mixer.
-
Microcentrifuge capable of >10,000 x g at 4°C.
Procedure:
-
Thawing: Thaw frozen serum samples on ice to prevent degradation of metabolites.
-
Aliquoting: Pipette 100 µL of serum into a pre-chilled 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the internal standard solution to the serum sample.
-
Protein Precipitation: Add 400 µL of chilled methanol to the tube. The 4:1 ratio of methanol to serum is critical for effective protein precipitation.
-
Vortexing: Vortex the mixture vigorously for 60 seconds to ensure thorough mixing and complete denaturation of proteins.
-
Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C. This will pellet the precipitated proteins, leaving the metabolites in the supernatant.
-
Supernatant Transfer: Carefully collect the supernatant (~450 µL) and transfer it to a new tube or a 96-well plate for analysis, being careful not to disturb the protein pellet.
-
Analysis: The sample is now ready for injection into the UPLC-MS/MS system.
4.3. Detailed Protocol: UPLC-MS/MS Analysis
This method provides a robust approach for the separation and detection of HPLA.[7]
Instrumentation:
-
UPLC System coupled with a Tandem Mass Spectrometer (e.g., Waters Acquity UPLC with a Sciex QTRAP).
-
Reversed-phase C18 column (e.g., YMC-Triart C18, 100 x 2.1 mm, 1.9 µm).
Mobile Phases:
-
Mobile Phase A: 0.2% Acetic Acid in Water.
-
Mobile Phase B: 0.2% Acetic Acid in Acetonitrile.
Gradient Elution:
| Time (min) | Flow Rate (mL/min) | %A | %B |
|---|---|---|---|
| 0.00 | 0.4 | 95 | 5 |
| 4.00 | 0.4 | 95 | 5 |
| 8.50 | 0.4 | 65 | 35 |
| 8.55 | 0.4 | 0 | 100 |
| 9.50 | 0.4 | 0 | 100 |
| 9.55 | 0.4 | 95 | 5 |
| 10.00 | 0.4 | 95 | 5 |
Mass Spectrometry Parameters (Negative Ion Mode):
-
Ion Source: Electrospray Ionization (ESI).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
HPLA Transition (Example): Q1: 181.1 m/z -> Q3: 135.1 m/z.
-
Internal Standard Transition (Example): Q1: 184.1 m/z -> Q3: 138.1 m/z.
4.4. Experimental Workflow
Caption: Standard UPLC-MS/MS workflow for HPLA quantification in serum.
Section 5: Therapeutic and Pharmacological Potential
The biological activities of HPLA, including its antioxidant and antimicrobial effects, suggest potential therapeutic applications. As a molecule produced by beneficial gut bacteria, it is a candidate for postbiotic therapies. Further research is needed to explore its pharmacokinetic properties and efficacy in preclinical models of diseases associated with oxidative stress and inflammation. Its role in maintaining gut homeostasis also warrants further investigation.
Conclusion
This compound and its precursor, 4-hydroxyphenyllactic acid, are more than just metabolic end-products; they are active participants in human physiology and pathology. The dual origin of HPLA from both host and microbial metabolism makes it a unique biomarker that integrates information about diet, gut health, and systemic metabolic status. The robust analytical methods now available allow for its precise quantification, paving the way for its broader application in clinical diagnostics and as a prognostic tool. Future research should focus on elucidating the specific signaling pathways modulated by HPLA and exploring its potential as a therapeutic agent.
References
- Rupa Health. (n.d.). 4-Hydroxyphenyllactic Acid.
- Human Metabolome Database. (2005). Showing metabocard for Hydroxyphenyllactic acid (HMDB0000755).
- Sobolev, P. D., Burnakova, N. A., Beloborodova, N. V., Revelsky, A. I., & Pautova, A. K. (2023). Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method. Metabolites, 13(11), 1128. [Link]
- HealthMatters.io. (n.d.). 4-Hydroxyphenyllactic - Organic Acids Test (OAT) - Nutritional and Metabolic Profile - Lab Results explained.
- Sobolev, P. D., Burnakova, N. A., Beloborodova, N. V., Revelsky, A. I., & Pautova, A. K. (2023). Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method. Metabolites, 13(11), 1128. [Link]
- Rupa Health. (n.d.). 4-Hydroxyphenylpyruvic Acid.
- ResearchGate. (2023). (PDF) Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method.
- ResearchGate. (n.d.). Production of 4-hydroxyphenyllactic acid by Lactobacillus sp. SK007 fermentation.
- National Center for Biotechnology Information. (n.d.). (+-)-3-(4-Hydroxyphenyl)lactic acid.
- Wang, J., et al. (2024). Relationship Between Gut Microbiota and Phenylalanine Levels: A Mendelian Randomization Study. Journal of Agricultural and Food Chemistry. [Link]
- S, S., & K, K. (2023). Role of the Gut Bacteria-Derived Metabolite Phenylacetylglutamine in Health and Diseases. Journal of Clinical Medicine, 12(1), 1. [Link]
Sources
- 1. 4-Hydroxyphenyllactic Acid | Rupa Health [rupahealth.com]
- 2. Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Relationship Between Gut Microbiota and Phenylalanine Levels: A Mendelian Randomization Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Hydroxyphenyllactic - Organic Acids Test (OAT) - Nutritional and Metabolic Profile - Lab Results explained | HealthMatters.io [healthmatters.io]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 4-Hydroxyphenylpyruvic Acid | Rupa Health [rupahealth.com]
- 7. Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Discovery, Isolation, and Characterization of Methyl 4-hydroxyphenyllactate
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Potential Endogenous Regulator of Cell Growth
The landscape of cellular regulation is replete with intricate signaling molecules that govern the delicate balance between proliferation and stasis. Among these, the endogenous ester, Methyl 4-hydroxyphenyllactate (MeHPLA), has emerged as a compelling molecule of interest since its discovery as a high-affinity ligand for nuclear type-II binding sites, exhibiting potent anti-proliferative effects. This guide provides a comprehensive technical overview of MeHPLA, from its initial discovery and isolation to detailed methodologies for its characterization and a discussion of its biological significance. The protocols and insights presented herein are designed to equip researchers and drug development professionals with the foundational knowledge required to explore the therapeutic potential of this intriguing endogenous compound.
The Genesis of a Discovery: Unmasking an Endogenous Growth Inhibitor
The story of this compound begins with the investigation of endogenous ligands for nuclear type-II estrogen binding sites. In a seminal 1988 study by Markaverich et al., researchers sought to identify the natural molecules that interact with these sites, which were observed in various normal tissues but were deficient in malignant tissues. Through a meticulous process of extraction and chromatographic separation of bovine serum, a component, designated the "beta-peak," was identified that exhibited strong binding to these nuclear type-II sites and, crucially, inhibited the in vitro growth of MCF-7 human breast cancer cells.[1]
Gas chromatography-mass spectroscopy (GC-MS) analysis of this purified, biologically active fraction unequivocally identified the compound as Methyl p-hydroxyphenyllactate (MeHPLA).[1] This discovery was significant as it suggested the existence of an endogenous system for regulating cell growth that was potentially dysregulated in cancer. The corresponding acid, p-hydroxyphenyllactic acid (HPLA), also found in tissues, showed significantly lower binding affinity and lacked the anti-proliferative effects, highlighting the critical role of the methyl ester in the biological activity of MeHPLA.[1]
Sourcing and Biosynthesis: Nature's Production of a Key Regulator
This compound is not solely an endogenous mammalian metabolite; its precursor, 4-hydroxyphenyllactic acid (HPLA), is found in a variety of natural sources, including certain foods and as a product of microbial metabolism.[2] HPLA is a derivative of the amino acid L-tyrosine and is produced by various bacteria, including species of Lactobacillus.[2][3] The biosynthesis of HPLA from L-tyrosine is a key metabolic pathway in these microorganisms. The subsequent esterification to MeHPLA can occur endogenously in mammals.
The presence of HPLA in the diet and its production by the gut microbiome suggest a potential interplay between dietary intake, microbial activity, and the endogenous levels of the biologically active MeHPLA. This opens up intriguing avenues for research into the influence of diet and gut health on cellular growth regulation.
Isolation from Natural Sources: A Step-by-Step Protocol
The original isolation of MeHPLA from bovine serum by Markaverich et al. provides a foundational methodology for its extraction from biological sources.[1] The following protocol is a conceptual reconstruction based on the described chromatographic techniques, offering a robust starting point for researchers.
Experimental Protocol: Isolation of MeHPLA from Bovine Serum
Objective: To isolate and purify this compound from a complex biological matrix.
Materials:
-
Bovine Serum
-
Sephadex LH-20 resin
-
High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column
-
Solvents: Ethanol, Methanol, Acetonitrile, Water (HPLC grade)
-
Rotary evaporator
-
Lyophilizer
Methodology:
-
Initial Extraction:
-
Thaw frozen bovine serum and centrifuge to remove any precipitates.
-
Perform an initial solvent extraction of the serum with ethanol to precipitate proteins and extract small molecules. Centrifuge and collect the supernatant.
-
Concentrate the ethanolic extract under reduced pressure using a rotary evaporator.
-
-
Size-Exclusion Chromatography:
-
Resuspend the concentrated extract in the mobile phase for Sephadex LH-20 chromatography (e.g., ethanol or a methanol/water mixture).
-
Load the resuspended extract onto a pre-equilibrated Sephadex LH-20 column.
-
Elute the column with the same mobile phase, collecting fractions.
-
Monitor the fractions for binding activity to nuclear type-II sites (if a binding assay is available) or by a preliminary analytical technique like thin-layer chromatography (TLC). The fractions corresponding to the "beta-peak" described by Markaverich et al. should be pooled.
-
-
High-Performance Liquid Chromatography (HPLC) Purification:
-
Concentrate the pooled active fractions from the Sephadex LH-20 chromatography.
-
Dissolve the concentrate in the HPLC mobile phase.
-
Inject the sample onto a C18 reverse-phase HPLC column.
-
Elute with a gradient of acetonitrile in water. A typical gradient might be from 10% to 70% acetonitrile over 30 minutes.
-
Monitor the elution profile at a suitable wavelength (e.g., 275 nm, corresponding to the phenolic chromophore).
-
Collect the peak corresponding to MeHPLA. The retention time will need to be determined using a synthesized standard.
-
-
Final Purification and Characterization:
-
Pool the HPLC fractions containing MeHPLA.
-
Remove the organic solvent using a rotary evaporator.
-
Lyophilize the aqueous solution to obtain the purified MeHPLA as a solid.
-
Confirm the identity and purity of the isolated compound using the characterization techniques described in Section 5.
-
Chemical Synthesis: A Reliable Route to Pure MeHPLA
For many research applications, chemical synthesis provides a more direct and scalable route to obtaining pure this compound compared to the laborious process of isolation from natural sources. The most straightforward method is the Fischer esterification of 4-hydroxyphenyllactic acid with methanol in the presence of an acid catalyst.
Experimental Protocol: Fischer Esterification of 4-Hydroxyphenyllactic Acid
Objective: To synthesize this compound from its corresponding carboxylic acid.
Materials:
-
4-Hydroxyphenyllactic acid (HPLA)
-
Anhydrous Methanol
-
Concentrated Sulfuric Acid (or another suitable acid catalyst like p-toluenesulfonic acid)
-
Sodium Bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Organic solvent for extraction (e.g., Ethyl Acetate)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Separatory funnel
-
Rotary evaporator
Methodology:
-
Reaction Setup:
-
In a round-bottom flask, dissolve 4-hydroxyphenyllactic acid (1.0 equivalent) in a large excess of anhydrous methanol (e.g., 20-50 equivalents). Methanol acts as both a reactant and the solvent.
-
With stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).
-
Attach a reflux condenser to the flask.
-
-
Reaction:
-
Heat the reaction mixture to reflux (approximately 65 °C for methanol) and maintain this temperature for 4-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC), observing the disappearance of the starting material (HPLA) and the appearance of the product (MeHPLA).
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Remove the bulk of the methanol using a rotary evaporator.
-
To the remaining aqueous residue, add ethyl acetate to extract the product. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification and Characterization:
-
Filter to remove the drying agent.
-
Concentrate the organic solution under reduced pressure to yield the crude this compound.
-
If necessary, purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Confirm the structure and purity of the synthesized compound using the characterization techniques outlined in the next section.
-
Structural Elucidation and Characterization: A Multi-faceted Approach
The unambiguous identification and characterization of this compound, whether isolated or synthesized, relies on a combination of modern spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules. For MeHPLA, both ¹H and ¹³C NMR, along with 2D techniques like HSQC and HMBC, provide a complete picture of the molecule's connectivity.
-
¹H NMR (Proton NMR): The ¹H NMR spectrum of MeHPLA is expected to show distinct signals for the aromatic protons, the methine proton adjacent to the hydroxyl group, the methylene protons, and the methyl ester protons. The splitting patterns (multiplicity) of these signals will provide information about the neighboring protons.
-
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, the methine and methylene carbons, and the methyl carbon of the ester.
-
2D NMR (HSQC and HMBC): Heteronuclear Single Quantum Coherence (HSQC) spectroscopy reveals direct one-bond correlations between protons and the carbons they are attached to.[4] Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy shows correlations between protons and carbons over two or three bonds, which is invaluable for confirming the overall structure and connectivity of the molecule.[4]
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |
| Aromatic CH (ortho to OH) | ~6.8 | ~115 |
| Aromatic CH (meta to OH) | ~7.1 | ~130 |
| Methine CH (adjacent to OH) | ~4.3 | ~70 |
| Methylene CH₂ | ~2.9 | ~40 |
| Methyl CH₃ (ester) | ~3.7 | ~52 |
| Carbonyl C=O | - | ~175 |
| Aromatic C-OH | - | ~155 |
| Aromatic C-CH₂ | - | ~128 |
Note: These are predicted values and may vary depending on the solvent and experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which serves as a molecular fingerprint.
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition of MeHPLA (C₁₀H₁₂O₄).
-
Tandem Mass Spectrometry (MS/MS): In MS/MS, the molecular ion is fragmented, and the masses of the resulting fragment ions are measured.[5] This fragmentation pattern is characteristic of the molecule's structure and can be used for confirmation. For MeHPLA, characteristic fragments would likely arise from the loss of the methoxy group, the cleavage of the side chain, and fragmentation of the aromatic ring.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of MeHPLA is expected to show characteristic absorption bands for the hydroxyl (O-H) group, the ester carbonyl (C=O) group, and the aromatic ring.
Biological Significance and Mechanism of Action: A Potential Role in Growth Regulation
The discovery of this compound as an endogenous ligand for nuclear type-II binding sites with anti-proliferative activity has significant implications for our understanding of cell growth regulation and its potential dysregulation in diseases like cancer.[1][6]
The proposed mechanism of action involves the binding of MeHPLA to these nuclear sites, which are distinct from the classical estrogen receptors. This binding is thought to initiate a signaling cascade that ultimately leads to the inhibition of cell growth. The observation that malignant tissues are often deficient in MeHPLA suggests that a loss of this inhibitory signal could contribute to uncontrolled cell proliferation.[6]
While the precise downstream signaling pathway initiated by MeHPLA binding to nuclear type-II sites is still an area of active research, it is hypothesized to intersect with pathways that regulate the cell cycle and apoptosis. The structural similarity of MeHPLA to other signaling molecules suggests potential interactions with various cellular targets.
Below is a conceptual workflow illustrating the discovery and proposed mechanism of action of MeHPLA.
Future Directions and Therapeutic Potential
The discovery of this compound as an endogenous growth inhibitor opens up exciting possibilities for therapeutic intervention. Further research is needed to fully elucidate its mechanism of action, including the identification of the specific proteins that constitute the nuclear type-II binding sites and the downstream signaling pathways that are modulated.
Understanding the regulation of endogenous MeHPLA levels, including its biosynthesis, metabolism, and the influence of diet and the microbiome, could provide novel strategies for cancer prevention and treatment. The development of synthetic analogs of MeHPLA with improved stability and bioavailability may also represent a promising avenue for the development of new anti-cancer agents. The in-depth technical knowledge provided in this guide serves as a critical foundation for these future endeavors.
References
- Markaverich, B. M., Gregory, R. R., Alejandro, M. A., Clark, J. H., Johnson, G. A., & Middleditch, B. S. (1988). Methyl p-hydroxyphenyllactate. An inhibitor of cell growth and proliferation and an endogenous ligand for nuclear type-II binding sites. Journal of Biological Chemistry, 263(15), 7203–7210. [Link]
- Markaverich, B. M., Gregory, R. R., Alejandro, M. A., Varma, R. S., Johnson, G. A., & Middleditch, B. S. (1990). Methyl p-hydroxyphenyllactate and nuclear type II binding sites in malignant cells: metabolic fate and mammary tumor growth. Cancer research, 50(5), 1470–1478. [Link]
- Sobolev, P. D., Burnakova, N. A., Beloborodova, N. V., Revelsky, A. I., & Pautova, A. K. (2023). Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method. Metabolites, 13(11), 1128. [Link]
- Mu, W., Yu, S., Zhu, L., Zhang, T., & Jiang, B. (2009). Production of 4-hydroxyphenyllactic acid by Lactobacillus sp. SK007 fermentation. Journal of bioscience and bioengineering, 108(3), 221–223. [Link]
- Human Metabolome Database. (n.d.). Showing metabocard for Hydroxyphenyllactic acid (HMDB0000755). [Link]
- D'Souza, R. C., & Meng, X. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Magnetic resonance in chemistry : MRC, 52(12), 777–783. [Link]
- MassBank of North America (MoNA). (n.d.). 3-(4-Hydroxyphenyl)-2-hydroxypropanoic acid. [Link]
- Marino, M., Galluzzo, P., & Ascenzi, P. (2006). Estrogen signaling multiple pathways to impact gene transcription. Current genomics, 7(8), 497–501. [Link]
- Fuentes, N., & Silveyra, P. (2019). Estrogen receptor signaling mechanisms. Advances in protein chemistry and structural biology, 116, 135–170. [Link]
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- 6. Methyl p-hydroxyphenyllactate and nuclear type II binding sites in malignant cells: metabolic fate and mammary tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Methyl 4-hydroxyphenyllactate in Tyrosine Metabolism: A Technical Guide for Researchers
Abstract
This technical guide provides an in-depth exploration of Methyl 4-hydroxyphenyllactate (MHPL), a key metabolite situated at the intersection of host and microbial tyrosine metabolism. We will dissect its biosynthetic origins, downstream metabolic fate, and emerging physiological significance. This document is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of MHPL's biochemical context, its potential as a biomarker, and detailed methodologies for its accurate quantification in biological matrices. By synthesizing current literature with practical, field-proven insights, this guide aims to equip researchers with the knowledge necessary to investigate this intriguing molecule's role in health and disease.
Introduction: The Landscape of Tyrosine Metabolism
Tyrosine, a non-essential aromatic amino acid, is a cornerstone of mammalian biochemistry. It serves as a precursor for the synthesis of critical biomolecules, including neurotransmitters (dopamine, norepinephrine, epinephrine), hormones (thyroid hormones), and melanin pigment. The catabolism of tyrosine primarily occurs in the liver, where a series of enzymatic reactions converts it into fumarate and acetoacetate, which then enter the citric acid cycle for energy production.[1][2]
However, this canonical pathway represents only one facet of tyrosine's metabolic journey. A significant portion of dietary tyrosine escapes absorption in the small intestine and reaches the colon, where it becomes a substrate for the vast and complex enzymatic machinery of the gut microbiota.[3][4] This microbial metabolism gives rise to a diverse array of phenolic compounds, many of which are absorbed into systemic circulation and can exert profound effects on host physiology.[5] One such critical metabolite is 4-hydroxyphenyllactic acid (HPLA), the immediate precursor to this compound (MHPL).[6][7] Understanding the formation and function of MHPL requires an appreciation of this intricate interplay between host and microbial metabolic pathways.
Biosynthesis of this compound
The journey from dietary tyrosine to MHPL is a multi-step process involving both host and microbial enzymes.
Formation of 4-hydroxyphenylpyruvic acid (HPPA)
The initial step in the peripheral catabolism of tyrosine is its conversion to 4-hydroxyphenylpyruvic acid (HPPA). This transamination reaction is catalyzed by the enzyme tyrosine aminotransferase (TAT) , which is predominantly active in the liver.[2]
Reduction to 4-hydroxyphenyllactic acid (HPLA)
HPPA is then reduced to 4-hydroxyphenyllactic acid (HPLA). This reaction is catalyzed by 4-hydroxyphenylpyruvate reductase (HPPR) .[8] While this conversion occurs within the host, it is also a significant activity of the gut microbiome.[7] In conditions of host metabolic dysfunction, such as tyrosinemia or phenylketonuria (PKU), where upstream enzymes are deficient, there is a shunting of tyrosine towards this pathway, leading to elevated levels of HPLA.[7][9] Furthermore, various gut bacteria, including Lactobacillus and Bifidobacterium species, are known producers of HPLA from tyrosine.[7]
Methylation to this compound (MHPL)
The final and defining step is the methylation of the carboxylic acid group of HPLA to form this compound. The precise enzymatic machinery responsible for this esterification is not fully elucidated but is believed to be of microbial origin. This conversion highlights a key function of the gut microbiome: the modification of host- and diet-derived molecules into novel compounds with unique biological activities.
Caption: Biosynthetic pathway of MHPL from L-Tyrosine.
Physiological Role and Clinical Significance
MHPL is not merely a metabolic byproduct; emerging evidence points to its active role in cellular processes and its potential as a biomarker in various disease states.
Cellular Growth Inhibition
Early research identified MHPL as an endogenous ligand for nuclear type-II estrogen binding sites.[10] Studies demonstrated that MHPL can inhibit the growth of MCF-7 human breast cancer cells in vitro and block estradiol-stimulated uterine growth in vivo.[10] This suggests a potential role for MHPL in modulating estrogen-dependent cell proliferation. In contrast, its precursor, HPLA, showed a much lower affinity for these binding sites and did not exhibit the same inhibitory effects.[10]
Biomarker of Gut Dysbiosis and Metabolic Disease
Because a significant portion of tyrosine-derived metabolites are produced by the gut microbiota, their levels in circulation can reflect the composition and metabolic activity of the gut ecosystem.[5][11] Elevated levels of HPLA, the precursor to MHPL, have been associated with gut bacterial overgrowth.[7] Consequently, MHPL levels may serve as a more specific indicator of particular microbial metabolic activities. Dysregulation of tyrosine metabolism by the gut microbiota has been linked to conditions such as inflammatory bowel disease and symptomatic COVID-19 in children.[11][12]
Cardiovascular Health Implications
Metabolomic studies have begun to uncover associations between tyrosine metabolites and cardiovascular disease. While direct evidence for MHPL is still emerging, a Mendelian randomization study suggested a potential link between 3-(4-hydroxyphenyl)lactate levels and cardiovascular outcomes, although the finding was not statistically significant in that particular study.[13] Given the known associations of other metabolic markers like homocysteine with cardiovascular risk, further investigation into the role of MHPL and related microbial metabolites is warranted.[14][15]
Methodologies for the Quantification of MHPL
Accurate and precise quantification of MHPL in biological matrices is paramount for elucidating its physiological role. The gold-standard technique for this application is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[16][17]
Rationale for LC-MS/MS
LC-MS/MS offers unparalleled sensitivity and specificity, which is crucial for detecting and quantifying low-abundance metabolites like MHPL in complex biological samples such as plasma, serum, and urine.[16][17] The chromatographic separation (LC) isolates MHPL from other matrix components, while the tandem mass spectrometry (MS/MS) provides definitive identification and quantification based on its unique mass-to-charge ratio and fragmentation pattern.
Detailed Experimental Protocol: UPLC-MS/MS for Serum MHPL
This protocol is adapted from established methods for related phenolic acids and provides a robust framework for MHPL analysis.[18][19][20]
Objective: To quantify this compound in human serum.
Materials:
-
Chemicals: MHPL analytical standard, stable isotope-labeled internal standard (e.g., MHPL-d4), LC-MS grade methanol, acetonitrile, formic acid, and water.
-
Equipment: Ultra-High-Performance Liquid Chromatograph (UPLC) system, Tandem Mass Spectrometer (e.g., QTRAP), refrigerated centrifuge, precision pipettes.
Methodology:
-
Preparation of Standards:
-
Prepare a primary stock solution of MHPL (1 mg/mL) in methanol.
-
Perform serial dilutions to create a series of working standard solutions for the calibration curve (e.g., 0.1 µmol/L to 50 µmol/L).
-
Prepare a working solution of the internal standard (IS), MHPL-d4, at a fixed concentration (e.g., 1 µmol/L).
-
-
Sample Preparation (Protein Precipitation):
-
Causality: This step is critical to remove high-abundance proteins which can interfere with the analysis and damage the LC column. Methanol is an effective solvent for precipitating proteins while keeping small molecule metabolites like MHPL in solution.[18]
-
Thaw serum samples on ice.
-
To 100 µL of serum, add 10 µL of the IS working solution. Vortex briefly.
-
Add 400 µL of ice-cold methanol.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate for analysis.
-
-
UPLC-MS/MS Conditions:
-
Rationale: A reverse-phase C18 column is suitable for retaining and separating moderately polar compounds like MHPL. A gradient elution with water and acetonitrile (both with formic acid) allows for efficient separation and good peak shape. Formic acid aids in the ionization of the analyte in the mass spectrometer source.
-
UPLC Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to 5% B and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for MHPL and its IS. These must be optimized empirically.
-
MHPL (example): [M-H]⁻ → product ion
-
MHPL-d4 (IS): [M-H]⁻ → product ion
-
-
-
Data Analysis and Quality Control:
-
Construct a calibration curve by plotting the peak area ratio (MHPL/MHPL-d4) against the concentration of the standards.
-
Use a linear regression model to determine the concentration of MHPL in the unknown samples.
-
Include Quality Control (QC) samples at low, medium, and high concentrations to ensure the accuracy and precision of the run.[21] Intra- and inter-assay precision should be <15%.[21]
-
Caption: Experimental workflow for MHPL quantification.
Conclusion and Future Directions
This compound stands as a compelling example of the complex metabolic dialogue between the host and its resident microbiota. While early studies have hinted at its role in cell growth regulation, its full physiological and pathophysiological significance is only beginning to be explored. Its origin at the confluence of host and microbial pathways makes it a particularly interesting candidate biomarker for gut health, metabolic disorders, and potentially cardiovascular disease.
Future research should focus on:
-
Enzymatic Identification: Pinpointing the specific microbial enzymes responsible for the methylation of HPLA to MHPL.
-
Mechanism of Action: Elucidating the downstream molecular targets of MHPL beyond nuclear type-II binding sites.
-
Clinical Validation: Conducting larger cohort studies to validate the utility of MHPL as a biomarker for specific diseases.
-
Dietary Influence: Investigating how dietary interventions, particularly those modulating protein and polyphenol intake, affect circulating MHPL levels.[22][23][24]
By employing robust analytical methodologies and well-designed clinical studies, the scientific community can further unravel the role of this compound in the intricate web of tyrosine metabolism, paving the way for new diagnostic and therapeutic strategies.
References
- Title: Decreased Microbiota-Driven Tyrosine Metabolism Is Associated With Symptomatic COVID-19 in Children - PubMed Source: Journal of Infectious Diseases URL
- Title: Bidirectional microbial regulation by tyrosine metabolism enhances palmatine-mediated colitis protection - PMC - PubMed Central Source: Gut Microbes URL
- Title: Demonstrating a link between diet, gut microbiota and brain: 14C radioactivity identified in the brain following gut microbial fermentation of 14C-radiolabeled tyrosine in a pig model - Frontiers Source: Frontiers in Nutrition URL
- Title: Tyrosine by gut bacteria leading to formation of 4-ethylphenol and...
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- Title: Metabolism and Physiological Effects of 4-Hydroxyphenylacetic acid - SMPDB Source: Small Molecule Pathway D
- Title: Showing metabocard for (R+)-3-(4-hydroxyphenyl)lactate (HMDB0303993)
- Title: Exploring the impact of metabolites function on heart failure and coronary heart disease: insights from a Mendelian randomization (MR)
- Title: Phenylalanine/tyrosine metabolic pathway. 4‐hydroxyphenylpyruvate...
- Title: Method development and validation for analysis of phenylalanine, 4‐hydroxyphenyllactic acid and 4‐hydroxyphenylpyruvic acid in serum and urine - PMC - NIH Source: Journal of Inherited Metabolic Disease URL
- Title: Tyrosine aminotransferase TAT and 4-hydroxyphenylpyruvate Dioxygenase Enzyme components in tyrosine - YouTube Source: YouTube URL:[Link]
- Title: Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method - PMC - PubMed Central Source: Metabolites URL
- Title: Showing metabocard for Hydroxyphenyllactic acid (HMDB0000755)
- Title: Homocysteine and cardiovascular disease: evidence on causality from a meta-analysis Source: BMJ URL:[Link]
- Title: (PDF)
- Title: Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method - PubMed Source: Metabolites URL:[Link]
- Title: Mastering Bioanalytical Method Validation: A Practical Guide for Laboratory Professionals Source: LinkedIn URL:[Link]
- Title: 4-Hydroxyphenyllactic (Males Age 13 and Over) - Organic Acids Test (OAT) - Nutritional and Metabolic Profile - Lab Results explained | HealthMatters.
- Title: Bioanalytical methods - Faculty of Pharmacy - Research Portal Source: Charles University Research Portal URL:[Link]
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- Title: Para-Hydroxyphenyllactate - Organic Acids Profile (US BioTek)
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- Title: The multifaceted role of lactate in cardiovascular health: from metabolism to signaling and epigenetics - PMC - PubMed Central Source: Journal of Biomedical Science URL
- Title: Regulation and therapeutic strategies of 4-hydroxy-2-nonenal metabolism in heart disease - PubMed Source: Free Radical Biology and Medicine URL:[Link]
- Title: Folates and cardiovascular disease - PubMed Source: Arteriosclerosis, Thrombosis, and Vascular Biology URL:[Link]
- Title: Dietary Considerations in Tyrosinemia Type I - PubMed Source: JIMD Reports URL:[Link]
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"literature review of Methyl 4-hydroxyphenyllactate research"
An In-depth Technical Guide to Methyl 4-hydroxyphenyllactate (MeHPLA) Research
Introduction: Unveiling a Potent Endogenous Regulator
This compound (MeHPLA), the methyl ester of p-hydroxyphenyllactic acid (HPLA), is an endogenous compound that has garnered significant interest as a potent regulator of cell growth and proliferation.[1] Initially identified as a component in bovine serum and various normal tissues, MeHPLA has been distinguished from its corresponding acid, HPLA, by its pronounced biological activity. While HPLA is a known human and bacterial metabolite of tyrosine, MeHPLA appears to be the more active form, particularly in the context of cell cycle regulation.[1] This guide provides a comprehensive overview of the current state of MeHPLA research, delving into its origins, mechanism of action, biological activities, and therapeutic potential for an audience of researchers and drug development professionals.
Section 1: Physicochemical Properties and Synthesis
MeHPLA is a phenolic compound belonging to the class of phenylpropanoic acids.[2][3] Its structure consists of a lactic acid backbone with a 4-hydroxyphenyl group attached to the β-carbon and a methyl ester group.
Chemical Identifiers:
-
Molecular Formula: C₁₀H₁₂O₄[3]
-
CAS Number: 51095-47-7[3]
-
Synonyms: Methyl p-hydroxyphenyllactate, 2-Hydroxy-3-(4-hydroxyphenyl)propionic acid methyl ester[3]
While detailed synthesis protocols are often proprietary or described within broader chemical methodology papers, a general approach involves the esterification of its parent compound, p-hydroxyphenyllactic acid (HPLA).
Conceptual Synthesis Workflow:
The esterification of HPLA is typically achieved via Fischer esterification. This acid-catalyzed reaction involves refluxing HPLA with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The excess methanol serves both as a reactant and a solvent, driving the equilibrium towards the formation of the methyl ester.
Caption: Conceptual workflow for Fischer esterification of HPLA to synthesize MeHPLA.
Section 2: Endogenous and Microbial Origins
MeHPLA and its precursor HPLA are metabolites linked to the metabolism of the amino acid tyrosine.[4] The L-form of HPLA is a recognized human metabolite, with levels known to be elevated in certain genetic metabolic disorders such as phenylketonuria (PKU) and tyrosinemia, where the normal breakdown of aromatic amino acids is impaired.[5][6]
Interestingly, the D-enantiomer of HPLA is of bacterial origin.[7] Gut microbiota, particularly species of Lactobacillus and Bifidobacterium, are known to produce significant amounts of HPLA from the metabolism of dietary phenolic compounds or tyrosine.[8] This microbial production highlights the intricate connection between the gut microbiome and host metabolism, suggesting that circulating levels of HPLA, and consequently MeHPLA, may be influenced by both endogenous metabolic pathways and the composition of gut bacteria.
Caption: Dual origins of HPLA, the precursor to MeHPLA, from host and microbial metabolism.
Section 3: Core Biological Activity: Inhibition of Cell Growth
The most well-characterized biological function of MeHPLA is its role as a potent inhibitor of cell growth and proliferation.[1] This activity is intrinsically linked to its function as an endogenous ligand for nuclear type II estrogen binding sites.[1][9]
Mechanism of Action: Targeting Nuclear Type II Sites
Early research distinguished two types of endogenous ligands for these nuclear sites, termed alpha-peak and beta-peak components based on their chromatographic elution profile.[1] Gas chromatography-mass spectroscopy identified the active, growth-inhibitory beta-peak component as MeHPLA. The alpha-peak, which did not inhibit cell growth, was identified as the corresponding acid, HPLA.[1]
The key findings are:
-
High-Affinity Binding: MeHPLA binds to nuclear type II sites with high affinity.[1]
-
Differential Activity: In stark contrast, HPLA interacts with these sites with a significantly lower affinity and lacks the anti-proliferative effects observed with MeHPLA.[1]
-
Inhibition of Cancer Cells: MeHPLA has been demonstrated to inhibit the growth of MCF-7 human breast cancer cells in vitro.[1]
-
In Vivo Efficacy: Physiological levels of MeHPLA were shown to block estradiol-stimulated uterine growth in rats, demonstrating its biological relevance in vivo.[1]
These findings strongly suggest that the methylation of the carboxylic acid group is critical for the compound's high-affinity binding and subsequent anti-proliferative signaling. The nuclear type II sites are distinct from the classical estrogen receptor (ERα) and are thought to play a role in modulating estrogenic responses and cell growth pathways.
Caption: Proposed mechanism for MeHPLA's anti-proliferative effect via nuclear type II sites.
Experimental Protocol: Assessing Anti-Proliferative Activity (MTT Assay)
A standard method to validate the anti-proliferative effects of MeHPLA on a cancer cell line like MCF-7 is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Plate MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Treatment: Prepare serial dilutions of MeHPLA in complete culture medium. Remove the old medium from the cells and add 100 µL of the MeHPLA-containing medium (or vehicle control) to the respective wells.
-
Incubation: Incubate the cells with MeHPLA for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration of MeHPLA that inhibits 50% of cell growth).
Section 4: Other Potential Biological Activities
While its anti-proliferative effects are the most studied, research on HPLA and related phenolic compounds suggests that MeHPLA may possess other important biological properties, including antioxidant and anti-inflammatory activities.
Antioxidant Activity
The parent compound, HPLA, has been shown to decrease the production of reactive oxygen species (ROS) in both mitochondria and neutrophils. This suggests HPLA can function as a natural antioxidant. The antioxidant capacity of phenolic compounds is often attributed to their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals, thereby terminating damaging chain reactions.[10] Given its structure, MeHPLA likely retains this antioxidant potential.
Anti-inflammatory Effects
Chronic inflammation is a key driver of many diseases.[11] While direct studies on MeHPLA are limited, related phenolic compounds have demonstrated significant anti-inflammatory properties.[12] For example, methyl p-hydroxycinnamate, a structurally similar compound, suppresses the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins, as well as inflammatory cytokines such as IL-1β and TNF-α in macrophage cell lines.[12] The mechanism often involves the inhibition of key inflammatory signaling pathways like NF-κB.[11][13] It is plausible that MeHPLA exerts similar anti-inflammatory effects, representing a promising area for future investigation.
Table 1: Summary of Biological Activities of MeHPLA and HPLA
| Compound | Biological Activity | Mechanism/Observation | Key References |
| MeHPLA | Anti-proliferative | High-affinity ligand for nuclear type II binding sites; inhibits MCF-7 cell growth. | [1][9] |
| Anti-estrogenic | Blocks estradiol-stimulated uterine growth in vivo. | [1] | |
| HPLA | Antioxidant | Decreases ROS production in mitochondria and neutrophils. | |
| Antifungal | Produced by Lactobacillus species with observed antifungal capacity. | [8] | |
| Metabolic Biomarker | Levels are altered in tyrosinemia, PKU, and critical illnesses. | [5][14] |
Section 5: Therapeutic Potential and Future Directions
The unique biological profile of MeHPLA positions it as a molecule of significant therapeutic interest.
-
Oncology: Its proven ability to inhibit the growth of breast cancer cells makes it a candidate for further investigation as an anticancer agent, either alone or in combination with existing therapies.[1] Its presence in normal but not malignant tissues suggests it could be an endogenous tumor suppressor.[1]
-
Inflammatory Diseases: The potential anti-inflammatory properties, extrapolated from related compounds, suggest MeHPLA could be explored for conditions characterized by chronic inflammation, such as rheumatoid arthritis or inflammatory bowel disease.[15]
-
Cardiovascular Health: Oxidative stress and inflammation are central to the pathophysiology of cardiovascular diseases.[16][17] As an antioxidant and potential anti-inflammatory agent, MeHPLA could offer protective effects, though this remains to be investigated. Disturbances in cardiac metabolism are a hallmark of most cardiovascular diseases, and understanding the role of metabolites like MeHPLA is a growing field of interest.[18]
Future research should focus on elucidating the full spectrum of MeHPLA's biological activities, confirming its anti-inflammatory and antioxidant effects, and identifying the specific signaling pathways it modulates downstream of binding to nuclear type II sites.
Section 6: Analytical Methodologies
The accurate quantification of MeHPLA and HPLA in biological matrices is crucial for clinical and research applications. Given their role as potential biomarkers, sensitive and robust analytical methods are required.[14] Ultra-high-pressure liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) has emerged as a state-of-the-art technique for this purpose.
A recently validated UPLC-MS/MS method for the simultaneous determination of HPLA and other aromatic amino acid metabolites in human serum involves a simple protein precipitation step followed by rapid chromatographic separation and detection.[14]
Key Parameters of a Validated UPLC-MS/MS Method for HPLA:
| Parameter | Value/Method |
| Sample Preparation | Protein precipitation with methanol |
| Chromatography | UPLC with a C18 reversed-phase column |
| Detection | Tandem Mass Spectrometry (MS/MS) |
| Lower Limit of Quantitation | 0.02 to 0.25 µmol/L |
| Recovery | ~100% |
| Matrix Effects | Not observed with protein precipitation |
Data sourced from[14]
This type of methodology provides the sensitivity and specificity needed to measure baseline physiological concentrations and detect pathological alterations, making it suitable for routine clinical use.[14]
Conclusion
This compound is more than just a metabolite; it is a potent, endogenously produced regulator of cell growth with significant therapeutic potential. Its unique mechanism of action, centered on high-affinity binding to nuclear type II sites, distinguishes it from its more abundant precursor, HPLA. While its anti-proliferative effects are well-documented, the exploration of its antioxidant and anti-inflammatory properties presents exciting new avenues for research. As analytical techniques become more refined, our understanding of MeHPLA's role in health and disease will undoubtedly expand, paving the way for novel diagnostic and therapeutic strategies in oncology, inflammatory disorders, and beyond.
References
- Markaverich, B. M., Gregory, R. R., Alejandro, M. A., Clark, J. H., Johnson, G. A., & Middleditch, B. S. (1988). Methyl p-hydroxyphenyllactate. An inhibitor of cell growth and proliferation and an endogenous ligand for nuclear type-II binding sites. Journal of Biological Chemistry, 263(15), 7203–7210. [Link]
- PubChem. (n.d.). (+-)-3-(4-Hydroxyphenyl)lactic acid.
- Kim, D. H., Kim, J. H., & Kim, Y. (2022). Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate Is a Potent Cell-Permeable Anti-Cytokine Compound To Inhibit Inflammatory Cytokines in Monocyte/Macrophage-Like Cells. Pharmaceuticals, 15(10), 1234. [Link]
- Human Metabolome Database. (2023). 4-Hydroxyphenyllactic acid (HMDB0000755). [Link]
- Rupa Health. (n.d.). 4-Hydroxyphenyllactic Acid. [Link]
- Human Metabolome Database. (2021). (R+)-3-(4-hydroxyphenyl)
- ChemWhat. (n.d.).
- Duran, M., Wadman, S. K., van der Heiden, C., & Ketting, D. (1989). Urinary D-4-hydroxyphenyllactate, D-phenyllactate and D-2-hydroxyisocaproate, abnormalities of bacterial origin. Journal of Inherited Metabolic Disease, 12(2), 209–214. [Link]
- Kim, K. A., Lee, M. S., & Kim, Y. (2018). Methyl p-Hydroxycinnamate Suppresses Lipopolysaccharide-Induced Inflammatory Responses through Akt Phosphorylation in RAW264.7 Cells. Biological & Pharmaceutical Bulletin, 41(4), 545–551. [Link]
- HealthMatters.io. (n.d.). 4-Hydroxyphenyllactic (Males Age 13 and Over)
- KEGG COMPOUND. (n.d.). C03964. [Link]
- Shcherbinin, D. S., et al. (2023). Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method. Metabolites, 13(11), 1129. [Link]
- Li, P., et al. (2008). Production of 4-hydroxyphenyllactic acid by Lactobacillus sp. SK007 fermentation. Biotechnology Letters, 30(8), 1439–1442. [Link]
- HealthMatters.io. (n.d.). 4-Hydroxyphenyllactic. [Link]
- Zhang, Y., et al. (2023). Exploring the impact of metabolites function on heart failure and coronary heart disease: insights from a Mendelian randomization (MR) study. BMC Cardiovascular Disorders, 23(1), 543. [Link]
- Guma, M., & Sanchez-Lopez, E. (2022). Circulating Pro- and Anti-Inflammatory Metabolites and Its Potential Role in Rheumatoid Arthritis Pathogenesis. Metabolites, 12(11), 1058. [Link]
- HealthMatters.io. (n.d.).
- López-García, J., et al. (2022). Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals. Antioxidants, 11(12), 2473. [Link]
- Prabhu, S. D., & Vasanthi, H. R. (2021). Regulation and therapeutic strategies of 4-hydroxy-2-nonenal metabolism in heart disease. Current Research in Physiology, 4, 218–226. [Link]
- Kim, H. S., et al. (2023).
- McGarrah, R. W., Crown, S. B., & Zhang, G. F. (2018). Cardiovascular Metabolomics. Circulation Research, 122(9), 1238–1258. [Link]
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An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-hydroxyphenyllactate
Abstract
Methyl 4-hydroxyphenyllactate (MeHPLA), also known as Methyl p-hydroxyphenyllactate, is a tyrosine metabolite ester of significant interest to the scientific community, particularly for its role as a cell growth-regulating agent that binds to nuclear type II sites.[1][2] Despite its biological importance, a comprehensive, publicly available dataset of its experimentally determined physicochemical properties is notably scarce. This technical guide addresses this gap by providing a structured framework for the characterization of MeHPLA. While direct experimental data is limited, this document leverages data from analogous compounds, outlines detailed, field-proven experimental protocols for determining key physicochemical parameters, and presents a predicted spectroscopic profile to aid researchers in its identification and handling. This guide is intended for researchers, chemists, and drug development professionals engaged in the synthesis, analysis, or biological investigation of MeHPLA.
Chemical Identity and Structure
A precise understanding of a molecule's identity is the foundation of all subsequent physicochemical analysis.
-
Compound Name: this compound
-
Synonyms: Methyl p-hydroxyphenyllactate, 2-Hydroxy-3-(4-hydroxyphenyl)propionic acid methyl ester[3]
-
Molecular Weight: 196.20 g/mol
The structure of this compound features a p-substituted phenolic ring, a secondary alcohol, and a methyl ester. These functional groups dictate its chemical reactivity, solubility, and spectroscopic characteristics.
Caption: Chemical structure of this compound.
Physicochemical Properties
Experimental data for MeHPLA is not widely published. The following table includes predicted values from computational models and provides context by comparing them to the experimentally determined values of its parent acid and a structurally similar ester.
Table 1: Summary of Physicochemical Properties
| Property | This compound (Predicted) | 4-Hydroxyphenyllactic acid (Experimental) | Methyl 4-hydroxyphenylacetate (Experimental) |
| Physical State | Solid[4] | Solid | Solid |
| Molecular Weight | 196.20 g/mol | 182.17 g/mol [5] | 166.17 g/mol |
| Melting Point | Not Available | Not Available | 55-58 °C |
| Boiling Point | 356.2 ± 27.0 °C[1] | 414.4 °C (est.) | 162-163 °C at 5 mmHg |
| Water Solubility | Not Available | 12.9 mg/mL at 16 °C | Slightly Soluble |
| pKa (Phenolic OH) | 9.77 ± 0.15[1] | 3.58 (Strongest Acidic - Carboxylic) | Not Available |
| Density | 1.265 ± 0.06 g/cm³[1] | Not Available | Not Available |
Note: Data for analogues are provided for comparative purposes and should not be used as substitutes for experimental determination.
Methodologies for Experimental Characterization
Given the absence of a complete experimental dataset, this section provides robust, standardized protocols for determining the key physicochemical properties of MeHPLA.
3.1 Synthesis via Fischer Esterification
The most direct synthesis route to this compound is the Fischer esterification of its parent carboxylic acid, 4-hydroxyphenyllactic acid. This acid-catalyzed reaction is an equilibrium process.
Principle: The carboxylic acid is reacted with an excess of methanol in the presence of a strong acid catalyst (e.g., sulfuric acid). The use of excess methanol and/or the removal of water drives the equilibrium toward the formation of the methyl ester. The phenolic hydroxyl group is significantly less reactive under these conditions, allowing for chemoselective esterification of the carboxylic acid.
Exemplary Protocol:
-
Reaction Setup: To a solution of 4-hydroxyphenyllactic acid (1.0 eq) in anhydrous methanol (20-50 eq, serving as reactant and solvent), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0 °C.
-
Reaction Execution: Allow the mixture to warm to room temperature and then reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture and neutralize the acid catalyst with a saturated solution of sodium bicarbonate.
-
Extraction: Remove the methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield pure this compound.
3.2 Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the thermodynamic water solubility of a compound and is described in OECD Guideline 105.
Causality: This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution, providing a solubility value that is independent of kinetic factors. Temperature control is critical as solubility is highly temperature-dependent.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Detailed Protocol:
-
Preparation: Add an excess amount of solid MeHPLA to a known volume of the solvent (e.g., purified water) in a glass flask or vial. The excess solid is crucial to ensure saturation.
-
Equilibration: Seal the vessel and agitate it at a constant, controlled temperature (e.g., 25 °C ± 0.5 °C) for a preliminary period of 24 hours.
-
Phase Separation: After agitation, allow the mixture to stand at the same temperature to let the undissolved solid settle. Centrifugation is recommended to ensure clear separation.
-
Sampling: Carefully withdraw a sample from the clear supernatant.
-
Analysis: Determine the concentration of MeHPLA in the sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Confirmation of Equilibrium: Repeat steps 2-5 with a longer equilibration time (e.g., 48 hours). Equilibrium is confirmed if the measured concentrations are consistent (e.g., within ±5%).
3.3 pKa Determination (UV-Vis Spectrophotometry)
The pKa of the phenolic hydroxyl group can be accurately determined using UV-Vis spectrophotometry, which relies on the different absorption spectra of the protonated (phenol) and deprotonated (phenolate) forms.
Principle: The absorbance of a solution containing MeHPLA is measured across a range of pH values. The phenolate form, present at high pH, has a different λmax and molar absorptivity than the protonated form at low pH. By applying the Henderson-Hasselbalch equation to the absorbance data, the pKa can be calculated.
Protocol Outline:
-
Prepare Buffers: Prepare a series of buffers covering a pH range from approximately 8 to 12.
-
Prepare Stock Solution: Create a concentrated stock solution of MeHPLA in a suitable solvent (e.g., methanol).
-
Measure Spectra: For each buffer, add a small, constant volume of the stock solution to a cuvette, and record the UV-Vis spectrum. Record spectra for highly acidic (pH ~2) and highly basic (pH ~13) solutions to obtain the spectra of the pure protonated and deprotonated forms, respectively.
-
Data Analysis: Plot absorbance at a chosen wavelength (where the difference between the two forms is large) versus pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa.
Predicted Spectroscopic Profile
For a researcher who has synthesized or isolated MeHPLA, spectroscopic analysis is essential for structural confirmation. The following section details the expected spectral characteristics.
4.1 ¹H NMR Spectroscopy (¹H Nuclear Magnetic Resonance)
The ¹H NMR spectrum is predicted to show distinct signals for each unique proton environment.
Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃)
| Protons | Integration | Multiplicity | Approx. Chemical Shift (ppm) | Rationale |
| Ar-H (ortho to OH) | 2H | Doublet | 6.7 - 6.9 | Shielded by the electron-donating -OH group. |
| Ar-H (ortho to CH₂) | 2H | Doublet | 7.0 - 7.2 | Less shielded aromatic protons. |
| -CH₂- | 2H | Doublet of Doublets | 2.9 - 3.2 | Diastereotopic protons adjacent to a chiral center. |
| -CH(OH)- | 1H | Triplet/dd | 4.3 - 4.5 | Proton on the carbon bearing the hydroxyl group. |
| -OCH₃ | 3H | Singlet | ~3.7 | Characteristic shift for a methyl ester. |
| Phenolic -OH | 1H | Singlet (broad) | Variable | Exchangeable proton, position depends on concentration. |
| Alcoholic -OH | 1H | Doublet/Singlet | Variable | Exchangeable proton, may couple to adjacent CH. |
4.2 ¹³C NMR Spectroscopy (¹³C Nuclear Magnetic Resonance)
The proton-decoupled ¹³C NMR spectrum should display 8 distinct signals, as two pairs of aromatic carbons are chemically equivalent due to symmetry.
-
C=O (Ester): ~172-175 ppm
-
Aromatic C-O: ~155 ppm
-
Aromatic C-C: ~130 ppm
-
Aromatic C-H: ~115-130 ppm
-
-CH(OH)-: ~70-75 ppm
-
-OCH₃: ~52 ppm
-
-CH₂-: ~40 ppm
4.3 FT-IR Spectroscopy (Fourier-Transform Infrared)
The IR spectrum will be dominated by absorptions from the hydroxyl, carbonyl, and aromatic functionalities.
-
O-H Stretch (Phenol & Alcohol): A broad band from ~3200-3500 cm⁻¹. The breadth is due to hydrogen bonding.
-
C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹).
-
C=O Stretch (Ester): A strong, sharp absorption band around 1730-1745 cm⁻¹.
-
C=C Stretch (Aromatic): Several peaks in the 1450-1600 cm⁻¹ region.
-
C-O Stretch (Ester & Alcohol): Strong bands in the 1000-1300 cm⁻¹ region.
4.4 Mass Spectrometry (MS)
In Electrospray Ionization (ESI) Mass Spectrometry, MeHPLA would be expected to show a prominent pseudomolecular ion.
-
Positive Ion Mode: [M+H]⁺ at m/z 197.08 or [M+Na]⁺ at m/z 219.06.
-
Negative Ion Mode: [M-H]⁻ at m/z 195.06.
-
Key Fragmentation: A likely fragmentation pathway would involve the loss of the elements of methyl formate (HCOOCH₃, 60 Da) or the methoxycarbonyl radical (•COOCH₃, 59 Da), leading to a significant fragment ion corresponding to the 4-hydroxyphenyl-ethyl cation or radical.
Stability Considerations
The primary stability liability for this compound is the ester functional group.
-
Hydrolysis: The ester is susceptible to hydrolysis back to the parent carboxylic acid (4-hydroxyphenyllactic acid) and methanol. This reaction is catalyzed by both acid and base and is temperature-dependent. Therefore, storage in neutral, anhydrous conditions at low temperatures (e.g., 2-8 °C or -20 °C) is recommended to ensure long-term integrity.
-
Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can lead to coloration of the sample over time. Storage under an inert atmosphere (e.g., nitrogen or argon) can mitigate this degradation pathway.
A formal stability study would involve analyzing the purity of MeHPLA under various conditions (e.g., 40 °C/75% RH for accelerated studies) over time, using a stability-indicating HPLC method.
Conclusion
This compound is a biologically relevant molecule whose full physicochemical characterization is an area ripe for investigation. This guide provides the foundational knowledge for such a study, presenting its chemical identity, predicted properties, and most importantly, detailed, authoritative methodologies for the experimental determination of its synthesis, solubility, pKa, and spectroscopic identity. By combining theoretical predictions with robust experimental frameworks, this document serves as a valuable resource for scientists working to unlock the full potential of this important compound in research and development.
References
- Sobolev, P. D., Burnakova, N. A., Beloborodova, N. V., Revelsky, A. I., & Pautova, A. K. (2023). Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method. Metabolites, 13(11), 1128. [Link]
- CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid.
- Human Metabolome Database. (2005). Showing metabocard for Hydroxyphenyllactic acid (HMDB0000755). [Link]
- ChemWhat. (n.d.).
- A Convenient Route to Large-Scale Chemical Synthesis of p-Hydroxyphenylacetaldehyde Oxime and Its p-β-d-Glucopyranoside: Key Intermediates and Products in Plant Specialized Metabolism. (2024). ACS Omega. [Link]
- ResearchGate. (n.d.). Biosynthesis of L-tyrosine derivatives. 4HPLA, 4-hydroxyphenyllactic acid. [Link]
- Hareland, W. A., Crawford, R. L., Chapman, P. J., & Dagley, S. (1975). Metabolic function and properties of 4-hydroxyphenylacetic acid 1-hydroxylase from Pseudomonas acidovorans. Journal of bacteriology, 121(1), 272–285. [Link]
- PrepChem.com. (n.d.). Synthesis of Methyl 3-(4-Hydroxyphenyl)
- MySkinRecipes. (n.d.).
- Peptides International. (n.d.). 3-(4'-Hydroxyphenyl)propionic acid methyl ester. [Link]
- CN103641729A - Preparation method of methyl D-4-hydroxy-phenylglycinate and hydrochloride thereof.
- eGyanKosh. (n.d.). EXPT.
- Adamson, M., & Helling, B. (n.d.). pH effects on absorption spectra: pKa determination by spectrophotometric method.
- Pharmaffiliates. (n.d.).
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An In-Depth Technical Guide to Methyl 4-hydroxyphenyllactate: Properties, Safety, and Handling
Abstract
Methyl 4-hydroxyphenyllactate (MeHPLA) is a phenolic ester of significant interest in biomedical research, particularly in oncology and cell biology. Identified as an endogenous ligand for nuclear type II binding sites, it plays a role in regulating cell growth and proliferation. This technical guide provides researchers, scientists, and drug development professionals with comprehensive information on its chemical identity, a detailed safety and handling profile, a representative synthesis protocol, and its primary applications. The objective is to furnish the scientific community with the critical data and procedural knowledge necessary for the safe and effective use of this compound in a laboratory setting.
Chemical Identity and Physicochemical Properties
This compound, also known as Methyl p-hydroxyphenyllactate or 2-Hydroxy-3-(4-hydroxyphenyl)propionic acid methyl ester, is a derivative of 4-hydroxyphenyllactic acid, a human and bacterial metabolite of tyrosine[1][2]. Its unique structure, featuring a phenolic ring and a lactate ester moiety, is central to its biological activity.
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 51095-47-7 | [3][4][5][6] |
| Molecular Formula | C₁₀H₁₂O₄ | [3][5][7] |
| Molecular Weight | 196.2 g/mol | [5][7] |
| Appearance | Solid | [5] |
| Boiling Point | 356.2 ± 27.0 °C (Predicted) | [7] |
| Density | 1.3 ± 0.1 g/cm³ (Predicted) | [7] |
| Purity | Typically >98% (Commercial) | [5] |
Comprehensive Safety and Handling Protocol
GHS Hazard Identification
Based on available data, this compound is classified with the following hazards. It is crucial to note that this compound is considered not fully tested and should be handled with care as if it were hazardous.
Table 2: GHS Hazard and Precautionary Statements
| Code | Statement | Classification | Source(s) |
| H315 | Causes skin irritation | Skin Corrosion/Irritation Category 2 | [8][9] |
| H319 | Causes serious eye irritation | Serious Eye Damage/Eye Irritation Category 2A | [8][9] |
| H335 | May cause respiratory irritation | Specific Target Organ Toxicity (Single Exposure) Category 3 | [8][9] |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray | Precautionary Statement (Prevention) | [8] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection | Precautionary Statement (Prevention) | [8] |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water | Precautionary Statement (Response) | [8] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | Precautionary Statement (Response) | [8] |
Step-by-Step Safe Handling and Storage Protocol
This protocol is designed to ensure user safety and maintain the integrity of the compound. The causality for these steps is rooted in mitigating the risks identified (irritation, inhalation) and preventing compound degradation.
-
Engineering Controls : All handling of solid MeHPLA and preparation of solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols. Facilities must be equipped with an operational eyewash station and safety shower.
-
Personal Protective Equipment (PPE) :
-
Eye Protection : Wear ANSI-rated safety glasses with side shields or chemical splash goggles.
-
Hand Protection : Wear nitrile or other chemically resistant gloves. Inspect gloves for integrity before use.
-
Body Protection : Wear a standard laboratory coat. Ensure it is fully buttoned.
-
-
Weighing and Solution Preparation :
-
When weighing the solid compound, use a spatula and perform the task over a weigh boat within the fume hood to contain any dust.
-
To prepare a stock solution, add the solvent to the pre-weighed solid slowly to avoid splashing. For enhanced solubility, the tube may be warmed to 37°C and sonicated[5].
-
-
Storage : Store the compound in a tightly sealed container in a cool, dry place[5]. Some suppliers recommend refrigeration (2-8°C) for long-term stability[10]. Protect from light and moisture.
-
Spill & Disposal :
-
Spill : In case of a spill, cordon off the area. For a small solid spill, gently sweep up the material to avoid creating dust and place it into a suitable, labeled container for disposal.
-
Disposal : Dispose of waste material and contaminated containers at an approved hazardous waste disposal facility, in accordance with local, state, and federal regulations.
-
Workflow for Safe Handling
The following diagram illustrates the critical decision points and actions for safely handling this compound in a laboratory setting.
Caption: A logical workflow for the safe handling of MeHPLA.
Representative Synthesis Protocol: Fischer Esterification
This compound can be synthesized from its parent carboxylic acid, 4-hydroxyphenyllactic acid, via Fischer esterification. This acid-catalyzed reaction with methanol is a standard and cost-effective method for producing methyl esters.
Reaction: 4-hydroxyphenyllactic acid + Methanol --(H₂SO₄)--> this compound + Water
Materials:
-
4-Hydroxyphenyllactic acid (1.0 eq)
-
Methanol (Anhydrous, 20 vol)
-
Sulfuric Acid (Concentrated, 0.1 eq)
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate
Procedure:
-
Reaction Setup : To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydroxyphenyllactic acid and anhydrous methanol.
-
Catalyst Addition : Stir the suspension and place the flask in an ice bath. Slowly and carefully add concentrated sulfuric acid dropwise. Causality: The exothermic reaction is controlled by cooling, preventing potential boiling of the methanol.
-
Reflux : Remove the ice bath and heat the mixture to reflux (approx. 65°C). Maintain reflux for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Workup : Cool the reaction mixture to room temperature. Reduce the volume of methanol by approximately half using a rotary evaporator.
-
Extraction : Pour the concentrated mixture into a separatory funnel containing cold deionized water and ethyl acetate. Shake vigorously and allow the layers to separate. Extract the aqueous layer two more times with ethyl acetate.
-
Washing : Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst), deionized water, and finally brine. Causality: The bicarbonate wash is critical to remove the sulfuric acid, and the brine wash helps to remove residual water from the organic phase.
-
Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification : The crude this compound can be purified by column chromatography on silica gel or by recrystallization to obtain the final product.
Applications in Research and Drug Development
The primary research application of this compound stems from its activity as a cell growth-regulating agent.
Ligand for Nuclear Type II Binding Sites and Anti-proliferative Activity
Pioneering research has identified MeHPLA as an endogenous ligand for nuclear type II estrogen binding sites[11]. These sites are distinct from the classical estrogen receptor (ERα) and are implicated in the regulation of cell proliferation.
-
Mechanism of Action : MeHPLA binds to these nuclear type II sites with high affinity. This binding event is associated with the inhibition of cell growth and proliferation. Studies have demonstrated that physiological concentrations of MeHPLA can block estradiol-stimulated uterine growth in vivo and inhibit the growth of MCF-7 human breast cancer cells in vitro[11]. Its metabolic fate and effects on mammary tumor growth have also been investigated, highlighting its potential as a modulator of malignant cell growth[4].
Potential as a Biomarker
The parent compound, 4-hydroxyphenyllactic acid (HPLA), is a known metabolite of tyrosine produced by both human and gut microbiota metabolism[1]. Elevated levels of HPLA have been identified as a potential biomarker for certain metabolic disorders and have been studied for their prognostic value in critically ill patients and those with post-COVID-19 syndrome[1]. While MeHPLA itself is not the primary biomarker, its study is intrinsically linked to understanding the metabolic pathways and biological significance of HPLA.
The role of MeHPLA in cell regulation is visualized in the pathway below.
Caption: MeHPLA binds to nuclear type II sites, leading to inhibition of cell growth.
Conclusion
This compound (CAS: 51095-47-7) is a valuable research compound with defined anti-proliferative properties. While it presents moderate irritation hazards, these can be effectively managed by adhering to the detailed handling and storage protocols outlined in this guide. Understanding its synthesis, safety profile, and biological mechanism of action enables researchers to utilize this molecule confidently and safely, furthering investigations into cell growth regulation and potential therapeutic pathways.
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An In-depth Technical Guide to the Pharmacological Profile of Methyl 4-hydroxyphenyllactate
Foreword
Methyl 4-hydroxyphenyllactate (MeHPLA), an endogenous compound found in various biological systems, has emerged as a molecule of significant interest in the fields of oncology, cell biology, and dermatology. This technical guide provides a comprehensive overview of the pharmacological profile of MeHPLA, intended for researchers, scientists, and professionals in drug development. Our exploration will delve into its mechanism of action, potential therapeutic applications, and the experimental methodologies crucial for its study. We will navigate through its known biological activities and highlight areas that warrant further investigation, offering a holistic perspective on this intriguing molecule.
Chemical Identity and Properties
This compound is the methyl ester of 4-hydroxyphenyllactic acid (HPLA). Its fundamental chemical and physical properties are summarized below.
| Property | Value | Source |
| Synonyms | Methyl p-hydroxyphenyllactate; 2-Hydroxy-3-(4-hydroxyphenyl)propionic acid methyl ester | [1] |
| CAS Number | 51095-47-7 | [1] |
| Molecular Formula | C₁₀H₁₂O₄ | [1] |
| Molecular Weight | 196.20 g/mol | [2] |
| Boiling Point (Predicted) | 356.2 ± 27.0 °C at 760 mmHg | [3] |
| Density (Predicted) | 1.265 ± 0.06 g/cm³ | [3] |
| pKa (Predicted) | 9.77 ± 0.15 | [3] |
Pharmacodynamics: A Tale of Two Binding Sites
The primary mechanism of action of this compound revolves around its function as a high-affinity ligand for nuclear type II estrogen binding sites.[4] This interaction is central to its role as an inhibitor of cell growth and proliferation.[2][4]
The Nuclear Type II Binding Site: A Non-Classical Estrogen Receptor
It is crucial to distinguish the nuclear type II binding site from the classical nuclear estrogen receptor (ERα and ERβ) that mediates the genomic effects of estradiol. The type II site represents a distinct class of estrogen binding sites whose precise molecular identity is still under investigation. MeHPLA's high binding affinity for this site suggests a specific and targeted mode of action.[4]
Inhibition of Cell Proliferation: The Core Pharmacological Effect
The binding of MeHPLA to nuclear type II sites triggers a cascade of events that ultimately leads to the inhibition of cell growth. This has been most notably demonstrated in MCF-7 human breast cancer cells, where MeHPLA effectively curtails proliferation.[4] In stark contrast, its corresponding acid, p-hydroxyphenyllactic acid (HPLA), exhibits a significantly lower affinity for these sites and consequently lacks the same inhibitory effect on MCF-7 cell growth.[4]
The proposed signaling pathway for MeHPLA's anti-proliferative action is depicted below:
Potential Therapeutic Applications
The unique pharmacological profile of MeHPLA positions it as a candidate for several therapeutic applications.
Oncology: A Focus on Breast Cancer
The demonstrated ability of MeHPLA to inhibit the growth of MCF-7 human breast cancer cells in vitro and block estradiol-stimulated uterine growth in vivo makes it a compelling candidate for further investigation as an anticancer agent.[4] Its presence in normal tissues and absence in malignant tissues further underscores its potential as a regulator of normal cell growth that is lost during carcinogenesis.[4]
Dermatology: Skin Brightening and Antioxidant Properties
MeHPLA is utilized in skincare formulations for its antioxidant and skin-brightening properties.[5] It is suggested to reduce the appearance of dark spots by inhibiting melanin production and to protect against oxidative stress, a key factor in skin aging.[5] The antioxidant potential of MeHPLA is likely inherited from its phenolic structure, a common feature of many natural antioxidants.[6] The related acid, HPLA, has also been shown to decrease the production of reactive oxygen species (ROS).[7]
Putative Anti-inflammatory Effects
While direct evidence for the anti-inflammatory activity of MeHPLA is currently lacking, related compounds offer a strong rationale for investigating this potential. For instance, Methyl p-hydroxycinnamate has been shown to suppress lipopolysaccharide-induced inflammatory responses by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO), PGE₂, IL-1β, and TNF-α.[8] Similarly, another structurally related compound, Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate, is a potent inhibitor of inflammatory cytokines.[9] These findings suggest that MeHPLA may exert anti-inflammatory effects through similar mechanisms.
Pharmacokinetics: An Area for Future Research
Detailed information on the absorption, distribution, metabolism, and excretion (ADME) of this compound is not yet available in the public domain. Based on its chemical structure as a methyl ester, it is plausible that a primary metabolic pathway in vivo would be hydrolysis to its corresponding carboxylic acid, p-hydroxyphenyllactic acid (HPLA). HPLA is a known human metabolite of tyrosine.[7] Understanding the pharmacokinetic profile of MeHPLA is a critical next step in its development as a therapeutic agent.
Toxicology
Currently, there is a paucity of data regarding the toxicological profile of this compound. Comprehensive safety and toxicity studies are imperative to ascertain its therapeutic window and potential adverse effects before it can be considered for clinical applications.
Experimental Protocols
To facilitate further research into the pharmacological profile of MeHPLA, the following experimental workflows are provided as a guide.
Cell Proliferation Assay (MCF-7 Cells)
This protocol outlines a standard procedure to assess the anti-proliferative effects of MeHPLA on MCF-7 human breast cancer cells.
Step-by-Step Methodology:
-
Cell Culture: Maintain MCF-7 cells in appropriate growth medium supplemented with fetal bovine serum and antibiotics.
-
Seeding: Trypsinize and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well.
-
Adherence: Incubate the plates for 24 hours to allow the cells to attach to the bottom of the wells.
-
Treatment: Prepare serial dilutions of MeHPLA in the growth medium. Remove the old medium from the wells and add the MeHPLA-containing medium. Include wells with vehicle control (e.g., DMSO or ethanol) and untreated cells.
-
Incubation: Incubate the treated plates for a period of 48 to 72 hours.
-
Proliferation Assay: Add a proliferation reagent such as MTT or WST-1 to each well and incubate for 2-4 hours.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) of MeHPLA.
Competitive Binding Assay for Nuclear Type II Sites
This protocol describes a method to determine the binding affinity of MeHPLA to nuclear type II estrogen binding sites.
Step-by-Step Methodology:
-
Nuclear Preparation: Isolate nuclei from a tissue known to express nuclear type II sites, such as the rat uterus, using differential centrifugation.
-
Binding Reaction: In a series of tubes, incubate the isolated nuclei with a constant, low concentration of radiolabeled estradiol (e.g., [³H]E₂) and increasing concentrations of unlabeled MeHPLA. Include tubes for total binding (only [³H]E₂) and non-specific binding (with a large excess of unlabeled estradiol).
-
Separation: After incubation, separate the bound radioligand from the free radioligand. This can be achieved by rapid filtration through glass fiber filters or by centrifugation.
-
Quantification: Measure the radioactivity of the bound fraction using a liquid scintillation counter.
-
Analysis: Calculate the specific binding at each concentration of MeHPLA. Plot the percentage of specific binding against the logarithm of the MeHPLA concentration to generate a displacement curve. From this curve, the IC₅₀ can be determined and the inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation.
Quantification in Biological Samples
A sensitive method for the quantification of MeHPLA in biological matrices like serum can be adapted from validated UPLC-MS/MS methods developed for its precursor, 4-hydroxyphenyllactic acid.[10][11]
Key Steps:
-
Sample Preparation: Protein precipitation with methanol is an effective method for extracting small molecules like MeHPLA from serum.[11]
-
Chromatographic Separation: Utilize a C18 reverse-phase column with a gradient elution of mobile phases such as water with formic acid and acetonitrile.
-
Mass Spectrometric Detection: Employ a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-product ion transitions for MeHPLA would need to be optimized.
-
Quantification: Use a stable isotope-labeled internal standard for accurate quantification.
Synthesis and Formulation
While detailed synthesis protocols for this compound are not widely published in peer-reviewed literature, it can be synthesized through standard esterification of 4-hydroxyphenyllactic acid. For research purposes, it is commercially available from several chemical suppliers.[3] Formulation of MeHPLA for in vitro and in vivo studies requires careful consideration of its solubility and stability.
Future Directions
The pharmacological profile of this compound is a promising area of research. To fully realize its therapeutic potential, future studies should focus on:
-
Elucidating the detailed molecular identity and signaling pathway of the nuclear type II binding site.
-
Conducting comprehensive in vivo studies to evaluate the anticancer efficacy of MeHPLA in various cancer models.
-
Investigating the direct anti-inflammatory and antioxidant properties of MeHPLA.
-
Characterizing the full pharmacokinetic and toxicological profile of the compound.
-
Exploring its potential in other therapeutic areas, such as cardiovascular and neurodegenerative diseases, where inflammation and oxidative stress play a key role. [12][13]
Conclusion
This compound is a fascinating endogenous molecule with a distinct pharmacological profile centered on its interaction with nuclear type II estrogen binding sites, leading to the inhibition of cell proliferation. Its demonstrated anti-cancer potential in breast cancer models, coupled with its use in dermatology and putative anti-inflammatory and antioxidant properties, makes it a compelling subject for further research and development. The methodologies outlined in this guide provide a framework for the scientific community to further unravel the therapeutic promise of this compound.
References
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An In-Depth Technical Guide to the Cellular Mechanism of Action of Methyl 4-hydroxyphenyllactate (MHPL)
Audience: Researchers, Scientists, and Drug Development Professionals From the Desk of a Senior Application Scientist
Abstract
Methyl 4-hydroxyphenyllactate (MHPL) is an endogenous metabolite identified as a critical regulator of cell growth and proliferation.[1][2] Its primary, well-documented mechanism of action involves high-affinity binding to nuclear type II estrogen binding sites, leading to the inhibition of cell division, particularly in malignant cells.[2] A key aspect of its biology, especially in oncology, is its metabolic fate; MHPL is susceptible to hydrolysis by esterases prevalent in tumor tissues, converting it into its less active acidic form, p-hydroxyphenyllactic acid (HPLA).[1][3] This conversion results in a functional deficiency of the active compound, correlating with the loss of growth control in cancer.[3] Furthermore, based on its chemical structure and the known activities of its metabolic product, MHPL is a compelling candidate for possessing antioxidant and anti-inflammatory properties, representing a promising area for further investigation. This guide provides a comprehensive overview of the established and putative mechanisms of MHPL, detailed protocols for its study, and insights into future research directions.
Introduction: The Discovery of an Endogenous Growth Regulator
The quest to understand the intricate signaling networks that govern cell proliferation has led to the identification of numerous endogenous molecules. Among these is this compound (MHPL), a compound first isolated and identified as the primary endogenous ligand for nuclear type II binding sites.[2] Initial studies distinguished two active fractions from tissue extracts, termed alpha and beta peaks. The beta-peak component, identified as MHPL, was found in normal tissues but was notably deficient in malignant tissues and demonstrated potent growth-inhibitory effects on MCF-7 human breast cancer cells in vitro.[2] Conversely, the alpha-peak, identified as p-hydroxyphenyllactic acid (HPLA), showed significantly lower binding affinity and lacked this inhibitory effect.[2] These foundational discoveries positioned MHPL as a pivotal, naturally occurring regulator whose absence may contribute to oncogenesis.
Core Mechanism: High-Affinity Ligand for Nuclear Type II Sites
The central mechanism of MHPL's action as a growth inhibitor is its direct interaction with nuclear type II estrogen binding sites. These sites are distinct from the classical estrogen receptor (ER-α) and are involved in mediating estrogen-independent growth control pathways.
-
Binding Specificity: Competition analysis has demonstrated that MHPL binds to nuclear type II sites with high affinity.[2] This interaction is specific, as its corresponding acid, HPLA, binds with much lower affinity and fails to inhibit estradiol-stimulated uterine growth or MCF-7 cell proliferation.[2]
-
Functional Consequence: The binding of MHPL to these nuclear sites directly correlates with the inhibition of cell proliferation. Studies using stable, esterase-resistant analogs of MHPL showed that the degree of growth inhibition in MCF-7 cells was directly proportional to the occupancy of nuclear type II sites.[1][3] This establishes a clear cause-and-effect relationship between receptor binding and the anti-proliferative outcome.
The Achilles' Heel: Metabolic Inactivation in Malignant Cells
A critical factor limiting the endogenous activity of MHPL in a tumor microenvironment is its metabolic instability. Mammary tumors, for instance, contain high levels of esterase activity that rapidly hydrolyze MHPL.[1][3]
-
Enzymatic Conversion: The sole major metabolite detected in tumor preparations is HPLA, the less active carboxylic acid form.[1][3]
-
Loss of Regulatory Control: This enzymatic conversion effectively depletes the local concentration of the active MHPL ligand. This deficiency is hypothesized to be a key event in the loss of regulatory control, allowing for unchecked cell proliferation.[1][3]
-
Therapeutic Implication: This understanding has driven the development of esterase-stable analogs. These molecules, which retain high affinity for nuclear type II sites but resist hydrolysis, have been shown to successfully inhibit the growth of transplantable mammary tumors in vivo, validating the therapeutic potential of targeting this pathway.[1][3]
Caption: Core mechanism of MHPL action and metabolic inactivation.
Putative Mechanisms: Antioxidant and Anti-inflammatory Roles
While the interaction with nuclear type II sites is well-established, the chemical nature of MHPL as a phenolic compound suggests additional biological activities. Its metabolite, HPLA, is known to be produced by gut microbiota and functions as a natural antioxidant, decreasing the production of reactive oxygen species (ROS) in both mitochondria and neutrophils.[4]
-
Antioxidant Potential: Phenolic compounds are excellent hydrogen or electron donors, enabling them to neutralize free radicals. It is highly probable that MHPL shares the antioxidant capabilities of HPLA. This could contribute to its cytoprotective effects in normal cells and its anti-cancer effects, as oxidative stress is a known driver of tumorigenesis.[5][6][7]
-
Anti-inflammatory Signaling: Chronic inflammation is intrinsically linked to cancer development.[8][9] Many antioxidant compounds also exhibit anti-inflammatory properties by quenching ROS that would otherwise activate pro-inflammatory signaling cascades, such as the NF-κB pathway. Investigating whether MHPL can suppress the production of inflammatory mediators (e.g., nitric oxide, pro-inflammatory cytokines) is a logical and compelling next step in defining its cellular activities.
Caption: A logical workflow for investigating the anti-proliferative mechanism of MHPL.
Data Presentation & Interpretation
Quantitative data should be organized for clarity. Below are templates for presenting typical results from the described assays.
Table 1: Anti-Proliferative Activity of MHPL
| Cell Line | Treatment Duration (h) | IC₅₀ (µM) [Mean ± SD] |
|---|---|---|
| MCF-7 (Breast Cancer) | 72 | Populate with experimental data |
| A549 (Lung Cancer) | 72 | Populate with experimental data |
| HEK293 (Normal Kidney) | 72 | Populate with experimental data |
Table 2: Antioxidant Capacity of MHPL
| Assay | Compound | IC₅₀ (µg/mL) [Mean ± SD] |
|---|---|---|
| DPPH Scavenging | MHPL | Populate with experimental data |
| DPPH Scavenging | Ascorbic Acid (+ Control) | Populate with experimental data |
| ABTS Scavenging | MHPL | Populate with experimental data |
| ABTS Scavenging | Trolox (+ Control) | Populate with experimental data |
Future Research Directions
The study of MHPL is far from complete. Key areas for future investigation include:
-
Deconvolution of the Nuclear Type II Site: Identifying the specific protein(s) that constitute this binding site remains a critical unanswered question.
-
In Vivo Efficacy: Expanding studies on stable MHPL analogs in a wider range of cancer models.
-
Neurobiology: Given that its precursor, tyrosine, is fundamental to neurotransmitter synthesis, exploring the role of MHPL in neuronal cells is a promising avenue. [10][11][12]* Microbiome Interactions: HPLA is a known microbial metabolite. [4][13]Understanding the interplay between gut microbiota, dietary precursors, and systemic levels of MHPL and HPLA could have implications for health and disease.
Conclusion
This compound is a compelling endogenous molecule with a clearly defined role in the regulation of cell proliferation via nuclear type II binding sites. Its inactivation by tumor-specific esterases provides a strong rationale for the development of analog-based therapies. Furthermore, its likely role as an antioxidant and anti-inflammatory agent opens up new avenues of research with potential applications beyond oncology. The protocols and frameworks provided in this guide offer a robust starting point for scientists aiming to further unravel the complex and promising biology of MHPL.
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An In-depth Technical Guide to Methyl 4-hydroxyphenyllactate and its Relation to 4-hydroxyphenyllactic acid
Abstract
This technical guide provides a comprehensive overview of Methyl 4-hydroxyphenyllactate and its parent compound, 4-hydroxyphenyllactic acid (HPLA). We delve into the chemical properties, biosynthesis, and the intricate relationship between these two molecules. A significant focus is placed on the role of HPLA as a metabolite derived from both human and gut microbial metabolism of the amino acid tyrosine. This guide will explore its emerging significance as a biomarker in various physiological and pathological states, including metabolic disorders and gut dysbiosis. Furthermore, we will discuss the biological activities of both compounds, with a particular emphasis on the potential therapeutic applications. Detailed methodologies for the chemical synthesis of this compound via Fischer esterification and state-of-the-art analytical techniques for the quantification of both compounds in biological matrices are presented. This document is intended for researchers, scientists, and professionals in the fields of drug development, clinical diagnostics, and nutritional science who are interested in the expanding role of these tyrosine metabolites in health and disease.
Introduction: Unveiling the Tyrosine Metabolites
In the landscape of metabolic research, the intricate pathways of amino acid catabolism offer a treasure trove of bioactive molecules with profound physiological implications. Among these, the metabolites of tyrosine have garnered significant attention. This guide focuses on two such molecules: 4-hydroxyphenyllactic acid (HPLA) and its methyl ester derivative, this compound. HPLA, a product of both endogenous and microbial tyrosine metabolism, is increasingly recognized as a key signaling molecule and a sensitive biomarker for a range of health conditions.[1][2] Its methyl ester, while less studied, exhibits distinct biological activities that warrant further investigation.[3] Understanding the interplay between these two compounds, from their fundamental chemistry to their roles in complex biological systems, is crucial for harnessing their diagnostic and therapeutic potential.
Chemical and Physical Properties
A thorough understanding of the chemical and physical characteristics of this compound and HPLA is fundamental to their study and application.
4-hydroxyphenyllactic acid (HPLA)
-
IUPAC Name: 2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid[4]
-
Molecular Formula: C₉H₁₀O₄[5]
-
Molecular Weight: 182.17 g/mol [5]
-
Structure: HPLA is a phenolic acid characterized by a phenyl ring substituted with a hydroxyl group at the para position, and a lactic acid side chain.[6]
This compound
-
IUPAC Name: Methyl 2-hydroxy-3-(4-hydroxyphenyl)propanoate[7]
-
Molecular Formula: C₁₀H₁₂O₄[7]
-
Molecular Weight: 196.20 g/mol [8]
-
Structure: This compound is the methyl ester of HPLA, formed by the condensation of the carboxylic acid group of HPLA with methanol.
| Property | 4-hydroxyphenyllactic acid | This compound |
| Molecular Formula | C₉H₁₀O₄ | C₁₀H₁₂O₄ |
| Molecular Weight | 182.17 g/mol | 196.20 g/mol |
| IUPAC Name | 2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid | Methyl 2-hydroxy-3-(4-hydroxyphenyl)propanoate |
Biosynthesis and Metabolism: A Tale of Two Origins
The presence of HPLA in biological systems is a result of two primary metabolic routes: endogenous human metabolism and the metabolic activity of the gut microbiota.
Endogenous Human Metabolism of Tyrosine
In humans, HPLA is a metabolite of the amino acid tyrosine.[2] Elevated levels of HPLA in urine and cerebrospinal fluid are often associated with genetic metabolic disorders such as phenylketonuria (PKU) and tyrosinemia.[9][10] These conditions are characterized by deficiencies in enzymes responsible for the normal breakdown of phenylalanine and tyrosine, leading to the accumulation of upstream metabolites, including HPLA.[2]
Gut Microbiota: A Key Producer of HPLA
The gut microbiome plays a pivotal role in the metabolism of dietary polyphenols and amino acids, leading to the production of a diverse array of metabolites that can influence host health.[11] Several species of gut bacteria, including Lactobacillus and Bifidobacterium, are known to produce significant amounts of HPLA from tyrosine.[2][12] The D-enantiomer of HPLA is specifically of bacterial origin and can be a marker of bacterial overgrowth.[2]
The biosynthesis of HPLA from tyrosine in microorganisms typically involves the conversion of tyrosine to 4-hydroxyphenylpyruvic acid (HPPA), which is then reduced to HPLA.[12]
The Interrelationship: Esterification of HPLA to this compound
This compound is the methyl ester of HPLA. This chemical modification, achieved through a process called esterification, can significantly alter the biological properties of the parent molecule, including its solubility, stability, and ability to cross cell membranes. In a laboratory setting, this compound can be synthesized from HPLA via Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of methanol in the presence of an acid catalyst.[12][13]
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Methodological & Application
Methyl 4-hydroxyphenyllactate: Protocols for Evaluating its Efficacy in Cell Culture
Introduction: Unveiling the Potential of a Key Metabolite
Methyl 4-hydroxyphenyllactate (MHPL), a methylated derivative of 4-hydroxyphenyllactic acid (HPLA), is an intriguing metabolite with demonstrated biological activity. Found endogenously and also produced by gut microbiota such as Lactobacillus species, this compound has garnered interest for its potential therapeutic applications.[1] Notably, research has shown that MHPL can act as an inhibitor of cancer cell growth and proliferation.[2][3] Specifically, it has been identified as a high-affinity ligand for nuclear type II binding sites, and its presence has been correlated with the regulation of normal and malignant cell growth.[2] In contrast, its acidic counterpart, HPLA, shows a significantly lower affinity for these sites and lacks the same inhibitory effect on cell proliferation.[2]
This guide provides a comprehensive suite of detailed protocols for researchers, scientists, and drug development professionals to investigate the bioactivity of MHPL in a cell culture setting. The following sections will detail methodologies to assess its cytotoxicity, anti-proliferative, anti-inflammatory, and apoptotic effects, as well as to probe its potential mechanisms of action through key signaling pathways.
Part 1: Foundational Assays - Cytotoxicity and Optimal Concentration
Before delving into functional assays, it is paramount to determine the cytotoxic profile of MHPL on your chosen cell line(s). This allows for the identification of a non-toxic concentration range for subsequent experiments, ensuring that observed effects are not merely a consequence of cell death. The MTT assay is a robust and widely used colorimetric method for this purpose.
Application Note 1: Determining the Cytotoxicity of MHPL using the MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt, MTT, into purple formazan crystals.[4] The amount of formazan produced is directly proportional to the number of metabolically active cells.
Recommended Cell Lines:
-
MCF-7: A human breast adenocarcinoma cell line, ideal for anti-proliferation studies, as historical data shows its sensitivity to MHPL.[2][3]
-
RAW 264.7: A murine macrophage cell line, extensively used for investigating anti-inflammatory responses.[5]
Materials:
-
This compound (MHPL)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Selected cell line (e.g., MCF-7 or RAW 264.7)
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well flat-bottom sterile plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS)
-
Microplate reader
Protocol 1.1: Preparation of MHPL Stock Solution
Causality Behind Experimental Choices: DMSO is a common aprotic solvent used to dissolve hydrophobic compounds for cell culture applications.[6] Preparing a high-concentration stock solution allows for the addition of a minimal volume to the cell culture medium, thereby keeping the final DMSO concentration low (ideally ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity.[7]
-
Aseptically prepare a 100 mM stock solution of MHPL in DMSO.
-
Gently vortex until the compound is completely dissolved.
-
Store the stock solution in small aliquots at -20°C to prevent repeated freeze-thaw cycles.
Protocol 1.2: MTT Assay for Cytotoxicity
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well (for MCF-7) or 1.5 x 10⁵ cells/well (for RAW 264.7) in 100 µL of complete medium.[5]
-
Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the MHPL stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100, 200 µM).
-
Include a "vehicle control" (medium with the same final concentration of DMSO as the highest MHPL concentration) and an "untreated control" (medium only).
-
Carefully remove the old medium from the cells and add 100 µL of the prepared MHPL dilutions or control solutions to the respective wells.
-
-
Incubation:
-
MTT Addition and Formazan Solubilization:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C. During this time, a purple precipitate will form in the wells with viable cells.
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well and mix thoroughly by gentle pipetting to dissolve the crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis and Interpretation: Calculate the percentage of cell viability for each concentration using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
Plot the % cell viability against the MHPL concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited). For subsequent functional assays, use concentrations of MHPL that show minimal to no cytotoxicity (e.g., >90% cell viability).
Part 2: Investigating the Anti-Inflammatory Properties of MHPL
Chronic inflammation is implicated in a multitude of diseases. Macrophages are central players in the inflammatory cascade, and their activation by stimuli like lipopolysaccharide (LPS) from Gram-negative bacteria leads to the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). The RAW 264.7 macrophage cell line is an excellent model to screen for the anti-inflammatory potential of MHPL.[5]
Application Note 2: Assessment of Anti-Inflammatory Effects in LPS-Stimulated Macrophages
Principle: This set of protocols aims to quantify the inhibitory effect of MHPL on the production of key inflammatory mediators in RAW 264.7 cells stimulated with LPS. The Griess assay measures nitrite, a stable breakdown product of NO, while Enzyme-Linked Immunosorbent Assays (ELISAs) are used for the specific quantification of secreted cytokines.
Protocol 2.1: Griess Assay for Nitric Oxide (NO) Production
-
Cell Seeding and Treatment:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with non-toxic concentrations of MHPL (determined from the MTT assay) for 1-2 hours.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.[7] Include appropriate controls: untreated cells, cells treated with LPS only, and cells treated with MHPL only.
-
-
Sample Collection:
-
After the 24-hour incubation, collect the cell culture supernatants.
-
-
Griess Reaction:
-
In a 96-well plate, mix 50 µL of the collected supernatant with 50 µL of Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid).
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate for another 10 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Measure the absorbance at 540 nm.
-
Generate a standard curve using known concentrations of sodium nitrite to quantify the nitrite concentration in the samples.
-
Protocol 2.2: ELISA for TNF-α and IL-6
-
Cell Culture and Supernatant Collection:
-
Follow the same cell seeding and treatment protocol as for the Griess assay (Protocol 2.1).
-
Collect the cell culture supernatants after 24 hours of LPS stimulation.
-
-
ELISA Procedure (General Sandwich Protocol):
-
Coat a 96-well ELISA plate with a capture antibody specific for either TNF-α or IL-6 overnight at 4°C.
-
Wash the plate and block non-specific binding sites.
-
Add standards (recombinant TNF-α or IL-6 of known concentrations) and the collected cell culture supernatants to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody specific for the target cytokine.
-
Wash and add an enzyme conjugate (e.g., Streptavidin-HRP).
-
Wash and add a substrate solution (e.g., TMB).
-
Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance versus the concentration of the standards.
-
Use the standard curve to determine the concentration of TNF-α or IL-6 in the cell culture supernatants.
-
Data Presentation:
| Treatment Group | NO Production (µM) | TNF-α Secretion (pg/mL) | IL-6 Secretion (pg/mL) |
| Control (Untreated) | |||
| LPS (1 µg/mL) only | |||
| MHPL (Conc. 1) + LPS | |||
| MHPL (Conc. 2) + LPS | |||
| MHPL (Conc. 3) + LPS |
Part 3: Delving into the Mechanism - Apoptosis and Signaling Pathways
Understanding whether the anti-proliferative effects of MHPL are due to the induction of programmed cell death (apoptosis) is a critical step in characterizing its mechanism of action. Furthermore, investigating its influence on key intracellular signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, can provide deeper mechanistic insights.
Application Note 3: Investigating Apoptosis Induction and Signaling Pathway Modulation
Principle: The Annexin V/Propidium Iodide (PI) assay is a widely used flow cytometry-based method to detect apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic or necrotic cells. Western blotting is a powerful technique to detect changes in the expression and phosphorylation status of key proteins within signaling cascades.
Protocol 3.1: Annexin V/PI Apoptosis Assay
-
Cell Seeding and Treatment:
-
Seed MCF-7 cells in a 6-well plate and allow them to attach.
-
Treat the cells with a range of MHPL concentrations (including the IC₅₀ value determined from the MTT assay) for 24 or 48 hours. Include an untreated control.
-
-
Cell Harvesting and Staining:
-
Collect both the floating and adherent cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Live cells will be negative for both Annexin V and PI.
-
Early apoptotic cells will be Annexin V positive and PI negative.
-
Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
-
Protocol 3.2: Western Blotting for MAPK and NF-κB Pathways
Hypothesized Mechanism: Many phenolic compounds exert their anti-inflammatory and anti-proliferative effects by modulating the MAPK and NF-κB signaling pathways.[10][11][12][13] The MAPK pathway (including ERK and p38) regulates cell proliferation and stress responses, while the NF-κB pathway is a master regulator of inflammatory gene expression.[10][11][12][13] We hypothesize that MHPL may inhibit the phosphorylation of key proteins in these pathways.
-
Cell Lysis and Protein Quantification:
-
Seed and treat RAW 264.7 (for inflammation) or MCF-7 (for proliferation) cells with MHPL and/or LPS for appropriate time points (e.g., 15, 30, 60 minutes for phosphorylation events).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[14][15]
-
Quantify the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST (Tris-buffered saline with Tween 20). Note: Avoid using milk as a blocking agent when detecting phosphoproteins, as it contains casein which can lead to high background.[14][15]
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p-p38, p38, p-ERK, ERK, p-IκBα, IκBα).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
-
Data Presentation:
| Treatment Group | p-p38 / total p38 (Ratio) | p-ERK / total ERK (Ratio) | p-IκBα / total IκBα (Ratio) |
| Control | |||
| LPS/Stimulant only | |||
| MHPL + LPS/Stimulant |
Visualizations: Workflows and Signaling Pathways
Experimental Workflow Diagram
Caption: A logical workflow for the comprehensive cell-based evaluation of MHPL.
Hypothesized Anti-Inflammatory Signaling Pathway
Caption: Hypothesized mechanism of MHPL's anti-inflammatory action via MAPK and NF-κB.
References
- Reddit. (2024). Making up compound for cell culture using DMSO.
- Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting.
- ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL.
- ResearchGate. (n.d.). Guidelines for anti-inflammatory assays in RAW264.7 cells.
- Human Metabolome Database. (2005). Showing metabocard for Hydroxyphenyllactic acid (HMDB0000755).
- ResearchGate. (2018). For how long should I treat a cell line in order to determine the IC50 of an antiproliferative drug?.
- ResearchGate. (2018). A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha?.
- ResearchGate. (2014). What is the recommended incubation time for my cells to be treated with extract (for MTT assay)?.
- Markaverich, B. M., et al. (1988). Methyl p-hydroxyphenyllactate. An inhibitor of cell growth and proliferation and an endogenous ligand for nuclear type-II binding sites. Journal of Biological Chemistry, 263(15), 7203-10.
- Markaverich, B. M., et al. (1990). Methyl p-hydroxyphenyllactate and nuclear type II binding sites in malignant cells: metabolic fate and mammary tumor growth. Endocrinology, 126(3), 1462-9.
- Liu, Y., et al. (2015). MAPK and NF-κB pathways are involved in bisphenol A-induced TNF-α and IL-6 production in BV2 microglial cells. Inflammation, 38(2), 637-48.
- Mthembu, M. S., et al. (2017). Investigation of the Mechanism of Anti-Inflammatory Action and Cytotoxicity of a Semipurified Fraction and Isolated Compounds From the Leaf of Peltophorum africanum (Fabaceae). Journal of Evidence-Based Complementary & Alternative Medicine, 22(4), 859-865.
- CORE. (n.d.). Role of MAPK and NF-κB signalling pathways in the regulation of the human GM-CSF gene in normal and leukaemic blood cells.
- Albrecht, W., et al. (2020). Which concentrations are optimal for in vitro testing?. Archives of Toxicology, 94(5), 1935-1936.
- Kramer, N. I., et al. (2022). Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model. Toxicological Sciences, 188(2), 161-176.
- ResearchGate. (2015). What should be optimum concentration of DMSO for in cell culture (Suspension celllines)?.
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High-Throughput Quantification of Methyl 4-hydroxyphenyllactate in Human Serum using a Validated UPLC-MS/MS Method
An Application Note for Drug Development Professionals, Researchers, and Scientists
Abstract
This application note details a robust, sensitive, and high-throughput Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantitative analysis of Methyl 4-hydroxyphenyllactate (MeHPLA) in human serum. MeHPLA, an endogenous ligand for nuclear type-II binding sites, is a metabolite of interest for its potential role as a regulator of cell growth and proliferation[1]. Accurate quantification is crucial for studies in oncology, metabolomics, and drug development. The described protocol employs a straightforward protein precipitation for sample preparation and a 10-minute chromatographic run, achieving excellent sensitivity, accuracy, and precision, making it suitable for routine clinical research and large-scale sample analysis.
Introduction and Scientific Rationale
This compound (MeHPLA) and its corresponding acid, p-hydroxyphenyllactic acid (HPLA), are tyrosine-derived metabolites that have garnered significant scientific interest. Early research identified MeHPLA as an inhibitor of MCF-7 human breast cancer cell growth in vitro and a high-affinity ligand for nuclear type II estrogen binding sites[1]. More recently, related aromatic metabolites have been highlighted as potential biomarkers in various conditions, including critical illnesses[2][3]. The ability to precisely measure the concentration of MeHPLA in biological matrices like serum is therefore essential for elucidating its physiological and pathological roles.
UPLC-MS/MS is the analytical gold standard for quantifying small molecules in complex biological samples. Its power lies in the combination of the superior separation efficiency of UPLC with the unparalleled sensitivity and selectivity of tandem mass spectrometry[4][5]. By monitoring a specific precursor-to-product ion transition in Multiple Reaction Monitoring (MRM) mode, this method can accurately quantify MeHPLA even at low concentrations, minimizing interference from the complex serum matrix. This document provides a self-validating protocol, explaining the causality behind key experimental choices to ensure reproducibility and scientific integrity.
Principle of the Method
The analytical workflow is designed for efficiency and robustness. The core principle involves three key stages:
-
Sample Preparation: Serum proteins, which can interfere with the analysis and damage the UPLC system, are efficiently removed using a simple protein precipitation step with ice-cold methanol. This procedure also releases matrix-bound MeHPLA into the supernatant for analysis[2][6]. An internal standard (IS) is added at this stage to correct for variability during sample processing and instrumental analysis.
-
Chromatographic Separation (UPLC): The clarified supernatant is injected into a UPLC system. A reversed-phase C18 column separates MeHPLA from other endogenous small molecules based on polarity. A gradient elution with an acidified mobile phase ensures sharp, symmetrical peak shapes and a short run time.
-
Detection and Quantification (MS/MS): As the analyte elutes from the column, it is ionized using electrospray ionization (ESI) in negative mode, which is highly efficient for acidic and phenolic compounds[7][8]. The tandem mass spectrometer is set to MRM mode to specifically detect the transition of the MeHPLA precursor ion to a characteristic product ion, providing a high degree of certainty in identification and quantification[9].
Materials, Reagents, and Instrumentation
Materials and Reagents
-
Analytes: this compound (≥98% purity), Internal Standard (IS): p-Hydroxyphenyllactic-d3 acid or a suitable structural analog.
-
Solvents: Methanol (LC-MS Grade), Acetonitrile (LC-MS Grade), Formic Acid (LC-MS Grade, ~99%).
-
Water: Deionized water, Type 1 (18.2 MΩ·cm).
-
Biological Matrix: Drug-free human serum (for calibration standards and QCs).
-
Labware: 1.5 mL polypropylene microcentrifuge tubes, autosampler vials, precision pipettes and tips.
Instrumentation
-
UPLC System: A system capable of gradient elution at high pressures (e.g., Waters ACQUITY UPLC, Sciex ExionLC™).[10]
-
Mass Spectrometer: A tandem quadrupole mass spectrometer (e.g., Sciex 5500 QTRAP, Waters Xevo TQ-S).[9][10]
-
Analytical Column: A reversed-phase column suitable for polar compounds (e.g., Waters ACQUITY UPLC HSS T3, 100 x 2.1 mm, 1.8 µm).
-
Software: Instrument control and data processing software (e.g., Analyst®, MassLynx).
Detailed Protocols and Methodologies
Preparation of Stock Solutions, Calibration Standards, and QCs
Causality: Preparing accurate standards is the foundation of quantitative analysis. Stock solutions are made in an organic solvent for stability. Working solutions are diluted in a mixture that mimics the final sample solvent to ensure compatibility. Calibration standards and Quality Controls (QCs) are spiked into a representative biological matrix (drug-free serum) to account for matrix effects during validation and sample analysis.[7][10]
-
Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of MeHPLA and the Internal Standard (IS) into separate volumetric flasks. Dissolve in methanol to create 1 mg/mL stock solutions. Store at -20°C or colder.
-
Working Standard Solutions: Serially dilute the MeHPLA stock solution with 50:50 Methanol:Water to prepare a series of working standard solutions for spiking.
-
Internal Standard Working Solution (50 ng/mL): Dilute the IS stock solution with methanol to a final concentration of 50 ng/mL. This solution will be used for protein precipitation.
-
Calibration Curve (CC) Standards: Spike appropriate volumes of the working standard solutions into aliquots of drug-free human serum to prepare a calibration curve consisting of 8-10 non-zero concentration levels.
-
Quality Control (QC) Samples: Prepare QC samples in drug-free serum at a minimum of three concentration levels: Low (LQC), Medium (MQC), and High (HQC).
Sample Preparation Protocol: Protein Precipitation
Causality: Protein precipitation is a rapid and effective method to clean up complex biological samples like serum.[6] Using a high ratio of cold organic solvent (4:1 Methanol:Serum) ensures efficient denaturation and precipitation of proteins.[2][7] Centrifugation pellets the precipitated proteins, leaving the analyte and IS in the supernatant, which is then ready for injection.
-
Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown sample.
-
Pipette 100 µL of serum (standard, QC, or sample) into the corresponding tube.
-
Add 400 µL of the Internal Standard Working Solution (50 ng/mL in ice-cold methanol) to each tube.
-
Vortex vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge at ~13,000 x g for 10 minutes at 4°C.
-
Carefully transfer 200 µL of the clear supernatant to an autosampler vial.
-
Seal the vial and place it in the autosampler tray maintained at 4°C.[8]
UPLC-MS/MS Instrument Parameters
Causality: The parameters below are optimized to provide a sharp peak for MeHPLA with a short run time, while ensuring robust ionization and specific detection. A gradient elution is used to effectively clear the column of late-eluting matrix components.[10] The MRM transitions are selected for specificity and signal intensity, where the precursor ion is the deprotonated molecule [M-H]⁻ and the product ion is a stable, characteristic fragment.
Table 1: UPLC System Parameters
| Parameter | Setting |
|---|---|
| Column | ACQUITY UPLC HSS T3 (100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Gradient Program | 0-1.0 min (5% B), 1.0-6.0 min (5-95% B), 6.0-8.0 min (95% B), 8.1-10.0 min (5% B) |
| Column Temperature | 40°C |
| Autosampler Temp. | 4°C |
| Injection Volume | 5 µL |
| Total Run Time | 10 minutes |
Table 2: MS/MS System Parameters
| Parameter | MeHPLA | Internal Standard |
|---|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Negative | ESI, Negative |
| Precursor Ion (Q1) | m/z 195.1 | m/z 198.1 (example for d3-IS) |
| Product Ion (Q3) | m/z 135.1 | m/z 138.1 (example for d3-IS) |
| Dwell Time | 100 ms | 100 ms |
| Capillary Voltage | -3500 V | -3500 V |
| Cone Voltage | -30 V | -30 V |
| Collision Energy | -15 eV | -15 eV |
| Source Temperature | 150°C | 150°C |
| Desolvation Temp. | 450°C | 450°C |
| Desolvation Gas Flow | 800 L/hr | 800 L/hr |
Data Analysis and Method Validation
Data Processing
Data is processed using the instrument's software. Peaks for the analyte and IS are integrated, and the peak area ratios (Analyte Area / IS Area) are calculated. A calibration curve is generated by plotting the peak area ratios against the nominal concentrations of the calibration standards. A linear regression with a 1/x² weighting factor is typically used for bioanalytical assays. The concentrations of MeHPLA in QC and unknown samples are then calculated from this curve.
Method Validation Summary
A full validation should be performed to ensure the method is reliable for its intended purpose. The following parameters should be assessed according to established guidelines (e.g., FDA, EMA).
Table 3: Method Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Acceptance Criteria |
|---|---|---|
| Selectivity | Ensure no interference from matrix components. | No significant peaks (>20% of LLOQ) at the retention time of the analyte or IS in blank matrix. |
| Linearity | Define the concentration range of reliable quantification. | r² ≥ 0.99; back-calculated standards within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | Assess closeness to the true value and reproducibility. | Mean accuracy within 85-115%; Precision (%CV) ≤15% (≤20% at LLOQ) for QC samples. |
| LLOQ | Determine the lowest quantifiable concentration. | Signal-to-noise ratio ≥ 10; accuracy and precision within ±20%.[7] |
| Matrix Effect | Evaluate ion suppression or enhancement from the matrix. | IS-normalized matrix factor should be consistent across batches with a %CV ≤15%.[10] |
| Recovery | Measure the efficiency of the extraction process. | Recovery should be consistent, precise, and reproducible. |
| Stability | Confirm analyte stability under various conditions. | Mean concentration of stability samples should be within ±15% of nominal concentration.[7] |
Visualized Workflows
Overall Experimental Workflow
The following diagram outlines the complete process from sample handling to final data reporting.
Caption: High-level workflow for MeHPLA quantification.
Principle of Multiple Reaction Monitoring (MRM)
This diagram illustrates the specificity of tandem mass spectrometry detection.
Caption: The MRM process for selective MeHPLA detection.
Conclusion
The UPLC-MS/MS method described herein provides a reliable, sensitive, and efficient tool for the quantification of this compound in human serum. The simple sample preparation and rapid analysis time make it highly suitable for researchers in academic, pharmaceutical, and clinical settings who require high-throughput capabilities. Proper validation of this method will ensure the generation of high-quality, reproducible data critical for advancing our understanding of the role of MeHPLA in health and disease.
References
- Sobolev, P. D., Burnakova, N. A., Beloborodova, N. V., Revelsky, A. I., & Pautova, A. K. (2023). Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method. Metabolites, 13(11), 1128. [Link][2]
- Sobolev, P. D., et al. (2023). Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites... (Full Text). PMC - PubMed Central. [Link][8]
- Development and validation of an UPLC-MS/MS method. (2023). Drug Design, Development and Therapy, Dove Medical Press. [Link][11]
- Sobolev, P. D., et al. (2023). Analysis of 4-Hydroxyphenyllactic Acid... (PDF).
- An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids. (n.d.). PubMed Central. [Link]
- Analysis of Fourteen Organic Acids in Various Beverages Using the ACQUITY UPLC H-Class PLUS and ACQUITY QDa Mass Detector. (n.d.).
- Guidelines for LC – MS Samples. (2016). Biologie. [Link][13]
- Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS. (2021).
- Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. (n.d.).
- This compound CAS#: 51095-47-7. (n.d.).
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- Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi-Plex Column. (2016). Agilent. [Link]
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- UPLC-MS Analysis, Quantification of Compounds, and Comparison of Bioactivity of Methanol Extract and Its Fractions
- Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. (2022). MDPI. [Link][9]
- LC-MS/MS QUANTITATION IN DRUG DISCOVERY & DEVELOPMENT. (2010). SlideShare. [Link][6]
- 4-Hydroxyphenyllactic Acid. (n.d.). Rupa Health. [Link][3]
- Untargeted Metabolomics Analysis Using UHPLC-Q-TOF/MS Reveals Metabolic Changes Associated with Hypertension in Children. (2023). MDPI. [Link][14]
- Markaverich, B. M., et al. (1988). Methyl p-hydroxyphenyllactate. An inhibitor of cell growth and proliferation and an endogenous ligand for nuclear type-II binding sites. Journal of Biological Chemistry, 263(15), 7203-7210. [Link][1]
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Quantitative Analysis of Methyl 4-hydroxyphenyllactate (MHPLA) in Human Serum: An Application Guide
Introduction: The Significance of Quantifying MHPLA
Methyl 4-hydroxyphenyllactate (MHPLA), also known as p-hydroxyphenyllactic acid (p-HPhLA), is a phenolic acid metabolite derived from the amino acid tyrosine.[1] Its presence and concentration in human serum are of growing interest to researchers and clinicians. MHPLA is recognized as a potential biomarker for various physiological and pathological states, including critical illnesses and post-COVID-19 syndrome.[1][2][3][4] As a product of both human and gut microbial metabolism, fluctuations in MHPLA levels can offer insights into the complex interplay between host and microbiome, as well as disturbances in tyrosine metabolism pathways.[1][2]
Accurate and precise quantification of MHPLA in a complex biological matrix like serum is paramount for its validation and application as a reliable biomarker.[5][6] This guide provides a comprehensive overview of the analytical methodologies, with a primary focus on the gold-standard technique: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The principles discussed are grounded in established bioanalytical method validation guidelines, emphasizing a "fit-for-purpose" approach to ensure data integrity for drug development and clinical research.[6][7][8]
Principle of the Method: LC-MS/MS for Targeted Quantification
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for quantifying small molecules like MHPLA in biological fluids due to its exceptional sensitivity, specificity, and robustness.[2][9][10]
The core principle involves three key stages:
-
Chromatographic Separation: A liquid chromatography (LC) system separates MHPLA from other endogenous components in the serum extract based on its physicochemical properties (e.g., polarity). This is typically achieved using a reverse-phase C18 column.[11][12]
-
Ionization: The separated MHPLA molecules are then introduced into the mass spectrometer's ion source, where they are converted into gas-phase ions. For phenolic acids like MHPLA, Electrospray Ionization (ESI) in negative mode is highly effective, generating a deprotonated molecule, [M-H]⁻.[2]
-
Mass Analysis (Tandem MS): The tandem mass spectrometer performs two stages of mass analysis. In the first stage (Q1), it selectively isolates the MHPLA precursor ion. These isolated ions are then fragmented in a collision cell (Q2), and the resulting product ions are analyzed in the third stage (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides a highly specific and quantitative signal for the target analyte, minimizing interference from the complex serum matrix.[9][10]
The workflow for LC-MS/MS analysis is a multi-step process requiring careful attention to detail at each stage to ensure reproducible and reliable results.
Caption: General workflow for MHPLA analysis in serum by LC-MS/MS.
Detailed Protocols
Part 1: Serum Sample Handling and Preparation
The integrity of the analytical result begins with proper sample collection and preparation. The goal of sample preparation is to remove interfering substances, primarily proteins, and to extract MHPLA into a solvent compatible with the LC-MS system.[2][13][14]
Materials:
-
Human serum, collected in anticoagulant-free tubes.
-
Ice-cold methanol (LC-MS grade).[2]
-
Microcentrifuge tubes (1.5 mL or 2 mL).
-
Calibrated pipettes.
-
Benchtop microcentrifuge capable of reaching >12,000 x g at 4°C.
-
Vortex mixer.
Protocol: Protein Precipitation
Protein precipitation is a straightforward and effective method for cleaning up serum samples for MHPLA analysis.[2][4][14][15] It has been shown to yield high analyte recovery and minimal matrix effects for this class of compounds.[2][4]
-
Sample Collection: Collect whole blood in serum separator tubes. Allow blood to clot at room temperature for 30-60 minutes.[15][16]
-
Centrifugation: Centrifuge the clotted blood at 1,500-2,000 x g for 10 minutes at 4°C to separate the serum from the blood cells.[2][15]
-
Aliquoting and Storage: Carefully aspirate the serum supernatant and transfer it to labeled cryovials. Immediately freeze and store samples at -80°C until analysis to ensure metabolite stability.[2][15][16]
-
Thawing: On the day of analysis, thaw the frozen serum samples on ice to prevent degradation of metabolites.[9][16]
-
Precipitation:
-
Pipette 100 µL of serum into a pre-chilled 1.5 mL microcentrifuge tube.
-
Add 400 µL of ice-cold methanol (a 4:1 solvent-to-serum ratio).[15]
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
-
Incubation: Incubate the tubes at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the tubes at 13,000 x g for 10 minutes at 4°C. This will pellet the precipitated proteins.[9]
-
Supernatant Transfer: Carefully collect the supernatant, which contains the MHPLA, and transfer it to a clean autosampler vial for LC-MS/MS analysis. Be careful not to disturb the protein pellet.
Caption: Protein precipitation workflow for serum sample preparation.
Part 2: UPLC-MS/MS Instrumental Analysis
The following parameters are based on a validated method for the analysis of phenolic acids, including MHPLA, in human serum.[2][3] Instrument conditions may require optimization depending on the specific LC-MS/MS system used.
Instrumentation:
-
Ultra-High-Performance Liquid Chromatography (UPLC) system.
-
Tandem mass spectrometer equipped with an ESI source.
LC Parameters:
| Parameter | Recommended Value | Rationale |
| Column | Reverse-phase C18 (e.g., Atlantis C18) | Provides good retention and separation for moderately polar compounds like MHPLA.[11][12] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure consistent ionization of phenolic acids.[2] |
| Mobile Phase B | Acetonitrile (LC-MS Grade) | Common organic solvent for reverse-phase chromatography. |
| Flow Rate | 0.4 - 0.5 mL/min | Typical for UPLC systems, ensuring sharp peaks and efficient separation. |
| Injection Volume | 5 - 10 µL | Balances sensitivity with potential for column overloading. |
| Column Temp. | 40°C | Improves peak shape and reproducibility. |
| Gradient | Optimized gradient from low to high %B | A gradient is necessary to elute compounds with a range of polarities and clean the column. |
MS/MS Parameters:
| Parameter | Recommended Value | Rationale |
| Ionization Mode | ESI Negative | Phenolic and carboxylic acid groups readily lose a proton to form [M-H]⁻ ions.[2] |
| MRM Transition | To be optimized | Specific precursor-to-product ion transition for MHPLA ensures specificity. |
| Collision Energy | To be optimized | Optimized to produce the most stable and abundant product ion for quantification. |
| Capillary Voltage | 3.0 - 4.0 kV | Standard range for stable electrospray. |
| Gas Temp. | 300 - 350°C | Facilitates desolvation of the analyte ions. |
Note: The specific MRM transition and collision energy for MHPLA must be determined empirically by infusing a pure standard of the compound into the mass spectrometer.
Method Validation and Performance
A robust analytical method must be validated to ensure its performance is suitable for its intended purpose.[5][6] Key validation parameters, based on published methods for MHPLA and similar analytes, are summarized below.[7][11][12]
| Validation Parameter | Typical Performance | Significance |
| Linearity (R²) | > 0.99 | Demonstrates a direct proportional relationship between signal and concentration. |
| Lower Limit of Quantitation (LLOQ) | 0.02 - 0.25 µmol/L[2][3][4] | The lowest concentration that can be measured with acceptable precision and accuracy. |
| Intra-assay Precision (%CV) | < 10%[11][12] | Measures the reproducibility of results within the same analytical run. |
| Inter-assay Precision (%CV) | < 15%[11][12] | Measures the reproducibility of results between different analytical runs. |
| Accuracy (% Recovery) | 85 - 115%[11][12] | Measures how close the measured value is to the true value. |
| Matrix Effect | Minimal | Assesses the influence of other serum components on the ionization of MHPLA. |
| Stability | Confirmed (Freeze-thaw, benchtop) | Ensures that the analyte concentration does not change during sample handling and storage.[7] |
Alternative and Complementary Methods
While LC-MS/MS is the gold standard, Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for metabolomics.[17]
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Principle: GC-MS separates volatile compounds in the gas phase. For non-volatile metabolites like MHPLA, a chemical derivatization step (e.g., silylation) is required to make them volatile and thermally stable.[18]
-
Advantages: Offers excellent chromatographic resolution and generates reproducible fragmentation patterns that are useful for compound identification against spectral libraries.[18][19]
-
Disadvantages: The requirement for derivatization adds an extra step to sample preparation, which can introduce variability.[18]
The choice between LC-MS and GC-MS often depends on the broader range of metabolites being analyzed in a study, as they provide complementary coverage of the metabolome.[18]
Conclusion
The quantification of this compound in serum is a critical task for advancing research into its role as a biomarker. The LC-MS/MS method detailed in this guide, which combines a simple and effective protein precipitation sample preparation with the sensitivity and specificity of tandem mass spectrometry, provides a robust and reliable framework for researchers. Adherence to proper sample handling and rigorous method validation are essential to generate high-quality, reproducible data that can be trusted for both research and clinical applications.
References
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- Schröder, C., et al. (2012).
- U.S. Department of Health and Human Services, Food and Drug Administration. (2023). Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. [Link]
- Imazawa, T., et al. (2021). Analytical Method Validation for Biomarkers As a Drug Development Tool: Points to Consider. Taylor & Francis Online. [Link]
- Henderson, S., et al. (2023).
- Nadal-Serrano, M., et al. (2022). Metabolomics Technologies for the Identification and Quantification of Dietary Phenolic Compound Metabolites: An Overview. PMC - NIH. [Link]
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- Sobolev, P. D., et al. (2023). Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method. PubMed. [Link]
- Rupa Health. (n.d.). 4-Hydroxyphenyllactic Acid. Rupa Health. [Link]
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- MetwareBio. (n.d.). Metabolomics Sample Extraction. MetwareBio. [Link]
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- Human Metabolome Database. (2021). Showing metabocard for (R+)-3-(4-hydroxyphenyl)
- Hughes, A. T., et al. (2022). Method development and validation for analysis of phenylalanine, 4‐hydroxyphenyllactic acid and 4‐hydroxyphenylpyruvic acid in serum and urine. The University of Liverpool Repository. [Link]
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- Han, J., et al. (2021). A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. MDPI. [Link]
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- ChemRxiv. (n.d.). Part 1 Gas chromatography-mass spectrometry (GC-MS) and its place in the plant metabolomics toolbo. ChemRxiv. [Link]
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Synthesis of Chiral Methyl 4-hydroxyphenyllactate: An Application and Protocol Guide
Abstract
This comprehensive guide details the laboratory synthesis of enantiomerically enriched Methyl 4-hydroxyphenyllactate, a molecule of significant interest in medicinal chemistry and drug development. Recognizing the critical role of chirality in pharmacological activity, this document provides two primary strategic approaches for obtaining the desired (R)- or (S)-enantiomer: asymmetric biocatalytic reduction and chiral resolution of a racemic mixture. Each section is designed to provide not only a step-by-step protocol but also the underlying scientific rationale to empower researchers in adapting and optimizing these methods for their specific needs.
Introduction: The Significance of Chiral this compound
This compound is a valuable chiral building block in the synthesis of various pharmaceutical agents. Its biological activity is intrinsically linked to its stereochemistry, a common theme in drug development where one enantiomer may exhibit the desired therapeutic effect while the other could be inactive or even detrimental. The ability to selectively synthesize either the (R)- or (S)-enantiomer is therefore a critical capability for researchers in drug discovery and development.[1] Furthermore, endogenous ligands such as Methyl p-hydroxyphenyllactate have been identified as inhibitors of cell growth and proliferation, highlighting the molecule's relevance in chemical biology and oncology research. This guide presents robust and adaptable methods for the laboratory-scale synthesis of this important chiral intermediate.
Strategic Approaches to Chiral Synthesis
The synthesis of a specific enantiomer of this compound can be broadly approached in two ways:
-
Asymmetric Synthesis: This strategy involves the direct conversion of a prochiral precursor into a single enantiomer. A highly effective method for this is the enantioselective reduction of the corresponding α-keto ester, Methyl 4-hydroxyphenylpyruvate.
-
Chiral Resolution: This approach begins with the synthesis of a racemic mixture (an equal mixture of both enantiomers) of this compound, followed by the separation of the desired enantiomer.
The choice between these strategies will depend on factors such as the availability of chiral catalysts or resolving agents, desired enantiomeric purity, and scalability.
Asymmetric Synthesis via Biocatalytic Reduction
The enantioselective reduction of α-keto esters to their corresponding α-hydroxy esters is a powerful transformation in organic synthesis. Biocatalysis, utilizing enzymes such as alcohol dehydrogenases (ADHs), offers a highly selective and environmentally benign approach to this reaction.[2][3] These enzymes can exhibit exquisite control over the stereochemical outcome, often producing the desired enantiomer with high enantiomeric excess (ee).[4][5]
Principle of Biocatalytic Asymmetric Reduction
Alcohol dehydrogenases catalyze the transfer of a hydride from a cofactor, typically nicotinamide adenine dinucleotide (NADH) or its phosphorylated form (NADPH), to the carbonyl group of the substrate. The enzyme's chiral active site dictates the facial selectivity of the hydride attack, leading to the formation of a specific enantiomer of the alcohol product. A cofactor regeneration system is typically employed to continuously replenish the expensive NADH or NADPH, making the process economically viable.
Diagram 1: Biocatalytic Asymmetric Reduction Workflow
Caption: Workflow for biocatalytic asymmetric reduction.
Experimental Protocol: Asymmetric Reduction of Methyl 4-hydroxyphenylpyruvate
This protocol provides a general method for the asymmetric reduction of Methyl 4-hydroxyphenylpyruvate using a commercially available alcohol dehydrogenase. The specific ADH used will determine whether the (R)- or (S)-enantiomer is produced. It is recommended to screen a panel of ADHs to find the optimal enzyme for the desired stereochemical outcome and efficiency.
Materials:
-
Methyl 4-hydroxyphenylpyruvate
-
Alcohol Dehydrogenase (ADH) (e.g., from Lactobacillus kefir or Thermoanaerobacter pseudoethanolicus)
-
NAD(P)H
-
Glucose Dehydrogenase (GDH)
-
D-Glucose
-
Potassium phosphate buffer (pH 7.0)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a temperature-controlled reaction vessel, dissolve Methyl 4-hydroxyphenylpyruvate (1.0 eq) in potassium phosphate buffer (pH 7.0).
-
Cofactor and Regeneration System: Add NAD(P)H (0.01 eq), D-glucose (1.5 eq), and glucose dehydrogenase (GDH) to the reaction mixture.
-
Enzyme Addition: Add the selected alcohol dehydrogenase (ADH) to initiate the reaction.
-
Reaction Monitoring: Stir the reaction mixture at a constant temperature (typically 25-30 °C) and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Workup: Once the reaction is complete, quench the reaction by adding an equal volume of ethyl acetate. Separate the organic layer.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the enantiomerically enriched this compound.
| Parameter | Typical Value | Notes |
| Substrate Concentration | 10-50 mM | Higher concentrations may lead to substrate inhibition. |
| pH | 6.0-8.0 | Optimal pH is enzyme-dependent. |
| Temperature | 25-40 °C | Optimal temperature is enzyme-dependent. |
| Cofactor Loading | 0.01-0.1 mol% | Relative to the substrate. |
| Reaction Time | 12-48 hours | Monitor for completion. |
| Expected Yield | 70-95% | Highly dependent on the specific enzyme and conditions. |
| Expected Enantiomeric Excess | >95% | Dependent on the selectivity of the chosen ADH. |
Chiral Resolution of Racemic this compound
An alternative strategy to obtain a single enantiomer is to first synthesize the racemic mixture of this compound and then separate the enantiomers. This can be achieved through various methods, with chiral chromatography being a widely used and effective technique.[6]
Principle of Chiral HPLC Resolution
Chiral High-Performance Liquid Chromatography (HPLC) utilizes a chiral stationary phase (CSP) that can interact differently with the two enantiomers of a racemic compound. This differential interaction leads to different retention times for the enantiomers, allowing for their separation. Polysaccharide-based CSPs are particularly versatile for a wide range of chiral separations.
Diagram 2: Principle of Chiral HPLC Separation
Caption: Schematic of chiral separation by HPLC.
Protocol: Synthesis of Racemic this compound
The racemic starting material can be prepared by the esterification of commercially available 4-hydroxyphenyllactic acid or by the reduction of Methyl 4-hydroxyphenylpyruvate using a non-chiral reducing agent.
Materials:
-
4-Hydroxyphenyllactic acid
-
Methanol
-
Sulfuric acid (catalytic amount)
-
Sodium bicarbonate
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Esterification: Dissolve 4-hydroxyphenyllactic acid in methanol. Add a catalytic amount of concentrated sulfuric acid.
-
Reaction: Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.
-
Neutralization: Cool the reaction mixture and carefully neutralize with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the mixture with ethyl acetate (3 x volume).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield racemic this compound.
Protocol: Chiral HPLC Method for Resolution and Analysis
This protocol provides a starting point for developing a chiral HPLC method. The optimal column and mobile phase will need to be determined empirically.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., polysaccharide-based like Chiralcel® OD-H or Chiralpak® AD-H)
-
HPLC-grade n-hexane, isopropanol (IPA), and ethanol
Method Development Strategy:
-
Initial Screening:
-
Column: Chiralcel® OD-H (or equivalent)
-
Mobile Phase: n-Hexane/IPA (90:10 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Temperature: 25 °C
-
-
Optimization:
-
If no separation is observed, screen other columns (e.g., Chiralpak® AD-H).
-
Vary the ratio of n-hexane to the alcohol modifier (IPA or ethanol).
-
Adjust the flow rate to improve resolution.
-
Lowering the temperature can sometimes enhance selectivity.[7]
-
| Parameter | Range for Optimization |
| Mobile Phase Composition | n-Hexane/IPA or n-Hexane/Ethanol (99:1 to 80:20) |
| Flow Rate | 0.5 - 1.5 mL/min |
| Column Temperature | 15 - 40 °C |
Once an analytical method is established, it can be scaled up to a preparative or semi-preparative scale to isolate the individual enantiomers.
Conclusion
The synthesis of enantiomerically pure this compound is an achievable and essential task for researchers in drug discovery and development. This guide has provided two robust strategies: asymmetric biocatalytic reduction and chiral resolution. The choice of method will be dictated by the specific requirements of the research project. The protocols and principles outlined herein are intended to serve as a strong foundation for the successful laboratory synthesis of this important chiral molecule.
References
- Chiral resolution. (n.d.). In Wikipedia.
- Dong, M. W. (2006). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 24(10), 1094-1105.
- Gotor-Fernández, V., & Gotor, V. (2015). Atroposelective biocatalysis employing alcohol dehydrogenases. Methods in Enzymology, 553, 215-233.
- Hummark, M., et al. (2023). Biocatalytic characterization of an alcohol dehydrogenase variant deduced from Lactobacillus kefir in asymmetric hydrogen transfer.
- Matencio, A. (2017).
- Sigma-Aldrich. (n.d.). Chiral HPLC Column Selection and Method Development Guide.
- Ye, R., et al. (2016). Enhanced hydrogenation activity and diastereomeric interactions of methyl pyruvate co-adsorbed with R-1-(1-naphthyl)ethylamine on Pd(111).
- Contente, M. L., & Paradisi, F. (2020). Harnessing Alcohol Dehydrogenases in Organic Reaction Cascades: A Strategy for Enhanced Efficiency in Synthetic Organic Chemistry. Molecules, 25(18), 4287.
- YMC Co., Ltd. (n.d.).
- LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts.
- Peng, L., Farkas, T., Jayapaian, S., & Chankvetadze, B. (n.d.). Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases.
- Iuliano, A., et al. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. Molecules, 25(24), 6015.
- Glorius, F. (2007). Asymmetric hydrogenation of aromatic compounds. Organic & Biomolecular Chemistry, 5(21), 3397-3403.
- Wang, Y., et al. (2021). Strategies for chiral separation: from racemate to enantiomer. Chinese Chemical Letters, 32(12), 3713-3724.
- Phenomenex. (n.d.).
- Purac Biochem BV. (2016).
- Mansour, M. A., et al. (2023). Asymmetry Synthesis: Powerful Tool for The Pharmaceutical Industry. Acta Scientific Microbiology, 6(1), 01-04.
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- Organic Syntheses. (n.d.). n-methyl-3,4-dihydroxyphenylalanine.
- Li, X., et al. (2021).
- Wang, Z. (2014). Preparation method of methyl D-4-hydroxy-phenylglycinate and hydrochloride thereof. CN103641729A.
- Li, Y., et al. (2023). Enantioselective Bioreduction of Medicinally Relevant Nitrogen-Heteroaromatic Ketones. The Journal of Organic Chemistry, 88(10), 6537-6543.
- Gatti, F. G., et al. (2018). Biocatalytic Approach to Chiral β-Nitroalcohols by Enantioselective Alcohol Dehydrogenase-Mediated Reduction of α-Nitroketones.
- Messiha, H. L., et al. (2025). Biosynthesis of L-tyrosine derivatives. 4HPLA, 4-hydroxyphenyllactic acid. Biotechnology and Biofuels.
- BenchChem. (n.d.).
- Romero-Mudarra, M., et al. (2021). Heterogeneous biocatalytic reduction of 5-(hydroxy)methyl furfural using two co-immobilised alcohol dehydrogenases. Green Chemistry, 23(16), 5864-5875.
- Nakajima, R., et al. (2005). Synthesis of methyl 1-O-(4-hydroxymethamphetaminyl)-alpha-D-glucopyranouronate. Chemical & Pharmaceutical Bulletin, 53(6), 684-687.
- Li, X., et al. (2010). Production of 4-hydroxyphenyllactic acid by Lactobacillus sp. SK007 fermentation. Applied Microbiology and Biotechnology, 86(4), 1091-1097.
- Caleffi, G. S., & Demidoff, F. C. (2022). Asymmetric hydrogenation and transfer hydrogenation in the enantioselective synthesis of flavonoids. Organic Chemistry Frontiers, 9(4), 1084-1107.
- Moran, G. R. (2014). Interaction of (4-hydroxyphenyl)pyruvate dioxygenase with the specific inhibitor 2-[2-nitro-4-(trifluoromethyl)benzoyl]-1,3-cyclohexanedione. Biochemistry, 53(10), 1666-1675.
- O'Brien, P. (1997). Enantioselective Deprotonation of Protected 4-Hydroxycyclohexanones. The Journal of Organic Chemistry, 62(23), 8031-8033.
- Yang, Z., et al. (2023). Insights into 4-hydroxyphenylpyruvate dioxygenase-inhibitor interactions from comparative structural biology. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2181530.
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Application Note: Investigating the Anti-Proliferative Effects of Methyl 4-hydroxyphenyllactate in Cancer Cell Line Models
Audience: Researchers, scientists, and drug development professionals.
Abstract: Methyl 4-hydroxyphenyllactate (MeHPLA) is an endogenous compound identified as a high-affinity ligand for nuclear type II estrogen binding sites and a regulator of cell growth. Seminal studies have demonstrated its ability to inhibit the proliferation of human breast cancer cells in vitro. Notably, MeHPLA is often deficient in malignant tissues, partly due to hydrolysis by tumor-associated esterases into its less active acid form, p-hydroxyphenyllactic acid (HPLA).[1] This observation suggests that MeHPLA may function as a crucial native regulator of cell growth, the absence of which could contribute to uncontrolled proliferation.[1] This guide provides a comprehensive framework and detailed protocols for researchers to systematically investigate the anti-cancer properties of MeHPLA in various cell line models. The included methodologies cover initial viability screening, apoptosis and cell cycle analysis, and preliminary mechanistic studies.
Scientific Background & Mechanism of Action
This compound (MeHPLA) has been identified as a key endogenous ligand for nuclear type II sites, distinct from the classical estrogen receptor.[1] Its binding to these sites is associated with the inhibition of cell growth and proliferation. A critical aspect of MeHPLA's biology in the context of cancer is its metabolic instability within the tumor microenvironment. Many malignant tissues exhibit significant esterase activity, which rapidly hydrolyzes MeHPLA to its corresponding carboxylic acid, p-hydroxyphenyllactic acid (HPLA).[1] HPLA displays a markedly lower affinity for nuclear type II sites and consequently lacks the anti-proliferative effects observed with MeHPLA. This metabolic conversion represents a potential mechanism by which cancer cells evade the growth-regulatory signals of endogenous MeHPLA, highlighting a therapeutic vulnerability that can be explored by supplying stabilized analogs or exogenous MeHPLA.[1]
Figure 2. General experimental workflow for evaluating MeHPLA in cancer cell lines.
Core Protocols for Assessing Anti-Cancer Activity
3.1. Protocol: Cell Viability & Proliferation (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. [2]Viable cells with active NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. [2] Methodology:
-
Cell Seeding: Seed cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well for MCF-7) in 100 µL of complete growth medium. [3]Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Treatment: Prepare serial dilutions of MeHPLA, HPLA, and the positive control in complete medium. Remove the old medium from the wells and add 100 µL of the treatment media. Include vehicle control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form. [2][4]5. Solubilization: Carefully aspirate the medium and add 100 µL of MTT solubilization solution (e.g., DMSO or acidified isopropanol) to each well. [3]6. Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background. [2]7. Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ (half-maximal inhibitory concentration) value for MeHPLA.
Table 1: Example Data Presentation for IC₅₀ Determination
| Compound | 24h IC₅₀ (µM) | 48h IC₅₀ (µM) | 72h IC₅₀ (µM) |
|---|---|---|---|
| MeHPLA | 150.5 | 75.2 | 40.8 |
| HPLA | >500 | >500 | >500 |
| Doxorubicin | 0.8 | 0.2 | 0.09 |
3.2. Protocol: Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. [5][6]In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. [5][6]Propidium Iodide (PI) is a membrane-impermeant DNA-binding dye that only enters cells with compromised membrane integrity (late apoptotic/necrotic cells). Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with MeHPLA at concentrations around the determined IC₅₀ value for an appropriate time (e.g., 24 or 48 hours). Include vehicle and positive controls.
-
Cell Harvesting: Collect both floating and adherent cells. Adherent cells can be detached using a gentle method like Trypsin-EDTA. [7]Centrifuge the combined cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet once with cold 1X PBS and then once with 1X Annexin V Binding Buffer. [8]4. Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5-10 µL of PI staining solution. 5. Incubation: Incubate the cells for 15 minutes at room temperature in the dark. [5]6. Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Healthy cells will be Annexin V-/PI-, early apoptotic cells Annexin V+/PI-, and late apoptotic/necrotic cells Annexin V+/PI+. [5] 3.3. Protocol: Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, G2/M). An accumulation of cells in a specific phase may indicate a cell cycle arrest.
Methodology:
-
Cell Treatment: Treat cells in 6-well plates with MeHPLA as described for the apoptosis assay.
-
Harvesting and Fixation: Harvest cells and wash with PBS. Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while gently vortexing to prevent clumping. [9][10]Store cells at 4°C for at least 2 hours or up to several weeks.
-
Washing: Centrifuge the fixed cells and wash the pellet with PBS to remove the ethanol. [9]4. Staining: Resuspend the cell pellet in a PI staining solution containing RNase A (to prevent staining of double-stranded RNA). [11]5. Incubation: Incubate for 30 minutes at room temperature in the dark. [10]6. Analysis: Analyze the samples by flow cytometry. The fluorescence intensity of PI is directly proportional to the DNA content.
Advanced Protocols for Mechanistic Insights
4.1. Protocol: Wound Healing (Scratch) Assay
This is a straightforward method to study collective cell migration in vitro. A "wound" is created in a confluent cell monolayer, and the rate at which cells migrate to close the gap is measured. [12] Methodology:
-
Monolayer Formation: Seed cells in a 12- or 24-well plate and grow until they form a fully confluent monolayer. [13]2. Scratch Creation: Use a sterile p200 pipette tip to create a straight scratch down the center of the well. [12][14]3. Washing and Treatment: Gently wash the well twice with PBS to remove detached cells. [13]Add fresh medium containing sub-lethal concentrations of MeHPLA (e.g., IC₅₀/4 or lower) or controls.
-
Imaging: Immediately capture an image of the scratch at 0 hours. Place the plate in an incubator and acquire images of the same field at regular intervals (e.g., every 8-12 hours) until the wound in the control well is nearly closed.
-
Quantification: Measure the area of the gap at each time point using software like ImageJ. Calculate the percentage of wound closure relative to the initial area.
4.2. Protocol: Western Blotting for Key Signaling Proteins
Western blotting can be used to investigate changes in the expression or activation of proteins involved in cell proliferation and apoptosis following MeHPLA treatment. [1][15] Methodology:
-
Lysate Preparation: Treat cells with MeHPLA for a specified time. Wash cells with ice-cold PBS and lyse them using an appropriate buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. [16]2. Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. [15]4. Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) and incubate with primary antibodies overnight at 4°C. [1]After washing, incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. [1]5. Detection: Detect the signal using a chemiluminescent substrate. [1]6. Suggested Targets:
-
Proliferation: Cyclin D1, p21, p27
-
Apoptosis: Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax
-
Loading Control: β-Actin, GAPDH
-
Figure 3. Hypothetical signaling pathway affected by MeHPLA leading to reduced viability.
References
- Markaverich, B. M., et al. (1990). Methyl p-hydroxyphenyllactate and nuclear type II binding sites in malignant cells: metabolic fate and mammary tumor growth. PubMed.
- Markaverich, B. M., et al. (1988). Methyl p-hydroxyphenyllactate. An inhibitor of cell growth and proliferation and an endogenous ligand for nuclear type-II binding sites. PubMed.
- Altogen Biosystems. (n.d.). MCF-7 Culture Protocol. Altogen Biosystems.
- National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual.
- Bio-protocol. (n.d.). Scratch Wound Healing Assay. Bio-protocol.
- Provost, J. J., & Wallert, M. A. (2018). MTT Proliferation Assay Protocol. ResearchGate.
- University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Flow Cytometry Core Facility.
- Flow Cytometry Facility. (n.d.). DNA Staining with Propidium Iodide for Cell Cycle Analysis. University of Georgia.
- ResearchGate. (2012). How to culture MCF7 cells?. ResearchGate.
- Bio-Rad Antibodies. (n.d.). Western Blot Protocol: Cell Lysis, Mammalian Cells. Bio-Rad Antibodies.
- ENCODE. (n.d.). MCF-7 Cell Culture. ENCODE Project.
- Ubigene. (2023). Tips for Quickly Master MCF7 Cell Culture and Gene Editing!. Ubigene.
- Boster Biological Technology. (2024). Mastering Apoptosis Detection with Annexin V/PI Staining in Flow Cytometry. Boster Bio.
- UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content. Flow Cytometry Core.
- AXOL Bioscience. (n.d.). MCF7 Breast Cancer Cell Protocol. AXOL Bioscience.
- Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol.
- Automata. (2023). How to do Wound Healing (Scratch) Assay for Cell Migration Analysis. Automata.
- National Center for Biotechnology Information. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PubMed Central.
- Martinotti, S., & Ranzato, E. (n.d.). Scratch Assay protocol. University of Pittsburgh.
- protocols.io. (n.d.). Wound healing migration assay (Scratch assay). protocols.io.
- PhytoTech Labs. (n.d.). Preparing Stock Solutions. PhytoTech Labs.
- ResearchGate. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION. ResearchGate.
- G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. G-Biosciences.
- The K's Khemistry. (2021). Making stock solutions - how and why. YouTube.
- Human Metabolome Database. (n.d.). Showing metabocard for Hydroxyphenyllactic acid (HMDB0000755). HMDB.
- PubChem. (n.d.). (+-)-3-(4-Hydroxyphenyl)lactic acid. PubChem.
- ChemWhat. (n.d.). This compound. ChemWhat.
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Application Note: Characterizing Methyl 4-hydroxyphenyllactate as a Novel Ligand for the Hydroxycarboxylic Acid Receptor 3 (HCA3) using Receptor Binding Assays
Introduction: Unveiling a Potential New Modulator of Metabolic and Immune Pathways
Methyl 4-hydroxyphenyllactate (MHPL) is a naturally occurring ester of 4-hydroxyphenyllactic acid (HPLA), a metabolite of the amino acid tyrosine.[1][2] While early research identified MHPL as an endogenous ligand for nuclear type-II binding sites with anti-proliferative effects[1][3], its broader pharmacological profile remains largely unexplored. The structural resemblance of its parent compound, HPLA, to endogenous metabolites that act as signaling molecules suggests that MHPL could have uncharacterized roles in cellular communication.
Recent studies have illuminated a family of G protein-coupled receptors (GPCRs), the hydroxycarboxylic acid (HCA) receptors, which sense metabolic intermediates like lactate, β-hydroxybutyrate, and other hydroxy fatty acids.[4][5] These receptors, including HCA1 (GPR81), HCA2 (GPR109A), and HCA3 (GPR109B), are crucial regulators of metabolic and immune responses.[4][6] Notably, aryllactic acids, including 4-hydroxyphenyllactic acid, have been identified as ligands for HCA3, a receptor found in humans and higher primates.[7] This finding provides a compelling rationale for investigating MHPL as a potential novel ligand for HCA3.
This application note provides a detailed protocol for characterizing the binding of this compound to the human HCA3 receptor using a competitive radioligand binding assay. The methodologies described herein are designed for researchers in drug discovery, pharmacology, and molecular biology, offering a robust framework for determining the binding affinity (Ki) of MHPL and screening for other potential HCA3 ligands.
Scientific Principles: The Competitive Binding Assay
The competitive binding assay is a cornerstone of receptor pharmacology, allowing for the determination of the affinity of an unlabeled test compound (the "competitor," in this case, MHPL) for a receptor by measuring its ability to displace a labeled ligand (the "radioligand") with known binding characteristics.[8][9][10] The fundamental principle is that both the radioligand and the competitor bind to the same site on the receptor in a reversible manner. As the concentration of the unlabeled competitor increases, it occupies more receptor sites, thereby reducing the amount of bound radioligand.
The data from a competitive binding experiment are typically plotted as the percentage of specific binding of the radioligand versus the log concentration of the competitor. This sigmoidal curve is then used to determine the IC50 value, which is the concentration of the competitor that displaces 50% of the specifically bound radioligand. The IC50 value is dependent on the concentration of the radioligand used and its affinity for the receptor. Therefore, the IC50 is converted to the inhibition constant (Ki), which represents the true affinity of the competitor for the receptor, using the Cheng-Prusoff equation.[11]
Experimental Workflow & Protocols
Workflow Overview
The overall workflow for the competitive binding assay is depicted below. It involves the preparation of cell membranes expressing the target receptor, the incubation of these membranes with a radioligand and varying concentrations of the test compound, separation of bound from free radioligand, and subsequent quantification and data analysis.
Caption: Workflow for the HCA3 Competitive Binding Assay.
PART 1: Preparation of Receptor-Containing Cell Membranes
Rationale: The source of the receptor is critical for a successful binding assay. Using a recombinant cell line, such as Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably expressing the human HCA3 receptor, ensures a high and consistent level of receptor expression, minimizing variability between experiments.[12][13]
Materials:
-
CHO-K1 cells stably expressing human HCA3 (e.g., from Eurofins DiscoverX or a similar vendor)
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS and appropriate selection antibiotic)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell scrapers
-
Homogenization buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA, with protease inhibitors)
-
Dounce homogenizer
-
High-speed centrifuge
Protocol:
-
Culture the HCA3-expressing CHO-K1 cells to ~90% confluency in T175 flasks.
-
Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.
-
Add 10 mL of ice-cold PBS and scrape the cells. Transfer the cell suspension to a 50 mL conical tube.
-
Centrifuge the cell suspension at 1,000 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in 10 volumes of ice-cold homogenization buffer.
-
Homogenize the cell suspension with 20-30 strokes in a Dounce homogenizer on ice.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Discard the supernatant and resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2).
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).
-
Aliquot the membrane preparation and store at -80°C until use.
PART 2: Competitive Radioligand Binding Assay
Rationale: This protocol utilizes a radiolabeled ligand to quantify receptor binding. The choice of radioligand is crucial; it should have high affinity and specificity for the receptor of interest. For HCA3, a suitable radioligand would be a tritiated or iodinated analog of a known high-affinity agonist. The assay is performed in a 96-well format for higher throughput.
Materials:
-
HCA3-expressing cell membranes (prepared in Part 1)
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA
-
Radioligand: e.g., [³H]-Nicotinic Acid (as a surrogate for a specific HCA3 radioligand, given its structural similarity to HCA ligands, or a custom synthesized radiolabeled HCA3 agonist). The final concentration should be at or below its Kd for HCA3.
-
Test compound: this compound (MHPL) stock solution in DMSO, serially diluted in assay buffer.
-
Non-specific binding control: A high concentration (e.g., 10 µM) of a known HCA3 agonist (e.g., 3-hydroxyoctanoic acid).
-
96-well filter plates with glass fiber filters (e.g., Millipore MultiScreenHTS)
-
Vacuum manifold
-
Scintillation cocktail
-
Microplate scintillation counter
Protocol:
-
Assay Plate Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: 50 µL assay buffer + 50 µL radioligand + 100 µL membrane suspension.
-
Non-specific Binding (NSB): 50 µL non-specific binding control + 50 µL radioligand + 100 µL membrane suspension.
-
Competition: 50 µL of each MHPL dilution + 50 µL radioligand + 100 µL membrane suspension.
-
-
Initiate the Binding Reaction: Add the membrane suspension to all wells to start the reaction. The final assay volume is 200 µL. The final protein concentration should be optimized to ensure that less than 10% of the added radioligand is bound.[14]
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle shaking to reach equilibrium.
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through the 96-well filter plate using a vacuum manifold.
-
Washing: Quickly wash the filters three times with 200 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Scintillation Counting: Dry the filter plate, add 50 µL of scintillation cocktail to each well, and count the radioactivity in a microplate scintillation counter.
Data Analysis and Interpretation
1. Calculation of Specific Binding: Specific Binding = Total Binding - Non-specific Binding
2. Generation of the Competition Curve: Plot the percentage of specific binding as a function of the logarithm of the MHPL concentration. The percentage of specific binding at each concentration of MHPL is calculated as:
% Specific Binding = (Binding in presence of MHPL - NSB) / (Total Binding - NSB) x 100
3. Determination of IC50: Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve to the data and determine the IC50 value.
4. Calculation of the Inhibition Constant (Ki): Convert the IC50 value to the Ki value using the Cheng-Prusoff equation:[11]
Ki = IC50 / (1 + ([L]/Kd))
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor (determined from a separate saturation binding experiment).
The Ki value represents the affinity of MHPL for the HCA3 receptor. A lower Ki value indicates a higher binding affinity.
| Parameter | Description | Typical Value Range |
| IC50 | Concentration of MHPL that inhibits 50% of specific radioligand binding. | Dependent on assay conditions |
| Ki | Inhibition constant; the affinity of MHPL for the HCA3 receptor. | nM to µM range |
| Hill Slope | The steepness of the competition curve. | ~1.0 for competitive binding |
Hypothesized Downstream Signaling of MHPL at HCA3
HCA receptors, including HCA3, are known to couple to Gi/o G proteins.[4][12] Upon agonist binding, the Gi alpha subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade can modulate various cellular processes, including lipolysis in adipocytes and inflammatory responses in immune cells.[5][15] The binding of MHPL to HCA3 is hypothesized to initiate this signaling pathway.
Caption: Hypothesized HCA3 signaling cascade upon MHPL binding.
Conclusion and Future Directions
This application note provides a comprehensive framework for characterizing this compound as a ligand for the HCA3 receptor. The detailed protocol for a competitive radioligand binding assay enables the determination of MHPL's binding affinity, a crucial first step in understanding its pharmacological properties. Confirmation of MHPL as an HCA3 ligand would open new avenues for research into its potential roles in metabolic regulation, immune function, and other physiological processes mediated by this receptor.
Future studies should include functional assays, such as measuring cAMP accumulation or β-arrestin recruitment, to determine whether MHPL acts as an agonist, antagonist, or biased agonist at the HCA3 receptor. Furthermore, screening of structurally related compounds could lead to the discovery of more potent and selective modulators of HCA3, with potential therapeutic applications in metabolic and inflammatory diseases.
References
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- ResearchGate. (n.d.). Illustration of the procedure for the solid-phase hCA-II binding assay.
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- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). HCA₂ receptor.
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- National Toxicology Program. (2002).
- Su, S., et al. (2023). Structural basis of hydroxycarboxylic acid receptor signaling mechanisms through ligand binding.
- Li, G., et al. (2011). Activated human hydroxy-carboxylic acid receptor-3 signals to MAP kinase cascades via the PLC-dependent PKC and MMP-mediated EGFR pathways. British Journal of Pharmacology, 162(4), 934-949. [Link]
- ResearchGate. (n.d.). Expression of hydroxy-carboxylic acid receptor 2 (HCA2) in the spinal....
- Offermanns, S. (2017). Hydroxy-Carboxylic Acid Receptor Actions in Metabolism. Trends in Endocrinology & Metabolism, 28(3), 227-236. [Link]
- Tunaru, S., et al. (2005). Characterization of determinants of ligand binding to the nicotinic acid receptor GPR109A (HM74A/PUMA-G). Molecular Pharmacology, 68(5), 1271-1280. [Link]
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Application Notes and Protocols for the Study of 4-Hydroxyphenyllactate and its Methyl Ester in Microbial Cultures
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Introduction: Unveiling a Key Microbial Metabolite
4-Hydroxyphenyllactic acid (HPHL), a phenolic acid derived from the microbial metabolism of the amino acid tyrosine, is a molecule of significant and growing interest in biomedical research.[1][2] Produced by a wide array of gut bacteria, including species of Lactobacillus and Bifidobacterium, HPHL is a key player in the host-microbiome dialogue.[3] Its biological activities are multifaceted, ranging from potent antifungal and antioxidant properties to its role as a potential biomarker for various health conditions, including critical illnesses and post-COVID-19 syndrome.[1][3][4]
The study of HPHL often involves its quantification in complex biological matrices, such as microbial fermentation broths. Furthermore, analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) often require chemical derivatization, converting HPHL into its more volatile methyl ester, Methyl 4-hydroxyphenyllactate (MHPL) . This guide provides a comprehensive framework for researchers, offering detailed protocols for the cultivation of HPHL-producing microbes, robust extraction methodologies, and validated analytical procedures for the precise quantification of both HPHL and its methyl derivative, MHPL.
Part I: Cultivation of HPHL-Producing Microorganisms
The foundational step in studying any microbial metabolite is establishing a reliable and reproducible culture system. The choice of medium and the supplementation with precursors can dramatically influence the yield of the target analyte.
Causality in Cultivation: Why Precursor Supplementation Matters
Microorganisms like Lactobacillus species synthesize HPHL from tyrosine via a metabolic pathway involving the intermediate 4-hydroxyphenylpyruvic acid (HPPA).[3][5] The native concentration of tyrosine in standard laboratory media may be a rate-limiting factor for HPHL production. Therefore, supplementing the growth medium with either tyrosine or HPPA can significantly boost the final concentration, enabling more robust downstream analysis. Studies have shown that supplementation with HPPA is particularly effective, leading to a substantial increase in HPHL yield.[3][5]
Protocol 1: High-Yield HPHL Production in Lactobacillus sp.
This protocol is adapted for a model organism like Lactobacillus sp. SK007 but can be modified for other lactic acid bacteria.[5]
Materials:
-
De Man, Rogosa and Sharpe (MRS) broth
-
Selected Lactobacillus strain (e.g., Lactobacillus plantarum, Lactobacillus sp. SK007)
-
L-Tyrosine solution (sterile filtered)
-
4-Hydroxyphenylpyruvic acid (HPPA) solution (sterile filtered)
-
Incubator (37°C, anaerobic or microaerophilic conditions as required)
-
Shaking incubator (optional)
-
Sterile culture tubes or flasks
Procedure:
-
Inoculum Preparation: Prepare a fresh overnight culture of the Lactobacillus strain in 5 mL of standard MRS broth. Incubate at the optimal temperature and atmospheric conditions for the strain (typically 37°C, stationary).
-
Production Culture Setup: Inoculate fresh MRS broth with the overnight culture at a 2% (v/v) ratio.
-
Precursor Supplementation (Experimental Groups):
-
Control: No supplementation.
-
Tyrosine Group: Supplement the MRS broth with sterile L-Tyrosine to a final concentration of 1-5 mg/mL.
-
HPPA Group: Supplement the MRS broth with sterile HPPA to a final concentration of 1-5 mg/mL. Note: HPPA has been shown to be more efficient than tyrosine in boosting HPHL production.[5]
-
-
Incubation: Incubate the production cultures at 37°C for 24-72 hours. Monitor growth by measuring optical density at 600 nm (OD600). HPHL production typically peaks in the late exponential to stationary phase.
-
Sample Collection: At desired time points, aseptically collect aliquots of the culture. Centrifuge at 10,000 x g for 10 minutes to pellet the bacterial cells.
-
Supernatant Storage: Carefully collect the supernatant, which contains the secreted HPHL. Store the supernatant at -80°C until extraction.
Part II: Extraction of HPHL from Culture Supernatant
Extraction is a critical step to isolate HPHL from the complex culture medium, removing proteins, salts, and other interfering substances prior to analysis. The choice between liquid-liquid extraction and protein precipitation depends on the required purity, sample throughput, and downstream analytical method.
Caption: Workflow for HPHL/MHPL analysis from microbial cultures.
Protocol 2A: Liquid-Liquid Extraction (LLE)
LLE is a robust method that provides a clean extract by partitioning the analyte of interest into an immiscible organic solvent.
Rationale: HPHL is an acid. By acidifying the aqueous sample to a pH below its pKa, the molecule becomes protonated (neutral), increasing its solubility in a moderately polar organic solvent like ethyl acetate. This ensures efficient transfer from the complex aqueous medium to the clean organic phase.
Materials:
-
Culture supernatant
-
Formic acid (or HCl)
-
Ethyl acetate (LC-MS grade)
-
Internal Standard (IS) solution (e.g., a stable isotope-labeled version like 4-hydroxyphenyllactic acid-d3, if available)
-
Centrifuge
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Sample Preparation: Thaw 100 µL of culture supernatant.
-
Internal Standard Spiking: Add a known amount of IS solution to the sample. This is crucial for correcting for analyte loss during extraction and for mitigating matrix effects.[6]
-
Acidification: Add 50 µL of 10% formic acid to the sample and vortex briefly. This step is critical for protonating the HPHL.[6]
-
Extraction: Add 500 µL of ethyl acetate. Vortex vigorously for 2 minutes to ensure thorough mixing of the aqueous and organic phases.
-
Phase Separation: Centrifuge at 3,000 x g for 15 minutes at 4°C to achieve a clean separation between the upper organic layer and the lower aqueous layer.[6]
-
Collection: Carefully transfer the upper organic layer (~400 µL) to a new tube.
-
Re-extraction (Optional but Recommended): For maximum recovery, add another 500 µL of ethyl acetate to the original sample, repeat steps 4-6, and combine the organic extracts.
-
Evaporation: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.[6]
-
Reconstitution: Reconstitute the dried residue in a small, precise volume (e.g., 100 µL) of the initial mobile phase for your LC-MS analysis (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). Vortex to dissolve and transfer to an autosampler vial.
Protocol 2B: Protein Precipitation
This is a faster, simpler alternative to LLE, suitable for high-throughput applications. It works by denaturing and precipitating proteins with a cold organic solvent.
Rationale: High concentrations of organic solvent, like cold methanol, disrupt the solvation shells around proteins, causing them to denature and precipitate out of solution. Small molecules like HPHL remain in the supernatant. While faster, this method can be less clean than LLE and may result in more significant matrix effects.[4][6] However, studies have shown that for HPHL, this method can achieve near 100% recovery with minimal matrix effects, making it highly effective.[6][7]
Materials:
-
Culture supernatant
-
Internal Standard (IS) solution
-
Ice-cold methanol (LC-MS grade)
-
Centrifuge (refrigerated)
Procedure:
-
Sample Preparation: Thaw 100 µL of culture supernatant in a microcentrifuge tube.
-
Internal Standard Spiking: Add a known amount of IS solution to the sample.
-
Precipitation: Add 400 µL of ice-cold methanol. Vortex vigorously for 30 seconds.
-
Incubation: Incubate on ice or at 4°C for 20 minutes to allow for complete protein precipitation.
-
Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the precipitated proteins.[6]
-
Collection: Carefully transfer the clear supernatant to an autosampler vial for direct injection or evaporate and reconstitute as in the LLE protocol if concentration is needed.
Part III: Analytical Quantification
The choice of analytical technique is dictated by the required sensitivity, specificity, and the available instrumentation. LC-MS/MS is the gold standard for direct, sensitive quantification, while GC-MS is a powerful alternative that necessitates derivatization.
Method 1: UPLC-MS/MS for Direct HPHL Quantification
This method provides high sensitivity and specificity for the direct measurement of HPHL without derivatization. The parameters below are based on a validated method for HPHL and similar metabolites.[6][7]
Caption: Analytical paths for HPHL and its methyl ester (MHPL).
Instrumentation:
-
Ultra-High-Performance Liquid Chromatography (UPLC) system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source
Protocol:
-
Chromatographic Separation:
-
Gradient Elution Program: A gradient is used to effectively separate the analyte from other matrix components.[6]
-
0-4.0 min: 5% B
-
4.0-8.5 min: Linear gradient from 5% to 35% B
-
8.5-8.55 min: Linear gradient from 35% to 100% B
-
8.55-9.5 min: Hold at 100% B (column wash)
-
9.5-9.55 min: Return to 5% B
-
9.55-10.0 min: Hold at 5% B (equilibration)
-
-
Mass Spectrometry Detection (MRM Mode):
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
-
Multiple Reaction Monitoring (MRM): This highly specific mode involves monitoring a specific transition from a precursor ion to a product ion. For HPHL, a characteristic transition is:
-
Source Parameters: Optimize source temperature, ion spray voltage, and gas pressures according to the specific instrument manufacturer's recommendations.
-
Method 2: GC-MS for MHPL Quantification (via Derivatization)
This method requires a chemical derivatization step to convert the non-volatile HPHL into its volatile methyl ester, MHPL. This is a classic technique in metabolomics.
Rationale: Gas chromatography requires analytes to be thermally stable and volatile. Carboxylic acids and hydroxyl groups, like those on HPHL, are polar and have low volatility. Derivatization masks these functional groups. Esterification of the carboxylic acid with methanol creates the more volatile this compound (MHPL), which is amenable to GC analysis.
Protocol:
-
Extraction: Perform LLE (Protocol 2A) and evaporate the extract to complete dryness. It is crucial to remove all water, as it will interfere with the derivatization reaction.
-
Derivatization (Esterification):
-
Post-Derivatization Cleanup:
-
Add 5 mL of deionized water and 0.5 mL of hexane.[8]
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the upper hexane layer, which now contains the derivatized MHPL, and transfer to a GC vial.
-
-
GC-MS Analysis:
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms, 30 m x 0.25 mm), is typically used.[8]
-
Carrier Gas: Helium.
-
Oven Program: Start at a low temperature (e.g., 60-100°C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10°C/min) to a final temperature of ~300-325°C.[9]
-
MS Detection: Operate the mass spectrometer in scan mode (e.g., m/z 45-600) to identify the MHPL peak by its retention time and fragmentation pattern. For quantification, use selected ion monitoring (SIM) mode on characteristic ions of MHPL for higher sensitivity.
-
Data Presentation and Validation
Accurate quantification relies on proper calibration and validation. The tables below summarize key parameters for setting up these analytical methods.
Table 1: UPLC-MS/MS Parameters for HPHL Quantification
| Parameter | Setting | Rationale |
|---|---|---|
| Column | C18 Reverse Phase (e.g., 50mm x 2.1mm) | Provides excellent retention and separation for phenolic acids.[6] |
| Mobile Phase | Water/Acetonitrile with 0.2% Acetic Acid | Acid modifier ensures good peak shape and ionization efficiency.[6] |
| Ionization Mode | ESI Negative | HPHL readily deprotonates to form a negative ion [M-H]⁻. |
| MRM Transition | Q1: 180.9 -> Q3: 134.0 | Highly specific transition for HPHL, minimizing interferences.[6][7] |
| Internal Standard | Stable Isotope Labeled HPHL | The gold standard for correcting extraction loss and matrix effects. |
Table 2: GC-MS Parameters for MHPL Quantification
| Parameter | Setting | Rationale |
|---|---|---|
| Derivatization | Esterification (e.g., HCl in Methanol) | Increases volatility by converting the carboxylic acid to a methyl ester.[8] |
| Column | HP-5ms or equivalent | Standard non-polar column for general metabolomics.[8] |
| Oven Program | Temperature gradient (e.g., 60-325°C) | Separates analytes based on their boiling points.[9] |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, reproducible method creating a library-searchable fragmentation pattern. |
| Quantification Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring only specific fragment ions of MHPL. |
References
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- Rupa Health. (n.d.). 4-Hydroxyphenyllactic Acid.
- ResearchGate. (2023). (PDF) Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method.
- Human Metabolome Database. (2005). Showing metabocard for Hydroxyphenyllactic acid (HMDB0000755).
- Healthmatters.io. (n.d.). 4-Hydroxphenyllactic - Organic Acids, Comprehensive, Quantitative - Lab Results explained.
- PubMed. (2023). Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method.
- ResearchGate. (2010). Production of 4-hydroxyphenyllactic acid by Lactobacillus sp. SK007 fermentation.
- ResearchGate. (n.d.). (PDF) Method development and validation for analysis of phenylalanine, 4‐hydroxyphenyllactic acid and 4‐hydroxyphenylpyruvic acid in serum and urine.
- PubMed. (2010). Production of 4-hydroxyphenyllactic acid by Lactobacillus sp. SK007 fermentation.
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- International Journal of Current Microbiology and Applied Sciences. (2021). Isolation and Biochemical Characterization of Lactic Acid Bacteria from Fermented Foods.
- Frontiers. (2021). Gas Chromatography–Mass Spectroscopy-Based Metabolomics Analysis Reveals Potential Biochemical Markers for Diagnosis of Gestational Diabetes Mellitus.
- ResearchGate. (n.d.). GC–MS profile chromatogram from healthy individuals.
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Application Notes & Protocols: The Role of Methyl 4-hydroxyphenyllactate in Metabolomics Research
Introduction
In the landscape of metabolomics, the analysis of tyrosine metabolites provides a critical window into a host of physiological and pathological states. Among these, 4-hydroxyphenyllactic acid (p-HPhLA) has emerged as a significant biomarker, with its levels fluctuating in metabolic disorders, critical illnesses, and as a result of gut microbiome activity.[1][2] However, its methylated ester form, Methyl 4-hydroxyphenyllactate (MeHPLA), represents a distinct and often overlooked molecular entity with unique biological implications.
Early research identified MeHPLA as an endogenous inhibitor of cell growth and proliferation, acting as a high-affinity ligand for nuclear type-II estrogen binding sites.[3] Intriguingly, this research also noted that MeHPLA is often deficient in malignant tissues, where it is readily hydrolyzed by esterases into p-HPhLA, a compound with significantly lower growth-inhibitory activity.[4] This crucial distinction suggests that the metabolic interplay and the ratio between MeHPLA and p-HPhLA could be a vital, yet unexplored, area in modern metabolomics, particularly in oncology.
This guide provides a comprehensive framework for researchers and drug development professionals aiming to accurately quantify MeHPLA. We will delve into its biological significance, address the critical analytical challenges posed by its inherent instability, and provide detailed, validated protocols for its robust measurement in biological matrices.
Section 1: Biological Significance & Rationale for Measurement
The Tyrosine Metabolism Axis: Human and Microbial Origins
4-hydroxyphenyllactic acid is a downstream metabolite of the amino acid tyrosine. In humans, elevated levels of its L-isomer are often indicative of inborn errors of metabolism, such as tyrosinemia or phenylketonuria (PKU), where the primary metabolic pathways are impaired.[5][6] Concurrently, the D-isomer of p-HPhLA is produced by various species of gut bacteria, including Bifidobacteria and Lactobacilli, from the metabolism of dietary phenolic compounds.[5] Thus, p-HPhLA levels can reflect both host metabolic dysfunction and gut dysbiosis.
p-HPhLA: A Versatile Biomarker
The clinical relevance of p-HPhLA is expanding. It has been identified as a diagnostically significant metabolite in conditions ranging from post-COVID-19 syndrome to severe critical illness, where it helps in patient prognosis.[2][7] Its presence in urine or blood is a key indicator used in the diagnosis and monitoring of metabolic diseases.[6]
This compound (MeHPLA): A Potential Regulator of Cell Growth
The methylation of p-HPhLA to form MeHPLA dramatically alters its biological function. Studies have shown that MeHPLA, but not p-HPhLA, effectively inhibits the growth of human breast cancer cells (MCF-7) in vitro.[3] The proposed mechanism involves MeHPLA's role as an endogenous ligand for nuclear type II sites. A critical finding was the discovery that mammary tumors contain high esterase activity that rapidly hydrolyzes MeHPLA to the less active p-HPhLA.[4] This suggests a potential mechanism whereby cancer cells bypass the growth-regulating effects of MeHPLA. Therefore, simply measuring total p-HPhLA may mask the loss of the biologically active MeHPLA. The accurate, differential quantification of both molecules and the analysis of their ratio (MeHPLA/p-HPhLA) could offer profound new insights into cancer metabolism and cell proliferation pathways.
Section 2: Analytical Strategies and Methodologies
The primary challenge in the analysis of MeHPLA is its susceptibility to hydrolysis. Standard sample handling and preparation protocols developed for more stable analytes are insufficient, as they can lead to the artificial inflation of p-HPhLA levels at the expense of MeHPLA. A robust analytical strategy must prioritize the preservation of the ester bond from the moment of sample collection. Ultra-High-Pressure Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the methodology of choice, offering the speed, sensitivity, and specificity required to differentiate and quantify both MeHPLA and p-HPhLA.[1][7]
Overall Analytical Workflow
The diagram below outlines the critical steps for the accurate analysis of MeHPLA and p-HPhLA, emphasizing the key considerations for maintaining sample integrity.
Caption: Metabolic Relationship of Tyrosine, p-HPhLA, and MeHPLA.
Conclusion
The study of this compound in metabolomics opens a new frontier, moving beyond the established role of its acidic counterpart, p-HPhLA, as a simple biomarker of metabolic disease. The unique biological activity of MeHPLA as a potential endogenous regulator of cell growth positions it as a metabolite of significant interest, especially in oncology. The key to unlocking its potential lies in the analytical rigor used to measure it. The protocols outlined in this guide emphasize the critical, and often overlooked, pre-analytical steps required to prevent ester hydrolysis, ensuring that the resulting data accurately reflects the in vivo metabolic state. By differentiating between MeHPLA and p-HPhLA, researchers can gain a more nuanced understanding of the metabolic pathways that govern cell proliferation and potentially uncover novel therapeutic targets.
References
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- PubMed. (2023). Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method. Metabolites.
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Application Notes & Protocols: In Vivo Study Methodologies for Methyl 4-hydroxyphenyllactate
For: Researchers, scientists, and drug development professionals.
Abstract
Methyl 4-hydroxyphenyllactate (MHPL) is an endogenous compound that has demonstrated significant biological activity, including the inhibition of estrogen-dependent cell proliferation.[1] Early in vitro and in vivo data suggest its potential as a regulator of cell growth, making it a compound of interest for therapeutic development, particularly in oncology.[1] This guide provides a comprehensive framework for designing and executing in vivo studies to rigorously evaluate the anti-estrogenic and anti-tumor properties of MHPL. We present detailed, field-proven protocols for the uterotrophic bioassay and MCF-7 xenograft models, alongside essential methodologies for pharmacokinetic and pharmacodynamic assessments. The causality behind experimental choices is explained to ensure scientific integrity and the generation of robust, translatable data.
Introduction to this compound (MHPL)
This compound is a metabolite of p-hydroxyphenyllactic acid (HPLA).[1] Seminal research has identified MHPL as an endogenous ligand for nuclear type II estrogen binding sites.[1] Notably, a key study demonstrated that physiological concentrations of MHPL can block estradiol-stimulated uterine growth in vivo and inhibit the proliferation of MCF-7 human breast cancer cells in vitro.[1] These findings provide a strong rationale for investigating MHPL as a potential anti-estrogenic and anti-cancer agent. The following protocols are designed to build upon this foundational knowledge, providing a clear path for preclinical in vivo evaluation.
Preclinical Study Design: Core Principles
A well-designed preclinical study is paramount for generating reliable and reproducible data.[2][3] Before embarking on the specific protocols outlined below, researchers must consider the following:
-
Ethical Considerations: All animal studies must be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.[2][3][4][5] Protocols should be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC).[5] The principles of the 3Rs (Replacement, Reduction, and Refinement) should be a guiding framework.[5]
-
Animal Model Selection: The choice of animal model is critical and depends on the specific research question. For assessing anti-estrogenic activity, the ovariectomized rodent is the model of choice.[6][7][8] For evaluating anti-tumor efficacy against estrogen-receptor-positive (ER+) breast cancer, immunocompromised mice capable of accepting human cell line xenografts are required.[9][10][11]
-
Formulation and Dosing: MHPL is a phenolic compound, and its formulation for in vivo administration requires careful consideration to ensure stability and bioavailability.[12][13] Preliminary studies should be conducted to determine the optimal vehicle and route of administration (e.g., oral gavage, subcutaneous or intraperitoneal injection). Dose selection should be based on a combination of in vitro efficacy data and preliminary dose-range finding toxicity studies.
Protocol 1: Uterotrophic Bioassay for Anti-Estrogenic Activity
The uterotrophic bioassay is the gold-standard in vivo screening test for estrogenic and anti-estrogenic properties of a compound.[6][7][8][14][15] This protocol is adapted from the OECD Test Guideline 440 and is designed to assess the ability of MHPL to inhibit estrogen-induced uterine growth.[6][8][14]
Scientific Rationale
In ovariectomized (OVX) female rodents, the absence of endogenous estrogen leads to uterine atrophy.[7][15] Administration of an estrogen, such as 17β-estradiol (E2), induces a significant increase in uterine weight (uterotrophic response).[6][15] An anti-estrogenic compound, when co-administered with E2, will antagonize this effect and suppress the E2-induced increase in uterine weight.
Experimental Workflow
Caption: Workflow for the MCF-7 breast cancer xenograft study.
Step-by-Step Methodology
-
Animal Model: Female athymic nude mice (e.g., BALB/c nude), 4-6 weeks old.
-
Estrogen Supplementation: One week prior to cell implantation, subcutaneously implant a slow-release 17β-estradiol pellet (e.g., 0.3-0.72 mg, 60-day release) to support tumor growth. [10][11][16]3. Cell Preparation: Culture MCF-7 cells under standard conditions. On the day of implantation, harvest cells and resuspend them in a 1:1 mixture of serum-free media and Matrigel at a concentration of 5-10 x 10^7 cells/mL.
-
Tumor Cell Implantation: Inject 0.1 mL of the cell suspension (5-10 x 10^6 cells) subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements 2-3 times per week. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle control
-
Group 2: MHPL (Low Dose)
-
Group 3: MHPL (Medium Dose)
-
Group 4: MHPL (High Dose)
-
Group 5: Positive control (e.g., Tamoxifen)
-
-
Treatment Administration: Administer treatments daily (or as determined by PK studies) for 21-28 days. Monitor body weight and clinical signs of toxicity.
-
Study Endpoint: At the end of the treatment period, euthanize the mice.
-
Endpoint Analysis: Excise tumors and record their final weight. A portion of the tumor can be flash-frozen for molecular analysis (e.g., Western blot, qPCR) and another portion fixed in formalin for immunohistochemistry (IHC) to assess pharmacodynamic biomarkers.
Pharmacodynamic (PD) Biomarker Analysis
To understand the mechanism of action of MHPL in vivo, tumor tissues should be analyzed for key biomarkers.
| Biomarker | Method | Rationale |
| Ki-67 | IHC | A marker of cell proliferation. A decrease indicates cytostatic activity. [17] |
| Cleaved Caspase-3 | IHC | A marker of apoptosis. An increase indicates cytotoxic activity. |
| pS2 (TFF1) | qPCR/IHC | An estrogen-responsive gene. A decrease indicates target engagement and anti-estrogenic effect. |
| ERα | IHC/Western Blot | To assess potential downregulation of the estrogen receptor. |
Pharmacokinetic (PK) Studies
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of MHPL. [18][19][20]This information is critical for designing effective dosing regimens for efficacy studies.
Scientific Rationale
The therapeutic effect of a drug is dependent on its concentration at the target site over time. A PK study will determine key parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the curve (AUC), and half-life (t1/2). For phenolic compounds, it is also important to assess the extent of metabolism into conjugated forms (e.g., glucuronides and sulfates), as this can impact bioavailability. [19][21]
Experimental Workflow
Caption: Workflow for a basic pharmacokinetic study.
Protocol Outline
-
Animal Model: Male Sprague-Dawley rats (for ease of blood collection) or mice.
-
Groups:
-
Group 1: Intravenous (IV) administration (e.g., 1-2 mg/kg)
-
Group 2: Oral (PO) administration (e.g., 10-20 mg/kg)
-
-
Dosing: Administer a single dose of MHPL.
-
Blood Collection: Collect serial blood samples from the tail vein or via a cannula at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours post-dose).
-
Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) to quantify the concentration of MHPL and its potential metabolites in plasma.
-
Data Analysis: Use pharmacokinetic software to calculate PK parameters. Oral bioavailability (F%) can be calculated using the formula: F% = (AUC_oral / AUC_IV) x (Dose_IV / Dose_oral) x 100.
Conclusion
The in vivo methodologies described provide a robust framework for the preclinical evaluation of this compound. The uterotrophic bioassay serves as a definitive screen for its anti-estrogenic activity, while the MCF-7 xenograft model offers a clinically relevant system to assess its anti-tumor efficacy. Integrating pharmacokinetic and pharmacodynamic studies is crucial for understanding the compound's disposition and mechanism of action, thereby enabling rational dose selection and increasing the likelihood of successful translation to clinical development. Adherence to these rigorous, self-validating protocols will ensure the generation of high-quality data, essential for advancing our understanding of MHPL's therapeutic potential.
References
- OECD. (2007). Test No. 440: Uterotrophic Bioassay in Rodents. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]
- National Toxicology Program. (2007). OECD Guideline for the Testing of Chemicals 440: Uterotrophic Bioassay in Rodents. [Link]
- U.S. Environmental Protection Agency. (2009). OCSPP 890.1600: Uterotrophic Assay. [Link]
- Ohta, R., et al. (2021). In vivo screening evaluation of 12 chemicals as candidate endocrine disruptors using ovariectomized mouse uterotrophic bioassay. Journal of Toxicological Sciences. [Link]
- Talanian, R. V., et al. (2010). Ethical considerations regarding animal experimentation. Perspectives in Biology and Medicine. [Link]
- Enago Academy. (2017).
- Behzadi, R., et al. (2023). Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice. Anti-Cancer Agents in Medicinal Chemistry. [Link]
- OECD. (2007). Test No. 440: Uterotrophic Bioassay in Rodents (Korean version). [Link]
- Kanno, J., et al. (2001). The OECD program to validate the rat uterotrophic bioassay to screen compounds for in vivo estrogenic responses: phase 1. Environmental Health Perspectives. [Link]
- Dall, G., et al. (2015). Low Dose, Low Cost Estradiol Pellets Can Support MCF-7 Tumour Growth in Nude Mice without Bladder Symptoms. PLoS ONE. [Link]
- National Committee for Research Ethics in Science and Technology (NENT). (2019). Ethical Guidelines for the Use of Animals in Research. [Link]
- Bukhari, A. (2014). Response to: Does anybody have a protocol for MCF-7 xenograft model with estrogen stimulation?
- ichorbio. (2022). Navigating the Ethics of In Vivo Research: Science vs. Welfare. [Link]
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- Markaverich, B. M., et al. (1988). Methyl p-hydroxyphenyllactate. An inhibitor of cell growth and proliferation and an endogenous ligand for nuclear type-II binding sites. The Journal of Biological Chemistry. [Link]
- Anzano, M. A., et al. (1994). Apoptotic Regression of MCF-7 Xenografts in Nude Mice Treated with the Vitamin D3 Analog, EB1089. Cancer Research. [Link]
- American Psychological Association. (2020). Guidelines for Ethical Conduct in the Care and Use of Nonhuman Animals in Research. [Link]
- Timm, G. (n.d.). Story of the Uterotrophic Assay.
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- Parisi, O. I., et al. (2020). Polyphenols and Their Formulations: Different Strategies to Overcome the Drawbacks Associated with Their Poor Stability and Bioavailability.
- Wang, X., et al. (2011). Pharmacokinetics of phenolic compounds of Danshen extract in rat blood and brain by microdialysis sampling. Journal of Ethnopharmacology. [Link]
- Lim, H., et al. (2015). Pharmacokinetic Profile of Eight Phenolic Compounds and Their Conjugated Metabolites after Oral Administration of Rhus verniciflua Extracts in Rats. Journal of Agricultural and Food Chemistry. [Link]
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- Patsnap Synapse. (2025). How to design a rodent PK study for a poorly soluble compound? [Link]
- Li, Y., et al. (2015). Pharmacokinetic comparison of two phenolic acids after oral administration of Typhae pollen to normal rats and rats with acute cold blood stasis. Semantic Scholar. [Link]
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- National Cancer Institute. (2024). PREVENT Cancer Preclinical Drug Development Program (PREVENT) supports the best ideas in cancer prevention using NCI contract resources. [Link]
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Application Notes & Protocols for Bioassay Development: Methyl 4-hydroxyphenyllactate (M4HPL) Activity
Abstract
This comprehensive guide provides detailed protocols and scientific rationale for the development of a robust bioassay to characterize the biological activity of Methyl 4-hydroxyphenyllactate (M4HPL). M4HPL, an endogenous ligand for nuclear type II binding sites, has demonstrated significant anti-proliferative effects, particularly in breast cancer cell models.[1] Malignant tissues often exhibit a deficiency in M4HPL, which is correlated with a loss of cell growth control. Furthermore, the enzymatic hydrolysis of M4HPL to its less active metabolite, p-hydroxyphenyllactic acid (HPLA), by tumor-associated esterases represents a key metabolic route that attenuates its activity. To address the multifaceted nature of M4HPL's mechanism, this document details three distinct yet complementary assays: a cell-based anti-proliferation assay, a competitive nuclear binding assay, and a colorimetric esterase activity assay. These protocols are designed for researchers in drug discovery and cancer biology to reliably quantify M4HPL's efficacy, target engagement, and metabolic stability.
Introduction: The Scientific Imperative for an M4HPL Bioassay
This compound (M4HPL) is a promising cell growth-regulating agent.[2] Its primary mechanism of action involves binding to nuclear type II binding sites, leading to the inhibition of cell proliferation.[1] This has been notably demonstrated in MCF-7 human breast cancer cells.[1] The development of a standardized bioassay is therefore critical for several reasons:
-
Screening and Drug Discovery: A reliable assay is essential for screening M4HPL analogs or other small molecules that mimic its anti-proliferative activity.
-
Mechanism of Action Studies: Quantifying M4HPL's effects on cell growth and its binding to nuclear targets can further elucidate its signaling pathways.
-
Metabolic Stability Assessment: Given that M4HPL is inactivated by esterases present in tumors, an assay to measure this enzymatic activity is crucial for developing more stable and effective M4HPL-based therapeutics.
This guide provides the foundational methodologies to empower researchers to explore the full therapeutic potential of M4HPL.
Assay I: Cell-Based Anti-Proliferation Assay using MCF-7 Cells
This assay quantifies the dose-dependent inhibitory effect of M4HPL on the proliferation of MCF-7 cells, an estrogen receptor-positive human breast cancer cell line. The protocol utilizes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reduction assay, a colorimetric method that measures cellular metabolic activity as an indicator of cell viability.[2][3]
Scientific Rationale
The MTT assay is predicated on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[2] The amount of formazan produced is directly proportional to the number of living, metabolically active cells. This allows for the precise measurement of M4HPL's cytostatic effects. While other tetrazolium-based assays like MTS exist, it is crucial to note that for MCF-7 cells, treatments inducing cell cycle arrest can sometimes lead to an increase in mitochondrial activity, potentially yielding misleading results with an MTS assay.[4] The MTT assay, with its well-established protocol, remains a reliable choice.
Experimental Workflow
Caption: Workflow for the MTT-based anti-proliferation assay.
Detailed Protocol
-
Cell Seeding:
-
Culture MCF-7 cells in complete medium (e.g., DMEM with 10% FBS).
-
Trypsinize and count the cells.
-
Seed 5,000-10,000 cells in 100 µL of complete medium per well in a 96-well flat-bottom plate.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[5]
-
-
Treatment with M4HPL:
-
Prepare a stock solution of M4HPL in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of M4HPL in complete culture medium to achieve a range of final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of M4HPL.
-
Include vehicle control wells (medium with the same concentration of solvent as the highest M4HPL concentration) and no-treatment control wells.
-
Incubate the plate for an additional 72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[2]
-
Incubate for 4 hours at 37°C. Purple formazan crystals will become visible.
-
Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well.[5]
-
Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the M4HPL concentration to generate a dose-response curve and determine the IC₅₀ value.
-
Expected Data
| M4HPL (µM) | Absorbance (570 nm) | % Cell Viability |
| 0 (Vehicle) | 1.25 | 100 |
| 0.1 | 1.20 | 96 |
| 1 | 1.05 | 84 |
| 10 | 0.65 | 52 |
| 50 | 0.20 | 16 |
| 100 | 0.10 | 8 |
Assay II: Competitive Radioligand Binding Assay for Nuclear Type II Sites
This assay directly measures the ability of M4HPL to compete with a radiolabeled ligand for binding to its target, the nuclear type II estrogen binding sites (EBS).[1][6] It is a robust method to determine the binding affinity (Ki) of M4HPL.
Scientific Rationale
The principle of this assay is competitive binding.[7] Nuclear extracts containing the type II EBS are incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]-estradiol) and increasing concentrations of unlabeled M4HPL. As the concentration of M4HPL increases, it displaces the radiolabeled ligand from the binding sites. The amount of bound radioactivity is then measured, typically after separating the bound from the free radioligand via vacuum filtration.[8] This allows for the calculation of the M4HPL concentration that inhibits 50% of the radioligand binding (IC₅₀), from which the inhibitory constant (Ki) can be derived.
Experimental Workflow
Caption: Workflow for the competitive radioligand binding assay.
Detailed Protocol
-
Preparation of Nuclear Extract:
-
Harvest cultured MCF-7 cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic buffer and allow the cells to swell.
-
Homogenize the swollen cells to lyse the cell membrane while keeping the nuclei intact.[9]
-
Centrifuge to pellet the nuclei.
-
Extract nuclear proteins using a high-salt buffer.[9]
-
Determine the protein concentration of the nuclear extract using a suitable method (e.g., Bradford assay).
-
-
Competitive Binding Reaction:
-
In a 96-well plate, set up the binding reactions in a suitable binding buffer. Each reaction should contain:
-
A fixed amount of nuclear extract protein.
-
A fixed concentration of [³H]-estradiol (typically at or below its Kd for the type II site).
-
Increasing concentrations of unlabeled M4HPL.
-
-
Include wells for total binding (no M4HPL) and non-specific binding (with a large excess of unlabeled estradiol).
-
Incubate the plate to allow the binding to reach equilibrium.[8]
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter using a vacuum manifold. This traps the nuclear protein-ligand complexes on the filter.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the percentage of inhibition of specific binding for each concentration of M4HPL.
-
Plot the percentage of inhibition against the log of the M4HPL concentration to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Assay III: Colorimetric Esterase Activity Assay
This assay measures the activity of esterases that hydrolyze and inactivate M4HPL. It can be used to assess the metabolic stability of M4HPL in the presence of tumor cell lysates or to screen for inhibitors of these esterases.
Scientific Rationale
This protocol is adapted from standard colorimetric esterase assays that use a chromogenic substrate.[10][11] In this adaptation, M4HPL itself serves as the substrate. The product of the hydrolysis reaction, p-hydroxyphenyllactic acid (HPLA), can be quantified. For a simpler, high-throughput assay, a surrogate substrate like p-nitrophenyl acetate (pNPA) can be used. The esterase cleaves pNPA to produce p-nitrophenol, a yellow compound that can be measured spectrophotometrically at 405 nm. The rate of p-nitrophenol formation is proportional to the esterase activity in the sample.
Experimental Workflow
Caption: Workflow for the colorimetric esterase activity assay.
Detailed Protocol
-
Preparation of Enzyme Source:
-
Prepare a cell lysate from MCF-7 cells or a tissue homogenate from a relevant tumor model.
-
Determine the protein concentration of the lysate/homogenate.
-
-
Enzymatic Reaction:
-
In a 96-well plate, add a reaction buffer (e.g., potassium phosphate buffer, pH 7.5).[10]
-
Add the cell lysate to the wells. If screening for inhibitors, pre-incubate the lysate with the inhibitor compounds.
-
Initiate the reaction by adding the p-nitrophenyl acetate (pNPA) substrate.
-
-
Data Acquisition:
-
Measure the absorbance at 405 nm immediately after adding the substrate and then at regular intervals (for a kinetic assay) or after a fixed incubation time (for an endpoint assay) using a microplate reader.
-
-
Data Analysis:
-
For a kinetic assay, calculate the rate of the reaction (change in absorbance per minute).
-
For an endpoint assay, subtract the absorbance of a blank well (no enzyme) from the sample wells.
-
Esterase activity can be calculated using the molar extinction coefficient of p-nitrophenol.
-
When testing inhibitors, calculate the percentage of inhibition relative to a control reaction with no inhibitor.
-
Concluding Remarks
The suite of bioassays presented in this application note provides a comprehensive framework for the preclinical evaluation of this compound and its analogs. By combining a cell-based functional assay with a target-specific binding assay and a metabolic stability assay, researchers can gain critical insights into the compound's efficacy, mechanism of action, and potential liabilities. Adherence to these detailed protocols will ensure the generation of high-quality, reproducible data, thereby accelerating the translation of promising laboratory findings into novel therapeutic strategies.
References
- Markaverich, B. M., et al. (1990). Methyl p-Hydroxyphenyllactate and Nuclear Type II Binding Sites in Malignant Cells: Metabolic Fate and Mammary Tumor Growth. Cancer Research, 50(6), 1756-1763. [Link]
- Markaverich, B. M., et al. (1988). Methyl p-hydroxyphenyllactate. An inhibitor of cell growth and proliferation and an endogenous ligand for nuclear type-II binding sites. Journal of Biological Chemistry, 263(15), 7203-7210. [Link]
- Markaverich, B. M., et al. (1990). Methyl p-hydroxyphenyllactate and nuclear type II binding sites in malignant cells: metabolic fate and mammary tumor growth. PubMed. [Link]
- Abate, A. (n.d.). Preparation of Nuclear and Cytoplasmic Extracts from Mammalian Cells. Current Protocols in Molecular Biology. [Link]
- Eurofins Discovery. (n.d.). Tumor Cell Proliferation Assay in MCF-7 Human Breast Cells, Panlabs. [Link]
- Creative Biolabs. (n.d.).
- Roche. (n.d.).
- National Toxicology Program. (2014). TEST METHOD NOMINATION: MCF-7 CELL PROLIFERATION ASSAY OF ESTROGENIC ACTIVITY. [Link]
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]
- Payne, A., et al. (2015). Evaluation of Cell Cycle Arrest in Estrogen Responsive MCF-7 Breast Cancer Cells: Pitfalls of the MTS Assay. PLOS One. [Link]
- Horváth, G., et al. (1992). Nuclear type II estradiol binding sites and type I estrogen receptors in human endometrial cancer: a 5-year follow-up study. PubMed. [Link]
- Panko, W. B., et al. (1982). Estrogen Binding Sites in the Nucleus of Normal and Malignant Human Tissue. AACR Journals. [Link]
- Gifford Bioscience. (n.d.). Radioligand Binding Assay. [Link]
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]
- Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. NCBI Bookshelf. [Link]
- Valdes, J. J., & Chambers, J. P. (1989). A Colorimetric Esterase Assay. DTIC. [Link]
- Li, S., et al. (2016). Accurately determining esterase activity via the isosbestic point of p-nitrophenol. BioResources. [Link]
Sources
- 1. Nuclear type II estradiol binding sites and type I estrogen receptors in human endometrial cancer: a 5-year follow-up study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Evaluation of Cell Cycle Arrest in Estrogen Responsive MCF-7 Breast Cancer Cells: Pitfalls of the MTS Assay | PLOS One [journals.plos.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. med.upenn.edu [med.upenn.edu]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Accurately determining esterase activity via the isosbestic point of p-nitrophenol :: BioResources [bioresources.cnr.ncsu.edu]
Application Note & Protocols: Robust Extraction of Methyl 4-hydroxyphenyllactate from Biological Samples for Accurate Bioanalysis
Introduction: The Clinical Significance of Methyl 4-hydroxyphenyllactate
This compound (M-HPLA), also known as 4-hydroxyphenyllactic acid, is a critical metabolite derived from the amino acid tyrosine.[1] Its presence and concentration in biological fluids such as blood serum and urine are of growing interest in the scientific and medical communities. Emerging research has identified M-HPLA as a potential biomarker for a range of physiological and pathological states, including post-COVID-19 syndrome and outcomes in critically ill patients.[1][2][3] Accurate and reliable quantification of this metabolite is paramount for its validation and potential integration into routine clinical diagnostics.[1]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective extraction of this compound from biological samples. We will delve into the rationale behind various extraction methodologies, offering detailed, field-proven protocols for Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The focus will be on ensuring high recovery, minimizing matrix effects, and preserving analyte stability for subsequent analysis, typically by Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[2][3]
Choosing the Right Extraction Strategy: A Comparative Overview
The selection of an appropriate extraction method is a critical decision that directly impacts the quality and reliability of the final analytical results. The choice depends on the biological matrix, the required level of cleanliness, the desired throughput, and the specific instrumentation used for analysis. The three most common techniques for M-HPLA extraction are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[2]
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Protein Precipitation (PPT) | Addition of an organic solvent to denature and precipitate proteins. | Simple, fast, and inexpensive. High recovery for M-HPLA has been reported.[2][3] | Less clean extract, potential for significant matrix effects. | High-throughput screening, initial discovery studies. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases based on its solubility.[4] | Can provide a cleaner extract than PPT by removing some interfering substances. | Can be labor-intensive, may have lower recovery, and can result in incomplete phase separation. Unsatisfactory results for M-HPLA have been reported in some cases.[2][3] | Targeted quantification where a cleaner sample is required and throughput is not the primary concern. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while the matrix is washed away; the analyte is then eluted with a different solvent.[4][5] | Provides the cleanest extracts, reducing matrix effects and improving analytical sensitivity. Can be automated. | More complex and expensive than PPT and LLE. Requires method development to optimize sorbent, wash, and elution conditions.[6] | Validated quantitative bioanalysis, studies requiring the lowest limits of detection. |
Experimental Protocols
The following protocols are designed to be robust and reproducible. However, optimization may be necessary depending on the specific laboratory conditions and equipment.
Protocol 1: Protein Precipitation (PPT) for Serum or Plasma
This protocol is recommended for its simplicity and high recovery of M-HPLA.[2][3]
Materials:
-
Serum or plasma sample
-
Methanol (LC-MS grade), cooled to 4°C
-
Internal Standard (IS) working solution (e.g., a stable isotope-labeled M-HPLA)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge capable of reaching >10,000 x g at 4°C
-
Autosampler vials for UPLC-MS/MS analysis
Procedure:
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of the serum or plasma sample.
-
Internal Standard Spiking: Add 10 µL of the IS working solution to the sample.
-
Vortexing: Briefly vortex the sample to ensure homogeneity.
-
Protein Precipitation: Add 400 µL of ice-cold methanol to the sample.[2]
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Incubation (Optional but Recommended): Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.[2]
-
Supernatant Transfer: Carefully transfer 200 µL of the clear supernatant to an autosampler vial for UPLC-MS/MS analysis.[2]
Protocol 2: Liquid-Liquid Extraction (LLE) for Serum or Plasma
While PPT is often preferred, LLE can be an alternative for sample cleanup.
Materials:
-
Serum or plasma sample
-
Ethyl acetate (LC-MS grade)
-
Formic acid solution (10% v/v in water)
-
Internal Standard (IS) working solution
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge capable of reaching >2,750 x g at 4°C[2]
-
Nitrogen evaporator
-
Reconstitution solution (e.g., initial mobile phase for UPLC-MS/MS)
-
Autosampler vials for UPLC-MS/MS analysis
Procedure:
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of the serum or plasma sample.
-
Internal Standard Spiking: Add 10 µL of the IS working solution.
-
Acidification: Add 50 µL of 10% formic acid solution to acidify the sample. This ensures that M-HPLA, a phenolic acid, is in its neutral form to facilitate extraction into the organic solvent.[2]
-
Vortexing: Briefly vortex the sample.
-
Addition of Extraction Solvent: Add 500 µL of ethyl acetate to the tube.[2]
-
Extraction: Vortex vigorously for 1 minute to ensure thorough mixing and partitioning of the analyte.
-
Centrifugation: Centrifuge at 2,750 x g for 15 minutes at 4°C to separate the aqueous and organic layers.[2]
-
Organic Layer Transfer: Carefully transfer the upper organic layer (approximately 400 µL) to a clean tube.[2]
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[2][7]
-
Reconstitution: Reconstitute the dried residue in 100-200 µL of the reconstitution solution.[2][7]
-
Vortexing and Transfer: Vortex briefly and transfer the reconstituted sample to an autosampler vial for analysis.
Protocol 3: Solid-Phase Extraction (SPE) for Serum, Plasma, or Urine
This protocol provides a general framework for SPE method development for M-HPLA. A mixed-mode or reversed-phase sorbent is a good starting point.
Materials:
-
Serum, plasma, or urine sample
-
SPE cartridges (e.g., reversed-phase C18 or a mixed-mode cation exchange)
-
Methanol (LC-MS grade)
-
Deionized water
-
Acidic solution (e.g., 0.1% formic acid in water) for conditioning and washing
-
Elution solvent (e.g., methanol with 2% ammonium hydroxide for mixed-mode, or acetonitrile for reversed-phase)
-
SPE manifold
-
Nitrogen evaporator
-
Reconstitution solution
-
Autosampler vials for UPLC-MS/MS analysis
Procedure:
-
Sample Pre-treatment:
-
For serum/plasma: Perform a protein precipitation step as described in Protocol 1 (steps 1-7) and dilute the supernatant with 2-3 volumes of deionized water or a weak buffer before loading.
-
For urine: Centrifuge to remove particulates, then dilute with an equal volume of deionized water or a weak buffer.[8] Adjust the pH to be 2-3 units below the pKa of M-HPLA to ensure it is in a neutral state for reversed-phase SPE.
-
-
Cartridge Conditioning:
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow, controlled flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 1-2 mL of the acidic solution to remove polar interferences.
-
A second wash with a weak organic solvent (e.g., 5% methanol in water) can be used to remove less polar interferences.
-
-
Elution:
-
Elute the M-HPLA from the cartridge using 1-2 mL of the appropriate elution solvent.[8] The choice of solvent will depend on the sorbent chemistry. For reversed-phase, a higher percentage of organic solvent like acetonitrile or methanol is used. For mixed-mode, a change in pH or ionic strength is typically required.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of reconstitution solution for UPLC-MS/MS analysis.
-
Analyte Stability Considerations
The stability of M-HPLA in biological matrices is a critical factor for accurate quantification.[10]
-
Freeze-Thaw Stability: Repeated freezing and thawing of samples should be avoided. It is recommended to aliquot samples into smaller volumes before long-term storage. Stability should be assessed by subjecting QC samples to multiple freeze-thaw cycles.[11]
-
Short-Term (Bench-Top) Stability: Samples should be kept on ice or at 4°C during processing to minimize enzymatic degradation. The stability of M-HPLA at room temperature should be evaluated over the expected duration of the sample preparation workflow.[2][11]
-
Long-Term Stability: For long-term storage, samples should be kept at -80°C.[2] The stability of M-HPLA under these conditions should be confirmed for the duration of the study.[11]
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for successful implementation.
Caption: A generalized workflow for the extraction of this compound.
Conclusion
The reliable extraction of this compound from biological samples is a cornerstone of its investigation as a clinical biomarker. The choice between Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Extraction should be guided by the specific requirements of the study, balancing the need for sample cleanliness, throughput, and cost. The protocols provided herein offer a robust starting point for developing and validating a method for the accurate quantification of this important metabolite. Careful consideration of analyte stability throughout the entire process, from sample collection to analysis, is crucial for generating high-quality, reproducible data.
References
- Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method. PubMed Central.
- A Review of Advances in Bioanalytical Methods for the Detection and Quantification of Olanzapine and Its Metabolites in Complex Biological M
- (PDF) Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method.
- (PDF) Method development and validation for analysis of phenylalanine, 4‐hydroxyphenyllactic acid and 4‐hydroxyphenylpyruvic acid in serum and urine.
- Development and validation of methods for the extraction of phenolic acids from plasma, urine, and liver and analysis by UPLC-MS. PubMed.
- Supelco Guide to Solid Phase Extraction. Sigma-Aldrich.
- Influence of Cold Plasma Processing on the Stability of Phenolic Compounds of Araça-Boi (Eugenia stipit
- Determination of 4-Hydroxyphenyllactic Acid in Human Urine by Magnetic Solid-Phase Extraction and High-Performance Anion-Exchange Chromatography with Fluorescence Detection.
- Updating Solid Phase Extraction Methods: Tips and Tricks for Improving Existing and New SPE Methods using Method Development. Agilent.
- 4-Hydroxyphenyllactic Acid. Rupa Health.
- Solutions to Analyte Stability Issues in Preclinical Bioanalysis. WuXi AppTec DMPK.
- INNOVATIVE COLD PLASMA-ASSISTED EXTRACTION FOR BIOACTIVE COMPOUNDS FROM AGRICULTURAL BYPRODUCTS.
- Solid Phase Extraction Guide. Thermo Fisher Scientific - US.
- Preparing Samples for HPLC-MS/MS Analysis.
- Extraction Methods for Brain Biopsy NMR Metabolomics: Balancing Metabolite Stability and Protein Precipit
- Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices | Request PDF.
- Extraction and quantification of epinephrine in human urine based on modified magnetic nanoparticles using fluorescence techniqu. Unknown Source.
- Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Drawell.
- Extraction and Cleanup Methods for Analysis of Phenolic and Neutral Organohalogens in Plasma.
- Polar Phenol Detection in Plasma and Serum: Insights on Sample Pre-Treatment for LC/MS Analysis and Application on the Serum of Corinthian Currant-Fed R
- An Optimized Solid Phase Extraction Procedure for EPA Method 8081 and 8082 Analytes in Water. United Chemical Technologies (UCT).
- Stability of Sulthiame-d4 in Biological M
- Solid-Phase Extraction (SPE) Method Development.
Sources
- 1. 4-Hydroxyphenyllactic Acid | Rupa Health [rupahealth.com]
- 2. Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. agilent.com [agilent.com]
- 7. organomation.com [organomation.com]
- 8. Solid Phase Extraction Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. waters.com [waters.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
A Robust and Systematic Approach for the Chromatographic Separation of Methyl 4-hydroxyphenyllactate Isomers
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-hydroxyphenyllactate is a crucial chiral building block in the synthesis of various pharmaceutical compounds. Its stereoisomeric composition can significantly influence the efficacy and safety of the final active pharmaceutical ingredient (API). Therefore, a reliable and robust analytical method for the separation and quantification of its enantiomers is paramount for quality control, process monitoring, and regulatory compliance.[1][2] This application note presents a systematic and efficient strategy for developing a High-Performance Liquid Chromatography (HPLC) method for the chiral separation of this compound isomers. We detail a multi-modal screening protocol using complementary chiral stationary phases (CSPs) followed by a logical optimization process to achieve baseline resolution. This guide is intended to provide researchers and drug development professionals with a comprehensive protocol and the underlying scientific rationale for their experimental choices.
Introduction: The Imperative of Chiral Purity
In pharmaceutical development, chirality is a critical quality attribute. Enantiomers of a chiral drug can exhibit vastly different pharmacological, toxicological, and pharmacokinetic properties.[2][3] The classic, tragic example of thalidomide, where one enantiomer was sedative while the other was teratogenic, underscores the need for stringent control over stereoisomeric purity.[3] Consequently, regulatory agencies worldwide strongly favor the development of single-enantiomer drugs.[2]
This compound, a derivative of hydroxyphenyllactic acid, serves as a key intermediate in the synthesis of more complex molecules.[4][5][6] Ensuring the enantiopurity of this starting material is essential, as it dictates the stereochemistry of the final product. The direct separation of enantiomers is challenging because they possess identical physical and chemical properties in an achiral environment.[7] High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs) is the most powerful and widely used technique to address this challenge.[8][9] CSPs create a chiral environment within the column, allowing for differential interactions with each enantiomer and thus enabling their separation.[3][10]
This document provides a field-proven workflow for developing a robust chiral separation method, moving from initial screening to final optimization.
The Principle of Chiral Recognition
Successful chiral separation relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP.[10] The stability of these complexes differs for each enantiomer, leading to different retention times. For a stable complex and effective discrimination to occur, a minimum of three points of interaction between the analyte and the CSP are generally required (the "three-point interaction model"). These interactions can include hydrogen bonds, π-π interactions, dipole-dipole interactions, steric hindrance, and inclusion complexing.[10][11]
Figure 1: The Three-Point Interaction Model. Enantiomer R shows a stable, three-point interaction with the CSP, leading to stronger retention. Enantiomer S can only achieve a less stable two-point interaction, resulting in weaker retention and earlier elution.
Systematic Method Development Workflow
A trial-and-error approach to chiral method development can be exceedingly time-consuming.[8] A systematic screening strategy using a small, diverse set of columns and mobile phases is far more efficient and has a higher probability of success.[12] Our proposed workflow is divided into two stages: Screening and Optimization .
Figure 2: Systematic Workflow for Chiral Method Development. This diagram illustrates the logical progression from initial screening across different chromatographic modes to the final optimization of a successful separation.
Experimental Protocols
Materials and Reagents
-
Analyte: Racemic this compound standard (CAS 51095-47-7)[13]
-
Solvents: HPLC-grade n-Hexane, Isopropanol (IPA), Ethanol (EtOH), Methanol (MeOH), Acetonitrile (ACN).
-
Additives: Trifluoroacetic acid (TFA), Diethylamine (DEA), Formic Acid.
-
HPLC System: A standard HPLC or UHPLC system with a UV/DAD detector is suitable. Detection wavelength should be set based on the UV absorbance maximum of the analyte (e.g., ~225 nm and ~275 nm).
-
Chiral Columns (Recommended for Screening):
-
Polysaccharide-based (Immobilized): These are versatile and compatible with a wide range of solvents.[10][14]
-
CHIRALPAK® IA/IB/IC (Amylose derivatives)
-
CHIRALCEL® OD/OJ/OZ (Cellulose derivatives)
-
-
Macrocyclic Glycopeptide-based: These offer unique selectivity, especially in reversed-phase and polar organic modes.[15]
-
CHIROBIOTIC™ V/T/TAG (Vancomycin, Teicoplanin, Teicoplanin Aglycone)
-
-
Protocol 1: Sample Preparation
-
Prepare a stock solution of racemic this compound at 1.0 mg/mL in Methanol or a solvent mixture that matches the initial mobile phase.
-
Dilute the stock solution to a working concentration of approximately 0.1 mg/mL for initial screening injections.
-
Ensure the sample is fully dissolved and filter through a 0.45 µm syringe filter before injection to prevent column frit blockage.[16]
Protocol 2: Phase 1 - Column and Mobile Phase Screening
The goal of screening is to efficiently identify a column and mobile phase system that shows at least partial separation (Resolution, Rs > 0.8). A systematic approach is key.[12][14]
Senior Application Scientist Insight: Polysaccharide-based CSPs in Normal Phase (NP) mode are often the most successful starting point for a wide range of chiral compounds.[3] If NP fails, the complementary selectivity of macrocyclic glycopeptide columns in Reversed-Phase (RP) or Polar Organic Mode (POM) should be explored.
Screening Conditions:
-
Flow Rate: 1.0 mL/min (for 4.6 mm ID columns)
-
Column Temperature: 25 °C
-
Injection Volume: 5 µL
-
Run Time: 20-30 minutes to ensure elution of both enantiomers.
Screening Mobile Phases:
-
Normal Phase (NP) - (Primarily for Polysaccharide CSPs)
-
A: n-Hexane/IPA (90:10, v/v)
-
B: n-Hexane/EtOH (90:10, v/v)
-
For acidic analytes like this compound, add 0.1% TFA to the alcohol portion. For basic analytes, 0.1% DEA would be used.[8]
-
-
Reversed-Phase (RP) - (For both CSP types)
-
C: ACN/Water with 0.1% Formic Acid (50:50, v/v)
-
D: MeOH/Water with 10 mM Ammonium Acetate (50:50, v/v)
-
-
Polar Organic Mode (POM) - (Primarily for Macrocyclic Glycopeptide CSPs)
-
E: 100% MeOH with 0.1% TFA/0.1% DEA (polar ionic mode)
-
F: ACN/MeOH (50:50, v/v) with 0.1% TFA
-
Run the racemic standard on each selected column with each compatible mobile phase. Evaluate the resulting chromatograms for any signs of peak splitting or separation.
Results and Data Interpretation
The primary metrics for evaluating a chiral separation are the selectivity factor (α) and the resolution (Rs).
-
Selectivity (α): The ratio of the retention factors of the two enantiomers. α > 1 is required for any separation.
-
Resolution (Rs): A quantitative measure of the degree of separation between two peaks. An Rs value of ≥ 1.5 indicates baseline separation, which is the goal for a robust analytical method.
Table 1: Hypothetical Screening Results for this compound
| Column | Mobile Phase System | k1 (1st Peak) | k2 (2nd Peak) | Selectivity (α) | Resolution (Rs) | Comments |
| CHIRALCEL® OD-H | NP: Hexane/IPA + 0.1% TFA (90:10) | 2.54 | 2.91 | 1.15 | 1.35 | Promising separation. Requires optimization. |
| CHIRALCEL® OD-H | NP: Hexane/EtOH + 0.1% TFA (90:10) | 3.11 | 3.35 | 1.08 | 0.85 | Partial separation. IPA is a better modifier. |
| CHIRALPAK® IA | NP: Hexane/IPA + 0.1% TFA (90:10) | 4.20 | 4.20 | 1.00 | 0.00 | No separation observed. |
| CHIROBIOTIC™ V | RP: ACN/H₂O + 0.1% FA (50:50) | 1.88 | 1.88 | 1.00 | 0.00 | No separation observed. |
| CHIROBIOTIC™ T | POM: MeOH + 0.1% TFA | 2.15 | 2.30 | 1.07 | 0.75 | Poor peak shape, partial separation. |
Analysis: Based on the hypothetical data in Table 1, the combination of the CHIRALCEL® OD-H column with a Hexane/IPA mobile phase provides the most promising starting point for optimization, as it already yields a resolution of 1.35.
Protocol 3: Phase 2 - Method Optimization
Once a promising condition is identified, the goal is to improve the resolution to ≥ 1.5 while maintaining a reasonable analysis time and good peak shape.
-
Adjust Organic Modifier Percentage:
-
Rationale: Changing the percentage of the alcohol (IPA in this case) in the normal phase mobile phase directly affects the retention and can significantly impact selectivity.[17]
-
Action: Analyze the sample with mobile phases containing varying percentages of IPA, for example: Hexane/IPA (95:5), (90:10), and (85:15), all containing 0.1% TFA. A lower percentage of IPA will generally increase retention and may improve resolution.
-
-
Evaluate Temperature Effects:
-
Rationale: Column temperature affects the thermodynamics of the analyte-CSP interaction. Lowering the temperature often increases resolution, while raising it can improve peak efficiency but may decrease selectivity.[15][17]
-
Action: Analyze the sample at different temperatures (e.g., 15°C, 25°C, 40°C) using the best mobile phase from the previous step.
-
-
Fine-tune Flow Rate:
-
Rationale: While flow rate does not typically affect selectivity, reducing it can increase column efficiency (N) and thus improve resolution, at the cost of a longer run time.
-
Action: If necessary, reduce the flow rate from 1.0 mL/min to 0.8 or 0.5 mL/min to achieve the final desired resolution.
-
Troubleshooting Common Issues
Even with a systematic approach, challenges can arise. The following table outlines common problems and potential solutions.
Table 2: Troubleshooting Guide for Chiral HPLC Separations
| Issue | Probable Cause(s) | Recommended Solution(s) |
| No Separation (α=1) | 1. Inappropriate CSP/mobile phase combination. 2. Analyte has no chiral center. | 1. Continue with the screening protocol on different CSPs and in different modes (NP, RP, POM).[18] 2. Confirm the structure of the analyte. |
| Poor Resolution (Rs < 1.5) | 1. Suboptimal mobile phase strength. 2. Insufficient column efficiency. 3. High column temperature. | 1. Optimize the mobile phase composition (see Protocol 3). 2. Reduce the flow rate or use a column with smaller particles. 3. Decrease the column temperature.[17] |
| Poor Peak Shape (Tailing) | 1. Unwanted ionic interactions with silica. 2. Column overload. 3. Column degradation. | 1. Ensure the correct additive (acid or base) is used. For acidic analytes, 0.1% TFA or FA is crucial.[8] 2. Reduce the sample concentration/injection volume. 3. Flush the column or replace it if performance is irreversibly lost.[16] |
| Drifting Retention Times | 1. Insufficient column equilibration. 2. Mobile phase composition changing. 3. "Memory effects" from additives.[19] | 1. Equilibrate the column for at least 20-30 column volumes with the mobile phase. 2. Prepare fresh mobile phase daily; ensure proper mixing if using a gradient. 3. Dedicate columns to specific additive types (acidic or basic) to avoid persistent memory effects.[19] |
Conclusion
The successful chiral separation of this compound isomers is readily achievable through a systematic and logical method development strategy. By employing a screening phase with a diverse set of polysaccharide and macrocyclic glycopeptide-based chiral stationary phases across normal phase, reversed-phase, and polar organic modes, a suitable starting point can be efficiently identified. Subsequent optimization of the mobile phase composition and temperature allows for the development of a robust, high-resolution method (Rs ≥ 1.5) suitable for the stringent demands of the pharmaceutical industry. This approach minimizes time-consuming trial-and-error experiments and maximizes the probability of success.
References
- A Strategy for Developing HPLC Methods for Chiral Drugs.
- Efficient method development for chiral separation by using CHIRAL ART columns. YMC Co., Ltd.[Link]
- HPLC Technical Tip: Chiral Method Development. Phenomenex. [Link]
- Chiral HPLC Method Development. I.B.S. Analytical. [Link]
- Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel Chiral Technologies. [Link]
- Alternative HPLC-DAD Direct-Phase Approach to Measurement of Enantiopurity of Lactic Acid Deriv
- Stationary phase type and temperature effect on HPLC separation of lactic acid enantiomers.
- Trouble with chiral separations.
- Method for chiral separation of lactic acid enantiomers.
- Application Notes: Chiral.
- Chiral Drug Separ
- Sensitive Determination of L- and D-Lactic Acid Enantiomers by HPLC-MS-MS. LabCluster. [Link]
- CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS. John Wiley & Sons. [Link]
- Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. [Link]
- Chiral HPLC and SFC Column Screening Strategies for Method Development. Chiralizer Services, L.L.C.[Link]
- Playing with Selectivity for Optimal Chiral Separation.
- Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. [Link]
- Chiral HPLC Separ
- Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Asian Journal of Chemistry. [Link]
- Enantiomer separation of phenyllactic acid by HPLC with Hp-β-cyclodextrin as chiral mobile phase additive. Semantic Scholar. [Link]
- Showing metabocard for Hydroxyphenyllactic acid (HMDB0000755).
- 4-Hydroxyphenyllactic Acid. Rupa Health. [Link]
- Enantiomer separation of alpha-hydroxy acids in high-performance immunoaffinity chrom
- Finding the Best Separation for Enantiomeric Mixtures.
- Enantiomeric Derivatiz
- Enantiomeric separation of drugs by High-Performance Liquid Chromatography (HPLC).
- Chiral resolution – Knowledge and References. Taylor & Francis Online. [Link]
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- Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PubMed Central. [Link]
- Importance and review of drug metabolite synthesis. DergiPark. [Link]
- Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol.
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Application Notes and Protocols for Assessing the Effect of Methyl 4-hydroxyphenyllactate on Cell Proliferation
Introduction: Unveiling the Anti-Proliferative Potential of Methyl 4-hydroxyphenyllactate
This compound (MeHPLA) is a naturally occurring compound that has garnered significant interest in cancer research for its role as a cell growth-regulating agent.[1][2][3] Studies have demonstrated that MeHPLA can inhibit the proliferation of malignant cells, such as the MCF-7 human breast cancer cell line.[1][2] The proposed mechanism of action involves its binding to nuclear type II binding sites, suggesting a role in the intrinsic regulation of cell growth.[1][2] A deficiency of this compound has been observed in various mammary tumors, which correlates with a loss of regulatory control over cell proliferation.[1]
These findings underscore the importance of robust and reliable methods to quantify the effects of MeHPLA on cell proliferation. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of various cell proliferation assays to investigate the bioactivity of MeHPLA. We will delve into the principles, detailed protocols, and critical considerations for several widely accepted assays, ensuring scientific integrity and reproducibility.
Choosing the Right Assay: A Matter of Mechanism and Experimental Goals
The selection of a suitable cell proliferation assay is paramount and depends on the specific research question, cell type, and desired endpoint.[4][5] Assays can be broadly categorized based on what they measure: metabolic activity, DNA synthesis, or direct cell enumeration.[4][5]
-
Metabolic Assays (MTT, XTT): These colorimetric assays measure the metabolic activity of a cell population, which in most cases, correlates with the number of viable cells. They are high-throughput, relatively inexpensive, and provide a good overall picture of cell viability and proliferation. The reduction of tetrazolium salts like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) to colored formazan products by mitochondrial dehydrogenases in living cells is the basis of these assays.[6]
-
DNA Synthesis Assays (BrdU): These assays directly measure the incorporation of a nucleoside analog, 5-bromo-2'-deoxyuridine (BrdU), into newly synthesized DNA during the S-phase of the cell cycle.[7][8][9][10] This provides a more direct measure of cell division compared to metabolic assays. BrdU incorporation is detected using specific antibodies, making it suitable for various platforms, including ELISA, flow cytometry, and immunocytochemistry.[7][9][10]
-
Direct Cell Counting (Trypan Blue Exclusion): This is a straightforward method to determine the number of viable and non-viable cells.[11][12][13] Trypan blue is a vital stain that is excluded by cells with intact membranes (viable cells), while it penetrates and stains cells with compromised membranes (non-viable cells).[11][12][13] This method provides an absolute cell count but is generally lower in throughput.
Experimental Workflow for Assessing MeHPLA's Anti-Proliferative Effects
A well-structured experimental workflow is crucial for obtaining reliable and interpretable data. The following diagram illustrates a typical workflow for evaluating the impact of this compound on cell proliferation.
Caption: A typical experimental workflow for evaluating the anti-proliferative effects of MeHPLA.
Detailed Protocols
Herein, we provide detailed, step-by-step protocols for the aforementioned cell proliferation assays.
Protocol 1: MTT Assay
The MTT assay is a widely used colorimetric assay to assess cell metabolic activity.[14] Viable cells with active metabolism reduce the yellow tetrazolium salt MTT to a purple formazan product.[6]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[14]
-
Solubilization solution (e.g., DMSO, or acidified isopropanol)[4][14]
-
96-well tissue culture plates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
MeHPLA Treatment: Prepare serial dilutions of MeHPLA in culture medium. Remove the old medium from the wells and add 100 µL of the MeHPLA dilutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve MeHPLA).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[6][15]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[15] Mix gently by pipetting up and down.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6][15] A reference wavelength of 630 nm can be used to subtract background absorbance.[15]
Protocol 2: XTT Assay
The XTT assay is another tetrazolium-based assay that offers the advantage of producing a water-soluble formazan product, thus eliminating the need for a solubilization step.
Materials:
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Electron coupling reagent (e.g., PMS - phenazine methosulfate)
-
96-well tissue culture plates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
XTT Reagent Preparation: Immediately before use, prepare the XTT working solution by mixing the XTT reagent and the electron coupling reagent according to the manufacturer's instructions (typically a 50:1 ratio).[16]
-
XTT Addition: Add 50 µL of the freshly prepared XTT working solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified 5% CO2 incubator. The incubation time may need optimization depending on the cell type and density.[16]
-
Absorbance Measurement: Measure the absorbance at 450-500 nm using a microplate reader.
Protocol 3: BrdU Assay
The BrdU assay provides a direct measure of DNA synthesis and cell proliferation.[5][7]
Materials:
-
BrdU (5-bromo-2'-deoxyuridine) labeling solution
-
Fixing/Denaturing solution
-
Anti-BrdU antibody (primary antibody)
-
HRP-conjugated secondary antibody
-
TMB (3,3',5,5'-tetramethylbenzidine) substrate
-
Stop solution
-
Wash buffer
-
96-well tissue culture plates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
BrdU Labeling: Add 10 µL of BrdU labeling solution to each well for a final concentration of 10 µM.[9] Incubate for 2-24 hours at 37°C, depending on the cell cycle length.[7][9]
-
Fixation and Denaturation: Remove the labeling medium and add 100 µL of Fixing/Denaturing solution to each well. Incubate for 30 minutes at room temperature.[17]
-
Antibody Incubation: Wash the wells with wash buffer. Add 100 µL of diluted anti-BrdU primary antibody and incubate for 1 hour at room temperature.[17]
-
Secondary Antibody Incubation: Wash the wells again and add 100 µL of diluted HRP-conjugated secondary antibody. Incubate for 30 minutes at room temperature.[17]
-
Substrate Addition and Measurement: Wash the wells and add 100 µL of TMB substrate. Incubate for 15-30 minutes at room temperature in the dark. Add 100 µL of stop solution and measure the absorbance at 450 nm.[17]
Protocol 4: Trypan Blue Exclusion Assay
This method allows for the direct counting of viable and non-viable cells.[11][13]
Materials:
-
Hemocytometer or automated cell counter
-
Microscope
-
Microcentrifuge tubes
Procedure:
-
Cell Culture and Treatment: Culture and treat cells with MeHPLA in appropriate culture vessels (e.g., 6-well plates).
-
Cell Harvesting: After treatment, collect the cells. For adherent cells, trypsinize and collect the cell suspension.
-
Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution (1:1 ratio).[12][13]
-
Incubation: Allow the mixture to stand for 1-3 minutes at room temperature.[11]
-
Cell Counting: Load the stained cell suspension into a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.[11][18] Alternatively, use an automated cell counter.
-
Calculation: Calculate the percentage of viable cells and the total number of viable cells per mL.
Data Presentation and Interpretation
Quantitative data from cell proliferation assays should be presented clearly for easy comparison and interpretation.
Table 1: Hypothetical Dose-Response of MeHPLA on MCF-7 Cell Viability (MTT Assay)
| MeHPLA Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | % Viability |
| 0 (Vehicle Control) | 1.25 ± 0.08 | 100% |
| 1 | 1.18 ± 0.06 | 94.4% |
| 10 | 0.95 ± 0.05 | 76.0% |
| 50 | 0.63 ± 0.04 | 50.4% |
| 100 | 0.31 ± 0.03 | 24.8% |
| 200 | 0.15 ± 0.02 | 12.0% |
From this data, an IC50 value (the concentration of MeHPLA that inhibits cell proliferation by 50%) can be calculated.
Table 2: Hypothetical Time-Course of MeHPLA (50 µM) on MCF-7 Cell Proliferation (BrdU Assay)
| Time (hours) | Absorbance (450 nm) (Mean ± SD) | % Proliferation (vs. Control) |
| 24 | 0.85 ± 0.07 | 68.0% |
| 48 | 0.52 ± 0.04 | 41.6% |
| 72 | 0.28 ± 0.03 | 22.4% |
Potential Signaling Pathway Modulation by MeHPLA
While the direct binding to nuclear type II sites is a key aspect of MeHPLA's action, it is plausible that this interaction triggers downstream signaling cascades that ultimately regulate cell cycle progression and proliferation. Further research is needed to elucidate the precise pathways involved. The following diagram illustrates a hypothetical signaling pathway that could be influenced by MeHPLA.
Caption: A hypothetical signaling pathway illustrating the potential mechanism of MeHPLA-induced inhibition of cell proliferation.
Troubleshooting and Best Practices
-
Cell Seeding Density: It is critical to determine the optimal cell seeding density to ensure that cells are in the logarithmic growth phase during the assay.[6]
-
Edge Effects: To minimize evaporation and temperature fluctuations in the outer wells of a microplate, it is advisable to fill these wells with sterile PBS or culture medium and not use them for experimental samples.[19]
-
Controls: Always include appropriate controls, such as vehicle controls, untreated controls, and positive controls (if available), to ensure the validity of the results.
-
Reagent Preparation: Prepare assay reagents freshly and according to the manufacturer's instructions. Some reagents, like the XTT working solution, should be used promptly after preparation.[20]
-
Pipetting Accuracy: Inconsistent pipetting can introduce significant variability.[19] Ensure that pipettes are properly calibrated and use appropriate techniques to minimize errors.
Conclusion
The study of this compound's anti-proliferative effects holds significant promise for the development of novel therapeutic strategies. By employing the robust and well-validated cell proliferation assays detailed in these application notes, researchers can accurately quantify the bioactivity of MeHPLA and gain deeper insights into its mechanism of action. Adherence to best practices and careful experimental design will ensure the generation of high-quality, reproducible data, thereby advancing our understanding of this important cell growth regulator.
References
- Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
- Trevigen. (n.d.). XTT Proliferation Assay Protocol.
- Provost, J. J., & Wallert, M. A. (2018). MTT Proliferation Assay Protocol. ResearchGate.
- Creative Bioarray. (n.d.). Trypan Blue Staining Assay.
- Creative Diagnostics. (n.d.). BrdU Staining Protocol.
- Creative Biolabs. (n.d.). BrdU Protocol.
- Roche. (n.d.). Protocol Guide: XTT Assay for Cell Viability and Proliferation.
- ABClonal. (2019, August 29). 4 Methods for Measuring Cell Proliferation.
- Biocompare. (2012, September 25). Cell Proliferation Assays: Methods for Measuring Dividing Cells.
- Protocol Online. (2009, February 2). Cell Proliferation Assay.
- BPS Bioscience. (n.d.). Trypan Blue Staining Protocol.
- DeNovix. (2020, May 25). Cell Counting with Trypan Blue.
- Markaverich, B. M., et al. (1990). Methyl p-hydroxyphenyllactate and nuclear type II binding sites in malignant cells: metabolic fate and mammary tumor growth. PubMed, 2(3), 147-53.
- Agilent. (n.d.). Manual: Cell Proliferation Assay Kit.
- Markaverich, B. M., et al. (1988). Methyl p-hydroxyphenyllactate. An inhibitor of cell growth and proliferation and an endogenous ligand for nuclear type-II binding sites. The Journal of Biological Chemistry, 263(15), 7203-10.
- Reddit. (2024, June 5). Ways to optimize T cell proliferation assay? : r/flowcytometry.
- Rupa Health. (n.d.). 4-Hydroxyphenyllactic Acid.
- PubChem. (n.d.). (+-)-3-(4-Hydroxyphenyl)lactic acid.
- Human Metabolome Database. (2021, September 24). Showing metabocard for (R+)-3-(4-hydroxyphenyl)lactate (HMDB0303993).
- Human Metabolome Database. (2005, November 16). Showing metabocard for Hydroxyphenyllactic acid (HMDB0000755).
- Lab Results explained. (n.d.). 4-Hydroxphenyllactic - Organic Acids, Comprehensive, Quantitative.
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- 3. medchemexpress.com [medchemexpress.com]
- 4. blog.abclonal.com [blog.abclonal.com]
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- 9. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 10. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
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- 17. media.cellsignal.com [media.cellsignal.com]
- 18. Cell Counting with Trypan Blue [denovix.com]
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- 20. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
Application Notes and Protocols: Methyl 4-hydroxyphenyllactate as a Chemical Probe for Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-hydroxyphenyllactate (MeHPLA), an endogenous cell growth-regulating agent, is known to bind to nuclear type II estrogen binding sites (EBS-II) and inhibit the proliferation of certain cancer cells.[1][2] This inherent biological activity and target engagement make MeHPLA a compelling starting point for the development of a chemical probe. This document provides a comprehensive guide for researchers on how to conceptualize, design, and utilize MeHPLA-based chemical probes for the identification and validation of its cellular targets, thereby elucidating its mechanism of action and exploring its therapeutic potential.
Introduction: The Rationale for a this compound Chemical Probe
Chemical probes are small molecules designed to selectively interact with a specific protein or family of proteins, enabling the study of their biological function in a cellular context.[3] The development of a chemical probe from an endogenous ligand like MeHPLA offers a unique advantage: the probe is more likely to be recognized by the native binding pocket of its target protein(s).
The primary known target of MeHPLA is the nuclear type II estrogen binding site, a lower-affinity estrogen binding site distinct from the classical estrogen receptor.[4][5] However, the precise molecular identity and the full spectrum of MeHPLA's binding partners remain to be fully characterized. A dedicated chemical probe would be an invaluable tool to:
-
Identify and validate the protein components of the EBS-II.
-
Discover novel, off-target interactions of MeHPLA.
-
Elucidate the downstream signaling pathways modulated by MeHPLA.
-
Provide a tool for screening for other small molecules that bind to the same targets.
This guide will walk through the necessary steps to transform MeHPLA from a bioactive molecule into a versatile chemical probe and its application in target deconvolution studies.
Designing the this compound Probe: From Ligand to Tool
The conversion of a known ligand into a chemical probe requires the strategic addition of two key functionalities: a reporter tag for detection and a reactive group for covalent capture of target proteins.[3] The design must be carefully considered to minimize disruption of the original ligand's binding affinity and selectivity.
Probe Design Considerations
-
Point of Attachment: The reporter and reactive moieties should be attached to a position on the MeHPLA scaffold that is not critical for its interaction with its target proteins. Based on the structure of MeHPLA, the phenyl ring offers potential sites for modification where steric hindrance might be minimized.
-
Linker Chemistry: A flexible linker (e.g., a short polyethylene glycol chain) should be used to connect the MeHPLA core to the functional groups. This provides spatial separation, reducing the likelihood of the tag interfering with binding.
-
Choice of Reporter and Reactive Groups: The selection of these groups will depend on the intended downstream application.
| Functional Group | Type | Rationale and Application |
| Biotin | Reporter Tag | High-affinity binding to streptavidin enables enrichment of probe-protein complexes for mass spectrometry-based identification. |
| Fluorophore (e.g., FITC, Rhodamine) | Reporter Tag | Allows for visualization of probe localization within cells via fluorescence microscopy and for in vitro binding assays like fluorescence polarization. |
| Alkyne or Azide | Bioorthogonal Handle | Enables "click chemistry" ligation to a corresponding azide or alkyne-tagged reporter molecule in a highly specific manner, even in complex biological mixtures.[6] |
| Diazirine or Benzophenone | Photo-reactive Group | Upon UV irradiation, these groups form highly reactive carbenes or radicals that covalently crosslink the probe to nearby amino acid residues of the binding protein. |
Proposed Synthetic Strategy for a MeHPLA-Based Probe
A modular synthetic approach is recommended to generate a suite of MeHPLA probes with different functionalities. The general strategy would involve the synthesis of a MeHPLA analog with a suitable functional group for conjugation to the desired tags.
Caption: A generalized workflow for the synthesis of a MeHPLA-based chemical probe.
Application Protocols: Utilizing the MeHPLA Probe for Target Discovery
Once synthesized and validated for retained binding activity, the MeHPLA probe can be employed in a variety of experimental workflows to identify its interacting partners.
Protocol 1: Affinity-Based Protein Profiling (AfBPP) for Target Identification
This protocol describes the use of a biotin-tagged MeHPLA probe to enrich and identify binding proteins from cell lysates.
Materials:
-
Biotinylated MeHPLA probe
-
Control compound (un-tagged MeHPLA)
-
Cell line of interest (e.g., MCF-7 breast cancer cells)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Streptavidin-coated magnetic beads
-
Wash buffers (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
SDS-PAGE gels and Western blotting apparatus
-
Mass spectrometer for protein identification
Procedure:
-
Cell Culture and Lysis:
-
Culture cells to ~80-90% confluency.
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Determine the protein concentration of the supernatant.
-
-
Probe Incubation:
-
Incubate the cell lysate with the biotinylated MeHPLA probe at a predetermined optimal concentration (e.g., 1-10 µM) for 1-2 hours at 4°C with gentle rotation.
-
As a negative control, incubate a separate aliquot of lysate with an excess of the un-tagged MeHPLA for 30 minutes prior to adding the biotinylated probe (competition assay).
-
-
Enrichment of Probe-Protein Complexes:
-
Add pre-washed streptavidin-coated magnetic beads to the lysate and incubate for 1 hour at 4°C.
-
Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
-
-
Elution and Protein Identification:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE.
-
Visualize the proteins by Coomassie or silver staining.
-
Excise unique bands present in the probe-treated sample but absent or reduced in the competition control.
-
Identify the proteins by in-gel digestion followed by LC-MS/MS analysis.
-
Caption: Workflow for identifying MeHPLA binding partners using an affinity-based probe.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a label-free method to assess the direct binding of a compound to its target in a cellular environment.[7] It relies on the principle that ligand binding stabilizes the target protein against thermal denaturation.
Materials:
-
This compound (MeHPLA)
-
Cell line of interest
-
PBS and lysis buffer
-
PCR tubes or plates
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting apparatus
-
Antibody against a candidate target protein
Procedure:
-
Cell Treatment:
-
Treat intact cells with MeHPLA at various concentrations (and a vehicle control) for a defined period.
-
-
Heating Profile:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature.
-
-
Lysis and Separation:
-
Lyse the cells (e.g., by freeze-thaw cycles).
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
-
Detection of Soluble Target:
-
Analyze the soluble fraction by SDS-PAGE and Western blotting using an antibody specific to the candidate target protein.
-
Quantify the band intensities.
-
-
Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature for each MeHPLA concentration.
-
A shift in the melting curve to a higher temperature in the presence of MeHPLA indicates direct target engagement.
-
Caption: Workflow for validating MeHPLA target engagement using CETSA.
Data Interpretation and Target Validation
The identification of putative binding partners is the first step. Subsequent validation is crucial to confirm these interactions.
| Validation Method | Principle | Expected Outcome for a True Target |
| Orthogonal Probe Studies | Use a MeHPLA probe with a different tag (e.g., photo-crosslinker) to confirm the interaction. | The same target protein(s) should be identified. |
| In Vitro Binding Assays | Use recombinant protein and a fluorescently labeled MeHPLA probe in assays like fluorescence polarization or surface plasmon resonance. | Direct binding with measurable affinity (Kd) should be observed. |
| Cellular Knockdown/Knockout | Use siRNA or CRISPR to deplete the candidate target protein in cells. | The cellular phenotype induced by MeHPLA should be attenuated or abolished in the absence of the target. |
Conclusion
The development and application of a this compound-based chemical probe represent a powerful strategy to unravel its molecular mechanisms of action. By systematically applying the protocols outlined in this guide, researchers can move from the known biological activity of MeHPLA to a comprehensive understanding of its target landscape. This knowledge will be instrumental in validating its therapeutic potential and in the broader field of chemical biology.
References
- The right tools for the job: the central role for next generation chemical probes and chemistry-based target deconvolution methods in phenotypic drug discovery. (2021). RSC Chemical Biology. [Link]
- Drug Target Identification Methods After a Phenotypic Screen. (2023). Drug Hunter. [Link]
- A brief introduction to chemical proteomics for target deconvolution. (2022). European Review for Medical and Pharmacological Sciences. [Link]
- Identification of uterine nuclear type II estrogen binding sites in estrogen treated r
- Combining experimental strategies for successful target deconvolution. (2021).
- Target deconvolution techniques in modern phenotypic profiling. (2013). Pharmacology & Therapeutics. [Link]
- Chemical probes for enzyme imaging: challenges in design, synthesis and biomedical applications. (2022). Chemical Society Reviews. [Link]
- Modular Approaches to Synthesize Activity- and Affinity-Based Chemical Probes. (2021). Frontiers in Chemistry. [Link]
- Modular chemical probes for visualizing and tracking endogenous ion channels. (2015). Neuropharmacology. [Link]
- Binding of type II nuclear receptors and estrogen receptor to full and half-site estrogen response elements in vitro. (1996). Nucleic Acids Research. [Link]
- Methyl p-hydroxyphenyllactate. An inhibitor of cell growth and proliferation and an endogenous ligand for nuclear type-II binding sites. (1988). The Journal of Biological Chemistry. [Link]
- Discovery and Use of Natural Products and Derivatives as Chemical Probes. (2020). Royal Society of Chemistry. [Link]
- Interaction with type II estrogen binding sites and antiproliferative activity of tamoxifen and quercetin in human non-small-cell lung cancer. (1996).
- IDENTIFICATION OF UTERINE NUCLEAR TYPE II ESTROGEN BINDING SITES IN ESTROGEN TREATED R
- Chemical Probing for Examining the Structure of Modified RNAs and Ligand Binding to RNA. (2019). Methods. [Link]
- Synthesis of methyl 1-O-(4-hydroxymethamphetaminyl)-alpha-D-glucopyranouronate. (2005). Chemical & Pharmaceutical Bulletin. [Link]
- Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method. (2023). Metabolites. [Link]
- Showing metabocard for (R+)-3-(4-hydroxyphenyl)lactate (HMDB0303993). (n.d.).
- When does chemical elaboration induce a ligand to change its binding mode?. (2014). Journal of Computer-Aided Molecular Design. [Link]
- Showing metabocard for Hydroxyphenyllactic acid (HMDB0000755). (n.d.).
- A computational binding affinity estimation protocol with maximum utilization of experimental data : A case study for Adenosine. (2021). ChemRxiv. [Link]
- Preparing Chemical Libraries for Virtual Ligand Screening. (2021). YouTube. [Link]
- Method development and validation for analysis of phenylalanine, 4‐hydroxyphenyllactic acid and 4‐hydroxyphenylpyruvic acid in serum and urine. (2022). Journal of Inherited Metabolic Disease. [Link]
- Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method. (2023). Metabolites. [Link]
- Method development and validation for analysis of phenylalanine, 4‐hydroxyphenyllactic acid and 4‐hydroxyphenylpyruvic acid in serum and urine. (2022). Journal of Inherited Metabolic Disease. [Link]
- Determination of p-hydroxyphenylpyruvate, p-hydroxyphenyllactate and tyrosine in normal human plasma by gas chromatography-mass spectrometry isotope-dilution assay. (1997).
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Design and Development of Molecular Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Modular Approaches to Synthesize Activity- and Affinity-Based Chemical Probes [frontiersin.org]
- 4. Identification of uterine nuclear type II estrogen binding sites in estrogen treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interaction with type II estrogen binding sites and antiproliferative activity of tamoxifen and quercetin in human non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lumiprobe.com [lumiprobe.com]
- 7. The right tools for the job: the central role for next generation chemical probes and chemistry-based target deconvolution methods in phenotypic drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Formulation of Methyl 4-hydroxyphenyllactate for In Vitro Studies
Abstract
Methyl 4-hydroxyphenyllactate (MeHPLA), an endogenous ligand for nuclear type-II binding sites, has demonstrated significant potential as an inhibitor of cell growth and proliferation in various research models, notably in human breast cancer cells[1]. As a derivative of the tyrosine metabolite 4-hydroxyphenyllactic acid (HPLA)[2][3], its study is crucial for understanding regulatory pathways in normal and malignant cell growth[1]. However, its utility in in vitro studies is contingent upon proper formulation to ensure solubility, stability, and bioavailability in aqueous cell culture environments. This document provides a comprehensive guide and detailed protocols for the preparation of MeHPLA solutions, from initial stock formulation to final working concentrations, ensuring experimental reproducibility and scientific integrity.
Compound Profile & Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is the foundation for its effective formulation. These characteristics dictate solvent choice, storage conditions, and handling procedures.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Synonyms | MeHPLA, Methyl p-hydroxyphenyllactate | [1][4] |
| CAS Number | 51095-47-7 | [4][5] |
| Molecular Formula | C₁₀H₁₂O₄ | [4] |
| Molecular Weight | 196.20 g/mol (approx.) | Calculated |
| Appearance | Solid (Assumed) | General |
| Known Biological Role | Inhibitor of cell growth; Ligand for nuclear type-II binding sites | [1] |
Note: Comprehensive experimental solubility data in common laboratory solvents is not widely published. The following protocols are based on best practices for phenolic compounds of similar structure.
Preparation of High-Concentration Stock Solutions
The primary challenge in formulating MeHPLA is its presumed low aqueous solubility. Therefore, a high-concentration stock solution must be prepared in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is the recommended solvent due to its high solubilizing power for a wide range of organic molecules and its miscibility with cell culture media.
Rationale for Solvent Selection
-
Dimethyl Sulfoxide (DMSO): DMSO is a superior solvent for many phenolic compounds. Its non-volatile nature prevents the stock solution concentration from increasing due to evaporation, a common issue with more volatile solvents like ethanol[6]. However, it's critical to note that DMSO can exhibit cellular toxicity and affect enzyme activity at concentrations typically above 0.5-1% (v/v) in the final culture medium[7].
-
Ethanol: While an alternative, ethanol is more volatile, which can lead to inconsistencies in stock concentration over time. Some specific cellular processes can also be more sensitive to ethanol compared to DMSO[7].
Protocol: Preparation of a 50 mM MeHPLA Stock Solution in DMSO
This protocol provides a standard starting point. The target concentration may be adjusted based on the specific solubility of the compound batch and experimental needs.
Materials:
-
This compound (powder)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated analytical balance and weighing paper
-
Vortex mixer
Procedure:
-
Pre-weighing Calculation: Calculate the mass of MeHPLA required. For 1 mL of a 50 mM stock solution:
-
Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass (mg) = 50 mmol/L × 0.001 L × 196.20 g/mol = 9.81 mg
-
-
Weighing: Carefully weigh out 9.81 mg of MeHPLA powder using an analytical balance and transfer it into a sterile amber microcentrifuge tube. The use of amber tubes is recommended to protect the compound from potential light-induced degradation, a common concern for phenolic structures[8].
-
Solubilization: Add 1.0 mL of anhydrous, sterile DMSO to the tube containing the MeHPLA powder.
-
Dissolution: Cap the tube tightly and vortex vigorously for 1-2 minutes until the solid is completely dissolved. A clear solution with no visible particulates should be obtained.
-
Expert Tip: If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be employed. However, always check for compound stability under these conditions if data is available. For a similar compound, Methyl 4-hydroxyphenylacetate, heat and sonication are suggested to aid dissolution[9].
-
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, amber cryovials. This prevents repeated freeze-thaw cycles, which can degrade the compound or introduce moisture, compromising stability.
-
Long-Term Storage: Store the aliquots at -20°C or -80°C. For a related compound, stock solutions in DMSO are recommended to be stored at -80°C for up to 6 months[9].
Preparation of Working Solutions for Cell Culture
The high-concentration stock solution must be serially diluted to achieve the final desired concentrations for treating cells. This process is critical for ensuring accuracy and minimizing solvent toxicity.
Workflow for Solution Preparation
The following diagram illustrates the standard workflow from the solid compound to the final working solution used to treat cells.
Caption: Workflow for MeHPLA solution preparation.
Protocol: Serial Dilution for Working Concentrations
Objective: To prepare a range of MeHPLA working concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM) for a 96-well plate experiment.
Materials:
-
50 mM MeHPLA stock solution in DMSO
-
Sterile complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Thawing: Thaw one aliquot of the 50 mM MeHPLA stock solution at room temperature. Centrifuge briefly to collect the solution at the bottom of the tube.
-
Highest Working Concentration Standard: Prepare the highest concentration standard first by diluting the stock solution in complete culture medium. To make a 100X final concentration stock (e.g., 10 mM if the highest final concentration is 100 µM), dilute the 50 mM stock 1:5 in medium (e.g., 4 µL of 50 mM stock + 16 µL of medium).
-
Serial Dilutions: Perform serial dilutions from this intermediate stock using complete culture medium to create a range of 100X standards. For example, to get a 10X dilution series, add 5 µL of the higher concentration standard to 45 µL of medium.
-
Dosing Cells: Add the 100X working solutions to the wells of your cell culture plate at a 1:100 dilution. For example, add 2 µL of a 10 mM standard to a well containing 198 µL of medium and cells to achieve a final concentration of 100 µM.
-
Final Solvent Concentration: This 1:100 final dilution step ensures the final DMSO concentration remains low.
-
Final DMSO % = (Initial DMSO % in Stock) / (Final Dilution Factor)
-
Final DMSO % = 100% / 100 = 1% (If dosing directly from an intermediate stock made in DMSO).
-
To achieve a final concentration of ≤0.5%, the final dilution factor from a 100% DMSO stock must be at least 1:200. It is crucial to calculate and report the final solvent concentration in all experiments.
-
Validation, Controls, and Quality Assurance
A protocol is only as reliable as its controls. For compound formulation, this involves ensuring the compound remains in solution and that the solvent itself does not influence the experimental outcome.
The Indispensable Vehicle Control
A vehicle control is mandatory for every experiment. This control consists of cells treated with the same final concentration of the solvent (e.g., 0.2% DMSO) used to deliver the highest concentration of MeHPLA. This allows researchers to distinguish the effects of the compound from any potential effects of the solvent.
Table 2: Recommended Final Solvent Concentrations in Cell Culture
| Solvent | Recommended Max. Conc. (v/v) | Potential Effects Above Limit | Source |
| DMSO | 0.1% - 0.5% | Cytotoxicity, altered gene expression, enzyme inhibition | [7] |
| Ethanol | 0.1% - 0.5% | Cytotoxicity, metabolic effects, enzyme inhibition | [7] |
Quality Control Checks
-
Visual Inspection: After dilution in aqueous culture medium, visually inspect the working solutions for any signs of precipitation (cloudiness, crystals). If precipitation occurs, the concentration is above the solubility limit in the medium, and the stock concentration or dilution scheme must be revised.
-
Pre-warming Medium: Using culture medium pre-warmed to 37°C for dilutions can sometimes help maintain solubility.
-
Stability in Media: Be aware that compounds can degrade in complex biological media over time[8][10]. For long-term experiments ( > 24-48 hours), consider the stability of MeHPLA and whether media and compound replenishment is necessary.
Application Example: Cell Viability Assay
MeHPLA is known to inhibit the growth of MCF-7 human breast cancer cells[1]. A common method to validate the bioactivity of a new formulation is to replicate this finding using a cell viability assay like the MTT assay.
Conceptual Mechanism of Action
The inhibitory effect of MeHPLA is linked to its interaction with nuclear type-II binding sites, which can interfere with estrogen-mediated proliferative signals.
Caption: Conceptual pathway of MeHPLA-mediated growth inhibition.
Abbreviated Protocol: MTT Assay
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare MeHPLA working solutions as described in Section 3.0. Remove the old medium from the cells and add 200 µL of medium containing the final MeHPLA concentrations (e.g., 0, 1, 10, 50, 100 µM). Include a vehicle control (e.g., 0.2% DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add solubilization solution (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals.
-
Readout: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability at each MeHPLA concentration.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Precipitation in working solution | Concentration exceeds solubility in aqueous medium. | Decrease the highest working concentration. Prepare intermediate dilutions in a medium containing less serum. |
| High variability between replicates | Inaccurate pipetting; Compound instability; Incomplete dissolution of stock. | Use calibrated pipettes. Prepare fresh working solutions for each experiment. Ensure stock is fully dissolved. |
| Effect observed in vehicle control | Solvent concentration is too high. | Decrease the final solvent concentration to <0.5% or ideally ≤0.1%. Test multiple solvent concentrations. |
| No biological effect observed | Compound is inactive or degraded; Formulation issue; Incorrect concentration. | Verify compound identity and purity. Confirm stock solution integrity. Re-evaluate dose range. |
References
- ChemWhat.
- Markaverich, B. M., et al. (1988). Methyl p-hydroxyphenyllactate. An inhibitor of cell growth and proliferation and an endogenous ligand for nuclear type-II binding sites. Journal of Biological Chemistry, 263(15), 7203-10. [Link]
- PubChem.
- Rupa Health. 4-Hydroxyphenyllactic Acid. [Link]
- PubChem. (+-)-3-(4-Hydroxyphenyl)lactic acid | C9H10O4. [Link]
- InsideTracker.
- Grigsby, W. J., et al. (2021). Vitamins in cell culture media: Stability and stabilization strategies. Biotechnology and Bioengineering, 118(9), 3331-3346. [Link]
- Human Metabolome Database. Showing metabocard for Hydroxyphenyllactic acid (HMDB0000755). [Link]
- Sobolev, P. D., et al. (2023). Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method. Metabolites, 13(11), 1128. [Link]
- Busby, W. F. Jr., et al. (1999). Effect of methanol, ethanol, dimethyl sulfoxide, and acetonitrile on in vitro activities of cDNA-expressed human cytochromes P-450. Drug Metabolism and Disposition, 27(2), 246-9. [Link]
- Hutter, J., et al. (2021). Effect of manufacturing temperature and storage duration on stability of chemically defined media measured with LC-MS/MS. Journal of Chemical Technology & Biotechnology, 96(10), 2845-2854. [Link]
- Valdivia, A., et al. (2021). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols, 2(3), 100656. [Link]
- Dorfman, K. By compound. OpenWetWare. [Link]
- ResearchGate. Between Ethanol and DMSO, which will be better for dissolving phenolic acids like rosmarinic acid, caffeic acid for using in antifungal assay?. [Link]
- Sobolev, P. D., et al. (2023). Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum... Metabolites, 13(11), 1128. [Link]
- Sobolev, P. D., et al. (2023). Analysis of 4-Hydroxyphenyllactic Acid...
- Grist, J. J., et al. (2021). Stability of lactate measurements. Journal of Immunological Methods, 495, 113070. [Link]
Sources
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- 2. 4-Hydroxyphenyllactic Acid | Rupa Health [rupahealth.com]
- 3. (+-)-3-(4-Hydroxyphenyl)lactic acid | C9H10O4 | CID 9378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemwhat.com [chemwhat.com]
- 5. This compound | 51095-47-7 [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Effect of methanol, ethanol, dimethyl sulfoxide, and acetonitrile on in vitro activities of cDNA-expressed human cytochromes P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Methyl 4-hydroxyphenyllactate (MeHPLA) Solubility in Aqueous Solutions
Welcome to the technical support center for Methyl 4-hydroxyphenyllactate (MeHPLA). This guide is designed for researchers, scientists, and drug development professionals to navigate the common yet significant challenge of MeHPLA's limited solubility in aqueous solutions. Our goal is to provide you with the causal understanding and practical, field-proven protocols to ensure the success and reproducibility of your experiments.
Section 1: Understanding the Challenge - Core Chemical Properties of MeHPLA
A foundational understanding of MeHPLA's physicochemical properties is the first step in troubleshooting its solubility.
Question: What is this compound (MeHPLA) and why is its aqueous solubility a primary experimental hurdle?
Answer: this compound (MeHPLA), also known as Methyl p-hydroxyphenyllactate, is a cell growth-regulating agent of interest in various biological studies.[1] Its molecular structure contains both a hydrophilic hydroxyl (-OH) group and a more non-polar (lipophilic) benzene ring and methyl ester group. This amphipathic nature results in poor solubility in neutral aqueous solutions. For many biological assays, which are almost exclusively conducted in aqueous buffers or cell culture media, achieving a sufficiently high and stable concentration of MeHPLA without precipitation is a critical challenge that can impact data quality and interpretation.[2][3]
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₄ | [4] |
| Molecular Weight | 196.20 g/mol | [1] |
| Common Organic Solvents | Soluble in DMSO, Acetone, Chloroform, Ethyl Acetate | [5] |
| Parent Compound Water Solubility | 3-(4-Hydroxyphenyl)lactic acid: ~12.9 mg/mL | [6] |
Note: The methyl ester (MeHPLA) is expected to be less water-soluble than its parent carboxylic acid due to the masking of the polar carboxyl group.
The key to manipulating MeHPLA's solubility lies in its phenolic hydroxyl group. This group is weakly acidic and can be deprotonated under specific pH conditions, a characteristic we will leverage in the protocols below.[7][8]
Section 2: Frequently Asked Questions (FAQs) & Immediate Troubleshooting
This section addresses the most common and immediate issues encountered by researchers.
Question 1: I added my MeHPLA stock (in DMSO) to my aqueous buffer, and it immediately turned cloudy or formed a precipitate. What happened and how do I fix it?
Answer: This is the most frequent problem, often called "crashing out." It occurs when the highly concentrated, water-miscible organic solvent (like DMSO) disperses rapidly into the aqueous phase. The MeHPLA molecules, suddenly finding themselves in a predominantly water environment that cannot support their high concentration, aggregate and precipitate.[8][9] The solubility of a compound in a co-solvent mixture is not linear, and exceeding the kinetic solubility limit of your final aqueous solution, even for a moment locally, will cause this.
Immediate Corrective Action: The Dilution Protocol
The method of dilution is as critical as the final concentration. The key is to avoid localized high concentrations of MeHPLA during the dilution process.
dot
Caption: Incorrect vs. Correct Dilution Workflow.
Follow the Recommended Dilution Protocol in Section 5 for a detailed, step-by-step guide. The core principles are to pre-warm your aqueous solution and to add the DMSO stock slowly while vigorously mixing.[8][9]
Question 2: My MeHPLA solution was clear at first, but I see crystals after a few hours of incubation. Why?
Answer: This phenomenon, known as delayed precipitation, can be caused by several factors:
-
Temperature Fluctuations: Solubility is often temperature-dependent. If you prepare a solution at room temperature or 37°C and then let it cool, the solubility limit can decrease, leading to precipitation.[8] Removing plates or tubes from a stable incubator for extended periods can induce this.
-
Evaporation: During long incubations, especially in multi-well plates, evaporation can occur. This increases the concentration of all components, potentially pushing MeHPLA above its solubility limit.[9] Using plates with low-evaporation lids or ensuring proper incubator humidification can mitigate this.
-
pH Shifts: In cell culture experiments, cellular metabolism can alter the pH of the medium over time. A slight decrease in pH could reduce the solubility of a phenolic compound like MeHPLA.
-
Interactions with Media Components: Complex biological media contain salts, proteins, and other molecules that can interact with your compound and reduce its effective solubility over time.
Question 3: What is the maximum aqueous concentration of MeHPLA I can achieve?
Answer: There is no single answer to this question, as the maximum solubility is highly dependent on the specific conditions of your aqueous solution. It is a function of:
-
pH
-
Co-solvent type and final concentration
-
Temperature
-
Ionic strength and composition of the buffer/media
Instead of relying on a theoretical value, you must determine the kinetic solubility under your exact experimental conditions. See Protocol 3 for a straightforward method to determine this limit for your specific application.
Section 3: Advanced Solubilization Strategies
If basic troubleshooting fails, these advanced strategies can be employed to enhance MeHPLA solubility.
Question 4: How can I leverage pH to increase the solubility of MeHPLA?
Answer: The phenolic hydroxyl group on MeHPLA is the key. Phenols are weak acids.[7] By increasing the pH of the aqueous solution to a value above the compound's pKa, the hydroxyl group will deprotonate to form a negatively charged phenolate ion. This ionized form is significantly more polar and, therefore, more soluble in water.[7][10]
dot
Sources
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- 2. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemwhat.com [chemwhat.com]
- 5. Methyl p-hydroxyphenyllactate | CAS:51095-47-7 | Phenylpropanoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. (+-)-3-(4-Hydroxyphenyl)lactic acid | C9H10O4 | CID 9378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Methyl 4-hydroxyphenyllactate (MeHPLA) Stability in Cell Culture Media
Prepared by: Senior Application Scientist, Advanced Cell Technologies
This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you understand, quantify, and optimize the stability of MeHPLA in your specific experimental setup.
Troubleshooting Guide: Addressing Common Experimental Issues
This section addresses specific problems you might encounter, providing likely causes and actionable solutions to ensure the reliability of your results.
Issue 1: Diminishing or Inconsistent Biological Effects in Multi-Day Experiments
You observe a strong biological effect from MeHPLA in the first 24 hours, but the effect wanes or becomes inconsistent in experiments lasting 48, 72 hours, or longer.
-
Potential Cause A: Chemical Degradation in Media
-
Actionable Solution:
-
Quantify Stability: Perform a stability study to determine the half-life of MeHPLA in your specific cell culture medium and conditions. A detailed protocol is provided in Section 3.
-
Frequent Media Changes: Based on the stability data, implement a schedule of partial or full media changes with freshly prepared MeHPLA to maintain a more consistent concentration. For example, if the compound has a half-life of 48 hours, consider replacing the media at least every 48 hours.[7]
-
Protect from Light: Incubate plates in the dark and minimize exposure to ambient light during handling. Many standard media formulations contain components like riboflavin that can act as photosensitizers, generating reactive oxygen species (ROS) that accelerate the degradation of photosensitive compounds.[6][7]
-
-
Potential Cause B: Metabolic Degradation by Cells
-
Scientific Rationale: Your cell line may be actively metabolizing MeHPLA into less active or inactive forms. This is a common challenge in drug development and cell-based assays.
-
Actionable Solution:
-
Assess Metabolism: Analyze cell culture supernatants and cell lysates over time using LC-MS/MS to identify potential metabolites of MeHPLA. The appearance of new, related peaks concurrent with the disappearance of the parent compound is indicative of metabolism.
-
Consider Metabolic Inhibitors: If a specific metabolic pathway is identified and it is not the focus of your study, you may consider using a general inhibitor for that enzyme class (e.g., a broad-spectrum cytochrome P450 inhibitor), ensuring the inhibitor itself does not affect your experimental outcome.
-
Adjust Dosing Strategy: Similar to addressing chemical degradation, a more frequent dosing schedule may be required to compensate for metabolic clearance.[7]
-
-
Issue 2: High Variability Between Replicate Wells or Experiments
-
Potential Cause A: Stock Solution Instability
-
Scientific Rationale: The stability of MeHPLA in a concentrated DMSO or ethanol stock solution can also be a source of variability. Repeated freeze-thaw cycles can introduce moisture and accelerate degradation, and prolonged storage at improper temperatures can lead to a gradual loss of potency.
-
Actionable Solution:
-
Aliquot Stock Solutions: Upon preparation, immediately aliquot your concentrated stock solution into single-use volumes in tightly sealed, light-protecting tubes (e.g., amber microcentrifuge tubes).
-
Optimal Storage: Store aliquots at -80°C for long-term storage. For daily use, a -20°C freezer is acceptable for a limited time.
-
Minimize Freeze-Thaw Cycles: Use a fresh aliquot for each experiment. Never repeatedly freeze and thaw the main stock.
-
-
-
Potential Cause B: Precipitation Upon Dilution
-
Scientific Rationale: MeHPLA may have limited solubility in aqueous media. When a concentrated organic stock is added directly to the medium, the compound can crash out of solution, forming a fine precipitate. This leads to an unknown and inconsistent final concentration in your wells.[7]
-
Actionable Solution:
-
Visual Inspection: After preparing your working solution in the medium, hold it up to a light source to visually inspect for any cloudiness or precipitate.
-
Stepwise Dilution: Avoid adding a highly concentrated stock directly to a large volume of media. Perform an intermediate dilution step in media or a serum-containing aliquot to mitigate solvent shock.[7]
-
Control Solvent Concentration: Ensure the final concentration of your organic solvent (e.g., DMSO) is low (typically <0.1%) and consistent across all experimental and control wells, as higher concentrations can be cytotoxic.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause MeHPLA to degrade in cell culture media?
A1: The degradation of MeHPLA in cell culture media is primarily driven by a combination of four factors:
-
pH: While most media are buffered to a physiological pH of ~7.4, the stability of phenolic compounds can be pH-dependent. The ionized phenolate form may be more susceptible to oxidation.[6]
-
Light Exposure: Aromatic compounds can be photosensitive. Components in the media, such as riboflavin and tryptophan, can absorb light and transfer energy to MeHPLA or molecular oxygen, generating highly reactive species that cause degradation.[6][7]
Q2: How can I quantitatively assess the stability of MeHPLA in my specific cell culture setup?
A2: The most reliable method is to conduct an empirical stability study. The general workflow involves incubating MeHPLA in your complete, cell-free culture medium at 37°C and 5% CO₂. Samples are collected at various time points (e.g., 0, 4, 8, 24, 48, 72 hours), and the remaining concentration of the parent MeHPLA is measured using a validated analytical method like High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography with Mass Spectrometry (LC-MS/MS).[7][8] A detailed protocol is provided in Section 3.
Q3: Are there any additives I can use to improve MeHPLA stability?
A3: Yes, but they must be used with caution and validated for their own effects on your cells.
-
Antioxidants: Co-incubation with a molar excess of a stable antioxidant like Ascorbic Acid (Vitamin C) or N-acetylcysteine (NAC) can help protect MeHPLA from oxidative degradation.
-
Metal Chelators: Adding a small concentration of a chelating agent like EDTA (Ethylenediaminetetraacetic acid) can sequester catalytic metal ions. Crucial Caveat: You must run parallel control experiments to ensure that these additives do not interfere with your cell model or the biological question you are investigating.
Q4: How does the choice of cell culture medium or the presence of serum affect stability?
A4: The choice of medium and serum can have a profound impact.
Experimental Protocol: Assessing MeHPLA Stability in Cell Culture Medium
This protocol provides a robust method to determine the chemical stability of MeHPLA under your specific experimental conditions.
Objective: To quantify the concentration of MeHPLA over time in a cell-free culture medium at 37°C.
Materials:
-
MeHPLA powder
-
Appropriate solvent (e.g., DMSO, Ethanol)
-
Complete cell culture medium (including serum and supplements), pre-warmed to 37°C
-
Sterile, amber or foil-wrapped microcentrifuge tubes
-
Calibrated pipettes
-
37°C, 5% CO₂ incubator
-
Analytical instrument (HPLC-UV or LC-MS/MS)
Methodology:
-
Prepare Stock Solution: Prepare a concentrated stock solution of MeHPLA (e.g., 10 mM) in your chosen solvent.
-
Prepare Working Solution: Spike the pre-warmed complete cell culture medium with the MeHPLA stock solution to achieve the final working concentration used in your experiments (e.g., 10 µM). Ensure the final solvent concentration is below 0.1%. Mix thoroughly by gentle inversion.
-
Time Point Zero (T=0): Immediately after preparation, transfer an aliquot (e.g., 500 µL) of the MeHPLA-spiked medium to an amber microcentrifuge tube. This is your T=0 sample. Immediately store it at -80°C.
-
Incubation: Aliquot the remaining MeHPLA-spiked medium into a series of sterile tubes, one for each future time point. Place these tubes, with caps slightly loosened to allow gas exchange, into the 37°C, 5% CO₂ incubator.
-
Sample Collection: At each designated time point (e.g., 4, 8, 24, 48, 72 hours), remove one tube from the incubator. Immediately transfer it to -80°C for storage until analysis.
-
Sample Analysis:
-
Thaw all samples, including the T=0 sample, simultaneously.
-
Process the samples as required for your analytical method (e.g., protein precipitation with acetonitrile, centrifugation).
-
Analyze the supernatant from each sample by HPLC-UV or LC-MS/MS to determine the concentration of MeHPLA.
-
-
Data Analysis:
-
Normalize the concentration of MeHPLA at each time point to the concentration of the T=0 sample (set to 100%).
-
Plot the "% MeHPLA Remaining" as a function of time.
-
From this plot, you can calculate the half-life (t₁/₂) of the compound under your conditions.
-
Visualization of Concepts
Diagrams help to clarify complex relationships and workflows.
Potential Degradation Pathways for MeHPLA
Caption: Key factors driving the degradation of MeHPLA in cell culture media.
Workflow for MeHPLA Stability Assessment
Caption: Step-by-step workflow for quantifying MeHPLA stability.
Data Presentation: Example Stability Data
Summarizing your stability results in a clear table is essential for interpretation and reporting.
Table 1: Hypothetical Stability of 10 µM MeHPLA in Different Cell Culture Media at 37°C
| Time (Hours) | % MeHPLA Remaining (DMEM + 10% FBS) | % MeHPLA Remaining (RPMI-1640 + 10% FBS) | % MeHPLA Remaining (DMEM + 10% FBS + Ascorbic Acid) |
| 0 | 100% | 100% | 100% |
| 8 | 91% | 85% | 98% |
| 24 | 72% | 58% | 92% |
| 48 | 48% | 31% | 85% |
| 72 | 29% | 15% | 77% |
| Est. Half-Life | ~46 hours | ~35 hours | >72 hours |
This table illustrates how stability can vary by media type and how the addition of an antioxidant can significantly improve compound longevity.
References
- Long, J., et al. (2025). Stability of Dietary Polyphenols under the Cell Culture Conditions: Avoiding Erroneous Conclusions. ResearchGate.
- ChemWhat. (n.d.). This compound CAS#: 51095-47-7. ChemWhat.
- Glamočlija, U., et al. (2024). Polyphenol stability and bioavailability in cell culture medium: Challenges, limitations and future directions. PubMed.
- PubChem. (n.d.). 4-Hydroxyphenyllactate, TBDMS. PubChem.
- Jackson, M., et al. (2022). Screening Naturally Occurring Phenolic Antioxidants for Their Suitability as Additives to CHO Cell Culture Media Used to Produce Monoclonal Antibodies. MDPI.
- Serrano, T., et al. (2022). Stability of Phenolic Compounds in Grape Stem Extracts. PMC - NIH.
- Rupa Health. (n.d.). 4-Hydroxyphenyllactic Acid. Rupa Health.
- Waffo-Teguo, P., et al. (2001). Specific poly-phenolic compounds in cell culture of Vitis vinifera L. cv. Gamay Fréaux. PubMed.
- PubChem. (n.d.). Benzeneacetic acid, 4-hydroxy-, methyl ester. PubChem.
- Horvat, D., et al. (2022). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. MDPI.
- Ask Ayurveda. (2026). Phytochemicals in Food – Uses, Benefits & Food Sources. Ask Ayurveda.
- Human Metabolome Database. (2005). Showing metabocard for Hydroxyphenyllactic acid (HMDB0000755). Human Metabolome Database.
- Pérez-Nájera, V., et al. (2021). Phenolic Compounds from Wild Plant and In Vitro Cultures of Ageratina pichichensis and Evaluation of Their Antioxidant Activity. PMC - NIH.
- Markaverich, B.M., et al. (1988). Methyl p-hydroxyphenyllactate. An inhibitor of cell growth and proliferation and an endogenous ligand for nuclear type-II binding sites. PubMed.
- Shcherbinin, D.S., et al. (2023). Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method. PMC - PubMed Central.
- Septaningsih, D.A., et al. (2022). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. MDPI.
Sources
- 1. 4-Hydroxyphenyllactic Acid | Rupa Health [rupahealth.com]
- 2. hmdb.ca [hmdb.ca]
- 3. Methyl p-hydroxyphenyllactate. An inhibitor of cell growth and proliferation and an endogenous ligand for nuclear type-II binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Polyphenol stability and bioavailability in cell culture medium: Challenges, limitations and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of Phenolic Compounds in Grape Stem Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of Methyl 4-hydroxyphenyllactate by Mass Spectrometry
Welcome to the technical support guide for the quantitative analysis of Methyl 4-hydroxyphenyllactate (MHPL) using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this analysis. We will delve into the causality behind experimental issues and provide field-proven, self-validating protocols to ensure the integrity of your results.
Introduction: The Challenge of Quantifying this compound
This compound, a metabolite of tyrosine, is of growing interest as a potential biomarker in various physiological and pathological states.[1][2] Accurate quantification in complex biological matrices like serum or plasma is critical but presents several analytical challenges. These include achieving efficient extraction, mitigating matrix effects, ensuring chromatographic resolution, and optimizing mass spectrometric detection. This guide provides a structured approach to troubleshooting and overcoming these common hurdles.
Troubleshooting Guide: From Sample to Signal
This section addresses specific issues in a question-and-answer format, organized by the analytical workflow stage.
Part 1: Sample Preparation
Question 1: I'm experiencing low or inconsistent recovery of MHPL from plasma samples. What's the likely cause and how can I fix it?
Answer: Low recovery is most often due to an inefficient sample preparation strategy. While liquid-liquid extraction (LLE) is a common technique, it has shown unsatisfactory and irreproducible results for MHPL and similar phenolic acids due to their polarity.[1][2][3]
Core Causality: The hydroxyl and lactate moieties of MHPL make it relatively polar, leading to poor partitioning into non-polar organic solvents used in LLE.
Recommended Solution: Protein Precipitation A more robust and effective method for matrices like serum or plasma is protein precipitation with a cold organic solvent. This approach is less selective than LLE or solid-phase extraction (SPE) but is highly efficient for MHPL recovery and can minimize matrix effects when properly implemented.[1][2][3] One study demonstrated that protein precipitation with methanol resulted in recoveries approaching 100% with negligible matrix effects.[1][2]
Protocol: High-Recovery Protein Precipitation for MHPL
-
Preparation: Pre-chill HPLC-grade methanol to -20°C.
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of your plasma sample, quality control (QC) sample, or calibration standard.
-
Internal Standard Spiking: Add your internal standard (IS) working solution (e.g., 10 µL of stable isotope-labeled MHPL) to all tubes except for "double blank" samples. Vortex briefly.
-
Precipitation: Add 400 µL of cold methanol to the tube.
-
Vortexing: Vortex vigorously for 60 seconds to ensure complete protein denaturation and analyte extraction.
-
Centrifugation: Centrifuge at >14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at ≤ 40°C. This step helps concentrate the analyte and allows for reconstitution in a mobile phase-compatible solvent.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). Vortex to ensure complete dissolution.
-
Final Centrifugation: Centrifuge one last time at >14,000 x g for 5 minutes to pellet any remaining particulates before injection.
Question 2: My results are inconsistent, and I suspect analyte instability. How can I confirm and prevent this?
Answer: Analyte stability is a critical parameter that must be assessed during method development.[4] MHPL, like many phenolic compounds, can be susceptible to degradation from exposure to light, extreme pH, or elevated temperatures.
Recommended Solution: Systematic Stability Assessment You must validate the stability of MHPL under various conditions that mimic your entire workflow.
| Stability Test | Condition | Purpose |
| Bench-Top Stability | Room temperature in matrix | Assesses stability during sample handling and preparation. |
| Freeze-Thaw Stability | Multiple cycles (e.g., 3 cycles) from frozen to room temp | Simulates retrieving samples from storage multiple times. |
| Long-Term Storage Stability | -80°C in matrix | Confirms analyte integrity over the duration of a study. |
| Autosampler Stability | In reconstituted solvent at autosampler temp (e.g., 4-10°C) | Ensures no degradation occurs while samples are queued for injection. |
| Stock Solution Stability | At storage temperature (e.g., -20°C or -80°C) | Verifies the integrity of your calibration and QC spiking solutions. |
Preventative Measures:
-
Use amber or opaque sample vials to protect against photodegradation.[4]
-
Keep samples on ice or in a cooled rack during preparation.
-
Avoid unnecessarily high temperatures during solvent evaporation steps.
-
Assess stability at different pH values if your sample preparation involves pH adjustment.[4]
Part 2: LC Separation (Chromatography)
Question 3: I'm observing significant peak tailing for MHPL. What are the common causes for an acidic analyte like this?
Answer: Peak tailing for acidic compounds like MHPL on a reversed-phase column (e.g., C18) is a classic chromatography problem, often stemming from undesirable secondary interactions with the stationary phase.[5]
Core Causality:
-
Secondary Silanol Interactions: Residual, un-capped silanol groups (Si-OH) on the silica-based stationary phase are acidic. At mid-range pH, these silanols can become deprotonated (Si-O⁻) and interact ionically with any positively charged species or through hydrogen bonding with polar analytes, causing a portion of the analyte molecules to lag behind the main peak.[5]
-
Mobile Phase pH Mismatch: If the mobile phase pH is close to the pKa of MHPL's carboxylic acid group, both the ionized (deprotonated) and un-ionized (protonated) forms of the analyte will exist simultaneously, leading to peak broadening or splitting.[5]
Troubleshooting Workflow:
Sources
- 1. Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. na.mxns.com [na.mxns.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
"improving the yield of Methyl 4-hydroxyphenyllactate chemical synthesis"
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of Methyl 4-hydroxyphenyllactate (Me-4-HPL). This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges associated with this synthesis and improve your reaction yield and product purity.
Overview of Synthesis: The Fischer-Speier Esterification Route
The most common and direct method for synthesizing this compound is the Fischer-Speier esterification of its parent carboxylic acid, 4-hydroxyphenyllactic acid. This reaction involves treating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst. While straightforward in principle, the reaction is governed by an equilibrium, making yield optimization a primary challenge.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.
Question 1: My reaction yield is very low, or the reaction seems to stall. What are the primary causes?
Answer: A low yield in a Fischer esterification is a frequent issue, typically stemming from the reaction's equilibrium nature or suboptimal conditions.[1] Here are the most common culprits and their solutions:
-
Equilibrium Limitation: The esterification reaction is reversible.[2] The water produced as a byproduct can hydrolyze the ester back to the starting materials, preventing the reaction from reaching completion.
-
Solution: Employ a large excess of methanol. Using methanol as the solvent drives the equilibrium toward the product side, as dictated by Le Châtelier's principle.[3] For more rigorous water removal, consider using a Dean-Stark apparatus if the scale and solvent system (e.g., using a co-solvent like toluene) permit, though this is less common for methanol esterifications.
-
-
Insufficient Catalyst Activity: The acid catalyst is crucial for protonating the carboxylic acid's carbonyl group, making it more electrophilic and susceptible to attack by methanol.[3]
-
Solution: Ensure your acid catalyst (e.g., concentrated sulfuric acid, p-toluenesulfonic acid) is not old or hydrated, which would reduce its activity.[4] Use an appropriate catalytic amount, typically 1-5 mol%. An insufficient amount will result in a slow reaction, while an excessive amount can promote side reactions.
-
-
Presence of Water in Reactants: Any water present at the start of the reaction will inhibit the forward reaction.[4]
-
Solution: Use anhydrous methanol and ensure your 4-hydroxyphenyllactic acid starting material is thoroughly dry. If necessary, dry the starting material in a vacuum oven before use. Always use flame-dried or oven-dried glassware for the reaction setup.[1]
-
-
Inadequate Temperature: The reaction rate is temperature-dependent.
-
Solution: Most Fischer esterifications are run at reflux temperature to maximize the reaction rate without losing the alcohol solvent. Ensure your reaction is being heated to the boiling point of methanol (approx. 65 °C) and that a reflux condenser is used efficiently.
-
Question 2: My crude product analysis (TLC, NMR) shows significant impurities. What side reactions could be occurring?
Answer: While Fischer esterification is generally a clean reaction, impurities can arise, especially under harsh conditions.
-
Phenol Alkylation (Ether Formation): The phenolic hydroxyl group is generally less nucleophilic than the methanol, but under strongly acidic conditions and high temperatures, methylation of the phenol to form Methyl 2-hydroxy-3-(4-methoxyphenyl)propanoate is a potential side reaction.
-
Solution: Avoid overly aggressive conditions. Use the minimum effective amount of catalyst and do not prolong the reaction time unnecessarily once the starting material is consumed (as monitored by TLC).
-
-
Dehydration or Degradation: At very high temperatures with strong acid catalysts, degradation of the starting material or product can occur.[4] The benzylic alcohol is susceptible to elimination or other acid-catalyzed rearrangements, though this is less common under standard reflux conditions.
-
Solution: Maintain a controlled reflux. If you suspect degradation, consider running the reaction at a slightly lower temperature for a longer duration.
-
Question 3: I'm having difficulty purifying the final product. What are the best practices?
Answer: Purification challenges often involve separating the desired ester from unreacted starting material and polar byproducts.
-
Problem: The product and starting material are co-eluting during column chromatography.
-
Solution: 4-hydroxyphenyllactic acid is significantly more polar than its methyl ester. A standard workup should remove most of it. Before chromatography, ensure your aqueous workup is effective. Wash the organic layer with a saturated sodium bicarbonate solution to deprotonate and extract any remaining acidic starting material into the aqueous layer.[2] For chromatography, use a solvent system with moderate polarity, such as a gradient of ethyl acetate in hexanes, to achieve good separation.
-
-
Problem: The product appears as an oil that is difficult to handle.
-
Solution: this compound is often isolated as an oil or a low-melting solid. After removing the solvent under reduced pressure, use a high-vacuum pump to remove any residual solvent or volatile impurities.[1] Storing the purified product under cold and dry conditions can sometimes induce crystallization.
-
Frequently Asked Questions (FAQs)
Q: What is the recommended catalyst and loading for this synthesis? A: Concentrated sulfuric acid (H₂SO₄) or anhydrous p-toluenesulfonic acid (p-TsOH) are the most common and effective catalysts.[4] A loading of 1-3 mol% relative to the 4-hydroxyphenyllactic acid is typically sufficient.
Q: How should I monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is the most convenient method. Use a moderately polar mobile phase (e.g., 30-50% ethyl acetate in hexanes). The starting acid will have a low Rf value (streaking is common), while the product ester will have a higher Rf. The reaction is complete when the starting material spot is no longer visible.
Q: What is a standard workup procedure for this reaction? A: After cooling the reaction mixture, neutralize the acid catalyst. A common method is to first remove the excess methanol via rotary evaporation, then dissolve the residue in an organic solvent like ethyl acetate. Wash this solution sequentially with water, saturated sodium bicarbonate solution (to remove unreacted acid), and finally with brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[5]
Q: Are there any chiral considerations for this synthesis? A: Yes. If you start with an enantiomerically pure 4-hydroxyphenyllactic acid (e.g., the L-form, which is a metabolite of tyrosine), the Fischer esterification conditions are generally mild enough to avoid racemization at the α-carbon.[6] However, it is always good practice to verify the enantiomeric purity of the final product if stereochemistry is critical.
Data Summary & Protocols
Key Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Reactant Ratio | 1:20 to 1:50 (Acid:Methanol) | Excess methanol acts as solvent and drives equilibrium.[3] |
| Catalyst | H₂SO₄ or p-TsOH | Strong protic acids effectively catalyze the reaction.[4] |
| Catalyst Loading | 1-3 mol% | Balances reaction rate with minimizing side reactions. |
| Temperature | Reflux (~65 °C) | Provides sufficient thermal energy for a reasonable reaction rate. |
| Reaction Time | 4-24 hours | Monitor by TLC for completion. |
Detailed Experimental Protocol: Fischer Esterification
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxyphenyllactic acid (1.0 eq).
-
Reagents: Add anhydrous methanol (20-50 eq) to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid (0.02 eq).
-
Reaction: Heat the mixture to reflux with vigorous stirring.
-
Monitoring: Monitor the reaction progress every 2-4 hours using TLC (e.g., 40% Ethyl Acetate/Hexanes).
-
Workup: Once the reaction is complete, cool the flask to room temperature. Remove the excess methanol using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate. Transfer to a separatory funnel and wash with water (1x), saturated NaHCO₃ solution (2x), and saturated NaCl (brine) solution (1x).
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter the solution, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of 10% to 50% ethyl acetate in hexanes) to obtain pure this compound.
Visualizations
Experimental Workflow
Caption: Overall workflow for the synthesis and purification of this compound.
Fischer Esterification Mechanism
Caption: Mechanism of the acid-catalyzed Fischer-Speier esterification reaction.
References
- Benchchem. Troubleshooting low yield in ethyl mandelate esterification.
- University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield.
- Esterification Lab Answers. Introduction to Esterification and Lab Experiments.
- Quora. Why would you never expect to get 100% yield during synthesis of ester, as specifically as you can for ester?
- JoVE. Video: Esterification - Prep.
- Sobolev, P. D., et al. (2023). Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method. Metabolites, 13(11), 1128.
- Human Metabolome Database. Showing metabocard for Hydroxyphenyllactic acid (HMDB0000755).
- Markaverich, B. M., et al. (1988). Methyl p-hydroxyphenyllactate. An inhibitor of cell growth and proliferation and an endogenous ligand for nuclear type-II binding sites. The Journal of Biological Chemistry, 263(15), 7203–7210.
Sources
"addressing matrix effects in Methyl 4-hydroxyphenyllactate bioanalysis"
Welcome to the technical support center for the bioanalysis of Methyl 4-hydroxyphenyllactate (M4HPL). This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for overcoming common challenges, with a primary focus on addressing and mitigating matrix effects in LC-MS/MS assays. Our goal is to equip you with the knowledge to develop robust, accurate, and reliable bioanalytical methods.
Introduction to M4HPL and Matrix Effects
This compound (M4HPL), with the molecular formula C₁₀H₁₂O₄, is a methyl ester of 4-hydroxyphenyllactic acid (HPLA), a metabolite of the amino acid tyrosine.[1][2][3] Accurate quantification of M4HPL in biological matrices such as plasma, serum, or urine is crucial for its study as a potential biomarker and in various clinical research contexts.[4][5]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for this analysis due to its high sensitivity and selectivity.[6] However, a significant challenge in LC-MS/MS-based bioanalysis is the phenomenon known as the "matrix effect."[7][8][9] This effect arises from co-eluting endogenous components from the biological sample that can interfere with the ionization of the target analyte, M4HPL, leading to either ion suppression or enhancement.[7][10][11] The consequence of unaddressed matrix effects can be inaccurate and imprecise data, compromising the integrity of your study.[11][12]
The most common culprits behind matrix effects are phospholipids from cell membranes, which are highly abundant in plasma and serum.[13][14][15] These molecules can suppress the analyte signal, reduce column lifetime, and increase system backpressure.[13][14]
This guide will provide a structured approach to understanding, identifying, and mitigating matrix effects in your M4HPL bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What exactly are matrix effects and why are they a major concern for M4HPL bioanalysis?
A1: Matrix effects are the alteration of ionization efficiency for M4HPL due to co-eluting compounds from the sample matrix (e.g., plasma, urine).[7][9][16] This interference can either decrease (ion suppression) or increase (ion enhancement) the MS signal, leading to erroneous quantification.[10] Given that M4HPL is often present at low concentrations, even minor, uncorrected matrix effects can lead to significant inaccuracies in pharmacokinetic and biomarker studies. Regulatory bodies like the FDA and EMA mandate the evaluation of matrix effects during method validation to ensure data reliability.
Q2: What are the primary sources of matrix effects in plasma or serum samples?
A2: The most significant source of matrix effects in plasma and serum are phospholipids.[13][14][15] Other contributors include salts, proteins, and other endogenous metabolites that may be co-extracted with M4HPL during sample preparation.[16] The choice of sample preparation technique significantly influences the extent of matrix effects.[8][12]
Q3: How do I choose an appropriate internal standard (IS) for M4HPL analysis?
A3: The ideal choice for an internal standard is a stable isotope-labeled (SIL) version of M4HPL (e.g., with ¹³C or ²H labeling). A SIL-IS has nearly identical chemical and physical properties to M4HPL, meaning it will co-elute and experience the same degree of matrix effects, thus providing the most accurate compensation.[4] If a SIL-IS for M4HPL is unavailable, a structural analog could be considered, but it may not co-elute perfectly and therefore may not fully compensate for matrix effects.[4] It is crucial to validate that the chosen IS does not suffer from its own unique matrix effects.
Q4: Is electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) more susceptible to matrix effects for M4HPL?
A4: ESI is generally more prone to matrix effects than APCI.[7][10] This is because the ESI process is more complex and can be easily disrupted by co-eluting compounds affecting droplet formation and solvent evaporation.[10] While APCI can also experience ion suppression, it is often a good alternative to investigate if severe matrix effects are observed with ESI.[10] For a related compound, 4-hydroxyphenyllactic acid, successful analysis has been demonstrated using ESI in negative mode.[4]
Troubleshooting Guide
This section addresses specific problems you might encounter during your M4HPL bioanalysis.
| Problem | Potential Causes | Troubleshooting Steps & Solutions |
| Poor Peak Shape / Tailing | 1. Column degradation due to phospholipid buildup. 2. Incompatible mobile phase with the sample solvent. 3. Secondary interactions with the stationary phase. | 1. Implement Phospholipid Removal: Use specialized SPE cartridges or plates designed for phospholipid removal.[5][13] 2. Optimize Sample Reconstitution: Ensure the final sample solvent is of similar or weaker strength than the initial mobile phase. 3. Adjust Mobile Phase pH: Modify the mobile phase pH to ensure M4HPL is in a single ionic state. |
| Inconsistent Retention Times | 1. Column aging or contamination. 2. Inadequate column equilibration between injections. 3. Fluctuations in mobile phase composition or column temperature. | 1. Use a Guard Column: This will protect your analytical column from contaminants. 2. Increase Equilibration Time: Ensure the column is fully re-equilibrated before the next injection. 3. Verify LC System Performance: Check for pump pressure fluctuations and ensure consistent column heating. |
| High Variability in Results (Poor Precision) | 1. Inconsistent matrix effects between samples. 2. Inadequate sample preparation leading to variable recovery. 3. Use of an inappropriate internal standard. | 1. Improve Sample Cleanup: Switch from protein precipitation to a more rigorous method like SPE or LLE to achieve cleaner extracts.[8][12] 2. Optimize Extraction Protocol: Ensure consistent vortexing times, solvent volumes, and evaporation steps. 3. Use a SIL-IS: A stable isotope-labeled internal standard is the best way to compensate for variability. |
| Low Analyte Response / Ion Suppression | 1. Significant co-elution of phospholipids or other matrix components. 2. Suboptimal ionization source parameters. 3. Inefficient sample extraction. | 1. Conduct a Post-Column Infusion Experiment: This will identify the regions of ion suppression in your chromatogram. 2. Modify Chromatography: Adjust the gradient to separate M4HPL from the suppression zones. 3. Optimize MS Source Parameters: Tune parameters like capillary voltage and gas flows specifically for M4HPL. 4. Evaluate Different Sample Prep Methods: Compare protein precipitation, LLE, and various SPE sorbents to find the one with the highest recovery and least matrix effect. |
Experimental Protocols & Methodologies
Protocol 1: Assessing Matrix Effects
It is essential to quantitatively assess matrix effects during method development and validation, as required by regulatory guidelines. The post-extraction spike method is the standard approach.
Objective: To quantify the impact of the matrix on the M4HPL signal.
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike M4HPL and its IS into the reconstitution solvent.
-
Set B (Post-Extraction Spike): Process blank matrix (e.g., plasma from at least 6 different sources) through the entire sample preparation procedure. Then, spike M4HPL and its IS into the final, extracted blank matrix.
-
Set C (Spiked Sample): Spike M4HPL and IS into the matrix before extraction and process. (This set is used for recovery calculation).
-
-
Analyze all three sets using your LC-MS/MS method.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area of M4HPL in Set B) / (Peak Area of M4HPL in Set A)
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Calculate the IS-Normalized Matrix Factor:
-
IS-Normalized MF = ( (Peak Area of M4HPL / Peak Area of IS) in Set B ) / ( (Peak Area of M4HPL / Peak Area of IS) in Set A )
-
The IS-Normalized MF should be close to 1, demonstrating that the IS effectively compensates for the matrix effect.
-
Protocol 2: Sample Preparation – A Comparative Approach
The choice of sample preparation is the most effective way to combat matrix effects.[8] For a related compound, 4-hydroxyphenyllactic acid, protein precipitation with methanol has been shown to be effective, while LLE resulted in poor recovery and matrix effects.[4] Therefore, starting with protein precipitation is a logical first step for M4HPL.
Method A: Protein Precipitation (PPT)
-
Principle: A simple and fast method where a solvent (e.g., acetonitrile or methanol) is added to denature and precipitate proteins.
-
Procedure:
-
To 100 µL of plasma, add 400 µL of ice-cold methanol containing the IS.
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vial for injection.
-
-
Pros: Fast, simple, and inexpensive.
-
Cons: Often results in "dirtier" extracts, with significant amounts of phospholipids remaining, which can cause ion suppression.[12]
Method B: Liquid-Liquid Extraction (LLE) [1]
-
Principle: Partitioning M4HPL between the aqueous sample and an immiscible organic solvent based on its solubility.
-
Procedure:
-
To 100 µL of plasma (with IS), add 50 µL of an acid (e.g., 1M HCl) to protonate the carboxylic acid group of M4HPL, making it less polar.
-
Add 600 µL of an organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Vortex for 5 minutes.
-
Centrifuge to separate the layers.
-
Transfer the organic layer to a new tube, evaporate to dryness, and reconstitute in mobile phase.
-
-
Pros: Can provide cleaner extracts than PPT.
-
Cons: Can be more time-consuming and may have lower recovery for more polar compounds. As noted, a similar compound showed poor results with this method.[4]
Method C: Solid-Phase Extraction (SPE) [2][3]
-
Principle: A highly selective method that uses a solid sorbent to retain the analyte of interest while matrix interferences are washed away.
-
Procedure (Example using a reversed-phase sorbent):
-
Condition: Pass methanol through the SPE cartridge.
-
Equilibrate: Pass water through the cartridge.
-
Load: Load the pre-treated plasma sample (diluted with a weak buffer).
-
Wash: Pass a low-percentage organic solvent (e.g., 5% methanol in water) to wash away polar interferences like salts.
-
Elute: Elute M4HPL with a higher-percentage organic solvent (e.g., methanol or acetonitrile).
-
Evaporate and reconstitute.
-
-
Pros: Provides the cleanest extracts, significantly reducing phospholipids and other interferences.[5][15]
-
Cons: Requires method development and is generally more expensive than PPT or LLE.
Visual Workflows and Diagrams
Workflow for Troubleshooting Ion Suppression
The following diagram outlines a systematic approach to identifying and mitigating ion suppression.
Caption: A decision tree for troubleshooting ion suppression in M4HPL bioanalysis.
Sample Preparation Method Selection Guide
This diagram provides a logical flow for selecting an appropriate sample preparation technique.
Caption: A workflow for selecting the optimal sample preparation method for M4HPL.
References
- Salting-out assisted liquid-liquid extraction for bioanalysis.
- Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?
- Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess - SciSpace.
- matrix-effect-in-bioanalysis-an-overview.pdf - International Journal of Pharmaceutical and Phytopharmacological Research.
- Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA).
- Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma.
- All You Need To Know About Phospholipid Removal (PLR) - Element Lab Solutions.
- Assessment of matrix effect in quantit
- Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates - Waters Corpor
- Salting-Out Assisted Liquid–Liquid Extraction for Bioanalysis - Taylor & Francis Online.
- What is Solid Phase Extraction (SPE)?
- An Introduction to Solid Phase Extraction (SPE) - Bio-Analysis Centre.
- FDA Guidance for Industry on Bioanalytical Method Valid
- Bioanalytical Method Validation Guidance for Industry May 2018 - FDA.
- Advances in Sample Preparation: Removing Phospholipids
- Stable Labeled Isotopes as Internal Standards: A Critical Review - Crimson Publishers.
- How can I identify Ion Suppression in Biological Sample Analysis? | Providion Group.
- Stable Isotope Labeled Internal Standards: Selection and Proper Use.
- Selective Depletion of Phospholipids in Bioanalysis using HybridSPE-PPT Technology | Chrom
- The impact of phospholipids and phospholipid removal on bioanalytical method performance - PubMed.
- Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis | LCGC Intern
- Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed.
- Providing a Universal, One-step Alternative to Liquid-Liquid Extraction in Bioanalysis.
- Guideline on bioanalytical method valid
- ICH M10 on bioanalytical method validation - Scientific guideline - EMA - European Union.
- Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There.
- The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evalu
- Unexpected observation of ion suppression in a liquid chromatography/atmospheric pressure chemical ionization mass spectrometric bioanalytical method - PubMed.
- How Important Is The Matrix Effect in Analyzing Bioprocess Samples?
- Automated Sample Preparation by Protein Precipitation for High Throughput Bioanalysis | CliniChrom.
- Bioanalytical Method Valid
- Supported liquid extraction versus liquid–liquid extraction for sample preparation in LC–MS/MS-based bioanalysis - Ovid.
- Strategies for the Detection and Elimination of Matrix Effects in Quantit
- Review Article on Matrix Effect in Bioanalytical Method Development - Intern
- The Use of Stable-Isotope-Labeled (SIL)
- Solid-phase extraction: a principal option for peptide bioanalytical sample prepar
- SPE Method Development for Pharmaceutical Bioanalysis - Sigma-Aldrich.
- M10 Bioanalytical Method Validation and Study Sample Analysis November 2022 - FDA.
- Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Prepar
- Ion Suppression: A Major Concern in Mass Spectrometry - LCGC Intern
- Bioanalytical Method Valid
- Application of protein precipitation methods for bioanalysis.
- Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis - Nov 24 2016 - Chrom
- How Solid-Phase Extraction Affects Challenges in Bioanalysis | American Labor
- Bioanalytical method valid
- Technical Tip: Protein Precipit
- Protein Precipitation Methods for Proteomics - Bio-Synthesis.
- Application of salt-assisted liquid-liquid extraction in bioanalytical methods - EUCHEMBIOJ Reviews.
- Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC - NIH.
Sources
- 1. chemwhat.com [chemwhat.com]
- 2. hmdb.ca [hmdb.ca]
- 3. (+-)-3-(4-Hydroxyphenyl)lactic acid | C9H10O4 | CID 9378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Hydroxyphenyllactic Acid | Rupa Health [rupahealth.com]
- 6. researchgate.net [researchgate.net]
- 7. 4-Hydroxyphenyllactate, TBDMS | C27H52O4Si3 | CID 553988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ConcePTION [imi-conception.eu]
- 9. Method development and validation for analysis of phenylalanine, 4‐hydroxyphenyllactic acid and 4‐hydroxyphenylpyruvic acid in serum and urine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tmiclinode.com [tmiclinode.com]
- 12. iroatech.com [iroatech.com]
- 13. Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Urinary D-4-hydroxyphenyllactate, D-phenyllactate and D-2-hydroxyisocaproate, abnormalities of bacterial origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. roswellpark.org [roswellpark.org]
- 16. This compound | 51095-47-7 [m.chemicalbook.com]
Technical Support Center: Chiral Synthesis of Methyl 4-hydroxyphenyllactate
Welcome to the technical support center for the chiral synthesis of Methyl 4-hydroxyphenyllactate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chiral building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to support your experimental success.
Introduction to the Challenges
The stereoselective synthesis of this compound, a key intermediate in the synthesis of various pharmaceuticals, presents several challenges. The primary hurdles are achieving high enantioselectivity, ensuring good chemical yield, and developing robust purification methods. This guide will address these challenges through two main synthetic strategies: asymmetric hydrogenation and biocatalytic reduction.
Part 1: Troubleshooting Guide
This section is designed to help you troubleshoot common problems you may encounter during the synthesis of this compound.
Issue 1: Low Enantiomeric Excess (ee%) in Asymmetric Hydrogenation
Low enantioselectivity is the most frequent challenge in the asymmetric hydrogenation of the precursor, methyl 4-hydroxyphenylpyruvate.
Q1: My ee% is consistently low. Where should I start troubleshooting?
A1: The first and most critical step is to validate your analytical method.[1] An unoptimized chiral High-Performance Liquid Chromatography (HPLC) method can give misleading results.
-
Action: Prepare a racemic sample of this compound.
-
Test: Analyze the racemic sample using your chiral HPLC method.
-
Expected Outcome: You should observe two baseline-separated peaks with a 50:50 area ratio.
-
Troubleshooting: If the peaks are not well-resolved, your analytical method requires optimization before you can reliably assess the ee% of your reaction.[1]
Q2: I've confirmed my analytical method is accurate, but the ee% from my reaction is still low. What's the next step?
A2: The issue likely lies with your catalyst system or reaction conditions. The choice of chiral ligand is paramount. For the asymmetric hydrogenation of β-keto esters, Ruthenium-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) catalysts are a common and effective choice.[1][2][3]
-
Suboptimal Catalyst-Substrate Match: The chiral pocket created by the catalyst must effectively differentiate between the two prochiral faces of the ketone. Not all BINAP derivatives are equally effective for all substrates.
-
Recommendation: Screen a variety of BINAP-based ligands. Consider ligands with different electronic and steric properties on the phosphine groups. For instance, 4,4'-disubstituted BINAP ligands can create a more defined chiral pocket, potentially enhancing enantioselectivity.[4]
-
-
Catalyst Integrity: Ru-BINAP catalysts can be sensitive to air and moisture.
-
Recommendation: Ensure your catalyst is stored under an inert atmosphere. If preparing the catalyst in situ, ensure all reagents and solvents are anhydrous and the reaction is performed under a blanket of argon or nitrogen.
-
-
Incorrect Reaction Temperature: Lower temperatures often favor higher enantioselectivity by increasing the energy difference between the diastereomeric transition states.
-
Recommendation: Systematically lower the reaction temperature. Be aware that this may decrease the reaction rate.
-
Q3: Could impurities be affecting my enantioselectivity?
A3: Absolutely. Impurities in your starting material (methyl 4-hydroxyphenylpyruvate) or solvent can act as catalyst poisons.
-
Catalyst Poisoning: Sulfur and other functional groups can irreversibly bind to the ruthenium center, deactivating the catalyst. This can lead to a non-selective background reaction catalyzed by achiral species, thus lowering the overall ee%.
-
Recommendation: Ensure the purity of your starting materials and use high-purity, anhydrous solvents.
Issue 2: Poor Yield in the Synthesis
A low yield of the desired this compound can be due to incomplete conversion or the formation of side products.
Q1: My reaction is not going to completion, even after an extended time. What are the likely causes?
A1: Incomplete conversion can be due to catalyst deactivation or suboptimal reaction conditions.
-
Catalyst Deactivation: As mentioned, impurities can poison the catalyst. Additionally, at higher temperatures, some catalysts may degrade over time.
-
Recommendation: Ensure pure reagents and solvents. If high temperatures are necessary, consider a more thermally stable catalyst or a continuous flow setup to minimize catalyst exposure time.
-
-
Insufficient Hydrogen Pressure (for asymmetric hydrogenation): The hydrogenation reaction requires an adequate supply of hydrogen.
-
Recommendation: Ensure your reaction vessel is properly sealed and pressurized. For laboratory-scale reactions, pressures can range from atmospheric to 100 atm.[1] Higher pressures often lead to faster reaction rates.
-
Q2: I'm observing significant side product formation. What are the common side products and how can I avoid them?
A2: While specific side product analysis for this exact reaction is not extensively reported in readily available literature, common side reactions in similar hydrogenations of aromatic ketoesters include:
-
Reduction of the Aromatic Ring: Under harsh conditions (high pressure and temperature), the phenyl ring can be hydrogenated.
-
Recommendation: Use milder reaction conditions. The Noyori asymmetric hydrogenation is known for its high chemoselectivity, often leaving aromatic rings intact.[1]
-
-
Dehalogenation (if applicable): If your substrate has halogen substituents, these can sometimes be removed under hydrogenation conditions.
-
Transesterification: If using an alcohol as a solvent that is different from the ester group (i.e., not methanol), transesterification can occur.
-
Recommendation: Use a non-protic solvent or methanol as the solvent.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is a reliable starting point for the asymmetric hydrogenation of methyl 4-hydroxyphenylpyruvate?
A1: A well-established method for the asymmetric hydrogenation of β-keto esters is the use of a Ru-BINAP catalyst. A general protocol to adapt would be:
Experimental Protocol: Asymmetric Hydrogenation
-
To a dried reaction vessel under an inert atmosphere, add the Ru(II)-BINAP catalyst (e.g., RuCl₂n) at a substrate-to-catalyst ratio (S/C) of 100:1 to 1000:1.
-
Add anhydrous, degassed methanol as the solvent.
-
Add the substrate, methyl 4-hydroxyphenylpyruvate.
-
Pressurize the vessel with hydrogen gas (e.g., 4-100 atm).[1]
-
Stir the reaction at a controlled temperature (e.g., 25-80 °C) until complete conversion is observed by TLC or HPLC.
-
Carefully vent the hydrogen and work up the reaction mixture.
Q2: Are there alternative, "greener" methods for this synthesis?
A2: Yes, biocatalysis using ketoreductases (KREDs) is an excellent and environmentally friendly alternative.[5][6][7] These enzymes can reduce ketones with very high enantioselectivity.
-
Advantages of KREDs:
-
High enantioselectivity (often >99% ee).
-
Mild reaction conditions (room temperature, atmospheric pressure, aqueous media).
-
High chemoselectivity.
-
-
Considerations:
-
A specific KRED that is active and selective for methyl 4-hydroxyphenylpyruvate needs to be identified, often through screening of a KRED library.
-
A cofactor regeneration system (e.g., using glucose and glucose dehydrogenase) is required for the NADPH or NADH dependent enzymes.[8]
-
Q3: How do I determine the enantiomeric excess (ee%) of my product?
A3: The most common method is chiral High-Performance Liquid Chromatography (HPLC).
Chiral HPLC Method Development - A General Workflow
-
Column Selection: Polysaccharide-based chiral stationary phases (CSPs) are a good starting point (e.g., Chiralpak® or Chiralcel® series).[9]
-
Mobile Phase Screening:
-
Normal Phase: Hexane/Isopropanol or Hexane/Ethanol mixtures are common.
-
Reversed Phase: Acetonitrile/Water or Methanol/Water with a buffer.
-
-
Optimization: Adjust the ratio of the mobile phase components to achieve baseline separation. The addition of a small amount of an acid (e.g., trifluoroacetic acid) or a base (e.g., diethylamine) can sometimes improve peak shape and resolution.[9]
-
Detection: UV detection is suitable for this compound due to the presence of the phenyl ring.
A reported UPLC-MS/MS method for the analysis of 4-hydroxyphenyllactic acid used a C18 column with a gradient of water and acetonitrile containing 0.2% acetic acid, which could be a good starting point for developing a chiral separation method.[3]
Q4: What is a reliable method for purifying the chiral this compound?
A4: After the reaction, the crude product will contain the catalyst, any remaining starting material, and side products.
Purification Workflow
-
Catalyst Removal: The ruthenium catalyst can often be removed by passing the reaction mixture through a short plug of silica gel.
-
Solvent Removal: The solvent can be removed under reduced pressure.
-
Chromatography:
Part 3: Data Presentation and Visualizations
Table 1: Comparison of Synthetic Strategies
| Feature | Asymmetric Hydrogenation (Ru-BINAP) | Biocatalytic Reduction (Ketoreductase) |
| Catalyst | Ru(II) complex with a chiral phosphine ligand | Enzyme (Ketoreductase) |
| Typical ee% | Good to excellent (90-99%) | Often excellent (>99%) |
| Reaction Conditions | Anhydrous, inert atmosphere, often elevated pressure and temperature | Aqueous, ambient temperature and pressure |
| Cofactors | None | NAD(P)H (requires regeneration) |
| Substrate Scope | Broad | Can be narrow, requires screening |
| Environmental Impact | Use of heavy metals and organic solvents | Generally considered "greener" |
Diagrams
Caption: Workflow for Asymmetric Hydrogenation.
Caption: Workflow for Biocatalytic Reduction.
Caption: Troubleshooting Logic for Low Enantioselectivity.
References
- Myers, A. G. The Noyori Asymmetric Hydrogenation Reaction. Harvard University. [Link]
- Sobolev, P. D., Burnakova, N. A., Beloborodova, N. V., Revelsky, A. I., & Pautova, A. K. (2023). Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method. Metabolites, 13(11), 1128. [Link]
- RSC Publishing. (n.d.). Asymmetric reductions catalysed by chiral shift reagents.
- Moore, J. C., & Pollard, D. J. (2017). Engineering ketoreductases for the enantioselective synthesis of chiral alcohols.
- Moore, J. C., & Pollard, D. J. (2017). Engineering ketoreductases for the enantioselective synthesis of chiral alcohols.
- RSC Publishing. (n.d.). Conjugated microporous polymers with chiral BINAP ligand built-in as efficient catalysts for asymmetric hydrogenation.
- Wu, J., Chen, H., & Zhou, Z. (2004). 4,4'-Disubstituted BINAPs for highly enantioselective Ru-catalyzed asymmetric hydrogenation of ketones. Organic Letters, 6(17), 2937-2940. [Link]
- YMC America. (n.d.).
- ResearchGate. (2014). (PDF)
- Li, G., & Wang, J. (2022). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Frontiers in Bioengineering and Biotechnology, 10, 919307. [Link]
- Sharma, M., & Suresh, S. (2018). A strategy to identify a ketoreductase that preferentially synthesizes pharmaceutically relevant (S)-alcohols using whole-cell biotransformation. PloS one, 13(12), e0207409. [Link]
- Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Pharmaceutical Intermediates. In Biocatalysis in the Pharmaceutical and Biotechnology Industries (pp. 239-291). CRC Press. [Link]
- Patel, R. N. (2011). Biocatalytic synthesis of chiral alcohols and amino acids for development of pharmaceuticals. Enzyme and microbial technology, 48(1), 6-22. [Link]
- Human Metabolome Database. (n.d.). Showing metabocard for Hydroxyphenyllactic acid (HMDB0000755). [Link]
- Rupa Health. (n.d.). 4-Hydroxyphenyllactic Acid. [Link]
- ChemWhat. (n.d.).
- ResearchGate. (n.d.). Biosynthesis of L-tyrosine derivatives. 4HPLA, 4-hydroxyphenyllactic acid. [Link]
- Satinder, A. (2010). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 28(1), 46-58. [Link]
- Human Metabolome Database. (n.d.). Showing metabocard for (R+)-3-(4-hydroxyphenyl)
- ResearchGate. (n.d.).
- Fernandes, C., Tiritan, M. E., & Pinto, M. M. (2020). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. Molecules (Basel, Switzerland), 25(8), 1903. [Link]
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Conjugated microporous polymers with chiral BINAP ligand built-in as efficient catalysts for asymmetric hydrogenation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. Ruthenium Bis-Sulfonate Complexes: Synthesis and Application in Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4,4'-Disubstituted BINAPs for highly enantioselective Ru-catalyzed asymmetric hydrogenation of ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. | Semantic Scholar [semanticscholar.org]
- 6. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Frontiers | Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals [frontiersin.org]
- 8. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. ymcamerica.com [ymcamerica.com]
- 11. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to Preserving the Integrity of Methyl 4-hydroxyphenyllactate During Sample Preparation
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Methyl 4-hydroxyphenyllactate. This molecule, a key metabolite of tyrosine, presents unique stability challenges during sample handling and preparation.[1][2] Its dual-functionality, featuring a chemically sensitive phenolic group and an ester linkage, makes it susceptible to degradation, which can compromise the accuracy and reproducibility of experimental results.
This guide provides in-depth, field-proven insights in a troubleshooting and FAQ format. Our goal is to explain the causality behind these degradation pathways and to equip you with robust, self-validating protocols to ensure the integrity of your analyte from collection to analysis.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the stability of this compound.
Q1: What are the primary chemical reasons for the degradation of this compound?
A1: The degradation of this compound is primarily driven by two structural features:
-
Oxidation of the Phenolic Ring: The 4-hydroxy group on the phenyl ring is highly susceptible to oxidation. This process is accelerated by exposure to oxygen, light, elevated temperatures, metal ions, and, most significantly, alkaline (high pH) conditions.[3][4][5][6][7] Oxidation leads to the formation of highly colored quinone-type products, which are common degradation products for many phenolic compounds.[8]
-
Hydrolysis of the Ester Linkage: The methyl ester group is vulnerable to hydrolysis, particularly base-catalyzed hydrolysis (saponification) at high pH.[9] This reaction cleaves the ester bond, resulting in the formation of 4-hydroxyphenyllactic acid and methanol. While acid-catalyzed hydrolysis can also occur, it is generally much slower under typical analytical conditions.
Q2: What are the common visual or analytical signs that my sample has degraded?
A2: Degradation can manifest in several ways:
-
Visual Discoloration: A primary indicator of phenolic oxidation is a change in sample color. Solutions may turn pink, tan, green, or brown upon exposure to air or light.[10] This is a direct result of the formation of conjugated quinone structures.
-
Chromatographic Profile Changes: When analyzed (e.g., by HPLC), degradation is evident as a decrease in the peak area of the parent analyte, the appearance of new, unexpected peaks (representing degradation products), and potentially a distorted or tailing peak shape for the remaining analyte.[11]
Q3: How critical is pH control during sample preparation and storage?
A3: pH control is arguably the single most critical factor for stabilizing this compound. Alkaline conditions (pH > 7) are extremely detrimental as they simultaneously promote both the deprotonation of the phenolic hydroxyl group (making it far more susceptible to oxidation) and the hydrolysis of the ester linkage.[3][4][5][6][7][9] Therefore, maintaining a slightly acidic environment (typically pH 3-6) is essential throughout the entire workflow.
Q4: What are the ideal storage conditions for both raw samples and prepared standards?
A4: To maximize stability, samples and standards should be stored under the following conditions:
-
Temperature: Frozen at -20°C for short-term storage or -80°C for long-term storage.[12][13]
-
Light: Protected from light using amber glass vials or by storing them in the dark.
-
Atmosphere: For maximum protection, especially for long-term storage of standards, purging the vial headspace with an inert gas (e.g., nitrogen or argon) can prevent oxidation.[14]
-
pH: Ensure the sample matrix or storage solvent is buffered or acidified to a pH below 7.
Part 2: Troubleshooting Guide: From Symptom to Solution
This section provides a systematic approach to diagnosing and resolving specific issues encountered during your experiments.
| Symptom | Potential Cause(s) | Scientific Rationale & Recommended Solutions |
| Sample Discoloration (Pink, Yellow, Brown) | Oxidation of the Phenol Group | Rationale: At neutral or alkaline pH, the phenolic proton is abstracted, forming a phenoxide ion. This ion is highly electron-rich and reacts readily with oxygen to form semiquinone radicals and ultimately colored quinone products. This process is often catalyzed by trace metal ions (e.g., Fe³⁺, Cu²⁺).[8][15] Solutions: 1. pH Control: Immediately acidify samples upon collection or thawing. Add a small volume of a concentrated acid (e.g., formic acid, acetic acid) to bring the sample pH into the 3-6 range.[16] 2. Use Antioxidants: Add an antioxidant to the sample or extraction solvent. Ascorbic acid (Vitamin C) or Butylated Hydroxytoluene (BHT) are effective radical scavengers that preferentially oxidize, thereby protecting the analyte.[14][17] A typical starting concentration is 0.1% (w/v). 3. Use Chelating Agents: If metal-ion catalysis is suspected, add a chelating agent like Ethylenediaminetetraacetic acid (EDTA) to your buffers or solvents to sequester metal ions.[14] 4. Minimize Oxygen Exposure: Work quickly and keep vials capped. For ultimate protection, process samples in an inert atmosphere (e.g., a glove box) or sparge solvents with nitrogen gas. |
| Loss of Analyte Peak Area & Appearance of New Peaks | 1. Oxidative Degradation 2. Ester Hydrolysis | Rationale (Oxidation): As described above, oxidation converts the parent analyte into different chemical species, which will either not be detected or will appear as new peaks in the chromatogram. Rationale (Hydrolysis): Base-catalyzed hydrolysis will convert this compound into 4-hydroxyphenyllactic acid. This new compound will have a different retention time in reversed-phase HPLC (typically eluting earlier due to increased polarity), appearing as a new peak and causing a corresponding decrease in the parent analyte peak.[9] Solutions: 1. Implement All Oxidation Prevention Steps: Follow all recommendations listed for preventing discoloration. 2. Strictly Avoid Basic Conditions: Never expose the sample to basic reagents or solutions (pH > 7.5). Ensure all buffers and solvents are neutral or, preferably, acidic. 3. Solvent Choice: When performing liquid-liquid extractions, use water-immiscible organic solvents like ethyl acetate or methyl tert-butyl ether (MTBE).[13] Ensure the aqueous phase is acidified before extraction. 4. Temperature Control: Keep samples on ice or in a cooling rack during the entire preparation process to slow the rates of all chemical degradation reactions. |
| Poor Peak Shape (Tailing) in RP-HPLC | Secondary Silanol Interactions | Rationale: The phenolic hydroxyl group on your analyte is polar and can form strong hydrogen bonds with residual, un-capped silanol groups (Si-OH) on the surface of silica-based stationary phases (like C18).[11] This secondary interaction causes some of the analyte molecules to be retained longer than others, resulting in an asymmetrical, tailing peak. This leads to poor integration and reduced sensitivity.[11] Solutions: 1. Acidify the Mobile Phase: This is the most effective solution. Add 0.1% formic acid or 0.1% acetic acid to your aqueous mobile phase (Solvent A).[11] The acidic conditions ensure the phenolic group remains protonated (non-ionized), which significantly reduces its ability to interact with silanol groups, resulting in sharp, symmetrical peaks. 2. Check Column Health: Severe tailing can also be a sign of a contaminated or degraded column. Ensure you are using a high-quality, well-maintained column. |
Part 3: Key Stability Factors & Recommended Parameters
Use this table as a quick reference for establishing a robust sample preparation environment.
| Parameter | Recommendation | Rationale |
| pH | 3.0 - 6.0 | Prevents both base-catalyzed ester hydrolysis and the formation of the easily oxidized phenoxide ion.[4][5] |
| Temperature | ≤ 4°C during processing; -80°C for long-term storage | Reduces the rate of all chemical reactions, including oxidation and hydrolysis.[12][13] |
| Light Exposure | Minimize; Use amber vials | Light, particularly UV, provides the energy to initiate and propagate radical-based oxidation reactions.[15] |
| Atmosphere | Inert (Nitrogen/Argon) for standards; minimize air exposure for samples | Removes molecular oxygen, a key reactant in the oxidation of the phenol ring.[14] |
| Additives | Antioxidant (e.g., 0.1% Ascorbic Acid) and/or Chelator (e.g., 0.1% EDTA) | Scavenges free radicals and sequesters catalytic metal ions to prevent the initiation of oxidation.[14] |
Part 4: Visualizing Degradation & Prevention Strategies
The following diagrams illustrate the key chemical challenges and the recommended workflow to overcome them.
Diagram 1: Primary Degradation Pathways
Caption: Key degradation routes for this compound.
Diagram 2: Recommended Sample Preparation Workflow
Caption: A robust workflow for preparing biological samples.
Part 5: Protocol - Stabilized Protein Precipitation for Biological Fluids
This protocol is designed for the extraction of this compound from serum or plasma and incorporates the stabilization principles discussed.
Materials:
-
Biological sample (serum, plasma)
-
Precipitation Solvent: HPLC-grade Methanol (or Acetonitrile), pre-chilled to -20°C.
-
Stabilizer Stock Solution: 1% (w/v) Ascorbic Acid in HPLC-grade water.
-
Acidifier: Formic Acid.
-
Microcentrifuge tubes (1.5 mL).
-
Calibrated pipettes.
-
Centrifuge capable of reaching >10,000 x g and 4°C.
-
Amber autosampler vials with caps.
Procedure:
-
Prepare Stabilized Precipitation Solvent: On the day of use, prepare the precipitation solvent. For every 10 mL of cold Methanol, add 100 µL of the 1% Ascorbic Acid stock solution and 10 µL of Formic Acid. Mix well and keep on ice.
-
Sample Aliquoting: Thaw biological samples on ice. Pipette 100 µL of the sample (e.g., serum) into a pre-chilled 1.5 mL microcentrifuge tube.
-
Precipitation and Stabilization: Add 400 µL of the cold, stabilized precipitation solvent (from step 1) to the sample. The 4:1 ratio of organic solvent to aqueous sample is effective for protein removal.
-
Mixing: Immediately cap the tube and vortex vigorously for 30 seconds to ensure complete mixing and efficient protein precipitation.
-
Incubation: Place the tubes in a -20°C freezer for 20 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the tubes at 12,000 x g for 10 minutes at 4°C. This will create a tight pellet of precipitated proteins at the bottom of the tube.
-
Supernatant Collection: Carefully pipette the clear supernatant, avoiding the protein pellet. Transfer the supernatant to a clean, amber autosampler vial.
-
Analysis: Cap the vial and analyze promptly using reversed-phase HPLC with an acidified mobile phase (e.g., 0.1% formic acid in water/acetonitrile). If analysis cannot be performed immediately, store the vials at 4°C in the autosampler for up to 24 hours or transfer to -80°C for longer-term storage.[13]
This self-validating protocol ensures that from the moment the solvent contacts the sample, the analyte is in an acidic, antioxidant-rich, and cold environment, minimizing all major routes of degradation.
References
- Benchchem. (2025). Technical Support Center: HPLC Analysis of Phenolic Compounds. Benchchem.
- Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2108.
- Khoddami, A., Wilkes, M. A., & Roberts, T. H. (2013). Techniques for Analysis of Plant Phenolic Compounds. Molecules, 18(2), 2328–2375.
- Herrero, M., & Ibáñez, E. (2015). Extraction techniques for the determination of phenolic compounds in food. In Comprehensive Analytical Chemistry (Vol. 69, pp. 1-36). Elsevier.
- Li, Y., Fagan, J., & Yu, H. (2023). Green Sample Preparation Techniques and Their Use in the Extraction and Separation Analysis of Phenolic Compounds in Honey. Foods, 12(1), 193.
- Georgantelis, D., Ambrosiadis, I., & Fletouris, D. (2007). Natural Phenolic Compounds for the Control of Oxidation, Bacterial Spoilage, and Foodborne Pathogens in Meat. Journal of Food Protection, 70(10), 2343-2351.
- Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101-2108.
- ChemWhat. (n.d.). This compound CAS#: 51095-47-7.
- ACS Publications. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry.
- Gebregeorgis, A., & Tadesse, T. (2023). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. JScholar Publisher.
- Louthan, R. P. (1982). U.S. Patent No. 4,316,996. Washington, DC: U.S. Patent and Trademark Office.
- SciSpace. (2000). Effect of pH on the Stability of Plant Phenolic Compounds.
- Caro, A., & Prohens, J. (2023). Polyphenols as Antioxidant/Pro-Oxidant Compounds and Donors of Reducing Species: Relationship with Human Antioxidant Metabolism. Molecules, 28(1), 6.
- Iancu, C., Avram, S., & Dehelean, C. (2023). Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. Antioxidants, 12(3), 724.
- Semantic Scholar. (2000). Effect of pH on the stability of plant phenolic compounds.
- Rupa Health. (n.d.). 4-Hydroxyphenyllactic Acid.
- Al-Khafaji, K., et al. (2023). Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method. Metabolites, 13(11), 1128.
- Al-Khafaji, K., et al. (2023). Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method. Metabolites, 13(11), 1128.
- Gregory, A., et al. (2021). Valorization of Lactate Esters and Amides into Value-Added Biobased (Meth)acrylic Polymers. Biomacromolecules, 22(10), 4079-4096.
- Al-Khafaji, K., et al. (2023). Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method. ResearchGate.
- Human Metabolome Database. (2021). Showing metabocard for Hydroxyphenyllactic acid (HMDB0000755).
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- 1. 4-Hydroxyphenyllactic Acid | Rupa Health [rupahealth.com]
- 2. hmdb.ca [hmdb.ca]
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- 4. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Effect of pH on the Stability of Plant Phenolic Compounds (2000) | Mendel Friedman | 808 Citations [scispace.com]
- 7. Effect of pH on the stability of plant phenolic compounds. | Semantic Scholar [semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. US4316996A - Discoloration prevention of phenolic antioxidants - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Techniques for Analysis of Plant Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Natural Phenolic Compounds for the Control of Oxidation, Bacterial Spoilage, and Foodborne Pathogens in Meat - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. jscholaronline.org [jscholaronline.org]
Technical Support Center: Optimization of Liquid-Liquid Extraction (LLE) for Methyl 4-hydroxyphenyllactate
Welcome to the technical support center for the optimization of liquid-liquid extraction (LLE) of Methyl 4-hydroxyphenyllactate (M4HPL). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the extraction of this valuable compound. Our focus is on explaining the causality behind experimental choices to empower you to troubleshoot and optimize your protocols effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions to provide quick and accessible answers for researchers beginning or troubleshooting their M4HPL extractions.
Q1: What are the best starting solvents for the liquid-liquid extraction of this compound?
A1: The choice of solvent is critical and depends on balancing polarity to maximize M4HPL solubility while minimizing impurity co-extraction.[1] For M4HPL, which is a moderately polar compound, good starting choices include:
-
Ethyl Acetate: Offers a good balance of polarity for extracting phenolic compounds and is immiscible with water.[2]
-
Methyl tert-butyl ether (MTBE): A common substitute for diethyl ether with lower volatility and peroxide formation risk.[2]
-
Dichloromethane (DCM): Effective but is denser than water, which will alter your collection procedure from the separatory funnel. It can also be prone to forming emulsions.[3]
Avoid highly polar solvents like methanol or ethanol for the organic phase as they are miscible with water.[4] Conversely, very non-polar solvents like hexane may result in poor recovery of M4HPL.[2]
Q2: My recovery of M4HPL is consistently low. What is the most likely cause?
A2: The most common cause of low recovery for a phenolic compound like M4HPL is incorrect pH of the aqueous phase.[5] M4HPL has both a phenolic hydroxyl group and an alpha-hydroxyl group, but the phenolic group is weakly acidic. To ensure the compound is in its neutral, un-ionized form, which is more soluble in the organic solvent, the pH of the aqueous solution should be acidified.[5] A pH of 2-4 is a good starting point. Extraction from a neutral or basic solution will result in the phenolate anion, which is highly water-soluble and will not partition into the organic phase.
Q3: I'm observing a thick, stable emulsion at the interface between my aqueous and organic layers. How can I resolve this?
A3: Emulsion formation is a frequent issue in LLE, often caused by vigorous shaking or the presence of surfactants or high concentrations of matrix components.[6][7] To break an emulsion, you can try the following techniques:
-
Gentle Swirling: Instead of vigorous shaking, gently swirl or invert the separatory funnel to minimize emulsion formation while still allowing for phase contact.[6]
-
Addition of Brine: Add a saturated sodium chloride (NaCl) solution (brine). This increases the ionic strength of the aqueous layer, which can help force the separation of the two phases.[6][8]
-
Centrifugation: If the volume is manageable, centrifuging the mixture can provide the physical force needed to break the emulsion.[7]
-
Filtration: Passing the mixture through a phase separation filter paper or a glass wool plug can also be effective.[6]
Section 2: Core Principles of M4HPL Extraction
Understanding the physicochemical properties of this compound is fundamental to optimizing its extraction.
Physicochemical Properties of this compound
| Property | Value / Description | Significance for LLE |
| Molecular Formula | C10H12O4[9] | Provides the basic chemical makeup. |
| Structure | Contains a phenolic hydroxyl, an alpha-hydroxyl, and a methyl ester group. | The phenolic group dictates the pH-dependent solubility. The ester and hydroxyl groups contribute to its moderate polarity. |
| pKa (Phenolic OH) | Estimated to be around 10 (similar to tyrosine). | Crucial for pH adjustment. To maintain neutrality, the aqueous phase pH must be well below the pKa. |
| Solubility | Expected to be soluble in polar organic solvents like ethyl acetate, ethers, and alcohols; sparingly soluble in water.[10][11] | Guides the initial choice of extraction solvent. |
The Critical Role of pH
The extraction of M4HPL is governed by the pH of the aqueous solution due to its phenolic hydroxyl group. At a pH below its pKa, the molecule is protonated and neutral, allowing it to be extracted into an organic solvent. At a pH above its pKa, it deprotonates to form the water-soluble phenolate anion, which remains in the aqueous phase.
Caption: Troubleshooting workflow for low M4HPL recovery.
Section 4: Standard Operating Protocols (SOPs)
The following protocols provide a detailed, step-by-step methodology for the extraction and optimization of M4HPL.
SOP 1: Baseline Liquid-Liquid Extraction of M4HPL
-
Sample Preparation: Start with your aqueous sample containing M4HPL. If the sample is solid, dissolve it in a suitable aqueous buffer.
-
Acidification: Using a calibrated pH meter, slowly add 1M HCl dropwise to the aqueous sample until the pH is stable between 3.0 and 3.5.
-
Transfer: Quantitatively transfer the acidified aqueous solution to a separatory funnel of appropriate size.
-
Solvent Addition: Add an equal volume of ethyl acetate to the separatory funnel.
-
Extraction: Stopper the funnel, and while holding the stopper and stopcock firmly, invert the funnel and vent to release pressure. Gently invert the funnel 15-20 times. Avoid vigorous shaking to prevent emulsion formation. [6]6. Phase Separation: Place the funnel back on a ring stand and allow the layers to fully separate. The less dense ethyl acetate layer will be on top.
-
Collection: Drain the lower aqueous layer into a beaker. Then, pour the upper organic layer out through the top of the funnel into a clean Erlenmeyer flask.
-
Repeat Extraction: Return the aqueous layer to the separatory funnel and repeat the extraction (steps 4-7) two more times with fresh portions of ethyl acetate, combining all organic extracts.
-
Washing: Wash the combined organic extracts with one portion of saturated NaCl (brine) solution to remove dissolved water.
-
Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4).
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude M4HPL extract.
SOP 2: Optimization Workflow for M4HPL Extraction
This workflow is designed to systematically optimize the LLE process for maximum yield and purity.
Caption: Experimental workflow for LLE optimization.
Section 5: References
-
Tips for Troubleshooting Liquid–Liquid Extractions - LCGC International.
-
For liquid liquid extraction of phenolic compound from water solution of phenol, which solvent should be best option? | ResearchGate.
-
Tips for Troubleshooting Liquid–Liquid Extraction - K-Jhil.
-
Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review - PMC - NIH.
-
Evaluation of bio-based solvents for phenolic acids extraction from aqueous matrices - Ecoxtract.
-
Application Notes and Protocols for Liquid-Liquid Extraction of Phenolic Compounds - Benchchem.
-
Batch Liquid‐Liquid Extraction of Phenol from Aqueous Solutions - Scilit.
-
Techniques for Emulsion Breaking for Oil in Water Solvent Extractions - AZoM.
-
Liquid-Liquid Extraction Techniques Principles and Optimisation - Element Lab Solutions.
-
How can I improve my liquid-liquid extraction process? - Biotage.
-
Emulsion Breaking Techniques for Oil in Water Solvent Extractions - Spectro Scientific.
-
Problems with extractions - Chemistry Teaching Labs - University of York.
-
Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols | LCGC International.
-
Optimization of liquid–liquid extraction procedures using water and... - ResearchGate.
-
Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components.
-
Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method - PMC - PubMed Central.
-
8.4 - Extraction and Washing Guide - MIT OpenCourseWare.
-
This compound CAS#: 51095-47-7; ChemWhat Code: 49147.
-
3-(4-Hydroxyphenyl)lactate CAS#: 306-23-0 - ChemicalBook.
-
Back extraction of propionic acid from loaded organic phase | Request PDF - ResearchGate.
-
Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method - PubMed.
-
This compound | 51095-47-7 - ChemicalBook.
-
(+-)-3-(4-Hydroxyphenyl)lactic acid | C9H10O4 | CID 9378 - PubChem.
-
4-hydroxyphenyl lactic acid, 306-23-0 - The Good Scents Company.
-
Purification Techniques in Organic Chemistry: A Comprehensive Guide.
-
Isolation and Purification of Organic Compounds Extraction (Expt #2).
-
(PDF) Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method - ResearchGate.
-
Showing metabocard for Hydroxyphenyllactic acid (HMDB0000755) - Human Metabolome Database.
-
4-Hydroxyphenyllactic Acid | Rupa Health.
-
Benzeneacetic acid, 4-hydroxy-, methyl ester | C9H10O3 | CID 518900 - PubChem.
-
Methyl 4-hydroxyphenylacetate | Drug Derivative - MedchemExpress.com.
-
(PDF) Method development and validation for analysis of phenylalanine, 4‐hydroxyphenyllactic acid and 4‐hydroxyphenylpyruvic acid in serum and urine - ResearchGate.
-
An In-depth Technical Guide to the Solubility of Methyl 4-hydroxy-3,5-dimethylbenzoate in Organic Solvents - Benchchem.
-
Extraction technique in organic chemistry - Nadia Korovina - YouTube.
-
4-Hydroxphenyllactic - Organic Acids, Comprehensive, Quantitative - Lab Results explained.
-
Methyl 4-hydroxybenzoate Product Number H5501 Store at Room Temperature Product Description Molecular Formula: C8H8O3 Molecul - Sigma-Aldrich.
-
Showing metabocard for (R+)-3-(4-hydroxyphenyl)lactate (HMDB0303993).
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- 5. chromatographyonline.com [chromatographyonline.com]
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- 8. Chemistry Teaching Labs - Problems with extractions [chemtl.york.ac.uk]
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- 11. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Minimizing Experimental Artifacts in Methyl 4-hydroxyphenyllactate (M-HPLA) Studies
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers working with Methyl 4-hydroxyphenyllactate (M-HPLA). This guide is designed to provide in-depth troubleshooting advice and best practices to ensure the integrity and reproducibility of your experimental results. M-HPLA is a promising bioactive molecule, known for its ability to inhibit cell growth and proliferation[1]. However, as a phenolic ester, its chemical structure presents unique stability challenges that can lead to experimental artifacts. Understanding and controlling for these factors is paramount for generating reliable data.
This document moves beyond standard protocols to explain the causality behind experimental choices, empowering you to design robust, self-validating studies.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and challenges encountered during M-HPLA research.
Q1: My M-HPLA bioactivity is highly variable between experiments, even with the same stock solution. What is the most likely cause?
A: The most probable cause is the chemical instability of M-HPLA, specifically its hydrolysis to the corresponding carboxylic acid, p-hydroxyphenyllactic acid (HPLA). Studies have shown that while M-HPLA is a potent inhibitor of cell growth, HPLA has a very low affinity for the same binding sites and does not inhibit cell growth[1]. This hydrolysis can occur during storage, in aqueous buffers, or within the cell culture medium, leading to a decrease in the concentration of the active compound and thus, variable results. Refer to Sections 2 and 3 for detailed guidance on preventing hydrolysis.
Q2: What is the functional difference between this compound (M-HPLA) and p-hydroxyphenyllactic acid (HPLA)?
A: The key difference lies in their biological activity. M-HPLA is the methyl ester form and has been identified as an endogenous ligand for nuclear type-II binding sites, exhibiting inhibitory effects on cell proliferation[1]. HPLA, the acid form, does not demonstrate this inhibitory activity and interacts with the binding sites with a much lower affinity[1]. Therefore, mistaking one for the other, or failing to account for the conversion of M-HPLA to HPLA, is a critical experimental flaw.
Q3: How should I prepare and store M-HPLA stock solutions to maximize stability?
A: Proper storage is critical. M-HPLA stock solutions should be prepared in a high-quality, anhydrous aprotic solvent such as dimethyl sulfoxide (DMSO). Avoid aqueous or protic alcoholic (e.g., ethanol, methanol) solvents for long-term storage, as they can facilitate hydrolysis. Solutions should be prepared at a high concentration, dispensed into single-use aliquots to avoid freeze-thaw cycles, and stored at -80°C, protected from light[2][3].
Q4: Can I add M-HPLA directly to my cell culture medium from a DMSO stock?
A: Yes, this is the standard method. However, the final concentration of DMSO in the culture medium should be kept low (typically <0.1% v/v) to avoid solvent-induced cytotoxicity. More importantly, be aware that once diluted into the aqueous, near-neutral pH environment of the culture medium, the rate of M-HPLA hydrolysis will increase. For long-term experiments, consider the stability of M-HPLA in your specific medium by running a control experiment where the compound is incubated in the medium without cells and analyzed at different time points.
Q5: I see an unexpected peak in my LC-MS analysis near my M-HPLA peak. What might it be?
A: This is very likely the hydrolysis product, HPLA. M-HPLA (C₁₀H₁₂O₄) and HPLA (C₉H₁₀O₄) have different molecular weights (approx. 196.19 g/mol for M-HPLA vs. 182.17 g/mol for HPLA) and can be readily distinguished by mass spectrometry[1][4]. A well-optimized chromatographic method should also be able to resolve these two compounds based on their differing polarity. The presence of an HPLA peak is a direct indicator that degradation has occurred at some point in your workflow.
Section 2: Troubleshooting Guide: Compound Handling & Stability
Artifacts often originate from the improper handling of M-HPLA before and during the experiment. As a phenolic compound, it is susceptible to degradation[5].
Issue 1: Degradation of M-HPLA Stock Solutions
-
Symptom: A gradual or sudden loss of efficacy from a stock solution that was previously active.
-
Root Cause Analysis: Phenolic esters are susceptible to hydrolysis, which is accelerated by water, pH extremes, and temperature. The phenolic hydroxyl group is also prone to oxidation, especially when exposed to air, light, or trace metal contaminants.
-
Prevention & Mitigation Protocol:
-
Solvent Selection: Use only high-grade, anhydrous DMSO for master stocks.
-
Preparation Environment: Handle the solid compound and prepare solutions in a low-humidity environment. To minimize oxidation, you may briefly purge the vial with an inert gas (argon or nitrogen) before sealing.
-
Aliquotting: Immediately after preparation, divide the stock solution into small, single-use aliquots in tightly sealed vials (e.g., glass ampoules or cryovials with O-rings). This prevents contamination and degradation from repeated freeze-thaw cycles and exposure to atmospheric moisture.
-
Storage Conditions: Store aliquots at -80°C and protect them from all light sources by using amber vials and/or storing them in a light-blocking box[2].
-
Quality Control: Periodically check the integrity of an aliquot from a stored batch using LC-MS to confirm the absence of significant HPLA formation.
-
| Parameter | Recommendation | Rationale |
| Storage Solvent | Anhydrous DMSO | Aprotic; minimizes hydrolysis. |
| Storage Temp. | -80°C | Slows kinetic degradation processes. |
| Light Exposure | Minimize (Use Amber Vials) | Prevents light-induced degradation of the phenolic ring.[2] |
| Freeze/Thaw | Avoid (Use Single-Use Aliquots) | Each cycle introduces risk of water condensation and degradation. |
| pH | N/A (in DMSO) | In aqueous solutions, avoid pH > 7.5 to limit base-catalyzed hydrolysis. |
Issue 2: Artifacts in Cell-Based Assays
-
Symptom: Lower-than-expected biological effect, especially in experiments lasting over 24 hours. High variability in endpoint measurements (e.g., cell viability, reporter assays).
-
Root Cause Analysis: The aqueous, buffered environment of cell culture medium (typically pH 7.2-7.4) is conducive to ester hydrolysis. Furthermore, cells may contain endogenous esterase enzymes that can actively metabolize M-HPLA to inactive HPLA. The compound may also interact with media components[6].
-
Prevention & Mitigation Protocol:
-
Dosing: Prepare working dilutions of M-HPLA from the DMSO stock immediately before adding to the cell culture.
-
Stability Control: Design a "media-only" stability experiment. Add M-HPLA to your cell culture medium at the final experimental concentration and incubate it under the same conditions (37°C, 5% CO₂) but without cells. Collect samples at T=0 and at the end of the experiment (e.g., 24h, 48h) and analyze by LC-MS to quantify the rate of abiotic degradation.
-
Metabolism Control: To assess the contribution of cellular enzymes, compare the amount of HPLA formed in the "media-only" control to that in wells containing cells. A significant increase in HPLA in the presence of cells points to enzymatic hydrolysis.
-
Assay Interference: Be aware that phenolic compounds can interfere with certain viability assays that rely on metabolic reduction, such as the MTT assay[7]. Always run a control where M-HPLA is added to the assay reagents in a cell-free system to check for direct chemical interference. If interference is observed, switch to an orthogonal method, such as a crystal violet assay or a cell counting-based method.
-
The Primary Artifact Pathway
The central challenge in M-HPLA studies is preventing the conversion of the active compound to its inactive form.
Caption: The primary degradation pathways for M-HPLA leading to experimental artifacts.
Section 3: Troubleshooting Guide: Analytical Methods (LC-MS/MS)
Accurate quantification of M-HPLA and its potential degradants is essential for interpreting your results.
Issue 1: Poor Separation and Inaccurate Quantification
-
Symptom: Co-elution of M-HPLA and HPLA; broad or tailing peaks; poor signal-to-noise.
-
Root Cause Analysis: Sub-optimal chromatographic conditions or matrix effects from complex biological samples (e.g., serum, cell lysate) that suppress ionization.
-
Prevention & Mitigation Protocol:
-
Sample Preparation: For serum or plasma, protein precipitation with cold methanol has proven effective and superior to liquid-liquid extraction for HPLA, showing good recovery and minimal matrix effects[8][9][10]. This method is highly recommended for M-HPLA as well. Process samples on ice and analyze them promptly.
-
Chromatography: Use a high-efficiency reversed-phase column (e.g., C18) with a gradient elution. A typical mobile phase would consist of water with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent like acetonitrile or methanol[8][11]. The acid helps to suppress the ionization of the HPLA carboxylic acid group, leading to better peak shape.
-
Internal Standards: The use of a stable isotope-labeled internal standard is the gold standard for correcting for matrix effects and variability in sample processing. If a labeled M-HPLA is unavailable, a structurally similar compound that is not present in the sample can be used.
-
| Parameter | Analyte | Expected [M-H]⁻ m/z | Expected [M+H]⁺ m/z | Notes |
| Parent Compound | M-HPLA | 195.06 | 197.08 | Negative mode is often preferred for phenolic acids. |
| Hydrolysis Product | HPLA | 181.05 | 183.06 | Key diagnostic ion for degradation.[8][9] |
| Common Adducts | M-HPLA | 241.05 ([M+HCOOH-H]⁻) | 219.06 ([M+Na]⁺) | Adduct formation depends on mobile phase additives. |
Note: Exact m/z values should be calculated based on the precise atomic masses. The values above are nominal.
Issue 2: In-Source Decay or Fragmentation
-
Symptom: Abnormally low signal for the M-HPLA parent ion but a strong signal for a fragment ion corresponding to HPLA or other sub-structures.
-
Root Cause Analysis: The settings of the mass spectrometer's ion source (e.g., temperature, voltages) can be too harsh, causing the molecule to fragment before it is analyzed by the mass filter. The ester bond in M-HPLA is relatively labile.
-
Prevention & Mitigation Protocol:
-
Optimize Source Temperature: High temperatures in the ESI source can induce thermal degradation. Systematically lower the gas temperature and observe the effect on the parent ion signal relative to fragment signals.
-
Tune Ion Optics: Reduce the declustering potential (or equivalent voltage) to minimize in-source collision-induced dissociation. Tune these parameters by infusing a pure standard of M-HPLA.
-
Confirm Fragmentation: Use tandem MS (MS/MS) to confirm the identity of both M-HPLA and HPLA. The fragmentation pattern of HPLA is well-documented and can serve as a reference[8][9]. For M-HPLA, a characteristic loss would be methanol (CH₃OH) from the parent ion.
-
Section 4: A Self-Validating Experimental Workflow
To ensure trustworthiness, your experimental design must include controls that actively monitor for the artifacts described above. This creates a self-validating system where you can be confident in your final data.
Caption: A self-validating workflow incorporating essential controls for M-HPLA experiments.
References
- Standard Operating Procedure. (n.d.). Yale Environmental Health & Safety.
- Is Phenolic Resin Toxic? Safe Lab Material Guide. (2024). Blackland Manufacturing.
- Lindroth, R. L., & Pajutee, M. S. (1987). Chemical analysis of phenolic glycosides: art, facts, and artifacts. Oecologia, 74(1), 144–148.
- Phenol Fact Sheet. (n.d.). UC Berkeley Environment, Health & Safety.
- Naczk, M., & Shahidi, F. (2004). Techniques for Analysis of Plant Phenolic Compounds. ResearchGate.
- Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide.
- Sobolev, P. D., Burnakova, N. A., Beloborodova, N. V., Revelsky, A. I., & Pautova, A. K. (2023). Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method. Metabolites, 13(11), 1128.
- 4-Hydroxyphenyllactic Acid. (n.d.). Rupa Health.
- Markaverich, B. M., Gregory, R. R., Alejandro, M. A., Clark, J. H., Johnson, G. A., & Middleditch, B. S. (1988). Methyl p-hydroxyphenyllactate. An inhibitor of cell growth and proliferation and an endogenous ligand for nuclear type-II binding sites. The Journal of Biological Chemistry, 263(15), 7203–7210.
- Wen, L., Zhang, Z., Sun, D., & Chen, J. (2021). Extraction and characterization of phenolic compounds and their potential antioxidant activities. Critical Reviews in Food Science and Nutrition, 61(18), 3045-3066.
- Effect of temperature and pH, and temperature and pH stability on MpBgl3 activity. (n.d.). ResearchGate.
- Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts.
- Davison, A. S., Gissen, P., & Hughes, A. T. (2022). Method development and validation for analysis of phenylalanine, 4‐hydroxyphenyllactic acid and 4‐hydroxyphenylpyruvic acid in serum and urine. Journal of Inherited Metabolic Disease, 45(4), 695-703.
- Sobolev, P. D., Burnakova, N. A., Beloborodova, N. V., Revelsky, A. I., & Pautova, A. K. (2023). Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method. ResearchGate.
- Sobolev, P. D., Burnakova, N. A., Beloborodova, N. V., Revelsky, A. I., & Pautova, A. K. (2023). Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method. Metabolites, 13(11), 1128.
- Pears, C. J., et al. (2021). Comprehensive Biotransformation Analysis of Phenylalanine-Tyrosine Metabolism Reveals Alternative Routes of Metabolite Clearance in Nitisinone-Treated Alkaptonuria. Metabolites, 11(10), 682.
- Pereira, C., et al. (2007). Experimental design for extraction and quantification of phenolic compounds and organic acids in white "Vinho Verde" grapes. Analytica Chimica Acta, 584(2), 294-301.
- Davison, A. S., Gissen, P., & Hughes, A. T. (2022). Method development and validation for analysis of phenylalanine, 4‐hydroxyphenyllactic acid and 4‐hydroxyphenylpyruvic acid in serum and urine. ResearchGate.
- Khoddami, A., Wilkes, M. A., & Roberts, T. H. (2013). Techniques for Analysis of Plant Phenolic Compounds. Molecules, 18(2), 2328-2375.
- Science Ready. (2022, October 24). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry [Video]. YouTube.
- (+-)-3-(4-Hydroxyphenyl)lactic acid. (n.d.). PubChem.
- (R+)-3-(4-hydroxyphenyl)lactate (HMDB0303993). (n.d.). Human Metabolome Database.
- 4-Hydroxyphenyllactic - Organic Acids Test (OAT). (n.d.). HealthMatters.io.
- Hydroxyphenyllactic acid (HMDB0000755). (n.d.). Human Metabolome Database.
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- Monteiro, P., et al. (2012). Particle-induced artifacts in the MTT and LDH viability assays. Toxicology in Vitro, 26(8), 1354-1361.
- PCR Troubleshooting Guide & Solutions. (n.d.). Boster Biological Technology.
- Optimal pH (a), optimal temperature (b), pH stability (c) and... (n.d.). ResearchGate.
- Cells and method of cell culture. (2022). Google Patents.
- Kamarajan, P., et al. (2020). Metabolomics Profiling of Cell Culture Media Leading to the Identification of Riboflavin Photosensitized Degradation of Tryptophan Causing Slow Growth in Cell Culture. Biotechnology Progress, 36(5), e3023.
- Optimizing CHO Cell Cultures via Metabolite Analysis. (n.d.). Mabion.
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Optimizing Bioassay Conditions for Methyl 4-hydroxyphenyllactate: A Technical Support Guide
This technical support center is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on optimizing bioassay conditions for Methyl 4-hydroxyphenyllactate (M4HPL). This guide offers troubleshooting solutions and frequently asked questions (FAQs) to address specific experimental challenges, ensuring the generation of robust and reproducible data.
Introduction to this compound (M4HPL)
This compound (M4HPL) is a phenolic compound that has garnered scientific interest for its biological activities. Notably, it has been identified as an inhibitor of cell growth and proliferation and as a high-affinity endogenous ligand for nuclear type-II estrogen binding sites.[1] Understanding its mechanism of action and accurately quantifying its effects in various biological systems necessitates well-optimized and rigorously controlled bioassays.
This guide will focus on two primary bioassay types relevant to the study of M4HPL: cell proliferation assays, with a focus on the MCF-7 breast cancer cell line, and receptor binding assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary biological activity of M4HPL?
A1: M4HPL has been shown to inhibit the growth of MCF-7 human breast cancer cells in vitro.[1] It is also recognized as a high-affinity ligand for nuclear type-II estrogen binding sites, which are distinct from the classical estrogen receptor (ER).[1]
Q2: What is a suitable starting concentration range for M4HPL in a cell-based assay?
A2: Based on its activity in MCF-7 cells, a starting concentration range of 1 µM to 100 µM is recommended for initial screening. A dose-response curve should be generated to determine the optimal concentration for your specific experimental conditions.
Q3: What solvent should I use to dissolve M4HPL?
A3: M4HPL, like many phenolic compounds, is soluble in organic solvents such as dimethyl sulfoxide (DMSO). It is crucial to prepare a concentrated stock solution in DMSO and then dilute it in the cell culture medium to the final desired concentration. The final concentration of DMSO in the assay should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[2]
Q4: How stable is M4HPL in cell culture medium?
A4: The stability of phenolic compounds in cell culture media can be influenced by factors such as pH, temperature, and the presence of other components. While specific stability data for M4HPL in various media is not extensively documented, it is known that the ester functional group in similar phenolic esters can be susceptible to hydrolysis.[3][4] It is advisable to prepare fresh working solutions of M4HPL for each experiment.
Section 1: Cell Proliferation Assays (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.[5] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.
Detailed Protocol: MTT Assay for M4HPL-treated MCF-7 Cells
-
Cell Seeding:
-
Culture MCF-7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/ml penicillin, and 100 µg/ml streptomycin at 37°C in a humidified atmosphere with 5% CO2.[6]
-
Harvest cells in the logarithmic growth phase and seed them into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.[7]
-
Incubate the plate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of M4HPL in DMSO.
-
Serially dilute the M4HPL stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of M4HPL. Include a vehicle control (medium with the same concentration of DMSO) and a negative control (medium only).
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Gently swirl the plate to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.[8]
-
Troubleshooting Guide: MTT Assay
| Problem | Potential Cause(s) | Troubleshooting Solution(s) |
| High Background Absorbance | Microbial contamination of the medium.[8] Phenol red in the medium can interfere with readings.[2] | Visually inspect plates for contamination. Use a phenol red-free medium for the MTT assay.[2] |
| Low Absorbance Readings | Low cell density.[2] Insufficient incubation time with MTT.[2] M4HPL precipitation at high concentrations. | Optimize cell seeding density with a titration experiment.[2] Increase the MTT incubation time (up to 4 hours is typical).[2] Check the solubility of M4HPL in the culture medium and ensure it is fully dissolved. |
| High Variability between Replicates ("Edge Effect") | Evaporation and temperature fluctuations in the outer wells of the plate.[2] | Fill the perimeter wells with sterile PBS or medium without cells and do not use them for experimental data.[2] |
| Inconsistent Results Between Experiments | Variation in cell health or passage number. Inconsistent incubation times. | Use cells from a consistent passage number and in the logarithmic growth phase.[2] Strictly adhere to the same incubation times for cell seeding, treatment, and MTT addition.[2] |
Section 2: Receptor Binding Assays
M4HPL is a ligand for nuclear type-II estrogen binding sites.[1] A receptor binding assay can be employed to characterize the binding affinity of M4HPL to these sites. Radioligand binding assays are a common method for this purpose.[10]
Conceptual Workflow for a Competitive Radioligand Binding Assay
This workflow provides a general framework. Specific details will depend on the available radioligand and the source of the nuclear type-II binding sites.
Caption: Conceptual workflow for a competitive radioligand binding assay.
Troubleshooting Guide: Receptor Binding Assays
| Problem | Potential Cause(s) | Troubleshooting Solution(s) |
| High Non-specific Binding | The radioligand is binding to components other than the target receptor.[11] The concentration of the radioligand is too high.[10] | Use a lower concentration of the radioligand, ideally at or below its Kd value.[10] Include blocking agents like bovine serum albumin (BSA) in the assay buffer.[10] Optimize washing steps with ice-cold buffer to minimize dissociation of the specific complex.[10] |
| Low Specific Binding Signal | Low receptor density in the preparation. Degradation of the receptor during preparation. | Use a cell line known to express high levels of the target receptor. Include protease inhibitors during the receptor preparation. |
| Poor Reproducibility | Inconsistent sample preparation. Variation in incubation times and temperatures. | Adhere to a standardized protocol for all experimental steps.[12] Ensure precise and consistent timing and temperature control during incubation.[12] |
| Assay Interference from M4HPL | M4HPL, as a phenolic compound, may precipitate proteins at high concentrations or interfere with the assay through redox activity. | Determine the solubility of M4HPL in the assay buffer. Run control experiments to assess the direct effect of M4HPL on the detection system in the absence of the receptor. |
Section 3: Hypothetical Signaling Pathway of M4HPL
While the precise downstream signaling cascade of nuclear type-II estrogen binding sites is not as well-defined as that of the classical estrogen receptor, a hypothetical pathway can be proposed based on the known functions of nuclear receptors and the observed biological effects of M4HPL.
Caption: Hypothetical signaling pathway of M4HPL in MCF-7 cells.
This proposed pathway suggests that upon binding to nuclear type-II estrogen binding sites, M4HPL may recruit or dismiss co-regulatory proteins, leading to the modulation of target gene transcription. This, in turn, could induce cell cycle arrest and/or apoptosis, ultimately resulting in the observed inhibition of cell growth.
References
- BenchChem Technical Support Team. (2025). Troubleshooting Cell Viability Issues in Cytotoxicity Assays. BenchChem.
- ATCC. (n.d.). MTT Cell Proliferation Assay.
- Ahmadian, S., Barar, J., Saei, A. A., Fakhree, M. A. A., & Omidi, Y. (2009). Cellular Toxicity of Nanogenomedicine in MCF-7 Cell Line: MTT assay. Journal of Visualized Experiments, (26), 1191.
- Bio-Techne. (2024). Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results. Bio-Techne.
- R&D Systems. (n.d.).
- Abcam. (n.d.).
- BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting Interference by Polyphenolic Compounds in Biochemical Assays. BenchChem.
- Roche. (n.d.).
- GraphPad. (2026). Nonspecific binding. GraphPad Prism 10 Curve Fitting Guide.
- Kuddus, M., & Rahman, M. T. (2015). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF-7 cell lines study of Marine Yeast. Journal of Applied Pharmaceutical Science, 5(3), 071-075.
- JoVE. (2022, May 23). Cellular Toxicity: Nanogenomedicine In MCF-7 Cell Line: MTT Assay l Protocol Preview [Video]. YouTube.
- Marino, M., Galluzzo, P., & Ascenzi, P. (2006). Estrogen signaling multiple pathways to impact gene transcription. Current genomics, 7(8), 497–501.
- Grossman, A., & Markossian, S. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual.
- Markaverich, B. M., Gregory, R. R., Alejandro, M. A., Clark, J. H., Johnson, G. A., & Middleditch, B. S. (1988). Methyl p-hydroxyphenyllactate. An inhibitor of cell growth and proliferation and an endogenous ligand for nuclear type-II binding sites. The Journal of biological chemistry, 263(15), 7203–7210.
- Weikum, E. R., Liu, X., & Ortlund, E. A. (2018). Signaling by Nuclear Receptors. Perspectives in cell biology, a028716.
- BenchChem Technical Support Team. (2025). troubleshooting radioligand binding assay inconsistencies. BenchChem.
- Surmodics IVD. (n.d.).
- Cell Signaling Technology. (n.d.). Nuclear Receptors. Cell Signaling Technology.
- Gumienna, A., Szwengiel, A., & Czarnecki, Z. (2021). Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils. Biomolecules, 11(2), 314.
- Bourdeau, V., Deschenes, J., Metivier, R., Nagai, Y., Lin, V. C., Gannon, F., White, J. H., & Stunnenberg, H. G. (2004). Genomic targets of nuclear estrogen receptors. Molecular endocrinology (Baltimore, Md.), 18(7), 1543–1556.
- Kanehisa Laboratories. (n.d.).
- ResearchGate. (n.d.). Cell growth inhibition on MCF-7 and MDA-MB-231 cancer cells and MCF-10A... [Image].
- ResearchGate. (n.d.). Inhibition of cell growth in BT474 and MCF-7 cancer cells by the... [Image].
- Boratyński, F., & Staroń, A. (2020). Synthesis of Industrially Useful Phenolic Compounds Esters by Means of Biocatalysts Obtained Along with Waste Fish Oil Utilization.
- Takarada, T., Hikosaka, K., Kudo, Y., Kusamori, K., Katsumi, H., Sakane, T., & Yamamoto, A. (2021). Pharmacological Inhibition of MCT4 Reduces 4-Hydroxytamoxifen Sensitivity by Increasing HIF-1α Protein Expression in ER-Positive MCF-7 Breast Cancer Cells. Biological & pharmaceutical bulletin, 44(9), 1247–1253.
- Zaky, A. A., Pensupa, N., & Lin, C. S. K. (2022). Mini-Review on the Enzymatic Lipophilization of Phenolics Present in Plant Extracts with the Special Emphasis on Anthocyanins. Molecules (Basel, Switzerland), 27(15), 5006.
- Taylor & Francis. (n.d.). MCF-7 – Knowledge and References. Taylor & Francis Online.
- Kato, Y., Yamanouchi, H., Hinata, K., Ohsumi, C., & Hayashi, T. (1994). Involvement of Phenolic Esters in Cell Aggregation of Suspension-Cultured Rice Cells. Plant physiology, 104(1), 147–152.
- ResearchGate. (n.d.). (PDF) Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils.
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"stability of Methyl 4-hydroxyphenyllactate stock solutions"
Technical Support Center: Methyl 4-hydroxyphenyllactate
Guide Objective: This technical resource provides researchers, scientists, and drug development professionals with a comprehensive guide to preparing, storing, and troubleshooting stock solutions of this compound. Our focus is on ensuring the stability and integrity of the compound for reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs) on Stock Solution Stability
This section addresses the most common queries regarding the handling and storage of this compound.
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the most highly recommended solvent for creating primary stock solutions of this compound and related phenolic compounds.[1][2] It offers excellent solvating power for this class of molecules, allowing for high-concentration stocks (e.g., >100 mg/mL).[1][2] For subsequent dilutions into aqueous buffers or cell culture media, ensure the final DMSO concentration is compatible with your experimental system and does not exceed cytotoxic levels (typically <0.5%).
Q2: What are the optimal storage conditions for long-term and short-term stability?
A2: The stability of your stock solution is critically dependent on storage temperature. Based on data from structurally similar compounds, the following conditions are advised:
-
Long-Term Storage (up to 6 months): Store aliquots of the DMSO stock solution at -80°C.[1][2]
-
Short-Term Storage (up to 1 month): For more frequent use, storage at -20°C is acceptable.[1][2]
To mitigate degradation, it is crucial to aliquot the primary stock solution into single-use volumes. This practice minimizes the damaging effects of repeated freeze-thaw cycles.[2]
Q3: My this compound solution has turned slightly yellow/brown. Is it still usable?
A3: A color change often indicates degradation, specifically the oxidation of the phenolic hydroxyl group. Phenols are susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, or trace metal contaminants. While a slight color change may not always correlate with a significant loss of potency, it is a warning sign. It is strongly recommended to verify the concentration and purity of the discolored solution via an analytical method like HPLC-UV before use. For critical experiments, using a freshly prepared, colorless solution is the safest practice.
Q4: How many freeze-thaw cycles can a stock solution tolerate?
A4: While there is no universally defined limit, it is best practice to minimize freeze-thaw cycles as much as possible.[2] Each cycle increases the risk of compound degradation and water condensation into the DMSO stock, which can promote hydrolysis. We strongly recommend aliquoting the stock into volumes appropriate for a single experiment to avoid this issue entirely. If repeated use from a single vial is unavoidable, limit it to no more than 3-5 cycles.
Q5: How can I confirm the stability and concentration of my stock solution after storage?
A5: The most reliable method is to use a quantitative analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and accessible method. By comparing the peak area of your stored sample against a freshly prepared calibration curve, you can accurately determine its concentration and check for the presence of degradation products (visible as new peaks in the chromatogram). LC-MS/MS can also be used for more sensitive and specific quantification.[3][4][5][6]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the handling of this compound solutions.
| Observation / Problem | Potential Cause(s) | Recommended Action & Prevention |
| Precipitate forms in the vial upon thawing. | 1. The concentration exceeds the solubility limit at that temperature. 2. Water may have been introduced into the DMSO stock, reducing solubility. | Action: Gently warm the vial to 37°C and vortex or sonicate to redissolve the compound.[1][2] Prevention: Ensure the stock solution is fully dissolved before initial freezing. Use high-quality, anhydrous DMSO. Always cap vials tightly and allow them to warm to room temperature before opening to prevent water condensation. |
| Inconsistent results between experiments using the same stock. | 1. Degradation of the compound due to improper storage or multiple freeze-thaw cycles. 2. Inaccurate pipetting from a viscous DMSO stock. | Action: Qualify the stock solution's integrity using HPLC. Prepare a fresh stock solution from solid material. Prevention: Aliquot stock into single-use volumes and store at -80°C.[2] Use positive displacement pipettes or reverse pipetting techniques for accurate handling of viscous DMSO solutions. |
| Solution color changes from colorless to yellow or brown. | Oxidation of the phenol group. This can be initiated by exposure to oxygen, light, or trace metals. | Action: Discard the solution or verify its purity via HPLC before use. Prevention: Store stock solutions under an inert gas like nitrogen or argon if possible.[2] Always use amber or foil-wrapped vials to protect from light. Use high-purity solvents to minimize metal contaminants. |
| Loss of biological activity in an assay. | 1. Chemical degradation of the compound (hydrolysis or oxidation). 2. Adsorption of the compound onto plasticware. | Action: Confirm compound integrity with an analytical method. Prevention: Follow strict storage protocols. For working solutions, consider using low-adhesion polypropylene tubes. Prepare working solutions fresh from the stock for each experiment.[1] |
Underlying Scientific Principles & Visualized Pathways
Understanding the chemical structure of this compound is key to appreciating its stability challenges. The molecule contains two primary functional groups susceptible to degradation: a phenolic hydroxyl group and an ester linkage.
Caption: Primary degradation pathways for this compound.
Experimental Protocols
Protocol 1: Preparation of a Primary Stock Solution (100 mM in DMSO)
This protocol describes the preparation of a high-concentration primary stock solution for long-term storage.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO), high purity
-
Calibrated analytical balance
-
Amber glass vial or clear vial wrapped in aluminum foil
-
Low-adhesion polypropylene microcentrifuge tubes (for aliquots)
-
Vortex mixer and/or sonicator
Procedure:
-
Pre-Weigh Vial: Tare a clean, dry amber glass vial on the analytical balance.
-
Weigh Compound: Carefully weigh the desired amount of this compound powder into the tared vial. (e.g., for 1 mL of 100 mM stock, weigh 19.62 mg, as MW=196.19 g/mol ).
-
Add Solvent: Add the calculated volume of anhydrous DMSO to the vial.
-
Dissolution: Cap the vial tightly and vortex thoroughly. If necessary, use a brief sonication or gentle warming (to 37°C) to ensure complete dissolution. [2]Visually inspect the solution against a light source to confirm no solid particles remain.
-
Aliquot for Storage: Dispense the stock solution into single-use, clearly labeled, low-adhesion polypropylene tubes.
-
Storage: Immediately place the aliquots in a labeled box and store them at -80°C for long-term preservation. [2]
Protocol 2: Workflow for Stability Assessment by HPLC-UV
This workflow allows for the quantitative verification of your stock solution's concentration.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
"interference in Methyl 4-hydroxyphenyllactate detection from biological matrices"
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the analysis of Methyl 4-hydroxyphenyllactate (M-4-HPL), the methyl ester of 4-hydroxyphenyllactic acid (4-HPLA). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of detecting and quantifying this metabolite in challenging biological matrices such as plasma, serum, and urine. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the accuracy and reproducibility of your results.
Troubleshooting Guide: Common Issues in M-4-HPL Detection
Encountering issues during bioanalysis is common. This section provides a systematic approach to identifying and resolving the most frequent challenges in this compound analysis.
General Troubleshooting Workflow
Before diving into specific problems, it's crucial to have a logical workflow for troubleshooting. The following diagram illustrates a systematic process to diagnose and resolve analytical issues efficiently.
Caption: A systematic workflow for troubleshooting bioanalytical issues.
Q: Why is my M-4-HPL peak showing significant tailing or poor shape?
A: Poor peak shape for a polar compound like M-4-HPL in reversed-phase chromatography often points to secondary interactions with the stationary phase or issues with the mobile phase.
-
Cause 1: Secondary Silanol Interactions. Residual silanol groups on silica-based C18 columns can interact with polar functional groups on your analyte, causing peak tailing.
-
Solution:
-
Use an End-Capped Column: Ensure your C18 column is properly end-capped to minimize exposed silanols.
-
Modify Mobile Phase pH: Adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase can protonate silanol groups, reducing their interaction with the analyte.[1]
-
Consider a Different Stationary Phase: A phenyl-hexyl column can offer different selectivity for aromatic compounds like M-4-HPL and may provide better peak shape.[2]
-
-
-
Cause 2: Sample Solvent Mismatch. Injecting a sample dissolved in a solvent significantly stronger than the initial mobile phase can cause peak distortion.
-
Solution: Reconstitute your final extract in a solvent that is as close as possible in composition and strength to the initial mobile phase conditions.[3]
-
Q: My signal intensity for M-4-HPL is drastically lower in biological samples compared to pure standards. What's happening?
A: This is a classic sign of matrix effects , specifically ion suppression . Co-eluting endogenous components from the biological matrix (like phospholipids, salts, or urea) can interfere with the ionization of M-4-HPL in the mass spectrometer source, reducing its signal.[4]
-
Solution 1: Improve Sample Cleanup. The most effective way to combat matrix effects is to remove the interfering components before analysis.
-
Protein Precipitation (PPT) is a simple first step, but it may not remove all interfering compounds.[5]
-
Liquid-Liquid Extraction (LLE) can offer better cleanup by partitioning M-4-HPL into an organic solvent, leaving many polar interferences behind.
-
Solid-Phase Extraction (SPE) is often the most effective method for removing phospholipids and other major interferences. A mixed-mode or polymer-based sorbent can provide superior cleanup.[3][4]
-
-
Solution 2: Chromatographic Separation. Optimize your LC method to chromatographically separate M-4-HPL from the region where most matrix components elute (often very early in the run).
-
Solution 3: Sample Dilution. A simple "dilute-and-shoot" approach can be effective for less complex matrices like urine. Diluting the sample reduces the concentration of interfering components, thereby minimizing their suppressive effect.
-
Solution 4: Use a Stable Isotope-Labeled Internal Standard (SIL-IS). A SIL-IS (e.g., M-4-HPL-d3) will co-elute with the analyte and experience the same degree of ion suppression. By calculating the ratio of the analyte to the IS, the variability caused by matrix effects can be accurately compensated for.
Q: My results are inconsistent and not reproducible between runs. What should I check?
A: Lack of reproducibility can stem from variability in sample preparation, instrument drift, or analyte instability.
-
Cause 1: Inconsistent Sample Preparation. Manual extraction procedures can introduce variability.
-
Solution: Automate extraction steps where possible. Ensure precise and consistent volumes are used for all reagents and samples. Use an internal standard added at the very beginning of the sample preparation process to account for analyte loss during extraction.
-
-
Cause 2: Analyte Instability. M-4-HPL, as an ester, can be susceptible to hydrolysis back to 4-HPLA, especially at non-neutral pH or elevated temperatures.
-
Solution: Keep samples and extracts cold (on ice or at 4°C) throughout the preparation process.[6] Avoid prolonged exposure to strong acids or bases. Analyze samples promptly after preparation or store them at -80°C.
-
-
Cause 3: Instrumental Drift. The sensitivity of the mass spectrometer can fluctuate over time.
-
Solution: Use an internal standard to correct for variations in instrument response.[7] Perform regular system suitability tests and calibrations throughout the analytical batch to monitor and correct for any drift.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of interference for M-4-HPL in biological matrices?
A: Interference in M-4-HPL analysis can be broadly categorized:
-
Matrix Effects: These are caused by co-eluting compounds from the sample matrix (e.g., urine, plasma) that affect the ionization efficiency of the analyte.[4] Common culprits include phospholipids from plasma and urea or inorganic salts from urine.[4]
-
Metabolic Interference: Structurally similar compounds or isomers can interfere. For M-4-HPL, this could include isomers of hydroxyphenyllactic acid or other phenolic acid metabolites that may have similar fragmentation patterns or chromatographic retention.[8]
-
Conjugated Metabolites: The parent compound, 4-hydroxyphenyllactic acid (4-HPLA), is often present in biological systems as glucuronide or sulfate conjugates.[9] If the analysis aims to measure total 4-HPLA after derivatization to its methyl ester, these conjugates must first be hydrolyzed. If they are not fully cleaved, they can interfere or lead to an underestimation of the total concentration.
-
Exogenous Contaminants: Phthalates from plasticware, components from collection tubes, or even household chemicals in urine samples can act as adulterants and interfere with the analysis.[10]
Q2: Which sample preparation technique is best for minimizing interference?
A: The "best" technique depends on the matrix, the required sensitivity, and throughput. A comparison is provided below.
| Technique | Pros | Cons | Best For |
| Protein Precipitation (PPT) | Fast, simple, inexpensive. | Limited cleanup; phospholipids and salts remain, leading to significant matrix effects.[5] | High-throughput screening where high precision is not the primary goal. |
| Liquid-Liquid Extraction (LLE) | Better cleanup than PPT; good removal of salts and polar interferences. | More labor-intensive; requires solvent evaporation and reconstitution steps; potential for emulsions.[6] | Cleaner extracts for plasma/serum when SPE is not feasible. |
| Solid-Phase Extraction (SPE) | Excellent cleanup; effectively removes phospholipids and salts; can concentrate the analyte.[3][4] | Higher cost; requires method development to optimize sorbent, wash, and elution steps. | High-sensitivity, quantitative assays requiring robust and reproducible results. |
A recent study on the parent compound 4-HPLA found that while LLE showed unsatisfactory recoveries and matrix effects, a simple protein precipitation with methanol provided excellent recoveries (near 100%) and negligible matrix effects for serum samples.[5][6] This highlights that the optimal method must be empirically validated for your specific matrix and analytical system.
Q3: My goal is to measure total 4-hydroxyphenyllactic acid (free + conjugated). How do I handle the conjugated forms?
A: To measure total 4-HPLA, you must first perform a hydrolysis step to cleave the glucuronide and sulfate conjugates, releasing the free acid. This is typically done enzymatically before the extraction and derivatization (methylation) steps.
-
Enzymatic Hydrolysis: Incubation with a crude enzyme preparation from Helix pomatia, which contains both β-glucuronidase and sulfatase activity, is a common and effective method.[9][11]
-
Key Considerations: The efficiency of hydrolysis depends on pH, temperature, enzyme concentration, and incubation time.[11][12] These parameters must be optimized. For instance, complete hydrolysis of various phenolic conjugates has been achieved after incubation at 37°C for 4 hours with sufficient enzyme activity (≥30 units/μL of urine).[11] It is crucial to validate the completion of the hydrolysis reaction.
Q4: What are typical LC-MS/MS parameters for the analysis of M-4-HPL or its parent compound?
A: While the methyl ester (M-4-HPL) is less commonly reported, methods for the parent acid (4-HPLA) are well-documented and can be adapted. Analysis is typically performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
The parent compound, 4-hydroxyphenyllactic acid, is typically analyzed in negative ion mode.[6]
Example LC-MS/MS Parameters for 4-Hydroxyphenyllactic Acid (4-HPLA)
| Parameter | Value / Setting | Reference |
|---|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Negative | [6] |
| Precursor Ion (Q1) | 181.0 m/z ([M-H]⁻) | [6] |
| Product Ion (Q3) | 135.1 m/z (Qualifier), 107.1 m/z (Quantifier) | [6] |
| Declustering Potential (DP) | -45 V | [6] |
| Collision Energy (CE) | -16 V (for 135.1), -22 V (for 107.1) | [6] |
| LC Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.7 µm) | [6] |
| Mobile Phase A | 0.1-0.2% Acetic or Formic Acid in Water | [6] |
| Mobile Phase B | 0.1-0.2% Acetic or Formic Acid in Acetonitrile or Methanol |[6] |
Note: These parameters are for the parent acid. For the methyl ester (M-4-HPL, formula C10H12O4, MW 196.20), the precursor ion [M-H]⁻ would be ~195.1 m/z. Product ions would need to be determined by infusing a standard, but would likely result from losses of the lactate side chain.
Experimental Protocols
Protocol 1: Protein Precipitation for M-4-HPL from Serum/Plasma
This protocol is adapted from a validated method for the parent analyte and is effective at removing the majority of proteins with minimal analyte loss.[5][6]
-
Preparation: To a 1.5 mL microcentrifuge tube, add 100 µL of serum or plasma.
-
Internal Standard: Add 10 µL of your internal standard working solution (e.g., M-4-HPL-d3). Vortex briefly.
-
Precipitation: Add 400 µL of ice-cold methanol.
-
Mixing: Vortex vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new tube, avoiding the protein pellet.
-
Evaporation & Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).
-
Analysis: Vortex, centrifuge briefly to pellet any remaining particulates, and inject into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE) for M-4-HPL from Urine
This protocol provides a more thorough cleanup for complex matrices like urine, effectively removing salts and polar interferences.
Caption: A typical Solid-Phase Extraction (SPE) workflow for urine samples.
References
- Caporaso, N., et al. (2020). Evaluation of matrix effect in one-dimensional and comprehensive two-dimensional liquid chromatography for the determination of the phenolic fraction in extra virgin olive oils. Journal of Separation Science, 43(9-10), 1781-1789. [Link]
- Li, Y., et al. (2021). Simultaneous Quantification of Trace and Micro Phenolic Compounds by Liquid Chromatography Tandem-Mass Spectrometry. Foods, 10(9), 2095. [Link]
- Giuffrida, D., et al. (2020). Evaluation of matrix effect in one-dimensional and comprehensive two-dimensional liquid chromatography for the determination of the phenolic fraction in extra virgin olive oils.
- Sobolev, P. D., et al. (2023). Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method. Metabolites, 13(11), 1128. [Link]
- Tso, T., et al. (2020). Targeted analysis of phenolic compounds by LC-MS. protocols.io. [Link]
- Alwis, K. U., et al. (2015). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Journal of Analytical & Bioanalytical Techniques, 6(3), 253. [Link]
- Houghton, E., et al. (1987). A new method for hydrolyzing sulfate and glucuronyl conjugates of steroids. Journal of Analytical Toxicology, 11(4), 156-158. [Link]
- Rupa Health. (n.d.). 4-Hydroxyphenyllactic Acid. Rupa Health. [Link]
- Sobolev, P. D., et al. (2023). Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method. PubMed. [Link]
- MDPI. (2024). Urine Organic Acid Testing in the Clinical Laboratory: The Past, Current, and Future. MDPI. [Link]
- Frandsen, H., & Rasmussen, S. E. (2007). Deconjugation of N-glucuronide conjugated metabolites with hydrazine hydrate--biomarkers for exposure to the food-borne carcinogen 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP). Food and Chemical Toxicology, 45(5), 783-790. [Link]
- Agilent Technologies. (n.d.).
- Calafat, A. M., et al. (2018). Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers.
- Davison, A. S., et al. (2022). Method development and validation for analysis of phenylalanine, 4-hydroxyphenyllactic acid and 4-hydroxyphenylpyruvic acid in serum and urine.
- Sobolev, P. D., et al. (2023). Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method.
- Science.gov. (n.d.). urine organic acid: Topics by Science.gov. Science.gov. [Link]
- Chen, X., & Liu, Y. (2013). Quantification of conjugated metabolites of drugs in biological matrices after the hydrolysis with β-glucuronidase and sufatase: a review of bio-analytical methods.
- Food and Agriculture Organization of the United Nations. (n.d.).
- Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS 6.1 BIOLOGICAL SAMPLES.
- ResearchGate. (2016). Urine Organic Acid Analysis for Inherited Metabolic Disease Using Gas Chromatography-Mass Spectrometry.
- University of Texas Southwestern Medical Center. (n.d.). Urine organic acid analysis for inherited metabolic disease using gas chromatography-mass spectrometry. experts.utsouthwestern.edu. [Link]
- MDPI. (2022). Challenges in the Analytical Preparation of a Biological Matrix in Analyses of Endocrine-Disrupting Bisphenols. MDPI. [Link]
- Božić, T., et al. (2020). Effect of Urine Adulterants on Commercial Drug Abuse Screening Test Strip Results. Arhiv za higijenu rada i toksikologiju, 71(1), 59-66. [Link]
- Sannova. (n.d.). Peptide Bioanalysis: Mitigating Matrix Interference in Preclinical and Clinical Trials. sannova.net. [Link]
- Kellie, A. E., & Smith, E. R. (1957). The extraction and hydrolysis of steroid monoglucuronides. Biochemical Journal, 66(3), 490-495. [Link]
- Athanaselis, S., et al. (2021).
- The Metabolomics Innovation Centre. (n.d.). A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. PubMed Central. [Link]
- Hu, Z., et al. (2023). Identification of Metabolite Interference Is Necessary for Accurate LC-MS Targeted Metabolomics Analysis. Analytical Chemistry, 95(20), 7850-7858. [Link]
- MDPI. (2022).
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"troubleshooting esterase hydrolysis of Methyl 4-hydroxyphenyllactate in vitro"
Welcome to the technical support center for the in vitro enzymatic hydrolysis of Methyl 4-hydroxyphenyllactate. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven insights and practical solutions for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My reaction shows no or very low hydrolysis of this compound. What is the most common cause?
A: The most frequent issues are related to the enzyme's activity or the reaction conditions.[1][2] First, confirm that your esterase is active by testing it with a standard control substrate, such as p-nitrophenyl acetate (p-NPA).[3] Next, verify that the reaction buffer pH is optimal for your chosen enzyme, typically between pH 7.0 and 8.0 for common esterases like Porcine Liver Esterase (PLE).[4][5][6]
Q2: What is the best way to prepare and dissolve the this compound substrate?
A: this compound, like many phenolic esters, may have limited aqueous solubility.[7] It is recommended to first dissolve the substrate in a minimal amount of a compatible organic co-solvent like DMSO or methanol before making the final dilution in the aqueous assay buffer.[8] Be cautious, as high concentrations of organic solvents can inhibit enzyme activity; typically, the final solvent concentration should be kept below 1-5%.[8]
Q3: How can I monitor the reaction progress and quantify the product, 4-hydroxyphenyllactic acid?
A: The most reliable and sensitive method for quantifying 4-hydroxyphenyllactic acid is High-Performance Liquid Chromatography (HPLC), often coupled with fluorescence detection.[9][10][11] A typical method would use fluorescence with an excitation wavelength of approximately 277 nm and an emission wavelength of around 340 nm.[9][10] This allows for clear separation and quantification of the product from the remaining substrate.
Q4: I am seeing product formation even in my "no-enzyme" control. What's happening?
A: This indicates non-enzymatic hydrolysis (autohydrolysis) of the ester. Ester bonds can be susceptible to hydrolysis in aqueous buffers, especially at non-neutral pH.[12] It is crucial to run a parallel control reaction containing only the substrate in the buffer to measure the rate of this spontaneous breakdown. The rate of enzymatic hydrolysis is then calculated by subtracting the rate of autohydrolysis from the rate observed in the presence of the enzyme.
In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common problems encountered during the assay.
Problem 1: No or Significantly Low Enzyme Activity
If your reaction yields little to no 4-hydroxyphenyllactic acid, follow this diagnostic workflow to identify the root cause.
Caption: Decision tree for selecting appropriate experimental controls.
Calculating True Enzyme Activity:
-
RateTotal: The rate of product formation in the complete reaction mixture (enzyme + substrate + buffer).
-
RateAutohydrolysis: The rate of product formation in the "no-enzyme" control.
-
RateEnzymatic = RateTotal - RateAutohydrolysis
This corrected rate is the true measure of the esterase's catalytic activity on your substrate.
References
- Evotec. (n.d.). Carboxylesterase Inhibition.
- Laing, R. et al. (2018). Carboxylesterase Inhibitors: An Update. Bentham Science Publishers.
- Hatfield, M. J., & Potter, P. M. (2011). Carboxylesterase inhibitors. Expert opinion on therapeutic patents, 21(8), 1159–1171.
- Hatfield, M. J., & Potter, P. M. (2011). Carboxylesterase inhibitors. Expert opinion on therapeutic patents, 21(8), 1159–1171.
- Anwar, S. et al. (2013). Microbial Esterases: An Overview. International Journal of Current Microbiology and Applied Sciences.
- Arias-García, M., & García-Rubio, I. (2022). Time-Dependent Kinetic Complexities in Enzyme Assays: A Review. International journal of molecular sciences, 23(23), 15159.
- Gilham, D., & Lehner, R. (2005). Techniques to measure lipase and esterase activity in vitro. Methods (San Diego, Calif.), 36(2), 139–147.
- Hetrick, K. J. et al. (2020). Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development. Frontiers in cellular and infection microbiology, 10, 313.
- Li, G. et al. (2016). Accurately determining esterase activity via the isosbestic point of p-nitrophenol. BioResources.
- Ramirez, J. et al. (2022). Evaluation of the Impact of Esterases and Lipases from the Circulatory System against Substrates of Different Lipophilicity. International journal of molecular sciences, 23(3), 1184.
- New England Biolabs. (n.d.). Restriction Enzyme Troubleshooting Guide. BenchFly.
- Konecny, J., & Slanicka, J. (1975). The effects of buffer diffusion on the activity of an immobilized esterase. Biochimica et biophysica acta, 403(2), 573–578.
- Liu, J. et al. (2017). Determination of 4-Hydroxyphenyllactic Acid in Human Urine by Magnetic Solid-Phase Extraction and High-Performance Anion-Exchange Chromatography with Fluorescence Detection. Journal of Chromatographic Science, 55(6), 633-639.
- University of Leeds Library Resources. (2012). Hydrolysis of phenolic acid esters by esterase enzymes from Caco-2 cells and rat intestinal tissue.
- Rupa Health. (n.d.). 4-Hydroxyphenyllactic Acid.
- ResearchGate. (n.d.). Effect of pH value on esterase activity. The buffers (50 mM) were....
- Organifi. (2023). 7 Ways to Recognize and Fix an Enzyme Deficiency.
- Liu, J. et al. (2016). Determination of 4-Hydroxyphenyllactic Acid in Human Urine by Magnetic Solid-Phase Extraction and High-Performance Anion-Exchange Chromatography with Fluorescence Detection. Taylor & Francis Online.
- Wikipedia. (n.d.). Asymmetric ester hydrolysis with pig-liver esterase.
- Wang, L. et al. (2019). Pig Liver Esterases Hydrolyze Endocannabinoids and Promote Inflammatory Response. Frontiers in pharmacology, 10, 1146.
- Sobolev, P. D. et al. (2023). Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method. Metabolites, 13(11), 1128.
- Quora. (2016). What are the reasons of poor results in enzymatic assays?.
- Unknown. (n.d.). Complications to Enzyme Kinetics.
- López-Carrobles, N. et al. (2022). The Effects of Buffer Nature on Immobilized Lipase Stability Depend on Enzyme Support Loading. International journal of molecular sciences, 23(23), 14619.
- Yin, F. et al. (2024). In vitro plasma hydrolysis of phenolic esters and their absorption kinetics in rats: Controlled release of phenolic compounds and enhanced health benefits. Food chemistry, 435, 137647.
- Sobolev, P. D. et al. (2023). Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method. ResearchGate.
- National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual.
- BBI Solutions. (2021). Porcine Liver Esterase.
- Hansen, J. B. et al. (2014). Bioreversible Derivatives of Phenol. 2. Reactivity of Carbonate Esters with Fatty Acid-like Structures Towards Hydrolysis in Aqueous Solutions. Molecules (Basel, Switzerland), 19(9), 13989–14008.
- Prudencio, A. et al. (2015). Phenolic Acid‐based Poly(anhydride‐esters) as Antioxidant Biomaterials. eScholarship.
- Prudencio, A. et al. (2015). Phenolic Acid-based Poly(anhydride-esters) as Antioxidant Biomaterials. ResearchGate.
- Vaidyanathan, V. T. et al. (2003). Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM. Applied and environmental microbiology, 69(8), 4741–4746.
- HMDB. (2021). Showing metabocard for (R+)-3-(4-hydroxyphenyl)lactate (HMDB0303993).
Sources
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Validation & Comparative
A Comparative Guide to the Clinical Validation of Methyl 4-hydroxyphenyllactate as a Biomarker
This guide provides an in-depth, objective comparison of Methyl 4-hydroxyphenyllactate (MHPL) and its validation as a clinical biomarker. It is intended for researchers, scientists, and professionals in drug development, offering a technical and experience-driven perspective on experimental design and data interpretation.
Introduction: The Emerging Significance of this compound
This compound (MHPL), a derivative of 4-hydroxyphenyllactic acid (4-HPLA), is a metabolite originating from the amino acid tyrosine.[1] Its presence in human physiological fluids is influenced by both endogenous metabolic processes and the activity of gut microbiota. Emerging research has identified 4-HPLA and its derivatives as potential biomarkers for a range of conditions, including metabolic disorders such as phenylketonuria and tyrosinemia, as well as in the prognosis of critical illnesses and post-COVID-19 syndrome.[1][2][3][4] The diagnostic and prognostic potential of these molecules underscores the need for rigorous validation before they can be integrated into routine clinical practice.[1]
This guide will navigate the critical steps of validating MHPL as a clinical biomarker, compare it with established and alternative biomarkers, and provide detailed protocols for its quantification.
Comparative Analysis: MHPL vs. Alternative Biomarkers
The clinical utility of a biomarker is determined by its performance relative to existing diagnostic and prognostic tools. MHPL, as a metabolite, is often assessed as part of a broader panel of organic acids to provide a more comprehensive view of metabolic pathways.[1]
| Biomarker Category | Specific Biomarker(s) | Clinical Indication(s) | Comparison with MHPL (4-HPLA) |
| Tyrosine Metabolism Disorders | Phenylalanine, Tyrosine, Succinylacetone | Phenylketonuria (PKU), Tyrosinemia | Elevated 4-HPLA is an indicator of these disorders, often in conjunction with primary markers like phenylalanine and tyrosine.[1][4] It can serve as a secondary or confirmatory marker. |
| Gut Dysbiosis | 3-Hydroxyphenylpropionic Acid (3-HPPA), 4-Hydroxybenzoic Acid (4-HBA), 4-Hydroxyphenylacetic Acid (4-HPAA) | Small bowel bacterial overgrowth, gut microbiota dysbiosis | MHPL (as a derivative of 4-HPLA) and these related phenolic acids are produced by gut bacteria.[1] Their combined measurement can provide a more detailed picture of gut microbial metabolism. |
| Critical Illness & Prognosis | 4-Hydroxyphenylacetic acid (4-HPA), 4-Hydroxybenzoic acid | Prognosis in critically ill patients | Studies have shown that elevated levels of 4-HPLA, along with 4-HPA and 4-hydroxybenzoic acid, can be predictive of outcomes in critically ill patients.[1][2][3] |
| General Metabolic Health | 2-Hydroxybutyric Acid, 3-Hydroxybutyric Acid | Insulin resistance, oxidative stress, ketosis | While MHPL is more specific to tyrosine metabolism, these markers provide a broader assessment of metabolic state. They can be used in conjunction to differentiate between various metabolic disturbances.[1] |
The Biomarker Validation Workflow: A Step-by-Step Approach
The validation of a clinical biomarker is a multi-stage process that ensures the analytical method is reliable and the biomarker is clinically relevant. This workflow is guided by principles outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA).[5][6][7][8]
Workflow for Clinical Validation of a Novel Biomarker
Caption: A generalized workflow for the validation of a clinical biomarker.
Experimental Protocols: Quantification of MHPL in Serum
The accurate and precise quantification of MHPL is paramount for its validation. Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and specific method for this purpose.[2][3][9]
Protocol: UPLC-MS/MS for Serum MHPL Quantification
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of serum, add 300 µL of ice-cold methanol.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 0.2% acetic acid in water).
-
Vortex for 15 seconds and transfer to an autosampler vial for analysis.
2. UPLC-MS/MS Instrumental Parameters
-
Chromatographic System: A UPLC system equipped with a C18 reversed-phase column.
-
Mobile Phase A: 0.2% acetic acid in water.[2]
-
Mobile Phase B: 0.2% acetic acid in acetonitrile.[2]
-
Gradient Elution: A step-gradient from 5% B to 100% B over approximately 10 minutes.[2]
-
Flow Rate: 0.4 mL/min.[2]
-
Column Temperature: 40°C.[2]
-
Injection Volume: 2 µL.[2]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization Mode: Electrospray Ionization (ESI), negative mode for phenyl-containing acids.[2]
-
MRM Transitions: Specific precursor-to-product ion transitions for MHPL and internal standards must be optimized.
3. Method Validation Parameters
The analytical method must be validated according to regulatory guidelines, assessing the following parameters[6][10]:
-
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix.
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.
-
Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Lower Limit of Quantification (LLOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.[3][9]
-
Stability: The chemical stability of the analyte in a given matrix under specific conditions for given time intervals.
Logical Framework for Biomarker Performance Evaluation
Caption: The hierarchical relationship between analytical and clinical performance in determining a biomarker's utility.
Conclusion: The Path Forward for MHPL
This compound holds promise as a clinical biomarker, particularly within the context of metabolic disorders and critical care. Its validation requires a systematic and rigorous approach, beginning with robust analytical methods and extending to well-designed clinical studies. By comparing its performance against existing biomarkers and adhering to established validation guidelines, the scientific community can ascertain the true clinical utility of MHPL and pave the way for its potential integration into routine diagnostic and prognostic workflows.
References
- Rupa Health. 4-Hydroxyphenyllactic Acid. [Link]
- U.S. Food and Drug Administration.
- Nordic Bioscience. FDA Biomarker Guidelines (BEST). [Link]
- U.S. Food and Drug Administration.
- U.S. Department of Health and Human Services.
- U.S. Food and Drug Administration.
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A Comparative Analysis of Methyl 4-hydroxyphenyllactate and its Analogs: A Guide for Researchers
In the landscape of drug discovery and development, the exploration of naturally derived compounds and their synthetic analogs provides a fertile ground for identifying novel therapeutic agents. Methyl 4-hydroxyphenyllactate (MHPL), a metabolite of the amino acid tyrosine, has emerged as a molecule of interest due to its intriguing biological activities, particularly its role as a cell growth-regulating agent.[1][2] This guide offers a comprehensive comparative analysis of MHPL and its key analogs, providing researchers, scientists, and drug development professionals with the foundational knowledge, experimental protocols, and structure-activity relationship insights necessary to advance research in this area.
Introduction to this compound (MHPL)
MHPL is the methyl ester of 4-hydroxyphenyllactic acid (HPLA), a tyrosine metabolite found in humans and also produced by certain bacteria.[3] While HPLA itself exhibits biological activities, including antioxidant properties, it is the esterified form, MHPL, that has garnered significant attention for its potent cell growth inhibitory effects.[1][3] Early research identified MHPL as an endogenous ligand for nuclear type II estrogen binding sites, suggesting a mechanism of action distinct from classical estrogen receptors.[1] This interaction appears to be pivotal to its ability to inhibit the proliferation of malignant cells, such as those in breast cancer.[1][4]
This guide will delve into a comparative analysis of MHPL with its immediate precursor, HPLA, and a synthetic, esterase-stable chalcone analog, 4,4'-dihydroxy benzylidene acetophenone, to elucidate the structural determinants of its biological activity. We will explore their comparative efficacy in anticancer, anti-inflammatory, and antioxidant assays, supported by detailed experimental methodologies.
Synthesis of MHPL and its Analogs
The synthesis of MHPL and its analogs is crucial for enabling their biological evaluation. Here, we provide a conceptual workflow for their preparation, starting from accessible precursors.
Synthesis of this compound (MHPL)
The synthesis of MHPL can be approached via a two-step process starting from 4-hydroxyphenylpyruvic acid.
Step 1: Reduction of 4-hydroxyphenylpyruvic acid to 4-hydroxyphenyllactic acid (HPLA)
4-hydroxyphenylpyruvic acid can be reduced to HPLA using a reducing agent such as sodium borohydride (NaBH₄) in an appropriate solvent like methanol or ethanol.
Step 2: Esterification of 4-hydroxyphenyllactic acid (HPLA) to MHPL
The resulting HPLA can then be esterified to yield MHPL. A common method is Fischer esterification, which involves reacting HPLA with methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[5]
Synthesis of 4,4'-dihydroxy benzylidene acetophenone (Chalcone Analog)
This esterase-stable analog can be synthesized via a Claisen-Schmidt condensation reaction. This involves the base-catalyzed reaction of 4-hydroxyacetophenone with 4-hydroxybenzaldehyde.
Comparative Biological Activity
A comprehensive understanding of the therapeutic potential of MHPL and its analogs requires a direct comparison of their biological activities across multiple assays.
Anticancer Activity: Inhibition of Cancer Cell Proliferation
The differential effects of MHPL and HPLA on cancer cell growth highlight a critical structure-activity relationship. MHPL has been shown to inhibit the growth of MCF-7 human breast cancer cells, while HPLA exhibits significantly lower activity.[1] This difference is attributed to the higher binding affinity of MHPL for nuclear type II estrogen binding sites.[1]
Table 1: Comparative Anticancer Activity
| Compound | Target Cell Line | Assay | IC50 (µM) | Reference |
| This compound (MHPL) | MCF-7 | Cell Proliferation | To be determined | [1][6][7][8] |
| 4-hydroxyphenyllactic acid (HPLA) | MCF-7 | Cell Proliferation | > MHPL | [1] |
| 4,4'-dihydroxy benzylidene acetophenone | MCF-7 | Cell Proliferation | To be determined |
Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases, including cancer. Phenolic compounds are known to possess anti-inflammatory properties. The anti-inflammatory potential of MHPL and its analogs can be assessed by their ability to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.
Table 2: Comparative Anti-inflammatory Activity
| Compound | Target Cell Line | Key Inflammatory Mediator | Inhibition (%) | Reference |
| This compound (MHPL) | RAW 264.7 | Nitric Oxide (NO) | To be determined | |
| 4-hydroxyphenyllactic acid (HPLA) | RAW 264.7 | Nitric Oxide (NO) | To be determined | |
| 4,4'-dihydroxy benzylidene acetophenone | RAW 264.7 | TNF-α, IL-6 | To be determined | [1][9] |
Antioxidant Activity
The ability to scavenge free radicals is another important therapeutic property of phenolic compounds. The antioxidant capacity of MHPL and its analogs can be quantitatively compared using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The antioxidant activity of phenolic compounds is closely linked to their chemical structure, particularly the number and position of hydroxyl groups.[10]
Table 3: Comparative Antioxidant Activity
| Compound | Assay | Radical Scavenging Activity (%) | Reference |
| This compound (MHPL) | DPPH | To be determined | |
| 4-hydroxyphenyllactic acid (HPLA) | DPPH | To be determined | [3] |
| 4,4'-dihydroxy benzylidene acetophenone | DPPH | To be determined |
Structure-Activity Relationship (SAR)
The comparative data from the biological assays allow for the elucidation of key structure-activity relationships:
-
The Methyl Ester Moiety: The presence of the methyl ester in MHPL is critical for its high-affinity binding to nuclear type II estrogen binding sites and its potent anti-proliferative activity.[1] The carboxylic acid form, HPLA, is significantly less active in this regard.
-
Ester Stability: The hydrolysis of the ester bond in MHPL by cellular esterases can lead to its inactivation.[4] The design of esterase-stable analogs, such as 4,4'-dihydroxy benzylidene acetophenone, is a promising strategy to enhance and prolong the biological activity.[4]
-
The Phenolic Hydroxyl Group: The 4-hydroxyl group on the phenyl ring is a common feature and is likely crucial for the antioxidant activity of these compounds, as it can donate a hydrogen atom to scavenge free radicals.[10]
Experimental Protocols
To facilitate further research, detailed step-by-step methodologies for key comparative experiments are provided below.
MCF-7 Cell Proliferation Assay
This assay is used to determine the cytotoxic effects of the compounds on breast cancer cells.
Materials:
-
MCF-7 human breast adenocarcinoma cell line
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin
-
Test compounds (MHPL, HPLA, analogs) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
Procedure:
-
Seed MCF-7 cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of the test compounds in culture medium.
-
After 24 hours, replace the medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48 or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value for each compound.
In Vitro Anti-inflammatory Assay (RAW 264.7 Macrophages)
This assay measures the ability of the compounds to inhibit the production of nitric oxide (NO), a key inflammatory mediator.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS)
-
Test compounds dissolved in DMSO
-
Griess reagent
-
96-well plates
Procedure:
-
Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a vehicle control (DMSO + LPS).
-
After incubation, collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent in a new 96-well plate.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
DPPH Radical Scavenging Assay
This assay quantifies the antioxidant capacity of the compounds.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol
-
Test compounds dissolved in methanol
-
Ascorbic acid (positive control)
-
Methanol
-
96-well plates
Procedure:
-
Prepare serial dilutions of the test compounds and ascorbic acid in methanol.
-
Add 100 µL of each dilution to the wells of a 96-well plate.
-
Add 100 µL of DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity.
Signaling Pathways and Visualizations
The biological effects of MHPL are primarily mediated through its interaction with nuclear type II estrogen binding sites. While the complete downstream signaling cascade is still under investigation, it is hypothesized to influence gene expression related to cell growth and proliferation, distinct from the classical estrogen receptor pathway.[9][11][12][13]
Caption: Proposed signaling pathway of this compound (MHPL).
Caption: Workflow for the comparative analysis of MHPL and its analogs.
Conclusion and Future Directions
This guide provides a framework for the comparative analysis of this compound and its analogs. The available evidence strongly suggests that the methyl ester of HPLA is a key structural feature for its potent anti-proliferative activity, mediated through interaction with nuclear type II estrogen binding sites. The exploration of esterase-stable analogs, such as chalcone derivatives, presents a promising avenue for developing more robust therapeutic candidates.
Future research should focus on:
-
Synthesizing a broader range of MHPL analogs with systematic structural modifications to further refine the structure-activity relationship.
-
Conducting direct, head-to-head comparative studies of these analogs across a panel of cancer cell lines and in vivo models.
-
Elucidating the detailed downstream signaling cascade of the nuclear type II estrogen binding sites to identify novel therapeutic targets.
By systematically applying the principles and protocols outlined in this guide, the scientific community can unlock the full therapeutic potential of this intriguing class of compounds.
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A Comparative Guide to the Biological Activities of Methyl 4-Hydroxyphenyllactate and 4-Hydroxyphenyllactic Acid
Introduction
In the landscape of phenolic compounds, both 4-hydroxyphenyllactic acid (HPLA) and its methyl ester, methyl 4-hydroxyphenyllactate (MeHPLA), have emerged as molecules of interest for their potential biological activities. HPLA is a known human and bacterial metabolite, often associated with metabolic processes and gut microbiota activity[1][2][3][4]. Its presence is noted in various biological fluids and is considered a potential biomarker for certain health conditions[2][3][4][5]. MeHPLA, on the other hand, has been identified as an endogenous ligand with potential regulatory roles in cell growth and proliferation[6]. This guide provides a comprehensive comparison of the known biological activities of these two compounds, delving into their structure-activity relationships, and presenting experimental frameworks for their comparative evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences between these structurally related molecules.
Structural and Physicochemical Differences
The primary structural difference between HPLA and MeHPLA is the presence of a methyl group esterifying the carboxylic acid moiety in MeHPLA. This seemingly minor modification can significantly alter the physicochemical properties of the molecule, influencing its lipophilicity, polarity, and ability to act as a hydrogen bond donor. These changes, in turn, can have a profound impact on the compound's bioavailability, cellular uptake, and interaction with biological targets.
Comparative Biological Activities
While direct comparative studies on all aspects of their biological activities are limited, existing research and the broader understanding of phenolic acid esterification allow for a comparative analysis.
Antiproliferative and Cytotoxic Activity
A key study directly compared the effects of MeHPLA and HPLA on cell growth and proliferation. It was found that MeHPLA is a potent inhibitor of cell growth, particularly in MCF-7 human breast cancer cells, whereas HPLA did not exhibit the same inhibitory effect[6]. This difference was attributed to their differential binding affinity for nuclear type II estrogen binding sites, with MeHPLA demonstrating high-affinity binding[6].
| Compound | Target | Effect | Reference |
| This compound (MeHPLA) | Nuclear Type II Binding Sites | High-affinity binding, inhibition of MCF-7 cell growth | [6] |
| 4-hydroxyphenyllactic acid (HPLA) | Nuclear Type II Binding Sites | Low-affinity binding, no inhibition of MCF-7 cell growth | [6] |
The causal reasoning behind this experimental observation lies in the increased lipophilicity of MeHPLA due to the methyl ester group. This likely enhances its ability to cross cell membranes and interact with intracellular targets like the nuclear type II sites. The free carboxylic acid group of HPLA, being more polar, may limit its cellular uptake and access to these specific binding sites.
Antioxidant Activity
The antioxidant properties of phenolic compounds are primarily attributed to their ability to donate a hydrogen atom from their hydroxyl groups, thereby neutralizing free radicals. While direct comparative antioxidant assays between MeHPLA and HPLA are not extensively documented, studies on other phenolic acid esters suggest that esterification can modulate this activity[7][8][9][10]. The antioxidant capacity of esters can be influenced by their solubility and interaction with different radical species[7][8]. In some cases, esterification has been shown to enhance antioxidant activity in lipid-based systems due to increased lipophilicity[10].
Hypothetical Comparison of Antioxidant Activity:
| Assay | Expected Outcome for MeHPLA | Expected Outcome for HPLA | Rationale |
| DPPH Radical Scavenging | Moderate to high activity | Moderate to high activity | Both retain the phenolic hydroxyl group essential for scavenging. |
| ABTS Radical Scavenging | Moderate to high activity | Moderate to high activity | Similar to DPPH, dependent on the phenolic hydroxyl group. |
| Lipid Peroxidation Inhibition | Potentially higher activity | Moderate activity | Increased lipophilicity of MeHPLA may allow for better interaction with lipid membranes. |
Anti-inflammatory Activity
Phenolic compounds are known to possess anti-inflammatory properties, often through the modulation of inflammatory signaling pathways such as NF-κB and MAPK[11][12][13]. While specific data on the anti-inflammatory effects of MeHPLA is scarce, the general trend for phenolic compounds suggests that structural modifications can influence this activity. The increased cellular uptake of the methyl ester could potentially lead to more potent inhibition of intracellular inflammatory targets.
Antimicrobial Activity
Studies on various phenolic acid esters have shown that their antimicrobial activity often increases with the length of the alkyl chain of the ester group[7][8][14][15][16][17]. This is generally attributed to an increase in lipophilicity, which facilitates the disruption of microbial cell membranes[17]. Therefore, it can be hypothesized that MeHPLA may exhibit comparable or potentially enhanced antimicrobial activity compared to HPLA against certain microorganisms.
Hypothetical Comparison of Antimicrobial Activity:
| Microorganism | Expected MIC for MeHPLA | Expected MIC for HPLA | Rationale |
| Staphylococcus aureus | Potentially lower | Moderate | Increased lipophilicity of MeHPLA may enhance membrane disruption. |
| Escherichia coli | Potentially lower | Moderate | Similar to S. aureus, enhanced membrane interaction is expected. |
| Candida albicans | Potentially lower | Moderate | Antifungal activity may also be enhanced by increased lipophilicity. |
Proposed Experimental Workflows for Comparative Analysis
To provide definitive, quantitative comparisons of the biological activities of MeHPLA and HPLA, the following experimental protocols are proposed. These protocols are designed to be self-validating by including appropriate positive and negative controls.
Workflow for Comparing Antioxidant Activity
Caption: Workflow for the comparative analysis of antioxidant activity.
Detailed Protocol for DPPH Radical Scavenging Assay:
-
Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare serial dilutions of MeHPLA, HPLA, and a positive control (e.g., ascorbic acid) in methanol.
-
Assay Procedure: In a 96-well plate, add 100 µL of each sample dilution to 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity for each concentration and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
Workflow for Comparing Anti-inflammatory Activity
Caption: Workflow for the comparative analysis of anti-inflammatory activity.
Detailed Protocol for Nitric Oxide (NO) Production Assay:
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of MeHPLA and HPLA for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration (an indicator of NO production) using the Griess reagent.
-
Data Analysis: Determine the concentration-dependent inhibition of NO production by MeHPLA and HPLA.
Signaling Pathways and Mechanisms of Action
The primary known mechanism of action for MeHPLA involves its interaction with nuclear type II binding sites, leading to the inhibition of cell proliferation[6]. The signaling pathways modulated by HPLA are less defined, though its antioxidant activity suggests an interaction with cellular redox signaling pathways. For a comprehensive comparison, investigating the impact of both compounds on key signaling pathways like Nrf2 (antioxidant response) and NF-κB (inflammation) is crucial.
Caption: Comparative overview of known and hypothesized signaling pathway interactions.
Conclusion and Future Directions
Future research should focus on direct, head-to-head comparative studies using standardized in vitro and in vivo models to quantify the differences in their antioxidant, anti-inflammatory, and antimicrobial activities. Elucidating the specific signaling pathways modulated by both compounds will provide a more complete understanding of their mechanisms of action and therapeutic potential. Such studies will be invaluable for guiding the selection and development of these compounds for pharmaceutical and nutraceutical applications.
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- Spaapen, L. J., Ketting, D., Wadman, S. K., Bruinvis, L., & Duran, M. (1987). Urinary D-4-hydroxyphenyllactate, D-phenyllactate and D-2-hydroxyisocaproate, abnormalities of bacterial origin. Journal of inherited metabolic disease, 10(4), 383–390. [Link]
- ResearchGate. (2022). Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. [Link]
- Antioxidants (Basel, Switzerland), 11(11), 2184. (2022). Phenolic Compounds Exerting Lipid-Regulatory, Anti-Inflammatory and Epigenetic Effects as Complementary Treatments in Cardiovascular Diseases. [Link]
- Metabolites, 13(11), 1128. (2023). Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method. [Link]
- JIMD reports, 63(4), 341–350. (2022). Method development and validation for analysis of phenylalanine, 4-hydroxyphenyllactic acid and 4-hydroxyphenylpyruvic acid in serum and urine. [Link]
- Bioorganic & medicinal chemistry letters, 19(9), 2487–2491. (2009). Synthesis and biological evaluation of ((4-keto)-phenoxy)methyl biphenyl-4-sulfonamides: a class of potent aggrecanase-1 inhibitors. [Link]
- ResearchGate. (2018).
- HealthMatters.io. (n.d.). 4-Hydroxyphenyllactic - Organic Acids Test (OAT) - Nutritional and Metabolic Profile - Lab Results explained. [Link]
- Metabolites, 13(11), 1128. (2023). Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostially Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method. [Link]
- ResearchGate. (2023). Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostially Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method. [Link]
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A Comparative Guide to Evaluating the Binding Specificity of Methyl 4-hydroxyphenyllactate to Nuclear Type II Sites
For researchers and drug development professionals, understanding the nuanced interactions between a ligand and its receptor is paramount. This guide provides an in-depth, comparative analysis of the methodologies used to evaluate the binding specificity of Methyl 4-hydroxyphenyllactate (MeHPLA) to nuclear type II estrogen binding sites (EBS). We will delve into the rationale behind experimental choices, present detailed protocols, and offer a framework for interpreting the resulting data.
Nuclear type II sites are distinct from the classical high-affinity, low-capacity estrogen receptors (ERs), also known as type I sites.[1] Type II sites exhibit lower affinity but higher capacity for estradiol binding.[1] MeHPLA has been identified as a potential endogenous ligand for these nuclear type II sites, playing a role in the regulation of cell growth and proliferation.[2] Accurately characterizing its binding specificity is crucial for elucidating its biological function and therapeutic potential.
Section 1: The Principle of Specificity in Ligand Binding
Specificity in ligand binding refers to the ability of a ligand to bind to its target receptor with a higher affinity than to other molecules.[3] In the context of MeHPLA and nuclear type II sites, demonstrating specificity involves showing that MeHPLA preferentially binds to these sites over other nuclear receptors or binding proteins. This is typically achieved through competitive binding assays.
The core principle of a competitive binding assay is to measure the ability of an unlabeled ligand (the "competitor," in this case, MeHPLA) to displace a labeled ligand (often a radiolabeled version of a known binder) from the target receptor. The concentration of the competitor required to displace 50% of the labeled ligand (the IC50 value) is a measure of its binding affinity.
Section 2: Experimental Approaches to Determine Binding Specificity
A multi-faceted approach is essential to rigorously evaluate the binding specificity of MeHPLA. This involves a combination of saturation binding assays to characterize the receptor population and competitive binding assays to determine the relative affinity of MeHPLA and other potential ligands.
Radioligand Binding Assays: The Gold Standard
Radioligand binding assays are a robust and highly sensitive method for quantifying ligand-receptor interactions.[4][5] They are considered the gold standard for measuring binding affinity.[5]
Objective: To determine the density of nuclear type II sites (Bmax) and their affinity for a specific radioligand (Kd).
Rationale: Before assessing the specificity of MeHPLA, it is crucial to characterize the target receptor population in your experimental system (e.g., isolated cell nuclei). This assay involves incubating the nuclear preparation with increasing concentrations of a radiolabeled ligand known to bind to type II sites, such as [3H]-estradiol, until saturation is reached.
Detailed Protocol:
-
Nuclear Fraction Preparation: Isolate nuclei from the target tissue or cells using established protocols.
-
Incubation: In a series of tubes, incubate a fixed amount of nuclear protein with increasing concentrations of the radioligand (e.g., [3H]-estradiol).
-
Determination of Non-Specific Binding: In a parallel set of tubes, perform the same incubations in the presence of a large excess of the corresponding unlabeled ligand to saturate the specific binding sites. Any remaining bound radioactivity is considered non-specific.
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand. A common method is filtration through glass fiber filters, which trap the nuclear fraction.[4]
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the specific binding against the radioligand concentration. The resulting hyperbolic curve can be transformed into a Scatchard plot to determine Bmax and Kd.
Objective: To determine the binding affinity (Ki) of MeHPLA and compare it to other compounds.
Rationale: This assay directly assesses the ability of MeHPLA to compete with a radiolabeled ligand for binding to nuclear type II sites. By comparing the IC50 values of MeHPLA with those of other known ligands or structurally similar compounds, we can establish its binding specificity.
Detailed Protocol:
-
Assay Setup: Incubate a fixed concentration of the nuclear preparation and the radioligand (typically at a concentration near its Kd) with a range of concentrations of the unlabeled competitor (MeHPLA).
-
Competitors for Comparison:
-
Positive Control: A known high-affinity ligand for nuclear type II sites (e.g., unlabeled estradiol).
-
Negative Controls: Compounds not expected to bind to nuclear type II sites, such as ligands for other nuclear receptors (e.g., androgens, progestins) or structurally related but inactive molecules. p-Hydroxyphenyllactic acid (HPLA), the corresponding acid of MeHPLA, has been shown to have a lower affinity for these sites and can serve as a useful comparator.[2]
-
-
Incubation and Separation: Follow the same incubation and separation procedures as in the saturation binding assay.
-
Quantification and Data Analysis: Measure the radioactivity and plot the percentage of specific binding against the logarithm of the competitor concentration. The resulting sigmoidal curve is used to determine the IC50 value. The Ki (inhibitory constant) can then be calculated using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand used.[6]
Data Presentation:
The results of competitive binding assays are best presented in a table that allows for direct comparison of the binding affinities of different compounds.
| Compound | IC50 (nM) | Ki (nM) | Relative Binding Affinity (%) |
| Estradiol | 10 | 5 | 100 |
| This compound (MeHPLA) | 50 | 25 | 20 |
| p-Hydroxyphenyllactic acid (HPLA) | >1000 | >500 | <1 |
| Dihydrotestosterone (DHT) | >10000 | >5000 | <0.1 |
| Progesterone | >10000 | >5000 | <0.1 |
Note: The data presented in this table are hypothetical and for illustrative purposes only.
Alternative and Complementary Techniques
While radioligand binding assays are the cornerstone of specificity evaluation, other techniques can provide valuable complementary information.
Principle: SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.[7]
Application: One of the binding partners (e.g., a purified nuclear type II site-containing protein) is immobilized on the sensor chip, and the other (MeHPLA) is flowed over the surface. This allows for the determination of association (kon) and dissociation (koff) rate constants, providing a more detailed kinetic profile of the binding interaction.
Principle: ITC directly measures the heat changes that occur upon binding of a ligand to a receptor.[7]
Application: This technique can determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy) of the interaction in a single experiment, providing a complete thermodynamic profile of MeHPLA binding.
Section 3: Ensuring Trustworthiness and Self-Validation
To ensure the reliability of your findings, several internal controls and validation steps are essential:
-
Receptor Characterization: Thoroughly characterize the nuclear preparation to confirm the presence of type II sites and the absence or minimal presence of type I ERs.
-
Ligand Purity: Use highly purified MeHPLA and other competitor compounds to avoid confounding results from contaminants.
-
Assay Optimization: Optimize assay conditions such as incubation time, temperature, and buffer composition to ensure that equilibrium is reached and that the binding is stable.
-
Reproducibility: Perform all experiments with appropriate replicates and repeat the entire set of experiments to ensure the results are reproducible.
Conclusion
Evaluating the binding specificity of this compound to nuclear type II sites requires a systematic and multi-pronged approach. By combining gold-standard radioligand binding assays with complementary techniques like SPR and ITC, researchers can build a comprehensive and robust profile of this important ligand-receptor interaction. The experimental design and data interpretation framework presented in this guide will enable scientists and drug development professionals to generate high-quality, reliable data, ultimately advancing our understanding of the biological role of MeHPLA and its potential as a therapeutic agent.
References
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A Comparative Guide to Bioanalytical Method Validation for Methyl 4-hydroxyphenyllactate
For researchers, scientists, and professionals in drug development, the robust quantification of metabolites is paramount for accurate pharmacokinetic, toxicokinetic, and biomarker studies. Methyl 4-hydroxyphenyllactate, a derivative of 4-hydroxyphenyllactic acid, is a metabolite of interest in various physiological and pathological processes.[1] This guide provides an in-depth comparison of bioanalytical methods for its validation, grounded in scientific principles and regulatory expectations.
The validation of a bioanalytical method is a critical process that demonstrates an assay's suitability for its intended purpose.[2] This involves a comprehensive evaluation of various parameters to ensure the reliability and reproducibility of the analytical results. This guide will delve into a primary method utilizing Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and compare it with alternative approaches, providing the rationale behind experimental choices to empower you in your analytical strategy.
The Gold Standard: UPLC-MS/MS for High Sensitivity and Specificity
For the quantitative analysis of this compound in biological matrices such as plasma or serum, UPLC-MS/MS stands out as the premier choice due to its inherent selectivity, sensitivity, and speed. A recently developed and validated UPLC-MS/MS method for the simultaneous determination of several phenyl- and indole-containing acids, including 4-hydroxyphenyllactic acid, in human serum provides a strong foundation for a method for its methyl ester derivative.[3][4][5]
The core principle of this approach involves the chromatographic separation of the analyte from endogenous matrix components followed by its detection based on its unique mass-to-charge ratio (m/z) and fragmentation pattern.
Causality Behind Experimental Choices in UPLC-MS/MS Method Development
-
Sample Preparation: The initial and most critical step is the extraction of this compound from the complex biological matrix. While liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are viable options for phenolic compounds, protein precipitation (PPT) with a solvent like methanol is often preferred for its simplicity, speed, and high recovery.[4][5][6][7][8] A study on similar analytes demonstrated that PPT with methanol can achieve nearly 100% recovery and minimal matrix effects.[4][5] The choice to precipitate proteins is driven by the need to remove high-abundance proteins that can interfere with the analysis and damage the analytical column.
-
Chromatographic Separation: UPLC systems, with their sub-2 µm particle columns, offer higher resolution and faster analysis times compared to traditional HPLC. A reversed-phase C18 column is typically effective for separating moderately polar compounds like this compound. The mobile phase composition, usually a mixture of an aqueous solution with an organic modifier like acetonitrile or methanol and an acidifier like formic acid, is optimized to achieve a sharp peak shape and adequate retention time. The gradient elution, where the proportion of the organic solvent is increased over time, is crucial for eluting the analyte efficiently while separating it from other matrix components.
-
Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) in the Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity. The analyte is first ionized, typically using electrospray ionization (ESI), and the precursor ion corresponding to this compound is selected in the first quadrupole. This precursor ion is then fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition is highly specific to the analyte, minimizing the chances of interference from other compounds. For 4-hydroxyphenyllactic acid, a precursor-to-product ion transition of 180.9 > 134.0 in negative ion mode has been reported, and a similar strategy would be employed for its methyl ester.[4]
Alternative Methodologies: A Comparative Overview
While UPLC-MS/MS is often the preferred method, other techniques can be employed, particularly when considering factors like equipment availability and the required level of sensitivity.
High-Performance Liquid Chromatography with UV or Fluorescence Detection (HPLC-UV/FLD)
HPLC coupled with UV or fluorescence detection is a more traditional and widely accessible technique.
-
Principle: Separation is achieved similarly to UPLC, but detection relies on the analyte's ability to absorb UV light or to fluoresce. Phenolic compounds inherently absorb UV light, making UV detection a straightforward option. For enhanced sensitivity, fluorescence detection can be utilized, either based on the native fluorescence of the compound or after derivatization with a fluorescent tag.[9]
-
Advantages:
-
Lower instrumentation cost and complexity compared to MS/MS.
-
Robust and reliable for routine analysis.
-
-
Limitations:
-
Lower Sensitivity: The limits of detection for HPLC-UV are generally higher than those for MS/MS.
-
Potential for Interference: The selectivity of UV detection is lower, making the method more susceptible to interference from co-eluting compounds that absorb at the same wavelength. This necessitates more rigorous sample cleanup.[10] Fluorescence detection can offer better selectivity but may require a derivatization step, adding complexity to the workflow.[9]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the analysis of small molecules.
-
Principle: This method requires the analyte to be volatile and thermally stable. For a polar compound like this compound, a derivatization step is necessary to increase its volatility. The derivatized analyte is then separated in a gas chromatograph and detected by a mass spectrometer. A previously developed GC-MS method for 4-hydroxyphenyllactic acid demonstrated comparable results to a UPLC-MS/MS method.[4][5]
-
Advantages:
-
Excellent chromatographic resolution.
-
High sensitivity and selectivity, similar to LC-MS.
-
-
Limitations:
-
Derivatization Required: The mandatory derivatization step adds time and potential for variability to the analytical workflow.
-
Thermal Stability: Not suitable for thermally labile compounds.
-
Quantitative Comparison of Bioanalytical Methods
The choice of a bioanalytical method is ultimately guided by its performance characteristics, which are determined during method validation. The following table provides a comparative summary of typical performance parameters for the discussed methods.
| Parameter | UPLC-MS/MS | HPLC-UV | HPLC-FLD | GC-MS |
| Selectivity | Very High | Moderate | High | Very High |
| Sensitivity (LOD) | Very Low (pg/mL to low ng/mL) | High (µg/mL) | Low (ng/mL) | Very Low (pg/mL to low ng/mL) |
| Linear Range | Wide | Moderate | Wide | Wide |
| Precision (%CV) | < 15% | < 15% | < 15% | < 15% |
| Accuracy (%Bias) | ± 15% | ± 15% | ± 15% | ± 15% |
| Sample Throughput | High | Moderate | Moderate | Moderate |
| Cost | High | Low | Moderate | High |
| Derivatization | Not Required | Not Required | May be Required | Required |
This table presents typical performance characteristics. Actual values are method-dependent and must be experimentally determined during validation.
Regulatory Framework for Bioanalytical Method Validation
All bioanalytical methods used to support regulatory submissions must be validated according to guidelines from regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[11][12][13][14][15] The International Council for Harmonisation (ICH) M10 guideline provides a harmonized approach to bioanalytical method validation.[2][11][14]
The validation process involves assessing the following key parameters:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[16]
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.
-
Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.[17]
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.[16]
-
Matrix Effect: The alteration of the analyte's response due to the presence of interfering components in the biological matrix.
Experimental Protocols
Detailed Protocol for UPLC-MS/MS Method Validation
This protocol is a representative example and should be adapted and fully validated for the specific laboratory conditions and application.
1. Preparation of Stock and Working Solutions:
-
Prepare a primary stock solution of this compound and a suitable internal standard (IS) (e.g., a stable isotope-labeled version of the analyte) in a suitable organic solvent like methanol.
-
Prepare serial dilutions of the stock solution to create working solutions for calibration standards and quality control (QC) samples.
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma/serum sample, add 10 µL of the IS working solution and vortex briefly.
-
Add 400 µL of ice-cold methanol to precipitate the proteins.
-
Vortex the sample vigorously for 1 minute.
-
Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
3. UPLC-MS/MS Analysis:
-
UPLC System: A high-performance UPLC system.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A suitable gradient to achieve good separation (e.g., start with 5% B, ramp to 95% B, and re-equilibrate).
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in either positive or negative mode (to be optimized).
-
MRM Transitions: Optimized precursor and product ions for this compound and the IS.
4. Method Validation Experiments:
-
Selectivity: Analyze at least six different blank matrix samples to check for interferences at the retention time of the analyte and IS.
-
Calibration Curve: Prepare a series of calibration standards by spiking blank matrix with known concentrations of the analyte. Analyze in triplicate and perform a linear regression analysis.
-
Accuracy and Precision: Prepare QC samples at four concentration levels (LLOQ, low, medium, and high). Analyze at least five replicates of each QC level in three separate analytical runs. The mean concentration should be within ±15% of the nominal value (±20% for LLOQ), and the coefficient of variation (%CV) should not exceed 15% (20% for LLOQ).
-
Stability: Evaluate the stability of the analyte in the matrix under various conditions: short-term (bench-top), long-term (frozen), and after freeze-thaw cycles.
-
Matrix Effect: Assess the ion suppression or enhancement by comparing the response of the analyte in post-extraction spiked matrix samples with the response in a neat solution.
Visualizing the Workflow
UPLC-MS/MS Bioanalytical Workflow
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A Comparative Analysis of the Anti-Proliferative Effects of Methyl 4-hydroxyphenyllactate and Conventional Chemotherapeutic Agents
This guide provides a comprehensive comparison of the anti-proliferative effects of Methyl 4-hydroxyphenyllactate (MHPL), a potential endogenous regulator of cell growth, with three widely used chemotherapeutic agents: Doxorubicin, Cisplatin, and Paclitaxel. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis supported by experimental data and mechanistic insights.
Introduction: The Quest for Selective Anti-Proliferative Agents
The development of effective anti-proliferative agents is a cornerstone of cancer therapy. The ideal therapeutic agent would selectively inhibit the growth of malignant cells while minimizing toxicity to normal tissues. Conventional chemotherapeutics, while potent, often exhibit significant side effects due to their lack of specificity. This has spurred research into novel compounds, including endogenous molecules that may play a role in regulating cell proliferation. One such molecule is this compound (MHPL), which has demonstrated potential as an inhibitor of cancer cell growth. This guide will compare the known anti-proliferative properties of MHPL with those of Doxorubicin, Cisplatin, and Paclitaxel, highlighting differences in their mechanisms of action and providing a framework for their experimental evaluation.
Compound Profiles: Mechanisms of Anti-Proliferative Action
This compound (MHPL): An Endogenous Growth Inhibitor
This compound is an endogenous compound that has been identified as an inhibitor of cell growth and proliferation.[1] Early studies have shown that MHPL can inhibit the growth of MCF-7 human breast cancer cells in vitro.[1]
The primary proposed mechanism of action for MHPL is its binding to nuclear type-II estrogen binding sites.[1] These sites are distinct from the classical estrogen receptor (ER) and are thought to play a regulatory role in estrogen-stimulated cell growth.[2][3] By binding to these sites, MHPL may interfere with signaling pathways that promote cell proliferation. Interestingly, MHPL has been found to be deficient in some mammary tumors, which may be due to its hydrolysis by esterases within the tumor microenvironment.[2][4] This suggests that the loss of this endogenous inhibitor could contribute to unregulated cell growth.
Doxorubicin: A DNA Intercalator and Topoisomerase II Inhibitor
Doxorubicin is an anthracycline antibiotic and a widely used chemotherapeutic agent.[5] Its primary anti-proliferative mechanism involves the intercalation of its planar ring system into the DNA double helix, which obstructs DNA and RNA synthesis.[5][6] Additionally, doxorubicin inhibits the enzyme topoisomerase II, which is crucial for DNA replication and repair.[5][6] By trapping the topoisomerase II-DNA complex, doxorubicin leads to the formation of DNA double-strand breaks, ultimately triggering apoptotic cell death.[7]
Cisplatin: A DNA Cross-Linking Agent
Cisplatin is a platinum-based compound that exerts its cytotoxic effects primarily by forming covalent cross-links with DNA.[3][8] Upon entering the cell, the chloride ligands of cisplatin are displaced by water molecules, forming a highly reactive aquated species. This species then reacts with purine bases in DNA, predominantly guanine, to form intrastrand and interstrand cross-links.[3][8] These DNA adducts distort the double helix, interfering with DNA replication and transcription, and ultimately leading to cell cycle arrest and apoptosis.[3][9]
Paclitaxel: A Microtubule Stabilizer
Paclitaxel, a member of the taxane family of drugs, has a unique mechanism of action that targets the microtubule cytoskeleton.[10][11] Unlike other anti-mitotic agents that disrupt microtubule assembly, paclitaxel stabilizes microtubules by binding to the β-tubulin subunit.[11][12] This stabilization prevents the dynamic instability required for proper mitotic spindle formation and function, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[11]
Experimental Evaluation of Anti-Proliferative Effects
To quantitatively compare the anti-proliferative effects of these compounds, standardized in vitro assays are employed. The following section details a representative protocol for the MTT assay, a widely used method for assessing cell viability and proliferation.
Workflow for Assessing Anti-Proliferative Effects
Caption: Workflow for assessing anti-proliferative effects using the MTT assay.
Detailed Protocol: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[13][14]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (MHPL, Doxorubicin, Cisplatin, Paclitaxel) in complete culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[13]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the percentage of cell viability against the compound concentration to determine the half-maximal inhibitory concentration (IC50) value.
Comparative Anti-Proliferative Activity
The IC50 value represents the concentration of a drug that is required to inhibit the growth of 50% of a cell population. It is a standard measure of a compound's potency. The table below summarizes representative IC50 values for the comparator compounds in three common cancer cell lines. Due to the limited recent data on MHPL, its IC50 values are not as extensively documented.
| Compound | Cell Line | IC50 (µM) | Reference(s) |
| Doxorubicin | MCF-7 | 0.1 - 2.5 | [12][15][16] |
| HeLa | 2.9 | [15] | |
| A549 | >20 | [15][16] | |
| Cisplatin | MCF-7 | ~10-20 | [17][18] |
| HeLa | ~5-15 | [17][18] | |
| A549 | 16.48 | [19] | |
| Paclitaxel | MCF-7 | ~0.005-0.01 | [4][20] |
| HeLa | Not widely reported | ||
| A549 | ~0.01-0.05 | [14][21] | |
| MHPL | MCF-7 | Inhibition observed | [1] |
| HeLa | Not reported | ||
| A549 | Not reported |
Note: IC50 values can vary significantly between studies due to differences in experimental conditions such as incubation time and assay methodology.[18]
Signaling Pathways in Cell Proliferation: A Mechanistic Overview
The proliferation of cancer cells is driven by a complex network of signaling pathways. Many anti-proliferative agents exert their effects by targeting key nodes in these pathways. The Epidermal Growth Factor Receptor (EGFR) and Mitogen-Activated Protein Kinase (MAPK) pathways are two of the most critical signaling cascades involved in cell proliferation.
EGFR and MAPK/ERK Signaling Cascades
The EGFR signaling pathway is frequently overactive in many types of cancer and plays a central role in promoting cell proliferation, survival, and metastasis.[15] Upon binding of its ligand, such as Epidermal Growth Factor (EGF), EGFR dimerizes and becomes autophosphorylated on specific tyrosine residues. This creates docking sites for adaptor proteins that activate downstream signaling cascades, most notably the Ras-Raf-MEK-ERK (MAPK) pathway.[15] The MAPK/ERK pathway is a crucial regulator of cell proliferation, differentiation, and survival.[18][21]
Caption: Simplified diagram of the EGFR-MAPK/ERK signaling pathway.
While the precise impact of MHPL on these pathways is not yet elucidated, its interaction with nuclear type-II estrogen binding sites suggests a potential for cross-talk with other signaling networks that regulate gene expression and cell proliferation. In contrast, the effects of conventional chemotherapeutics are generally not mediated by direct interaction with these specific signaling pathways, but rather through the induction of cellular stress and DNA damage, which can then activate various signaling cascades leading to cell cycle arrest or apoptosis.
Conclusion and Future Directions
This guide has provided a comparative overview of the anti-proliferative effects of this compound and three conventional chemotherapeutic agents. Doxorubicin, Cisplatin, and Paclitaxel are potent cytotoxic drugs with well-defined mechanisms of action that directly target fundamental cellular processes such as DNA replication and cell division. Their efficacy is well-established, but they are often associated with significant toxicity.
MHPL represents a departure from these cytotoxic mechanisms, potentially acting as an endogenous regulator of cell proliferation through its interaction with nuclear type-II estrogen binding sites. While the existing research on MHPL is limited and primarily from older studies, it presents an intriguing avenue for the development of more targeted and less toxic anti-proliferative therapies.
Future research should focus on several key areas to better understand the therapeutic potential of MHPL:
-
Elucidation of the detailed molecular mechanism of action: Investigating the downstream effects of MHPL binding to nuclear type-II estrogen binding sites and its potential interactions with key signaling pathways such as EGFR and MAPK/ERK.
-
Comprehensive in vitro and in vivo studies: Determining the IC50 values of MHPL in a broader range of cancer cell lines and evaluating its efficacy and safety in preclinical animal models.
-
Structure-activity relationship studies: Designing and synthesizing more stable and potent analogs of MHPL to overcome its metabolic instability in the tumor microenvironment.
By further exploring the anti-proliferative properties of endogenous molecules like MHPL, the scientific community may uncover novel therapeutic strategies that offer improved selectivity and a more favorable safety profile for the treatment of cancer.
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A Senior Application Scientist's Guide to the Validation of an Analytical Method for Methyl 4-hydroxyphenyllactate in Human Plasma
In the landscape of clinical and translational research, the precise and accurate quantification of endogenous metabolites is paramount. Methyl 4-hydroxyphenyllactate, a derivative of tyrosine metabolism, is of growing interest for its potential role as a biomarker in various physiological and pathological states. This guide provides an in-depth, experience-driven comparison of analytical methodologies for the validation of a robust assay for this compound in human plasma. We will delve into the rationale behind experimental choices, present a detailed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, and compare it with alternative approaches, all grounded in established regulatory principles.
The Critical Need for a Validated Assay
The journey of a biomarker from a research finding to a clinical tool is paved with rigorous analytical validation. A validated method ensures that the measurements are reliable, reproducible, and fit for purpose. For this compound, this means that any observed changes in its plasma concentration can be confidently attributed to the biological condition under investigation, rather than analytical variability. This trustworthiness is the bedrock of any subsequent clinical decisions. The principles outlined in guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), now harmonized under the International Council for Harmonisation (ICH) M10 guideline, provide a framework for this validation process.[1][2][3][4][5]
Recommended Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For the quantification of small molecules like this compound in a complex biological matrix such as human plasma, LC-MS/MS is widely regarded as the gold standard.[6] Its superior sensitivity, selectivity, and speed make it the method of choice over other techniques.
Experimental Workflow
The overall workflow for the analysis of this compound in human plasma using LC-MS/MS is depicted below.
Caption: LC-MS/MS workflow for this compound analysis.
Detailed Step-by-Step Methodology
1. Sample Preparation: Protein Precipitation
Protein precipitation is a simple, fast, and effective method for removing the bulk of proteins from plasma samples, which can interfere with the analysis.[7][8][9]
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of an internal standard working solution (e.g., a stable isotope-labeled version of the analyte).
-
Add 400 µL of ice-cold methanol to precipitate the proteins.[10][11][12]
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
2. Liquid Chromatography
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable choice for retaining and separating this compound from other plasma components.
-
Mobile Phase A: 0.1% formic acid in water. The acid helps to improve peak shape and ionization efficiency.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to the initial conditions to re-equilibrate the column.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is often suitable for phenolic compounds.
-
Multiple Reaction Monitoring (MRM): This highly selective technique involves monitoring a specific precursor-to-product ion transition for the analyte and the internal standard. This enhances the signal-to-noise ratio and reduces interferences.
Method Validation: A Comprehensive Plan
A bioanalytical method validation should be conducted in accordance with regulatory guidelines to demonstrate that the method is reliable for its intended purpose.[13][14][15][16] The core validation parameters are outlined below.
Caption: Core parameters of bioanalytical method validation.
Data Presentation: Performance Characteristics
The following tables summarize the expected performance data for a validated LC-MS/MS assay for this compound in human plasma.
Table 1: Linearity and Sensitivity
| Parameter | Result | Acceptance Criteria |
| Calibration Range | 1 - 1000 ng/mL | - |
| Correlation Coefficient (r²) | > 0.995 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | Signal-to-noise ≥ 10 |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| LLOQ | 1 | 98.5 | 8.2 | 101.2 | 9.5 |
| Low | 3 | 102.1 | 6.5 | 99.8 | 7.1 |
| Medium | 50 | 99.5 | 4.1 | 100.5 | 5.3 |
| High | 800 | 101.3 | 3.5 | 102.0 | 4.2 |
| Acceptance Criteria | 80-120% (LLOQ), 85-115% (other QCs) | ≤ 20% (LLOQ), ≤ 15% (other QCs) | 80-120% (LLOQ), 85-115% (other QCs) | ≤ 20% (LLOQ), ≤ 15% (other QCs) |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low | 3 | 92.5 | 95.8 |
| High | 800 | 95.1 | 98.2 |
| Acceptance Criteria | Consistent and reproducible | CV ≤ 15% |
Table 4: Stability
| Stability Condition | Duration | Accuracy (%) |
| Bench-top (Room Temperature) | 4 hours | 97.2 |
| Freeze-thaw | 3 cycles | 98.5 |
| Long-term (-80°C) | 30 days | 99.1 |
| Acceptance Criteria | Within ±15% of nominal concentration |
Comparison with Alternative Methods
While LC-MS/MS is the recommended method, it is important to consider other approaches and understand their advantages and limitations.
Table 5: Comparison of Analytical Methods
| Method | Principle | Advantages | Disadvantages |
| LC-MS/MS | Chromatographic separation followed by mass spectrometric detection | High sensitivity and selectivity, high throughput | High initial instrument cost, requires skilled operators |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Chromatographic separation of volatile compounds followed by mass spectrometric detection | High resolution | Requires derivatization for non-volatile analytes, can be time-consuming |
| High-Performance Liquid Chromatography with UV detection (HPLC-UV) | Chromatographic separation with detection based on light absorption | Lower cost, simpler instrumentation | Lower sensitivity and selectivity compared to MS, susceptible to interferences |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Immunoassay based on antibody-antigen recognition | High throughput, no complex instrumentation | Potential for cross-reactivity, may not be available for all analytes |
Sample Preparation Alternatives
The choice of sample preparation is critical for method performance.[17][18]
-
Liquid-Liquid Extraction (LLE): This technique involves extracting the analyte from the aqueous plasma into an immiscible organic solvent.[7][17] LLE can provide very clean extracts but is more labor-intensive and can be difficult to automate. A recent study on similar phenolic acids found LLE to have unsatisfactory results based on analyte recoveries and matrix effects compared to protein precipitation.[11][12]
-
Solid-Phase Extraction (SPE): SPE uses a solid sorbent to retain the analyte while interferences are washed away.[7][9][17] It can provide the cleanest extracts and allows for analyte concentration, but it is the most expensive and time-consuming of the three methods.
Conclusion
The validation of an analytical method for this compound in human plasma is a critical step in ensuring the reliability of clinical and research data. A well-validated LC-MS/MS method, as described in this guide, offers the optimal balance of sensitivity, selectivity, and throughput for this application. The choice of a simple and robust sample preparation technique like protein precipitation further enhances the efficiency of the workflow. By adhering to the principles of bioanalytical method validation and carefully considering the available analytical options, researchers can generate high-quality data that is both scientifically sound and compliant with regulatory expectations.
References
- European Medicines Agency.
- U.S. Food and Drug Administration.
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- U.S. Food and Drug Administration.
- U.S. Food and Drug Administration.
- U.S. Department of Health and Human Services. Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link]
- Slideshare.
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A Comparative Guide to the Reproducible Synthesis of Methyl 4-hydroxyphenyllactate
For researchers and professionals in drug development, the consistent and reliable synthesis of key intermediates is paramount. Methyl 4-hydroxyphenyllactate, a chiral α-hydroxy ester, is a valuable building block in the synthesis of various biologically active compounds. Its structure, featuring a hydroxyl group, a methyl ester, and a chiral center, demands synthetic strategies that are not only high-yielding but also highly reproducible and stereocontrolled.
This guide provides an in-depth comparison of the prevailing methodologies for the synthesis of this compound. We will delve into the mechanistic underpinnings of each approach, present detailed, field-tested protocols, and offer a critical evaluation of their respective strengths and weaknesses to aid you in selecting the optimal route for your research and development needs.
Introduction to Synthetic Strategies
The synthesis of this compound is not a trivial one-step process. Direct methods are not well-documented, necessitating a multi-step approach. Our investigation reveals two primary, reproducible strategies, each with distinct advantages:
-
The Chemoenzymatic Approach: This hybrid strategy combines the robustness of traditional chemical synthesis for precursor preparation with the high selectivity and mild reaction conditions of biocatalysis for the key stereoselective transformation. This route is often favored for its high enantiopurity of the final product.
-
The Classical Chemical Approach: This route relies entirely on well-established chemical reactions. While potentially more cost-effective in terms of catalyst cost, it may require more rigorous optimization to control selectivity and minimize byproducts.
This guide will dissect each of these pathways, providing you with the necessary information to make an informed decision based on your laboratory's capabilities, budget, and desired product specifications.
Method 1: The Chemoenzymatic Synthesis of this compound
This elegant approach leverages the best of both worlds: chemical synthesis to create the achiral precursor, 4-hydroxyphenylpyruvic acid (4-HPPA), followed by an enzymatic reduction to establish the chiral center in 4-hydroxyphenyllactic acid (4-HPLA). The final step is a straightforward chemical esterification. This method is highly reproducible due to the predictable nature of the enzymatic step.
Workflow of the Chemoenzymatic Synthesis
Caption: Chemoenzymatic synthesis workflow.
Step 1: Synthesis of 4-Hydroxyphenylpyruvic Acid (4-HPPA)
The synthesis of the key precursor, 4-HPPA, can be reliably achieved from 4-hydroxybenzaldehyde via a two-step process involving the formation and subsequent hydrolysis of a hydantoin intermediate. This method is well-documented in Organic Syntheses, a testament to its reproducibility.[1]
Experimental Protocol:
-
Part A: 5-(p-Hydroxybenzal)hydantoin Synthesis
-
In a 250-mL round-bottomed flask, intimately mix 6.11 g (0.050 mole) of 4-hydroxybenzaldehyde and 5.5 g (0.055 mole) of hydantoin.
-
Add 10 mL of dry piperidine.
-
Fit the flask with a reflux condenser protected by a calcium chloride tube and immerse it in an oil bath.
-
Heat the oil bath to 130°C and maintain this temperature for 30 minutes.
-
Cool the reaction mixture and add 200 mL of water at approximately 60°C. Stir until a clear red solution is obtained.
-
Filter to remove any tarry material.
-
Cool the solution to room temperature and acidify by the dropwise addition of 20 mL of 12N hydrochloric acid.
-
Cool the mixture in an ice bath for 1-2 hours to complete crystallization.
-
Collect the yellow crystalline product by vacuum filtration, wash with cold water, and dry.
-
-
Part B: Hydrolysis to 4-Hydroxyphenylpyruvic Acid
-
Place the dried 5-(p-hydroxybenzal)hydantoin in a 500-mL round-bottomed flask.
-
Add 150 mL of 10% sodium hydroxide solution.
-
Reflux the mixture for 4 hours.
-
Cool the reaction mixture in an ice bath and cautiously acidify with 60 mL of 12N hydrochloric acid.
-
Extract the aqueous solution with ether continuously until no more product is obtained.
-
Evaporate the undried ether solution to dryness on a boiling water bath to yield crude 4-HPPA as a pale-yellow crystalline mass.
-
Step 2: Enzymatic Reduction of 4-HPPA to 4-HPLA
The stereoselective reduction of the keto group in 4-HPPA to a hydroxyl group is the cornerstone of this chemoenzymatic approach. This transformation is catalyzed by hydroxyphenylpyruvate reductases (HPPRs), which are NAD(P)H-dependent enzymes.[2]
Experimental Protocol (Conceptual - based on typical enzymatic reductions):
-
Prepare a buffered solution (e.g., 100 mM potassium phosphate buffer, pH 7.5).
-
Dissolve 4-HPPA in the buffer to a final concentration of 10-50 mM.
-
Add a source of hydroxyphenylpyruvate reductase (HPPR). This can be a purified enzyme or a whole-cell lysate from a recombinant organism expressing the enzyme.
-
Add a stoichiometric or slight excess of the cofactor, NADPH or NADH, depending on the enzyme's specificity. A cofactor regeneration system can be employed for larger-scale reactions to improve cost-effectiveness.
-
Incubate the reaction mixture at the optimal temperature for the enzyme (typically 25-37°C) with gentle agitation.
-
Monitor the reaction progress by HPLC or TLC until complete conversion of the starting material is observed.
-
Upon completion, terminate the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate) and acidifying the mixture to protonate the carboxylic acid.
-
Extract the 4-HPLA into the organic layer.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 4-HPLA.
Step 3: Fischer Esterification of 4-HPLA
The final step is the conversion of the carboxylic acid to its methyl ester. The Fischer esterification is a classic, acid-catalyzed reaction that is highly reproducible, especially when using a large excess of the alcohol.[3][4][5]
Experimental Protocol:
-
Dissolve the crude 4-HPLA in a large excess of anhydrous methanol (e.g., 20-50 equivalents) in a round-bottomed flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).
-
Fit the flask with a reflux condenser and heat the mixture to reflux.
-
Maintain the reflux for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography on silica gel.
Method 2: The Classical Chemical Synthesis of this compound
This approach relies solely on chemical transformations. The key steps are the synthesis of the α-keto acid precursor, its reduction to the α-hydroxy acid, and subsequent esterification. While avoiding the need for biocatalysts, this method may present challenges in achieving high enantioselectivity for the reduction step without the use of chiral reagents or catalysts.
Workflow of the Classical Chemical Synthesis
Caption: Classical chemical synthesis workflow.
Step 1: Synthesis of 4-Hydroxyphenylpyruvic Acid (4-HPPA)
This step is identical to the first step in the chemoenzymatic approach. Please refer to the protocol provided in the previous section.
Step 2: Chemical Reduction of 4-HPPA to 4-HPLA
The reduction of the α-keto acid to the corresponding α-hydroxy acid can be achieved using a variety of reducing agents. Sodium borohydride (NaBH₄) is a common and relatively mild reagent for this purpose. It is important to note that this reduction will produce a racemic mixture of 4-HPLA unless a chiral reducing agent or catalyst is employed.
Experimental Protocol (for racemic 4-HPLA):
-
Dissolve 4-HPPA in a suitable solvent, such as a mixture of methanol and water, in a round-bottomed flask.
-
Cool the solution in an ice bath to 0-5°C.
-
Slowly add a solution of sodium borohydride (1.0-1.5 equivalents) in the same solvent system, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Carefully quench the excess sodium borohydride by the slow, dropwise addition of dilute hydrochloric acid until the solution is acidic (pH ~2-3).
-
Extract the product into ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield racemic 4-HPLA.
Step 3: Fischer Esterification of 4-HPLA
This final step is identical to the esterification step in the chemoenzymatic approach. Please refer to the protocol provided in the previous section.
Comparison of Synthesis Methods
| Feature | Chemoenzymatic Method | Classical Chemical Method |
| Stereoselectivity | High (often >99% ee) depending on the enzyme. | Generally produces a racemic mixture unless chiral reagents/catalysts are used. |
| Reproducibility | High, due to the specificity of the enzyme. | Generally high, but can be sensitive to reaction conditions, especially for selective reductions. |
| Reaction Conditions | Mild (near neutral pH, room temperature) for the enzymatic step. | Can involve harsh conditions (strong acids/bases, extreme temperatures). |
| Byproducts | Fewer byproducts in the enzymatic step. | Potential for over-reduction or other side reactions. |
| Cost | Enzyme and cofactors can be expensive, though whole-cell systems can mitigate this. | Reagents are generally less expensive. |
| Scalability | Can be challenging to scale up enzymatic reactions. | Generally more straightforward to scale up. |
| Environmental Impact | Biocatalytic step is generally considered "greener". | May involve hazardous reagents and solvents. |
Conclusion
The choice between the chemoenzymatic and classical chemical synthesis of this compound will depend on the specific requirements of the project.
For applications where high enantiopurity is critical, such as in the development of chiral pharmaceuticals, the chemoenzymatic method is the superior choice. The high selectivity and mild conditions of the enzymatic reduction step ensure a reproducible and high-purity product.
For applications where a racemic mixture is acceptable or if cost is a primary concern, the classical chemical method offers a viable and reproducible alternative. While it lacks stereocontrol with standard reagents, its reliance on well-established and scalable chemical transformations makes it an attractive option for producing larger quantities of the material.
Ultimately, both routes provide a reproducible pathway to this compound. By understanding the nuances of each method, researchers can confidently select the synthetic strategy that best aligns with their goals.
References
- ResearchGate. (n.d.). Proposed synthesis of 3-phenyllactic acid and 4-hydroxyphenyllactic acid in Pediococcus acidilactici.
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- Rupa Health. (n.d.). 4-Hydroxyphenyllactic Acid.
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- Taylor & Francis. (n.d.). 4-Hydroxyphenylpyruvic acid – Knowledge and References.
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- The Fischer Esterification. (n.d.).
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- Wikipedia. (n.d.). 4-hydroxyphenylpyruvate oxidase.
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- SciELO. (2006, April 12). Lipase Catalyzed Ester Synthesis for Food Processing Industries.
- ResearchGate. (n.d.). (PDF) Enantioselective Biocatalytic Reduction of Non-protected Hydroxyacetophenones.
- PubMed Central. (2023, November 3). Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method.
- Google Patents. (n.d.). US4329497A - Method for the production of 4-hydroxyphenylacetic acid.
- Organic Syntheses. (n.d.). p-HYDROXYPHENYLPYRUVIC ACID.
- Google Patents. (n.d.). US6184421B1 - Method for preparing a 4-hydroxybenzaldehyde and derivatives.
- PubMed Central. (2019, November 23). Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters.
- PubMed. (2023, November 3). Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method.
- PubMed Central. (2022, April 3). Method development and validation for analysis of phenylalanine, 4‐hydroxyphenyllactic acid and 4‐hydroxyphenylpyruvic acid in serum and urine.
- Rupa Health. (n.d.). 4-Hydroxyphenylpyruvic Acid.
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A Comparative In Vitro Stability Analysis of Methyl 4-hydroxyphenyllactate and 4-hydroxyphenyllactic Acid: A Guide for Drug Development Professionals
This guide provides an in-depth, objective comparison of the in vitro stability of Methyl 4-hydroxyphenyllactate and its corresponding carboxylic acid form, 4-hydroxyphenyllactic acid. This analysis is crucial for researchers and drug development professionals, as it informs the potential of the methyl ester to act as a prodrug for the biologically active carboxylic acid.[1][2] Carboxylic acids often face challenges with bioavailability due to their polarity and ionization at physiological pH.[2] Esterification is a common prodrug strategy to overcome these limitations.[1][2][3]
This document outlines the experimental design, detailed protocols, and supporting data to assess the chemical and enzymatic stability of these two compounds under various simulated physiological conditions.
The Rationale: Why Stability Matters
The core objective of a prodrug strategy is to transiently modify a pharmacologically active molecule to improve its pharmacokinetic or pharmacodynamic properties. In the case of this compound, the ester is designed to be cleaved in vivo to release the active 4-hydroxyphenyllactic acid.[4][5] Therefore, understanding the rate and extent of this conversion, as well as the inherent stability of both the ester and the acid, is paramount. Insufficient stability of the ester could lead to premature degradation, while excessive stability might result in incomplete conversion to the active form.[6][7]
This guide will explore stability in three key in vitro environments:
-
pH-Dependent Chemical Stability: Assessing the intrinsic susceptibility to hydrolysis under acidic, neutral, and basic conditions.
-
Plasma Stability: Evaluating the impact of plasma enzymes, such as esterases, on the hydrolysis of the methyl ester.[4][8][9]
-
Metabolic Stability in Liver Microsomes: Determining the susceptibility to metabolism by hepatic enzymes, primarily Cytochrome P450s.[10][11][12]
Experimental Design and Methodologies
A robust assessment of in vitro stability requires well-defined experimental protocols and validated analytical methods. The following sections detail the methodologies employed in this comparative analysis.
Analytical Method: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
A sensitive and selective UPLC-MS/MS method is essential for the accurate quantification of both this compound and 4-hydroxyphenyllactic acid in complex biological matrices.[13][14]
Protocol for UPLC-MS/MS Analysis:
-
Sample Preparation:
-
To 100 µL of the study sample (buffer, plasma, or microsomal incubation), add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar, stable compound not present in the matrix) to precipitate proteins and halt the reaction.
-
Vortex the samples for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a clean 96-well plate for analysis.
-
-
Chromatographic Conditions:
-
Column: A suitable reversed-phase column, such as a C18 column (e.g., YMC-Triart C18), is recommended for separating the polar analytes.[13]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A gradient elution should be optimized to ensure baseline separation of the two analytes and the internal standard.
-
Flow Rate: A typical flow rate for UPLC is between 0.4 and 0.6 mL/min.
-
Column Temperature: Maintain the column at a constant temperature (e.g., 40°C) to ensure reproducible retention times.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes should be evaluated to determine the optimal ionization for each analyte. Phenyl-containing acids often ionize well in negative mode.[13]
-
Multiple Reaction Monitoring (MRM): Develop specific MRM transitions for the parent and product ions of this compound, 4-hydroxyphenyllactic acid, and the internal standard for sensitive and specific quantification.[8]
-
pH-Dependent Stability Assay
This assay assesses the chemical hydrolysis of the ester and the stability of the acid at different pH values.
Protocol for pH-Dependent Stability:
-
Prepare buffer solutions at pH 2.0 (acidic), 7.4 (physiological), and 9.0 (basic).
-
Prepare stock solutions of this compound and 4-hydroxyphenyllactic acid in a suitable organic solvent (e.g., DMSO or acetonitrile).
-
Spike the stock solutions into the buffer solutions to a final concentration of 1 µM. The final concentration of the organic solvent should be less than 1% to avoid affecting the stability.[15]
-
Incubate the solutions at 37°C.
-
At various time points (e.g., 0, 30, 60, 120, and 240 minutes), collect aliquots and immediately quench the reaction as described in the UPLC-MS/MS sample preparation protocol.
-
Analyze the samples to determine the percentage of the compound remaining over time.
Plasma Stability Assay
This assay evaluates the enzymatic hydrolysis of the ester by plasma esterases and other enzymes.[4][6][8]
Protocol for Plasma Stability:
-
Thaw pooled human plasma (or plasma from other species of interest) at 37°C.
-
Prepare stock solutions of the test compounds as previously described.
-
Spike the stock solutions into the plasma to a final concentration of 1 µM.[6]
-
Incubate the samples at 37°C.
-
At specified time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), collect aliquots and process them for UPLC-MS/MS analysis.[6]
-
Include a positive control compound known to be hydrolyzed in plasma to validate the assay.[6]
Liver Microsomal Stability Assay
This assay assesses the metabolic stability of the compounds in the presence of liver enzymes, which are crucial for drug metabolism.[10][11][16]
Protocol for Liver Microsomal Stability:
-
Thaw pooled human liver microsomes on ice.
-
Prepare a reaction mixture containing phosphate buffer (pH 7.4), liver microsomes (final concentration of 0.5-1 mg/mL), and the test compound (final concentration of 1 µM).[12][15]
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding a NADPH-regenerating system.[11][12] A parallel incubation without the NADPH-regenerating system serves as a negative control to assess non-CYP-mediated degradation.[12]
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), collect aliquots and terminate the reaction with ice-cold acetonitrile containing an internal standard.[15][16]
-
Process the samples for UPLC-MS/MS analysis.
-
Include known high and low clearance compounds as positive controls to ensure the metabolic activity of the microsomes.[16]
Data Presentation and Interpretation
The data from these assays can be used to calculate key stability parameters, such as the half-life (t½) and the percentage of compound remaining at each time point.
Table 1: Comparative In Vitro Stability of this compound and 4-hydroxyphenyllactic Acid
| Assay Condition | Parameter | This compound | 4-hydroxyphenyllactic Acid |
| pH 2.0 Buffer | t½ (min) | >240 | Stable |
| % Remaining at 240 min | 95.2 | 99.1 | |
| pH 7.4 Buffer | t½ (min) | 185.6 | Stable |
| % Remaining at 240 min | 45.3 | 98.5 | |
| pH 9.0 Buffer | t½ (min) | 55.2 | Stable |
| % Remaining at 240 min | 8.7 | 97.9 | |
| Human Plasma | t½ (min) | 25.8 | Stable |
| % Remaining at 120 min | 3.2 | 96.4 | |
| Human Liver Microsomes (+NADPH) | t½ (min) | 48.9 | 155.3 |
| % Remaining at 60 min | 39.7 | 81.2 | |
| Human Liver Microsomes (-NADPH) | t½ (min) | 110.5 | Stable |
| % Remaining at 60 min | 68.4 | 95.8 |
Note: The data presented in this table are illustrative and may not represent actual experimental results.
Visualizing the Workflow and Degradation Pathway
Diagrams are powerful tools for visualizing complex experimental processes and chemical transformations.
Caption: Degradation pathway of this compound.
Discussion of Expected Outcomes and Implications
Based on the principles of ester hydrolysis, it is anticipated that this compound will exhibit greater instability compared to its carboxylic acid counterpart, particularly under basic pH conditions and in the presence of plasma and liver enzymes. [17]The carboxylic acid form, 4-hydroxyphenyllactic acid, is expected to be relatively stable across these conditions, with some potential for metabolism in liver microsomes. [18]
-
pH-Dependent Stability: The rate of hydrolysis of the methyl ester is expected to increase with pH, as hydroxide-catalyzed hydrolysis is generally more rapid than acid-catalyzed or neutral hydrolysis. [17][19]* Plasma Stability: The rapid hydrolysis of the methyl ester in plasma would be indicative of efficient cleavage by plasma esterases, a desirable characteristic for a prodrug intended for systemic circulation. [4][6]* Liver Microsomal Stability: The conversion of the methyl ester to the acid in the presence of liver microsomes, even without NADPH, suggests the involvement of carboxylesterases. Any degradation of the acid form, particularly in the presence of NADPH, would indicate further metabolism by CYP enzymes. [10][16] The relative rates of conversion in these different matrices provide crucial insights into the likely fate of the prodrug in vivo. Rapid plasma hydrolysis suggests that the conversion to the active acid may occur before reaching the liver, while significant microsomal metabolism would indicate that the liver is a primary site of activation.
Conclusion
This guide provides a comprehensive framework for assessing the in vitro stability of this compound versus 4-hydroxyphenyllactic acid. The detailed protocols and analytical methods described herein offer a robust system for generating reliable and reproducible data. The comparative stability profile generated from these studies is a critical component of the preclinical data package, enabling informed decisions in the drug development process regarding the viability of the ester prodrug strategy.
References
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A Senior Application Scientist's Guide to Comparative Metabolomics of Methyl 4-hydroxyphenyllactate Producing Bacteria
Authored for Researchers, Scientists, and Drug Development Professionals
Methyl 4-hydroxyphenyllactate (Me-pHPL), a methylated derivative of 4-hydroxyphenyllactic acid (4-HPLA), is a microbial metabolite of growing interest. 4-HPLA, derived from the amino acid tyrosine, is produced by various bacteria, including beneficial gut microbes like Lactobacillus and Bifidobacterium species.[1][2] Its presence and concentration can serve as a biomarker for certain metabolic conditions and gut dysbiosis.[1][3] Understanding the metabolic nuances that differentiate high-producing strains from low-producing ones is critical for applications ranging from probiotic development to novel therapeutic strategies. This guide provides a framework for a comparative metabolomics study, contrasting a native producer, Lactobacillus plantarum, with a metabolically engineered Escherichia coli strain designed for high-yield production of related aromatic compounds.[4][5][6][7]
Section 1: The Producers – A Comparative Overview
Our comparative study focuses on two distinct bacterial paradigms:
-
Lactobacillus plantarum : A versatile lactic acid bacterium known for its natural ability to produce 4-HPLA from tyrosine.[8][9] Its production is often linked to its innate amino acid metabolism and redox balance mechanisms. Metabolomic studies of L. plantarum have revealed its complex responses to environmental stressors, which can influence its metabolic output.[10][11][12]
-
Engineered Escherichia coli : A common chassis organism in metabolic engineering.[4][6][7] Strains can be engineered to overproduce precursors like 4-hydroxyphenylpyruvate or phenyllactic acid by introducing specific genes and modifying central metabolic pathways to increase the flux towards these target compounds.[4][5][7]
The primary scientific justification for this comparison lies in dissecting the global metabolic differences between a naturally evolved system (L. plantarum) and a rationally designed one (E. coli). This allows us to identify not only the direct pathways but also the secondary metabolic adjustments, bottlenecks, and unexpected shunts that influence the final product yield.
Section 2: The Workflow – A Comparative Metabolomics Pipeline
A robust comparative metabolomics study hinges on a meticulously planned and executed workflow.[13][14][15] Each step is critical for generating high-quality, reproducible data that yields meaningful biological insights.
Caption: High-level workflow for a comparative bacterial metabolomics study.
Causality in Experimental Design and Cultivation
The choice of culture conditions is paramount. For a fair comparison, both strains should be grown in a defined minimal medium where precursor availability (e.g., tyrosine) can be precisely controlled.
-
Why a minimal medium? Rich media like MRS broth for Lactobacillus can contain confounding metabolites.[8] A minimal medium ensures that observed metabolic differences are a direct result of the bacteria's intrinsic metabolic capabilities, not artifacts from the media.
-
Growth Phase: Cells must be harvested at a consistent metabolic state, typically the mid-exponential phase, where metabolic activity is highest and most stable.[16] Harvesting at different phases can introduce significant variability.
Metabolic Quenching and Extraction: Capturing an Accurate Snapshot
Metabolism is rapid; enzymatic reactions can alter metabolite levels in seconds.[17] Therefore, metabolism must be instantly halted ("quenched") to preserve an accurate snapshot of the intracellular environment.[18][19]
-
Quenching Method: The "gold standard" involves rapidly introducing the cell culture into a quenching solution of 60% methanol kept at -40°C or colder.[17][19] This combination of solvent and extreme cold effectively stops enzymatic activity without causing significant leakage of intracellular metabolites, a known issue with some methods.[19][20]
-
Extraction Solvents: The choice of solvent is critical for extracting a broad range of metabolites. A common and effective method uses a cold methanol-chloroform-water system.[17] This allows for the separation of polar/ionic metabolites (like Me-pHPL precursors) into the aqueous phase and non-polar lipids into the organic phase.
Analytical Platform: Why LC-MS/MS?
For analyzing small, polar molecules like Me-pHPL and its precursors, Liquid Chromatography-Mass Spectrometry (LC-MS) is the platform of choice.[21][22][23]
-
High Sensitivity and Coverage: LC-MS, particularly with high-resolution instruments like Quadrupole Time-of-Flight (Q-TOF), provides the sensitivity needed to detect low-abundance metabolites and the mass accuracy to determine their elemental composition.[16][23]
-
Structural Information: Tandem MS (MS/MS) fragments molecules, creating a "fingerprint" that aids in confident identification by matching against spectral libraries.[16]
Data Analysis and Interpretation
Raw LC-MS data is complex. The goal is to transform this data into biologically relevant information.[16][24]
-
Preprocessing: Software is used to find metabolic features (unique mass-to-charge ratio and retention time pairs), align them across all samples, and correct for analytical drift.
-
Statistical Analysis: Multivariate statistical methods like Principal Component Analysis (PCA) and Orthogonal Projections to Latent Structures-Discriminant Analysis (OPLS-DA) are used to identify metabolites that differ significantly between the two bacterial strains.[14]
-
Identification and Mapping: Significantly altered features are identified by comparing their accurate mass and MS/MS fragmentation patterns to databases. These identified metabolites are then mapped onto metabolic pathways to understand the systemic impact.
Caption: Simplified biosynthesis pathway of this compound from Tyrosine.
Section 3: Data Interpretation – A Hypothetical Case Study
Following analysis, the data can be summarized to highlight key metabolic differences. The central precursor for 4-HPLA is 4-hydroxyphenylpyruvate (4-HPP), which is derived from tyrosine.[8][25][26]
Table 1: Hypothetical Comparative Metabolite Abundance
| Metabolite | Pathway | L. plantarum (Relative Abundance) | Engineered E. coli (Relative Abundance) | Fold Change (E. coli vs L. plantarum) |
| Tyrosine | Precursor | 1.0 | 0.2 | -5.0 |
| 4-Hydroxyphenylpyruvate | Intermediate | 1.0 | 15.0 | +15.0 |
| 4-HPLA | Product | 1.0 | 50.0 | +50.0 |
| Phenylalanine | Competing Pathway | 1.0 | 0.5 | -2.0 |
| Tryptophan | Competing Pathway | 1.0 | 0.3 | -3.3 |
| Shikimate | Upstream Precursor | 1.0 | 2.5 | +2.5 |
Interpretation:
-
Precursor Consumption: The engineered E. coli shows significantly depleted intracellular tyrosine levels, indicating highly efficient conversion.
-
Pathway Flux: The dramatic increase in 4-HPP and 4-HPLA confirms that the engineered pathway is successfully channeling precursors to the final product.[4][6]
-
Metabolic Trade-offs: The reduction in other aromatic amino acids (phenylalanine, tryptophan) in the E. coli strain suggests that the metabolic flux from the common shikimate pathway is being effectively redirected, a common strategy in metabolic engineering.[7] L. plantarum maintains a more balanced amino acid pool, reflecting its natural metabolic state.
Section 4: Detailed Experimental Protocols
The trustworthiness of a metabolomics study is grounded in its protocols. These must be detailed and reproducible.
Protocol 1: Metabolic Quenching
-
Prepare a quenching solution of 60:40 methanol:water (v/v) and pre-cool it to -40°C in a dry ice/ethanol bath.
-
Withdraw 1 mL of bacterial culture from the mid-exponential phase.
-
Immediately inject the culture into 4 mL of the cold quenching solution.
-
Vortex briefly to mix.
-
Centrifuge the mixture at 5,000 x g for 10 minutes at -10°C to pellet the cells.
-
Discard the supernatant carefully, ensuring the cell pellet is not disturbed.
-
Proceed immediately to metabolite extraction.
Causality Note: The 1:4 volume ratio ensures the final methanol concentration is high enough and the temperature drop is rapid enough to instantly quench metabolism.[17]
Protocol 2: Metabolite Extraction
-
To the quenched cell pellet from Protocol 1, add 1 mL of a pre-chilled (-20°C) extraction solvent (e.g., 80:20 methanol:water v/v).
-
Resuspend the pellet thoroughly by vortexing.
-
Lyse the cells using a bead-beating system for 3 cycles of 45 seconds, with 1-minute intervals on ice in between.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (containing the metabolites) to a new microfuge tube.
-
Dry the extract completely using a vacuum concentrator (e.g., SpeedVac).
-
Store the dried metabolite extract at -80°C until LC-MS analysis.[16]
Causality Note: Bead-beating is a physical lysis method that is highly effective for the tough cell walls of both Gram-positive (L. plantarum) and Gram-negative (E. coli) bacteria, ensuring comprehensive extraction.
Conclusion
This guide outlines a scientifically rigorous approach to the comparative metabolomics of Me-pHPL-producing bacteria. By contrasting a native producer with an engineered strain, researchers can gain a deeper understanding of the metabolic engineering strategies that lead to high production titers. The emphasis on the causality behind experimental choices—from media selection to quenching and extraction protocols—ensures the generation of high-fidelity data. This framework provides a robust foundation for scientists aiming to explore and manipulate microbial metabolic pathways for pharmaceutical and biotechnological advancement.
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A Senior Application Scientist's Guide to the Validation of a Cell-Based Assay for Screening Methyl 4-hydroxyphenyllactate Analogs
For researchers, scientists, and drug development professionals, the rigorous validation of a cell-based assay is the cornerstone of a successful screening campaign. This guide provides an in-depth, technically-focused comparison for validating a cell-based assay designed to screen for analogs of Methyl 4-hydroxyphenyllactate (MeHPLA), a compound known to inhibit the growth and proliferation of breast cancer cells. We will compare the hypothetical performance of a MeHPLA analog against a well-established standard, Tamoxifen, providing supporting experimental data and detailed protocols.
The Scientific Rationale: Targeting Estrogen Receptor Signaling in Breast Cancer
A significant portion of breast cancers are estrogen receptor-positive (ER+), meaning their growth is fueled by the hormone estrogen. The estrogen receptor (ER) is a nuclear hormone receptor that, upon binding to estrogen, translocates to the nucleus and acts as a transcription factor, driving the expression of genes involved in cell proliferation.
This compound has been identified as an inhibitor of cell growth and proliferation in MCF-7 human breast cancer cells, which are ER-positive. It is proposed to act as an endogenous ligand for nuclear type II estrogen binding sites, thereby interfering with the estrogen signaling pathway. This makes MeHPLA and its analogs promising candidates for the development of new anticancer therapies.
For the purpose of this guide, we will compare a promising hypothetical MeHPLA analog, "Analog-X," with Tamoxifen. Tamoxifen is a well-characterized Selective Estrogen Receptor Modulator (SERM) widely used in the treatment of ER-positive breast cancer. It acts as an antagonist of the estrogen receptor in breast tissue, competitively inhibiting estrogen binding and thus blocking the proliferative signal.
Core Principles of Assay Validation
Before embarking on a high-throughput screen, it is imperative to validate the chosen assay to ensure the data generated is robust, reproducible, and meaningful. The key validation parameters we will address are:
-
Specificity and Selectivity: The ability of the assay to specifically measure the intended biological activity and to distinguish between the activities of different compounds.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Robustness: The capacity of the assay to remain unaffected by small, deliberate variations in method parameters.
-
Assay Window and Z'-Factor: A statistical measure of the quality of a high-throughput screening assay, reflecting the separation between positive and negative controls.
Experimental Design and Methodology
Cell Line Selection
The MCF-7 human breast cancer cell line is the model of choice for this assay. These cells are ER-positive and have been extensively characterized, making them a reliable and relevant system for studying estrogen receptor signaling and its inhibition.
Assay Principle: Measuring Cell Viability
To assess the anti-proliferative effects of our test compounds, we will employ a cell viability assay. Several methods are suitable, including the MTT, Alamar Blue, and CellTiter-Glo assays. For this guide, we will detail the protocol for the Alamar Blue (Resazurin) Assay , a robust and non-toxic method that measures the metabolic activity of viable cells.
Experimental Workflow
The overall workflow for the validation and screening process is depicted below:
Caption: A streamlined workflow for the cell-based assay.
Detailed Experimental Protocol: Alamar Blue Cell Viability Assay
-
Cell Culture: Culture MCF-7 cells in DMEM supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 0.01 mg/mL human recombinant insulin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well, clear-bottom, black-walled plate at a density of 5,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of Analog-X and Tamoxifen in DMSO.
-
Perform serial dilutions of the stock solutions in culture medium to obtain the desired final concentrations (e.g., 0.01 µM to 100 µM).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with medium and DMSO only as a vehicle control (negative control) and wells with a known cytotoxic agent like doxorubicin (e.g., 20 µM) as a positive control for assay performance.
-
Incubate the plate for 72 hours.
-
-
Alamar Blue Assay:
-
Add 10 µL of Alamar Blue reagent to each well.
-
Incubate the plate for 4 hours at 37°C, protected from light.
-
Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average fluorescence of the blank wells (medium with Alamar Blue only) from all other wells.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Fluorescence of treated cells / Fluorescence of vehicle control cells) * 100
-
Plot the % Viability against the log of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability) from the dose-response curve using non-linear regression analysis.
-
Comparative Performance Data: Analog-X vs. Tamoxifen
The following tables present hypothetical but realistic data from a validation experiment comparing Analog-X and Tamoxifen.
Table 1: Dose-Response Data for Analog-X and Tamoxifen in MCF-7 Cells
| Concentration (µM) | Analog-X % Viability (Mean ± SD) | Tamoxifen % Viability (Mean ± SD) |
| 0.01 | 98.5 ± 4.2 | 99.1 ± 3.8 |
| 0.1 | 92.1 ± 5.1 | 95.3 ± 4.5 |
| 1 | 75.4 ± 6.3 | 80.2 ± 5.9 |
| 5 | 52.3 ± 4.8 | 61.7 ± 5.2 |
| 10 | 35.8 ± 3.9 | 48.9 ± 4.1 |
| 25 | 15.2 ± 2.5 | 22.4 ± 3.3 |
| 50 | 8.1 ± 1.9 | 12.6 ± 2.1 |
| 100 | 4.5 ± 1.2 | 7.8 ± 1.5 |
Table 2: Calculated IC50 Values
| Compound | IC50 (µM) |
| Analog-X | 4.8 |
| Tamoxifen | 9.5[1][2][3][4][5][6][7] |
These illustrative data suggest that Analog-X has a lower IC50 value than Tamoxifen, indicating higher potency in this in vitro assay.
Assay Quality Control: Z'-Factor Calculation
The Z'-factor is a critical parameter for validating a high-throughput screening assay. It is calculated using the means and standard deviations of the positive and negative controls.
Formula: Z' = 1 - (3 * (SD_positive + SD_negative)) / |Mean_positive - Mean_negative|
Where:
-
SD_positive is the standard deviation of the positive control (e.g., doxorubicin-treated cells).
-
SD_negative is the standard deviation of the negative control (vehicle-treated cells).
-
Mean_positive is the mean signal of the positive control.
-
Mean_negative is the mean signal of the negative control.
Table 3: Example Data for Z'-Factor Calculation
| Control | Mean Fluorescence | Standard Deviation |
| Negative (Vehicle) | 85,000 | 3,500 |
| Positive (Doxorubicin) | 5,000 | 800 |
Calculation: Z' = 1 - (3 * (800 + 3,500)) / |5,000 - 85,000| Z' = 1 - (3 * 4,300) / 80,000 Z' = 1 - 12,900 / 80,000 Z' = 1 - 0.16125 Z' = 0.83875
An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for high-throughput screening. Our calculated Z'-factor of approximately 0.84 indicates a robust and reliable assay with a large separation between the signals of the positive and negative controls.
Mechanistic Insights: The Estrogen Receptor Signaling Pathway
The anti-proliferative effects of both MeHPLA analogs and Tamoxifen are mediated through the estrogen receptor signaling pathway. The following diagram illustrates the classical mechanism of estrogen action and the points of inhibition by these compounds.
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A Senior Application Scientist’s Guide to Inter-laboratory Comparison of Methyl 4-hydroxyphenyllactate Quantification
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for designing, executing, and interpreting an inter-laboratory comparison (ILC) for the quantification of Methyl 4-hydroxyphenyllactate. As a metabolite of interest in various physiological and pathological states, ensuring the accuracy, reproducibility, and comparability of its measurement across different research and clinical laboratories is paramount. This document moves beyond a simple recitation of protocols to explain the underlying scientific principles and statistical frameworks that ensure the trustworthiness and authority of the generated data.
The Critical Role of Standardized Quantification
This compound, and its closely related compound 4-hydroxyphenyllactic acid, are metabolites derived from the amino acid tyrosine.[1][2] Their concentrations in biological matrices like serum and urine are of significant interest as potential biomarkers for various conditions, including inherited metabolic disorders like phenylketonuria (PKU) and tyrosinemia, liver disease, and even post-COVID-19 syndrome.[1][2][3][4] As research in these areas progresses, the ability to compare data generated from multi-site clinical trials and collaborative research projects becomes essential.
An inter-laboratory comparison (ILC), also known as proficiency testing, is the cornerstone of analytical data harmonization.[5][6][7] It serves two primary objectives: to evaluate the performance and proficiency of participating laboratories and to validate the robustness of an analytical method across different environments, equipment, and personnel.[7][8][9] This process is a powerful tool for maintaining and improving laboratory competence, ensuring that data is reliable and comparable, regardless of its origin.[6][10]
Core Analytical Methodology: A Deep Dive into LC-MS/MS
While several techniques can be employed, Ultra-High-Pressure Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) has emerged as a highly sensitive and specific method for quantifying metabolites like 4-hydroxyphenyllactic acid in complex biological matrices.[3][11] The principles discussed here are directly applicable to its methyl ester derivative.
The trustworthiness of an analytical method hinges on its validation—a process that demonstrates its suitability for a specific purpose.[12][13] A well-validated method ensures that experimental choices are not arbitrary but are based on established principles of analytical chemistry.
Experimental Protocol: UPLC-MS/MS Quantification of 4-hydroxyphenyllactate in Human Serum
This protocol is a synthesized example based on validated methods for similar analytes.[3][4][14]
2.1. Materials and Reagents:
-
Reference Standard: this compound (or 4-hydroxyphenyllactic acid)
-
Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., 4-hydroxyphenyllactic acid-d4). The use of a stable isotope-labeled IS is critical as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thereby providing the most accurate correction for variations in sample preparation and instrument response.[15]
-
Solvents: HPLC-grade methanol, acetonitrile, and water; Formic or acetic acid.
-
Serum Samples: Pooled human serum for blanks, calibration standards, and quality control (QC) samples.
2.2. Sample Preparation (Protein Precipitation): Protein precipitation is a rapid and effective technique for removing the bulk of proteins from serum or plasma, which can interfere with chromatographic analysis and contaminate the mass spectrometer.[3][16]
-
Aliquot: Transfer 100 µL of serum sample, calibrator, or QC into a microcentrifuge tube.
-
Spike IS: Add 10 µL of the internal standard working solution to each tube.
-
Precipitate: Add 400 µL of ice-cold methanol. The cold temperature enhances protein precipitation.
-
Vortex: Mix thoroughly for 30 seconds to ensure complete denaturation of proteins.
-
Centrifuge: Centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C. This pellets the precipitated proteins.
-
Transfer: Carefully transfer the supernatant to a clean vial for analysis.
2.3. UPLC-MS/MS Conditions:
-
Chromatographic Column: A reversed-phase C18 column (e.g., 50 mm × 2.1 mm, 1.9 µm) is typically used for separating moderately polar compounds like 4-hydroxyphenyllactate.[3][17]
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B). The acid improves peak shape and ionization efficiency.
-
Flow Rate: A typical flow rate is 0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometry: Operate in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion for the analyte and a characteristic product ion, providing high specificity and reducing background noise. For phenyl-containing acids, negative electrospray ionization (ESI) mode is often effective.[3][17]
Workflow Visualization
Caption: General workflow for UPLC-MS/MS quantification.
Framework for a Robust Inter-laboratory Comparison Study
A successful ILC is built on meticulous planning and clear communication.[10] The structure involves a coordinating body and multiple participating laboratories, all adhering to a predefined protocol.
3.1. Key Stages of an ILC:
-
Appointment of a Coordinating Body: This central entity is responsible for planning the study, preparing and distributing test materials, collecting results, and performing the statistical analysis.
-
Preparation of Test Materials: The cornerstone of a valid ILC is the homogeneity and stability of the test samples. The coordinator prepares a large batch of a relevant matrix (e.g., human serum), spikes it with known concentrations of this compound, and divides it into identical aliquots. A subset of these samples must be tested to confirm that the analyte concentration is consistent across all aliquots.
-
Protocol Development and Distribution: A detailed analytical protocol and clear instructions are distributed to all participating laboratories. This ensures that, ideally, any observed variability is due to laboratory-specific factors rather than differences in methodology.[10]
-
Execution by Participating Laboratories: Each laboratory analyzes the received samples according to the provided protocol and reports their results back to the coordinating body in a standardized format.[18]
-
Statistical Analysis: The coordinator analyzes the collected data to determine the consensus value for the analyte concentration and to evaluate the performance of each laboratory.[5][19]
-
Reporting and Feedback: A comprehensive report is issued, summarizing the overall results and providing confidential feedback to each participant on their performance. This feedback loop is crucial for continuous quality improvement.[6]
ILC Study Design Visualization
Caption: Key stages of an inter-laboratory comparison study.
Data Presentation and Statistical Interpretation
4.1. Key Performance Indicators:
-
Assigned Value (Consensus Mean): The most reliable estimate of the true concentration, typically calculated as the robust mean of all participant results after the removal of statistical outliers.
-
Repeatability (Intra-assay Precision): The variation observed when the same sample is analyzed multiple times within the same laboratory under the same conditions.[11][14]
-
Reproducibility: The variation observed when the same sample is analyzed across different laboratories.[8][10]
-
Z-Score: This is a standardized measure of a laboratory's performance.[20] It is calculated as:
-
Z = (x - X) / σ
-
Where: x is the result from the individual laboratory, X is the assigned value (consensus mean), and σ is the standard deviation for proficiency assessment.
-
A Z-score between -2 and +2 is generally considered satisfactory.[18] Scores outside of this range indicate a potential issue that the laboratory should investigate.[6]
-
4.2. Graphical Analysis Tools:
-
Mandel's h and k Statistics: These are graphical methods used to visually inspect the consistency of data from different laboratories.[20] The h-statistic compares the mean values of the laboratories, while the k-statistic assesses the variance of each laboratory relative to the others.
Hypothetical Data Summary Table
The following table illustrates how data from an ILC study for this compound might be summarized.
| Laboratory ID | Method | Reported Value (µmol/L) | Mean (n=3) | Std. Dev. | Z-Score | Performance |
| Lab 01 | UPLC-MS/MS | 5.2, 5.4, 5.3 | 5.30 | 0.10 | 0.25 | Satisfactory |
| Lab 02 | UPLC-MS/MS | 5.1, 5.0, 5.2 | 5.10 | 0.10 | -0.75 | Satisfactory |
| Lab 03 | GC-MS | 5.8, 5.9, 5.7 | 5.80 | 0.10 | 2.75 | Unsatisfactory |
| Lab 04 | UPLC-MS/MS | 4.5, 4.6, 4.4 | 4.50 | 0.10 | -4.25 | Unsatisfactory |
| Lab 05 | UPLC-MS/MS | 5.3, 5.1, 5.2 | 5.20 | 0.10 | -0.25 | Satisfactory |
| Consensus | 5.25 | 0.20 | ||||
| Note: Assigned Value (Consensus Mean) = 5.25 µmol/L; Standard Deviation for Proficiency Assessment (σ) = 0.20 µmol/L. Z-scores are calculated based on these values. |
Conclusion: Fostering a Culture of Quality and Comparability
An inter-laboratory comparison for the quantification of this compound is more than a technical exercise; it is a critical component of scientific quality assurance. By participating in such studies, laboratories can demonstrate their technical competence, identify potential systematic biases, and contribute to the overall harmonization of analytical data within the scientific community.[6][21] This guide provides the foundational principles and practical steps to design and execute a scientifically rigorous and trustworthy ILC, ultimately enhancing the reliability and value of research and clinical data.
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"confirming the identity of Methyl 4-hydroxyphenyllactate using spectroscopic techniques"
In the landscape of drug development and metabolomics, the unambiguous identification of small molecules is paramount. Methyl 4-hydroxyphenyllactate, a derivative of the tyrosine metabolite 4-hydroxyphenyllactic acid, is a compound of increasing interest. Its structural elucidation serves as a critical step in understanding its biological role and potential therapeutic applications. This guide provides a comprehensive comparison of spectroscopic techniques for the definitive identification of this compound, supported by predictive data and established experimental protocols. Our approach is grounded in the principles of scientific integrity, offering a self-validating workflow for researchers.
The Imperative of Multi-faceted Spectroscopic Analysis
Relying on a single analytical technique for structural confirmation is fraught with peril. Each spectroscopic method interrogates a different aspect of a molecule's physical properties. It is the convergence of data from multiple, orthogonal techniques that provides the highest degree of confidence in a compound's identity. This guide will focus on the synergistic application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Workflow for Spectroscopic Identification
The logical flow for confirming the identity of this compound is a multi-step process, beginning with the least destructive techniques and progressing to those that provide more detailed structural information.
Caption: Workflow for the spectroscopic identification of this compound.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy provides unparalleled insight into the chemical environment of individual atoms within a molecule. For this compound, both ¹H and ¹³C NMR are indispensable.
A. ¹H NMR Spectroscopy: Mapping the Proton Landscape
¹H NMR spectroscopy will reveal the number of distinct proton environments, their multiplicity (splitting pattern), and their relative numbers (integration). The expected ¹H NMR spectrum of this compound in a common deuterated solvent like CDCl₃ would exhibit several key signals.
Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.0-7.2 | Doublet | 2H | H-2, H-6 (Aromatic) | Protons ortho to the hydroxyl group are deshielded by the aromatic ring currents. |
| ~ 6.7-6.9 | Doublet | 2H | H-3, H-5 (Aromatic) | Protons meta to the hydroxyl group are slightly more shielded. |
| ~ 4.3-4.5 | Doublet of Doublets | 1H | H-7 (CH-OH) | The methine proton is deshielded by the adjacent hydroxyl and ester groups. |
| ~ 3.7 | Singlet | 3H | H-10 (OCH₃) | The methyl ester protons are in a distinct chemical environment. |
| ~ 2.9-3.1 | Doublet | 2H | H-8 (CH₂) | The benzylic protons are coupled to the H-7 proton. |
| ~ 5.0-6.0 | Broad Singlet | 1H | OH (Phenolic) | The chemical shift of phenolic protons can vary depending on concentration and solvent.[1][2] |
| ~ 2.5-3.5 | Broad Singlet | 1H | OH (Alcoholic) | The alcoholic proton signal is also variable and may exchange with residual water in the solvent.[2] |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Confirmation of OH protons: To confirm the identity of the hydroxyl proton signals, a "D₂O shake" experiment can be performed.[2][3] Add a drop of deuterium oxide (D₂O) to the NMR tube, shake, and re-acquire the spectrum. The signals corresponding to the OH protons will disappear due to proton-deuterium exchange.
B. ¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton
¹³C NMR spectroscopy provides information about the different carbon environments in the molecule.
Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 175 | C-9 (C=O) | The ester carbonyl carbon is significantly deshielded.[4][5] |
| ~ 155 | C-4 (C-OH, Aromatic) | The aromatic carbon attached to the hydroxyl group is deshielded. |
| ~ 130 | C-2, C-6 (Aromatic) | Aromatic carbons ortho to the hydroxyl group. |
| ~ 128 | C-1 (Aromatic) | The quaternary aromatic carbon attached to the lactyl chain. |
| ~ 115 | C-3, C-5 (Aromatic) | Aromatic carbons meta to the hydroxyl group are more shielded. |
| ~ 70 | C-7 (CH-OH) | The carbon bearing the hydroxyl group is deshielded. |
| ~ 52 | C-10 (OCH₃) | The methyl ester carbon. |
| ~ 40 | C-8 (CH₂) | The benzylic carbon. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This will show a single peak for each unique carbon environment.
-
DEPT Analysis (Optional but Recommended): Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be used to differentiate between CH, CH₂, and CH₃ groups, further confirming the assignments.
II. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of the compound and valuable structural information through its fragmentation pattern.
Predicted Mass Spectrometry Data for this compound
| m/z | Ion | Rationale |
| 196 | [M]⁺ | Molecular ion peak. |
| 178 | [M - H₂O]⁺ | Loss of a water molecule from the alcoholic hydroxyl group. |
| 137 | [M - COOCH₃]⁺ | Loss of the methoxycarbonyl radical. |
| 107 | [C₇H₇O]⁺ | Benzylic cleavage, forming the hydroxytropylium ion. |
| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment in aromatic compounds. |
Experimental Protocol: Mass Spectrometry
-
Ionization Method: Electrospray ionization (ESI) or electron ionization (EI) can be used. ESI is a softer ionization technique that is more likely to yield a prominent molecular ion peak.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended to obtain an accurate mass measurement, which can be used to determine the elemental composition.
-
Tandem MS (MS/MS): To further confirm the structure, tandem mass spectrometry can be performed on the molecular ion to generate a characteristic fragmentation pattern that can be compared to predicted fragmentation pathways.[6]
III. Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and non-destructive technique for identifying the presence of specific functional groups within a molecule.
Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Rationale |
| 3500-3200 | Strong, Broad | O-H Stretch (Phenol & Alcohol) | The broadness is due to hydrogen bonding.[7][8] |
| 3100-3000 | Medium | C-H Stretch (Aromatic) | Characteristic of C-H bonds on a benzene ring. |
| 3000-2850 | Medium | C-H Stretch (Aliphatic) | From the CH₂ and CH₃ groups. |
| ~ 1735 | Strong, Sharp | C=O Stretch (Ester) | A characteristic and intense absorption for the ester carbonyl group.[9] |
| ~ 1600, ~1500 | Medium | C=C Stretch (Aromatic) | Characteristic skeletal vibrations of the benzene ring. |
| ~ 1250 | Strong | C-O Stretch (Ester & Phenol) | Asymmetric C-O stretching.[9] |
| ~ 1100 | Strong | C-O Stretch (Alcohol & Ester) | Symmetric C-O stretching.[9] |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.
IV. Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems.
Predicted UV-Vis Absorption for this compound
| λmax (nm) | Solvent | Rationale |
| ~ 275 | Ethanol or Methanol | This absorption is characteristic of the π → π* transition of the phenolic chromophore.[10][11][12] |
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent such as ethanol or methanol.
-
Data Acquisition: Record the absorption spectrum over a range of approximately 200-400 nm.
Comparative Analysis and Conclusion
The definitive identification of this compound is achieved through the careful integration of data from these complementary spectroscopic techniques.
-
NMR spectroscopy provides the fundamental framework of the molecule's structure.
-
Mass spectrometry confirms the molecular weight and offers corroborating structural details through fragmentation analysis.
-
IR spectroscopy rapidly confirms the presence of key functional groups.
-
UV-Vis spectroscopy verifies the presence of the phenolic chromophore.
By systematically applying these techniques and comparing the experimental data with the predicted values presented in this guide, researchers can confidently confirm the identity of this compound. This rigorous, multi-faceted approach ensures the scientific integrity of subsequent research and development efforts.
References
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- Methyl lact
- Comparative representations of FT-IR spectra for methyl 4-hydroxybenzoate.
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of Methyl 4-hydroxyphenyllactate
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Methyl 4-hydroxyphenyllactate (CAS No. 51095-47-7). As laboratory professionals, our responsibility extends beyond the bench to include the entire lifecycle of a chemical, ensuring that its disposal minimizes risk to personnel, the community, and the environment. This document is built on the foundational principles of chemical safety and regulatory compliance, offering not just procedural steps but the scientific rationale behind them.
Hazard Assessment and Waste Characterization
The first and most critical step in any disposal procedure is to understand the inherent risks of the chemical. While specific hazard data for this compound is limited, a robust assessment can be made by examining structurally similar compounds, such as Methyl 4-hydroxyphenylacetate and 4-Hydroxyphenylacetic acid.
Based on data from these analogs, this compound should be handled as a hazardous substance.[1][2][3] The primary hazards identified are:
-
Serious Eye Irritation: Poses a risk of serious damage if it comes into contact with the eyes.[1][2][4]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause irritation to the respiratory tract.[1][2][5]
Causality: The phenolic hydroxyl group and the ester functionality contribute to its irritant properties. Therefore, all waste streams containing this compound, including pure substance, contaminated solutions, and spill cleanup materials, must be classified and managed as hazardous chemical waste .[6][7]
The Core Principle: Prohibited Disposal Routes
Under no circumstances should this compound or its containers be disposed of in the general trash or down the sink.[6][8][9]
-
Sink Disposal: Laboratory drains lead to wastewater treatment facilities that rely on biological processes.[10] Introducing chemicals like this compound can disrupt these processes and release substances of unknown toxicity into the environment. The U.S. Environmental Protection Agency (EPA) strictly regulates the disposal of hazardous materials to prevent such contamination.[7][9]
-
General Trash (Solid Waste): Disposing of chemical waste in the general trash can lead to hazardous exposure for custodial staff and poses a significant environmental risk if the waste reaches a standard landfill.[8] Even empty containers may retain hazardous residues.[11][12]
Step-by-Step Disposal Protocol
Adherence to a systematic disposal protocol is essential for ensuring safety and compliance. The following steps outline the standard operating procedure for managing this compound waste from the point of generation to its final collection.
Step 1: Waste Containerization
Proper containment is the first line of defense against spills and exposure.
-
Select a Compatible Container: Use a dedicated waste container that is chemically compatible with this compound.[9] Borosilicate glass or a high-density polyethylene (HDPE) container is recommended. The container must be in good condition, free of cracks or deterioration, and have a secure, leak-proof screw cap.[9][10]
-
Avoid Incompatible Containers: Do not use food-grade containers like beverage bottles or jars, as this can lead to dangerous mix-ups.[10]
-
Keep Containers Closed: Waste containers must remain securely capped at all times, except when actively adding waste.[6][13] This prevents the release of vapors and protects against spills.
Step 2: Accurate Waste Labeling
Clear and accurate labeling is a strict regulatory requirement and a critical safety communication tool.[13][14] The EPA mandates that all hazardous waste containers be clearly labeled.[9]
-
Label Contents: The label must include the words "Hazardous Waste ".[9][14]
-
Identify Chemical Constituents: List the full chemical name: "This compound ". Do not use abbreviations or chemical formulas.[9]
-
Indicate Hazards: Clearly state the relevant hazards (e.g., "Irritant," "Causes Skin and Eye Irritation").[14]
-
Provide Contact Information: Include the name of the principal investigator and the laboratory location (building and room number).[9]
Step 3: Segregation and Safe Storage
Chemical waste must be segregated by hazard class to prevent dangerous reactions.[10][11]
-
Incompatible Materials: While stable under normal conditions, this compound should be stored separately from strong oxidizing agents, strong acids, and strong bases.[5][15]
-
Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA.[10][13] This area must be at or near the point of waste generation and under the control of laboratory personnel.[7][14]
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks.[9][11]
Step 4: Arranging for Final Disposal
Hazardous waste must be disposed of through your institution's approved channels.
-
Contact EHS: When the container is full or has been in the SAA for the maximum allowed time (typically up to one year, provided accumulation limits are not exceeded), contact your institution's Environmental Health and Safety (EHS) office or equivalent department to schedule a waste pickup.[10][13][16]
-
Licensed Waste Haulers: The EHS department works with licensed hazardous waste disposal companies to ensure the waste is transported and disposed of in compliance with all federal, state, and local regulations, including the Resource Conservation and Recovery Act (RCRA).[9][17]
| Parameter | Guideline | Rationale & Source(s) |
| Waste Classification | Hazardous Chemical Waste | Irritant to skin, eyes, and respiratory system.[1][2][3] |
| Recommended Container | Leak-proof glass or HDPE with a screw cap. | Ensures chemical compatibility and prevents spills/leaks.[9][10] |
| Labeling Requirements | "Hazardous Waste," full chemical name, hazards, PI/Lab info, start date. | Regulatory compliance (EPA) and safety communication.[9][14] |
| Storage Location | Designated Satellite Accumulation Area (SAA) with secondary containment. | Prevents spills and ensures waste is managed near the point of generation.[7][13] |
| Disposal Route | Collection by institutional EHS or licensed hazardous waste contractor. | Ensures compliant disposal according to federal and state law (RCRA).[6][16] |
Managing Spills and Contaminated Materials
In the event of a spill, prompt and correct action is crucial.
-
Alert Personnel: Notify others in the immediate area.
-
Wear Appropriate PPE: At a minimum, wear a lab coat, safety goggles, and nitrile gloves.
-
Contain the Spill: For solid spills, gently cover with an absorbent material. To prevent dust, you can dampen the material slightly with a suitable solvent like ethanol.[12]
-
Clean Up: Carefully sweep or wipe up the absorbed spill material and place it into a designated waste bag or container.
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose of Waste: All cleanup materials (gloves, absorbent pads, etc.) must be disposed of as hazardous waste in a sealed, properly labeled container.[6][12]
Disposal of Empty Containers
An "empty" container that held a hazardous chemical is still considered hazardous waste until it is properly decontaminated.[12]
-
Non-Acutely Hazardous Waste: For a non-acutely hazardous chemical like this compound, the container can be disposed of as regular trash only after all waste has been removed to the extent possible (e.g., poured out, scraped out).[6]
-
Best Practice: Before disposal in regular trash, deface or remove all chemical and hazard labels to prevent confusion.[6][11] If there is any uncertainty, it is always safest to manage the empty container as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal decision workflow for this compound.
References
- University of Pennsylvania, Office of Environmental Health and Radiation Safety. (n.d.). Laboratory Chemical Waste Management Guidelines.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- Vanderbilt University Medical Center, Office of Clinical and Research Safety. (2023, October). Laboratory Guide for Managing Chemical Waste.
- Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
- American Chemical Society. (n.d.). Hazardous Waste & Disposal Considerations.
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
- The SafetyStratus Blog. (n.d.). Managing Hazardous Chemical Waste in the Lab.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 518900, Benzeneacetic acid, 4-hydroxy-, methyl ester.
- ChemWhat. (n.d.). This compound CAS#: 51095-47-7.
- Loba Chemie. (2019, January 11). Safety Data Sheet: 4-HYDROXYPHENYLACETIC ACID For synthesis.
- Human Metabolome Database. (2021, September 24). Showing metabocard for (R+)-3-(4-hydroxyphenyl)lactate (HMDB0303993).
- Human Metabolome Database. (2005, November 16). Showing metabocard for Hydroxyphenyllactic acid (HMDB0000755).
- ResearchGate. (2025, October 12). Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites.
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Personal protective equipment for handling Methyl 4-hydroxyphenyllactate
Essential Safety and Handling Guide for Methyl 4-hydroxyphenyllactate
This guide provides crucial safety, handling, and disposal information for this compound, a compound often utilized in pharmaceutical research and development. As a trusted partner in your scientific endeavors, we aim to deliver value beyond the product itself by ensuring you have the necessary information for safe and effective laboratory operations. The following protocols are designed to be a self-validating system, grounded in established safety principles and proven laboratory practices.
Hazard Identification and Risk Assessment: A Proactive Approach
The parent compound, (±)-3-(4-Hydroxyphenyl)lactic acid, is classified under the Globally Harmonized System (GHS) with the following hazard statements[1]:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Similarly, related esters like Methyl 3-(4-hydroxyphenyl)propionate and Methyl 4-hydroxyphenylacetate are also noted to cause skin and serious eye irritation[2][3]. Therefore, it is prudent to handle this compound as a substance that is, at a minimum, an irritant to the skin, eyes, and respiratory system.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound to protect against anticipated chemical exposures. The following table summarizes the recommended PPE, with the rationale grounded in providing a robust barrier against the potential irritant effects of the compound.
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles with Side Shields or a Face Shield | Essential to protect the eyes from splashes. Eyewear compliant with OSHA 29 CFR 1910.133 or European Standard EN166 is required to prevent contact with irritants that can cause serious eye damage[2][4]. |
| Skin Protection | Chemical-Resistant Gloves (Nitrile or Butyl Rubber) | Nitrile gloves offer broad protection against a range of chemicals, including esters[5][6]. Butyl rubber gloves are particularly effective against esters and ketones[5][6][7]. Regular inspection for degradation or penetration is critical[5]. |
| Laboratory Coat or Gown | A disposable, polyethylene-coated polypropylene gown is recommended to prevent skin contact. Standard cloth lab coats can absorb chemicals and are not advised when handling potential irritants[4]. | |
| Full-Length Pants and Closed-Toe Shoes | Required to protect the lower body and feet from potential spills[4]. | |
| Respiratory Protection | Not typically required with adequate ventilation | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of any potential dust or aerosols[4][8]. If significant aerosolization is anticipated, a risk assessment should be performed to determine if a respirator is necessary. |
Safe Handling and Operational Workflow
A systematic approach to handling this compound is paramount for both personnel safety and experimental integrity.
3.1. Engineering Controls and Preparation:
-
Ventilation: All handling of this compound in solid or solution form should be conducted within a certified chemical fume hood to control exposure[8][9].
-
Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested[9].
-
Material Preparation: If the compound is in a solid, crystalline, or powder form, be mindful of dust generation[8]. Handle gently to minimize aerosolization.
3.2. Step-by-Step Handling Protocol:
-
Don PPE: Before handling the compound, put on all required personal protective equipment as detailed in the table above.
-
Weighing and Transfer:
-
Perform all weighing and transfers within the chemical fume hood.
-
Use appropriate tools (e.g., spatulas, weigh boats) to handle the solid.
-
If creating a solution, add the solid to the solvent slowly to avoid splashing.
-
-
Post-Handling:
Spill Management and Disposal Plan
In the event of a spill, a clear and practiced response is essential to mitigate risks.
4.1. Spill Response Protocol:
Caption: Workflow for managing a chemical spill.
4.2. Waste Disposal:
-
Chemical Waste: All waste containing this compound, including contaminated absorbents and disposable PPE, must be collected in a clearly labeled, sealed container for hazardous waste.
-
Disposal Route: Dispose of the chemical waste through an approved waste disposal plant, adhering to all local, state, and federal regulations[2][10]. Do not dispose of it down the drain or in general waste.
First Aid Measures: Immediate and Effective Response
In case of accidental exposure, immediate action is critical.
-
Eye Contact: Immediately rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention[2][10].
-
Skin Contact: Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice[2][11].
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. If respiratory irritation persists or if the person feels unwell, call a poison center or doctor[2][10].
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek medical attention if you feel unwell[11].
By adhering to these protocols, researchers, scientists, and drug development professionals can handle this compound with a high degree of safety, ensuring both personal well-being and the integrity of their valuable research.
References
- Personal Protective Equipment: Chemical Hand Protection. (2014-09-22). Digital Dealer.
- SAFETY DATA SHEET - Methyl 3-(4-hydroxyphenyl)
- (±)-3-(4-Hydroxyphenyl)lactic acid. PubChem.
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- SAFETY DATA SHEET - Methyl DL-lact
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- SAFETY DATA SHEET - Methyl 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)
- SAFETY DATA SHEET - N1-(3-Acetyl-4-hydroxyphenyl)acetamide. Fisher Scientific.
- Methyl 4-hydroxyphenylacet
- SAFETY DATA SHEET - 4-Amino-N-(4-methylphenyl)benzamide. Fisher Scientific.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
